Product packaging for (S)-2-Aminoheptanoic acid(Cat. No.:CAS No. 44902-02-5)

(S)-2-Aminoheptanoic acid

Cat. No.: B554683
CAS No.: 44902-02-5
M. Wt: 145.2 g/mol
InChI Key: RDFMDVXONNIGBC-LURJTMIESA-N
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Description

2-aminoheptanoic acid is an alpha-amino acid that is heptanoic acid in which one of the hydrogens at position 2 is replaced by an amino group. It is a tautomer of a 2-aminoheptanoic acid zwitterion.
2-Aminoheptanoate, also known as a-aminoenanthate or 2-aminoenanthic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). 2-Aminoheptanoate is soluble (in water) and a moderately acidic compound (based on its pKa). 2-Aminoheptanoate has been primarily detected in feces.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B554683 (S)-2-Aminoheptanoic acid CAS No. 44902-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFMDVXONNIGBC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415624
Record name (S)-2-Aminoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44902-02-5
Record name (S)-2-Aminoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminoheptanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0094649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(S)-2-Aminoheptanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of (S)-2-Aminoheptanoic Acid

Introduction: Beyond the Canonical Twenty

In the landscape of modern drug discovery and biochemical research, the exploration of non-proteinogenic amino acids offers a powerful toolkit for modulating the structure, function, and pharmacokinetic properties of peptides and small molecules. This compound, a chiral α-amino acid with a five-carbon linear side chain, stands as a notable example. Its structure, while simple, provides unique steric and lipophilic characteristics not found in the canonical twenty amino acids, making it a valuable building block for researchers.

This guide provides an in-depth analysis of the core chemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It aims to deliver field-proven insights into the causality behind its properties, offering a practical and authoritative resource for its application in experimental design and synthesis.

Molecular Architecture and Stereochemical Identity

The functionality and biological interactions of this compound are fundamentally dictated by its three-dimensional structure. As an α-amino acid, it possesses a central carbon atom (the α-carbon) bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a unique side chain—in this case, a pentyl group.[1][2]

The designation "(S)" refers to the specific stereochemical configuration at the α-carbon, which is a chiral center. According to the Cahn-Ingold-Prelog priority rules, the arrangement of the four different substituents confers a specific spatial orientation. This chirality is critical, as biological systems, particularly enzymes and receptors, are inherently chiral and often exhibit stereospecific recognition. While the L/D notation is common for amino acids (with most natural amino acids being in the L-form), the R/S system provides an unambiguous descriptor of the absolute configuration.[3]

It is a crucial point of expertise to understand that the stereochemical descriptor (L or S) does not inherently predict the direction in which the molecule rotates plane-polarized light.[4] This property, known as optical activity, must be determined experimentally. A compound that rotates light clockwise is dextrorotatory (+), while one that rotates it counter-clockwise is levorotatory (-).[3][5] Therefore, while this compound is structurally analogous to other L-amino acids, its specific rotation must be empirically measured.

structure cluster_main C_alpha H H C_alpha->H H NH2 NH2 C_alpha->NH2 H₂N COOH COOH C_alpha->COOH COOH Sidechain_C1 CH₂ C_alpha->Sidechain_C1 Sidechain_C2 CH₂ Sidechain_C1->Sidechain_C2 Sidechain_C3 CH₂ Sidechain_C2->Sidechain_C3 Sidechain_C4 CH₂ Sidechain_C3->Sidechain_C4 Sidechain_C5 CH₃ Sidechain_C4->Sidechain_C5

Caption: Chemical structure of this compound highlighting the chiral α-carbon.

Physicochemical Profile

The physicochemical properties of a molecule are paramount as they govern its solubility, stability, membrane permeability, and ultimately, its utility in both in vitro and in vivo systems. The properties of this compound are summarized below.

PropertyValueSource
IUPAC Name (2S)-2-aminoheptanoic acid[6]
Synonyms L-2-Aminoheptanoic acid, L-Homonorleucine[6]
CAS Number 44902-02-5[7]
Molecular Formula C₇H₁₅NO₂[6][8]
Molecular Weight 145.20 g/mol [6]
Physical Form White to light-yellow powder or crystals[7]
Topological Polar Surface Area 63.3 Ų[6]
XLogP3 -1.0[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]

Expert Analysis of Properties:

  • Zwitterionic Nature: Like all amino acids, this compound exists predominantly as a zwitterion at physiological pH (~7.3-7.4).[8] The carboxylic acid group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺). This dual charge significantly influences its solubility in polar solvents like water and its behavior in electric fields, a principle exploited in electrophoretic separation techniques.[8]

  • Solubility and Lipophilicity: The negative XLogP3 value indicates that the molecule is hydrophilic.[6] However, the five-carbon side chain provides a significant nonpolar character compared to smaller amino acids like alanine or glycine. This balance between the polar zwitterionic head and the nonpolar tail is a key feature. It allows for unique interactions within peptide structures, potentially influencing folding or interaction with lipid membranes.

  • Topological Polar Surface Area (TPSA): The TPSA of 63.3 Ų is a calculated value used to predict the transport properties of drugs. This value suggests moderate cell permeability, a critical factor in designing molecules intended to act on intracellular targets.

Synthesis and Chemical Reactivity

The utility of this compound as a research tool is contingent on its synthesis and predictable reactivity.

Enantioselective Synthesis

The synthesis of enantiomerically pure amino acids is a cornerstone of modern organic chemistry. Strategies to produce the (S)-enantiomer typically involve either starting from a chiral precursor (the "chiral pool" approach) or using asymmetric catalysis. For example, methods like the asymmetric hydrogenation of enamines or the alkylation of chiral glycine enolate equivalents are established routes for producing enantiopure α-amino acids.[9] The choice of synthetic route is a critical experimental decision, driven by factors such as scale, cost, and available starting materials. A general preparation method involves the hydrolysis of a diethyl ester precursor, followed by purification.[10]

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups:

  • The α-Amino Group: This primary amine is nucleophilic and serves as the key site for peptide bond formation. In peptide synthesis, it must be protected to prevent unwanted side reactions. The most common protecting group in solid-phase peptide synthesis is the Fluorenylmethyloxycarbonyl (Fmoc) group, which can be attached to form (S)-2-(Fmoc-amino)heptanoic acid.[11] This protected form is then ready for coupling to a growing peptide chain.

  • The α-Carboxylic Acid Group: This group is acidic and can be activated for amide bond formation. It can also undergo esterification. In peptide synthesis, this group is typically activated using reagents like HBTU or HATU to facilitate efficient coupling with the free amine of another amino acid.

The pentyl side chain is largely inert under standard physiological and synthetic conditions, providing stable steric bulk and lipophilicity to molecules into which it is incorporated.

Analytical and Spectroscopic Characterization

Robust analytical methods are required to confirm the identity, purity, and stereochemical integrity of this compound. A multi-technique approach provides a self-validating system for characterization.

Spectroscopic Profile
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the α-proton, the protons on the side chain, and the amine protons. The ¹³C NMR would similarly show distinct peaks for the carbonyl carbon, the α-carbon, and the five carbons of the pentyl chain.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The monoisotopic mass is 145.1103 Da.[6] Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are routinely used to analyze amino acids in complex mixtures.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups. Broad absorptions around 2500-3300 cm⁻¹ are characteristic of the O-H stretch of the carboxylic acid and the N-H stretch of the amine salt in the zwitterionic form. A strong absorption around 1700-1725 cm⁻¹ would indicate the C=O stretch of the carboxylic acid.

Standard Analytical Workflow: LC-MS/MS

The quantitative analysis of amino acids in biological matrices (e.g., serum, cell lysates) is a common requirement.[8][13] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity.

Protocol: General LC-MS/MS Analysis

  • Sample Preparation:

    • Rationale: To remove interfering substances (proteins, salts) and concentrate the analyte.

    • Steps: Perform a protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) to the biological sample in a 3:1 ratio. Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant containing the amino acids.

  • Chromatographic Separation:

    • Rationale: To separate the target analyte from other small molecules in the extract based on its chemical properties.

    • Steps: Inject the supernatant onto a suitable HPLC column. For polar molecules like amino acids, a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reverse-phase C18 column with an ion-pairing agent is often used. Elute with a gradient of aqueous and organic mobile phases.

  • Mass Spectrometric Detection:

    • Rationale: To specifically detect and quantify the analyte based on its mass-to-charge ratio (m/z).

    • Steps: Interface the HPLC eluent with an electrospray ionization (ESI) source on a tandem mass spectrometer. Monitor the specific transition of the parent ion (m/z for [M+H]⁺) to a characteristic fragment ion. This method, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces background noise.

  • Quantification:

    • Rationale: To determine the concentration of the analyte in the original sample.

    • Steps: Prepare a calibration curve using standards of known concentrations of this compound. Plot the peak area response against concentration and use linear regression to determine the concentration in the unknown samples.

workflow Sample Biological Sample (e.g., Serum) Precip Protein Precipitation (Add Acetonitrile, Vortex) Sample->Precip 1. Prep Centrifuge Centrifugation (Pellet Proteins) Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject HPLC Injection Supernatant->Inject 2. Analysis Separate Chromatographic Separation (HILIC or C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Quantification (Calibration Curve) Detect->Quantify 3. Data

Caption: A typical workflow for the quantitative analysis of amino acids via LC-MS/MS.

Applications in Drug Discovery and Research

The incorporation of non-proteinogenic amino acids like this compound is a proven strategy in medicinal chemistry to enhance drug properties.[14]

  • Peptidomimetics: Replacing a natural amino acid with this compound can increase a peptide's resistance to proteolytic degradation, thereby extending its half-life in vivo. The lipophilic side chain can also enhance membrane permeability or alter the binding affinity and selectivity for a target receptor by probing different regions of a binding pocket.

  • Enzyme Inhibitors: The unique side chain can be used as a scaffold to design inhibitors that target the active sites of enzymes. Its structure can be systematically modified to optimize interactions and improve potency and selectivity.[14] This is particularly relevant in targeting enzymes where the natural substrate has a similar alkyl chain.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential.

  • Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[15]

  • Storage: The compound is stable and should be stored at room temperature in a dry, tightly sealed container.[7]

Conclusion

This compound is more than just another amino acid; it is a specialized chemical tool. Its distinct combination of a chiral α-amino acid backbone and a C5 linear alkyl side chain provides a unique set of physicochemical properties. Understanding its molecular structure, reactivity, and analytical profile is fundamental to leveraging its potential. For the researcher engaged in peptide design, peptidomimetic development, or enzyme inhibition studies, this compound offers a validated and versatile building block for the rational design of novel and effective molecules.

References

  • PubChem. (2S)-2-aminoheptanoic acid.
  • MetaboAge. 2-aminoheptanoate.
  • Human Metabolome Database. 2-Aminoheptanoic acid (HMDB0242128). HMDB. [Link]
  • PubChem. 2-Aminoheptanoic acid.
  • Chemistry LibreTexts. (2022). Stereochemistry of Amino Acids. [Link]
  • Ashenhurst, J. (2017).
  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52, 1071–1088. [Link]
  • Instant Biology by Dr. Neelabh. (2022). Optical Rotation in Amino acids | Chirality | d type and l type amino acids. YouTube. [Link]
  • Singh, U. P., & Kumar, S. (2015). Enantioselective Synthesis of β-amino acids: A Review.
  • ChemBK. (2024). 2-Aminoheptanoic acid. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of (S)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, represents a class of molecules with growing interest in pharmaceutical and biotechnological research. Its unique aliphatic side chain offers a scaffold for developing novel therapeutics and probes. Unlike proteinogenic amino acids, the structural characterization of such modified amino acids requires a multi-faceted analytical approach to unambiguously determine its constitution, connectivity, and stereochemistry. This guide provides a comprehensive overview of the principles and methodologies employed in the complete structure elucidation of this compound, offering field-proven insights for researchers in drug development and chemical analysis.

Foundational Physicochemical Properties

A thorough understanding of the basic physicochemical properties of this compound is the first step in its characterization. This data informs the selection of appropriate analytical techniques and experimental conditions.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂PubChem[1]
Molecular Weight 145.20 g/mol PubChem[1]
IUPAC Name (2S)-2-aminoheptanoic acidPubChem[1]
Appearance White to light-yellow powder or crystalsSigma-Aldrich
Polarity Polar, zwitterionic moleculeGeneral Amino Acid Chemistry

The Strategic Workflow for Structure Elucidation

The definitive structure elucidation of a chiral molecule like this compound is not a linear process but rather an integrated workflow. Each analytical technique provides a piece of the puzzle, and the convergence of data from multiple orthogonal methods provides the highest level of confidence in the final structural assignment.

structure_elucidation_workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Chromatographic & Chiral Analysis cluster_3 Data Integration & Final Structure Sample Preparation Sample Preparation MS Mass Spectrometry (MS) Sample Preparation->MS Molecular Weight NMR NMR Spectroscopy (1H, 13C, 2D) Sample Preparation->NMR Connectivity FTIR FTIR Spectroscopy Sample Preparation->FTIR Functional Groups HPLC Chiral HPLC Sample Preparation->HPLC Purity & Enantiomeric Ratio Physicochemical Properties Physicochemical Properties Data_Integration Data Integration & Structure Verification MS->Data_Integration NMR->Data_Integration FTIR->Data_Integration HPLC->Data_Integration fragmentation_pathway M_H [M+H]⁺ m/z 146.1 loss_H2O -H₂O M_H->loss_H2O loss_NH3 -NH₃ M_H->loss_NH3 loss_COOH -HCOOH M_H->loss_COOH fragment1 [M+H-H₂O]⁺ m/z 128.1 loss_H2O->fragment1 fragment2 [M+H-NH₃]⁺ m/z 129.1 loss_NH3->fragment2 fragment3 [M+H-HCOOH]⁺ m/z 100.1 loss_COOH->fragment3

Sources

An In-depth Technical Guide to (S)-2-Aminoheptanoic Acid (CAS: 44902-02-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminoheptanoic acid, also known by synonyms such as L-2-aminoheptanoic acid and L-homonorleucine, is a non-proteinogenic α-amino acid.[1][2] As a chiral building block, it holds significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a five-carbon side chain, classifies it as a lipidic amino acid, imparting unique properties that are increasingly leveraged in the design of novel therapeutics.[1][3] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, purification, analytical characterization, and applications, with a particular focus on its role in peptide-based drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and formulation.

PropertyValueSource
CAS Number 44902-02-5[1]
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
IUPAC Name (2S)-2-aminoheptanoic acid[1]
Appearance White to light-yellow powder or crystals[4]
Melting Point ~280 °C (decomposes)
Topological Polar Surface Area 63.3 Ų[5]
XLogP3 -1
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 5[5]
Exact Mass 145.110278721 Da[1]

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be approached through both classical and modern methodologies. The choice of synthetic route often depends on the desired scale, purity requirements, and available resources.

Classical Synthetic Routes: The Strecker Synthesis

The Strecker synthesis is a well-established method for the preparation of α-amino acids from aldehydes.[6][7] The synthesis proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid. For the synthesis of 2-aminoheptanoic acid, the starting material is heptanal.

Strecker_Synthesis Heptanal Heptanal Aminonitrile α-Aminonitrile Intermediate Heptanal->Aminonitrile + NH₃, KCN Amino_Acid This compound Aminonitrile->Amino_Acid Acid Hydrolysis (H₃O⁺)

Caption: Strecker synthesis of this compound.

Experimental Protocol: Strecker Synthesis of 2-Aminoheptanoic Acid

  • Formation of the α-Aminonitrile:

    • In a well-ventilated fume hood, dissolve ammonium chloride (NH₄Cl) in aqueous ammonia.

    • To this solution, add heptanal.

    • Slowly add a solution of potassium cyanide (KCN) to the mixture with vigorous stirring. The reaction is typically carried out at or below room temperature.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the α-aminonitrile product is extracted with an organic solvent, such as diethyl ether.

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

  • Hydrolysis of the α-Aminonitrile:

    • The crude α-aminonitrile is then subjected to hydrolysis by refluxing with a strong acid, such as 6 M hydrochloric acid (HCl).

    • The hydrolysis is monitored by TLC until the starting material is no longer detectable.

    • After cooling, the reaction mixture is neutralized to the isoelectric point of the amino acid (around pH 6) with a base (e.g., ammonium hydroxide) to precipitate the product.

    • The crude 2-aminoheptanoic acid is collected by filtration, washed with cold water and ethanol, and dried.

Note: This classical approach yields a racemic mixture of 2-aminoheptanoic acid. A subsequent chiral resolution step is necessary to isolate the desired (S)-enantiomer.

Modern Biocatalytic Synthesis

Recent advancements in biocatalysis have enabled the highly enantioselective synthesis of this compound. A one-pot multi-enzyme cascade system has been developed for the conversion of heptane directly to the chiral amino acid.[8]

Biocatalytic_Synthesis Heptane Heptane Hydroxy_Acid 2-Hydroxyheptanoic Acid Heptane->Hydroxy_Acid C-H Oxyfunctionalization (Multi-enzyme system) Amino_Acid This compound Hydroxy_Acid->Amino_Acid Reductive Amination (Multi-enzyme system) HPLC_Workflow Sample Sample of This compound Derivatization Derivatization (optional) Sample->Derivatization HPLC Chiral HPLC System Sample->HPLC Direct Injection Derivatization->HPLC Detection Detector (UV/Fluorescence) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram

Sources

(S)-2-Aminoheptanoic Acid: A Technical Guide for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, has emerged as a molecule of significant interest within the realms of medicinal chemistry, peptide synthesis, and drug development. Its unique seven-carbon aliphatic side chain offers distinct steric and lipophilic properties not found in the canonical amino acids, making it a valuable building block for novel peptidomimetics and therapeutic agents. This technical guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, validated synthesis and purification protocols, comprehensive analytical characterization methods, and its strategic applications in modern drug discovery. The content herein is curated for researchers, chemists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights to leverage this compound's full potential.

Introduction: The Strategic Value of a Non-Canonical Amino Acid

In the landscape of pharmaceutical development, the quest for novel chemical entities with improved efficacy, stability, and target specificity is perpetual. Non-canonical amino acids, such as this compound (also known as L-Homonorleucine), represent a critical resource in this endeavor. Unlike the 20 common proteinogenic amino acids, their incorporation into peptide-based therapeutics or small molecules can profoundly alter pharmacological profiles. The extended pentyl side chain of this compound can enhance binding affinity through increased hydrophobic interactions, improve metabolic stability by resisting enzymatic degradation, and serve as a unique scaffold for further chemical modification. This guide serves as a comprehensive resource, detailing the core science and practical methodologies associated with this versatile molecule.

Core Physicochemical Properties and Identifiers

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application. This compound is characterized by its specific stereochemistry and aliphatic nature.

Molecular Structure: The molecule consists of a central α-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a pentyl side chain. The "(S)" designation denotes the specific stereoisomeric configuration at the α-carbon, which is crucial for its biological activity and recognition by enzymes and receptors.

Key Identifiers and Properties: A summary of the essential quantitative data for this compound is presented below for rapid reference.

PropertyValueSource(s)
Molecular Weight 145.20 g/mol [1][2]
Molecular Formula C₇H₁₅NO₂[1][2]
Monoisotopic Mass 145.110278721 Da[1][3]
CAS Number 44902-02-5[1][4][5]
IUPAC Name (2S)-2-aminoheptanoic acid[1]
Common Synonyms L-2-Aminoheptanoic acid, L-Homonorleucine[1][5][6]
Physical Form White to light-yellow powder or crystals[4]
Melting Point 269-271 °C[5]
Predicted Boiling Point 251.0 ± 23.0 °C[5]
Topological Polar Surface Area 63.3 Ų[1][2]

Synthesis and Purification: Achieving Enantiomeric Purity

The synthesis of optically pure this compound is non-trivial, as controlling stereochemistry is paramount. While various methods for asymmetric synthesis exist, enzymatic resolution of a racemic mixture remains a highly efficient and scalable approach, prized for its exceptional selectivity.

Rationale for Enzymatic Resolution

Enzymatic resolution leverages the stereospecificity of enzymes like L-acylase. The process begins with the synthesis of a racemic mixture of N-acetyl-2-aminoheptanoic acid. The L-acylase enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer ((S)-form) while leaving the D-enantiomer ((R)-form) untouched. This transformation alters the solubility and chemical properties of the L-enantiomer, allowing for its separation from the unreacted D-enantiomer. This method is favored in industrial applications due to its high fidelity, mild reaction conditions, and environmental compatibility compared to chiral chromatography or syntheses requiring expensive chiral auxiliaries.[7]

Generalized Workflow for Enzymatic Resolution

The following diagram illustrates the key stages in a typical enzymatic resolution process for producing this compound.

G cluster_0 Step 1: Racemate Preparation cluster_1 Step 2: Enzymatic Hydrolysis cluster_2 Step 3: Separation & Purification racemate Racemic 2-Aminoheptanoic Acid N_acetyl N-acetyl-DL-2-aminoheptanoic acid racemate->N_acetyl Acetylation acetyl Acetic Anhydride N_acetyl_input N-acetyl-DL-2-aminoheptanoic acid N_acetyl->N_acetyl_input hydrolysis_output Mixture: This compound N-acetyl-(R)-2-aminoheptanoic acid N_acetyl_input->hydrolysis_output enzyme L-Acylase Enzyme (pH controlled, ~37-65°C) enzyme->hydrolysis_output hydrolysis_output_ref Reaction Mixture hydrolysis_output->hydrolysis_output_ref separation Separation Process (e.g., Ion Exchange Chromatography) hydrolysis_output_ref->separation pH Adjustment / Extraction product Pure this compound separation->product Elution byproduct N-acetyl-(R)-form separation->byproduct Elution / Racemization

Workflow for Enzymatic Resolution Synthesis.

Analytical Characterization: A Self-Validating System

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final product. A multi-pronged approach ensures that the synthesized material meets the stringent requirements for research and pharmaceutical use.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring all expected protons and carbons are present in the correct chemical environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the exact mass and molecular formula of the compound.[1][3]

Purity and Enantiomeric Excess Determination

The most critical quality attribute for a chiral compound is its enantiomeric purity. This is typically determined using Chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC for Enantiomeric Excess

  • Column Selection: A chiral stationary phase (CSP) column, such as one based on a cyclodextrin or Pirkle-type phase, is selected. The choice of column is critical for achieving baseline separation of the two enantiomers.

  • Mobile Phase Preparation: A typical mobile phase consists of an organic solvent (e.g., isopropanol or ethanol) mixed with a non-polar solvent (e.g., hexane) and a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape.

  • Sample Preparation: A standard solution of the synthesized this compound is prepared at a known concentration (e.g., 1 mg/mL) in the mobile phase. A racemic standard is also prepared for system suitability testing.

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm

  • Analysis:

    • Inject the racemic standard to confirm the retention times of both the (S) and (R) enantiomers and to ensure the system can separate them.

    • Inject the synthesized sample.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area of S-isomer - Area of R-isomer) / (Area of S-isomer + Area of R-isomer) ] * 100

    • A result of >99% ee is typically required for pharmaceutical applications.

This analytical protocol provides a self-validating system: the successful separation of the racemic standard proves the method's capability, thereby ensuring the accuracy of the purity measurement for the target compound.

Applications in Drug Development and Research

The utility of this compound stems from its unique structure, which chemists can exploit to overcome common challenges in drug design.

Peptidomimetics and Metabolic Stability

Peptide-based drugs often suffer from poor metabolic stability due to rapid cleavage by proteases. Replacing a natural amino acid with this compound can render the adjacent peptide bond resistant to enzymatic hydrolysis, thereby extending the drug's half-life in vivo. Its lipophilic side chain can also enhance membrane permeability and facilitate entry into cells.

Prodrug Design

Amino acids are frequently used as promoieties in prodrug design to enhance the solubility or transport of a parent drug.[8] The amino and carboxyl groups of this compound can be used to form cleavable ester or amide linkages with a parent drug. This strategy often utilizes endogenous amino acid transporters in the gut or at the blood-brain barrier to improve bioavailability and targeted delivery.[8][9]

The diagram below illustrates how this compound can be integrated into a larger molecule to enhance its properties.

G cluster_0 Application in Peptide Synthesis cluster_1 Application in Prodrug Design peptide Peptide Backbone Ala Gly Leu modified_peptide Modified Peptide Backbone Ala This compound Leu peptide->modified_peptide Substitution for Enhanced Lipophilicity & Stability drug Parent Drug (e.g., with -OH group) prodrug Prodrug (Drug-O-C(=O)-AA) drug->prodrug Ester Linkage amino_acid This compound amino_acid->prodrug delivery Active Drug Release + Amino Acid prodrug->delivery In Vivo Cleavage

Strategic Incorporation of this compound.

Safety and Handling

As a chemical reagent, this compound requires proper handling to ensure laboratory safety.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

  • Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[4]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its defined stereochemistry and unique aliphatic side chain provide chemists and drug developers with a powerful means to enhance the stability, permeability, and efficacy of novel therapeutics. From its precise synthesis via enzymatic resolution to its application in sophisticated prodrug strategies, this compound exemplifies the value that non-canonical amino acids bring to the forefront of pharmaceutical innovation. A thorough understanding of its properties and protocols, as outlined in this guide, is essential for unlocking its full potential in the laboratory and beyond.

References

  • PubChem. (2S)-2-aminoheptanoic acid | C7H15NO2 | CID 5312965. [Link]
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A Technical Guide to the Enantioselective Synthesis of (S)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-2-Aminoheptanoic Acid

This compound, a non-proteinogenic α-amino acid, represents a critical chiral building block in modern drug discovery and development. Its incorporation into peptide-based therapeutics can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity by introducing unique steric and lipophilic properties. The precise stereochemical control during its synthesis is paramount, as the biological effects of enantiomers can differ significantly. This guide provides an in-depth exploration of the core enantioselective pathways for the synthesis of this compound, offering both theoretical insights and practical, field-proven protocols for its preparation.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure α-amino acids is a well-established field, with several robust strategies that can be effectively applied to the preparation of this compound. This guide will focus on three principal and highly effective approaches:

  • Chiral Auxiliary-Mediated Asymmetric Synthesis: This classical and reliable method involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereoselective formation of the desired stereocenter.

  • Biocatalytic and Enzymatic Methods: Leveraging the inherent stereoselectivity of enzymes, these "green" approaches offer high efficiency and selectivity under mild reaction conditions.

  • Asymmetric Strecker Synthesis: A versatile and industrially relevant method for the synthesis of α-amino acids, the Strecker reaction can be rendered asymmetric through the use of chiral auxiliaries or catalysts.

The following sections will delve into the mechanistic underpinnings and practical execution of each of these synthetic routes.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of a new stereocenter with a specific configuration.[1] This strategy is widely employed for its reliability and high degree of stereocontrol.

The Schöllkopf Bis-Lactim Ether Method

The Schöllkopf synthesis is a powerful method for the asymmetric synthesis of α-amino acids, utilizing a chiral bis-lactim ether derived from a chiral amino acid (commonly valine) and glycine.[2] The bulky substituent of the chiral auxiliary effectively shields one face of the enolate, directing the alkylation to the opposite face.[3]

Reaction Pathway:

Schollkopf_Synthesis cluster_alkylation Alkylation Step A Bis-lactim ether (from D-Valine and Glycine) B Lithium enolate A->B Deprotonation C Alkylated bis-lactim ether B->C Alkylation D This compound methyl ester C->D Hydrolysis E 1-Iodopentane F n-BuLi, THF, -78 °C G Acid Hydrolysis (e.g., 0.25 M HCl)

Caption: Schöllkopf bis-lactim ether synthesis pathway.

Experimental Protocol: Schöllkopf Synthesis of this compound

  • Formation of the Bis-Lactim Ether: The bis-lactim ether is prepared from D-valine and glycine methyl ester according to established literature procedures.

  • Deprotonation: To a solution of the bis-lactim ether (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), is added n-butyllithium (n-BuLi) (1.05 equiv) dropwise. The solution is stirred at this temperature for 30 minutes to ensure complete formation of the lithium enolate.

  • Alkylation: 1-Iodopentane (1.2 equiv) is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrolysis: The crude alkylated bis-lactim ether is dissolved in 0.25 M hydrochloric acid and stirred at room temperature for 48 hours.

  • Purification: The aqueous solution is washed with diethyl ether to remove the valine methyl ester. The aqueous layer is then concentrated, and the resulting this compound methyl ester hydrochloride can be further purified by recrystallization or ion-exchange chromatography. Subsequent hydrolysis of the methyl ester yields the desired this compound.

Evans Oxazolidinone Auxiliaries

The Evans chiral auxiliaries, typically oxazolidinones derived from readily available amino alcohols, are highly effective in directing asymmetric alkylations.[4] The stereochemical outcome is reliably controlled by the chelation of the metal cation (e.g., lithium or sodium) to the carbonyl groups of the acylated auxiliary, which forces the alkylating agent to approach from the less sterically hindered face.

Reaction Pathway:

Evans_Auxiliary_Synthesis cluster_alkylation Alkylation Step A N-Acylated Evans Auxiliary B Sodium enolate A->B Deprotonation C Alkylated Auxiliary B->C Alkylation D This compound C->D Hydrolysis E Pentyl bromide F NaHMDS, THF, -78 °C G Cleavage (e.g., LiOH, H₂O₂)

Caption: Evans auxiliary-mediated synthesis pathway.

Experimental Protocol: Evans Auxiliary Synthesis of this compound

  • Acylation of the Auxiliary: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with an appropriate glycine derivative to form the N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. Sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes.

  • Alkylation: Pentyl bromide (1.2 equiv) is added to the enolate solution, and the reaction is stirred at -78 °C for 4-6 hours.

  • Work-up: The reaction is quenched with saturated aqueous ammonium chloride, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Auxiliary Cleavage: The crude product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added, and the mixture is stirred until the cleavage is complete.[5]

  • Purification: The chiral auxiliary is recovered by extraction, and the aqueous layer is acidified and extracted to yield this compound, which can be further purified by recrystallization.

Synthesis MethodTypical YieldEnantiomeric/Diastereomeric Excess
Schöllkopf Bis-Lactim Ether70-85%>95% de
Evans Oxazolidinone Auxiliary75-90%>98% de

Biocatalytic and Enzymatic Methods

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity.

Enzymatic Kinetic Resolution of Racemic N-Acetyl-2-Aminoheptanoic Acid

Kinetic resolution is a process in which an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[6] Acylases are commonly used for the resolution of racemic N-acyl-α-amino acids.

Reaction Workflow:

Enzymatic_Resolution A Racemic N-Acetyl- 2-Aminoheptanoic Acid B This compound A->B Enzymatic Hydrolysis C (R)-N-Acetyl- 2-Aminoheptanoic Acid A->C Enzymatic Hydrolysis E Separation B->E C->E D Acylase I

Caption: Enzymatic kinetic resolution workflow.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Substrate Preparation: Racemic 2-aminoheptanoic acid is acetylated to prepare N-acetyl-2-aminoheptanoic acid.

  • Enzymatic Hydrolysis: The racemic N-acetyl-2-aminoheptanoic acid is dissolved in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). Immobilized Acylase I from Aspergillus melleus is added, and the mixture is stirred at a controlled temperature (e.g., 37 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by measuring the amount of released acetic acid or by chiral HPLC analysis. The reaction is stopped at approximately 50% conversion.

  • Separation: The enzyme is removed by filtration. The reaction mixture is then acidified, and the unreacted (R)-N-acetyl-2-aminoheptanoic acid is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer, containing the desired this compound, is then concentrated and purified.

Reductive Amination of 2-Oxoheptanoic Acid

Amino acid dehydrogenases (AADHs) can catalyze the asymmetric reductive amination of α-keto acids to the corresponding α-amino acids with high enantioselectivity.[7][8] This method requires a cofactor, typically NADH or NADPH, which is often regenerated in situ using a coupled enzymatic system.

Reaction Pathway:

Reductive_Amination A 2-Oxoheptanoic acid B This compound A->B Reductive Amination E NAD⁺ C Leucine Dehydrogenase (or other AADH) D NH₃, NADH F Cofactor Regeneration System E->F Recycling F->D

Caption: Biocatalytic reductive amination pathway.

Experimental Protocol: Reductive Amination with Leucine Dehydrogenase

  • Reaction Setup: In a buffered solution (e.g., Tris-HCl, pH 8.0), combine 2-oxoheptanoic acid (1.0 equiv), ammonium chloride (as the amine source), and a catalytic amount of NAD⁺.

  • Enzyme Addition: Add Leucine Dehydrogenase (LeuDH) and a cofactor regeneration system (e.g., formate dehydrogenase and sodium formate).

  • Reaction: The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Work-up and Purification: After the reaction is complete (monitored by HPLC), the enzymes are removed (e.g., by precipitation or filtration). The product, this compound, is then purified from the reaction mixture, typically by ion-exchange chromatography.

Biocatalytic MethodTypical ConversionEnantiomeric Excess
Enzymatic Kinetic Resolution~50% (for desired enantiomer)>99% ee
Reductive Amination>90%>99% ee

Asymmetric Strecker Synthesis

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid.[9] The asymmetric variant of this reaction introduces a chiral element to control the stereochemistry of the newly formed stereocenter.

Chiral Auxiliary-Based Asymmetric Strecker Synthesis

In this approach, a chiral amine is used instead of ammonia, leading to the formation of a diastereomeric mixture of α-aminonitriles. After separation of the diastereomers, the chiral auxiliary is removed to yield the enantiomerically pure amino acid.

Reaction Pathway:

Asymmetric_Strecker A Heptanal B Chiral α-aminonitrile (diastereomers) A->B Strecker Reaction F Separation of Diastereomers B->F C This compound D (R)-α-Methylbenzylamine E NaCN, NaHSO₃ F->C Cleavage G Hydrolysis and Hydogenolysis

Caption: Asymmetric Strecker synthesis pathway.

Experimental Protocol: Asymmetric Strecker Synthesis

  • Imine Formation and Cyanide Addition: To a solution of heptanal (1.0 equiv) and (R)-α-methylbenzylamine (1.0 equiv) in a suitable solvent (e.g., methanol), sodium bisulfite is added, followed by sodium cyanide. The reaction is stirred at room temperature until the formation of the α-aminonitrile is complete.

  • Diastereomer Separation: The resulting diastereomeric α-aminonitriles are separated by fractional crystallization or chromatography.

  • Hydrolysis and Auxiliary Removal: The desired diastereomer is hydrolyzed under acidic conditions to the corresponding amino acid. The chiral auxiliary is then removed, typically by hydrogenolysis over a palladium catalyst, to yield this compound.

Synthesis MethodTypical YieldDiastereomeric/Enantiomeric Excess
Asymmetric Strecker Synthesis60-75%>95% de (after separation)

Spectroscopic Data for this compound

Accurate characterization of the final product is crucial. Below is a summary of typical spectroscopic data for this compound.

Spectroscopic TechniqueKey Data
¹H NMR (D₂O)δ 3.68 (t, 1H, α-H), 1.85-1.75 (m, 2H, β-H₂), 1.40-1.20 (m, 6H, γ, δ, ε-H₂), 0.85 (t, 3H, ζ-H₃)
¹³C NMR (D₂O)δ 178.5 (C=O), 56.0 (α-C), 32.5 (β-C), 31.0 (γ-C), 28.5 (δ-C), 22.0 (ε-C), 13.5 (ζ-C)
IR (KBr, cm⁻¹)~3000-2800 (C-H stretch), ~2900-3100 (N-H stretch, broad), ~1600 (N-H bend), ~1700 (C=O stretch), ~1400 (O-H bend)
Mass Spectrometry (ESI+)m/z 146.1176 [M+H]⁺

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several reliable and high-yielding methodologies. The choice of a particular pathway will depend on factors such as the scale of the synthesis, the availability of starting materials and reagents, and the desired level of stereochemical purity. Chiral auxiliary-mediated methods, such as the Schöllkopf and Evans syntheses, offer excellent stereocontrol and are well-suited for laboratory-scale synthesis. Biocatalytic approaches, including enzymatic resolution and reductive amination, provide a green and highly efficient alternative, particularly for larger-scale production. The asymmetric Strecker synthesis remains a versatile and powerful tool for the preparation of a wide range of α-amino acids. By understanding the principles and practical considerations of each of these pathways, researchers can confidently select and implement the most appropriate strategy for their specific needs in the synthesis of this valuable chiral building block.

References

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An In-depth Technical Guide to the Biological Activity of (S)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Non-Proteinogenic Amino Acid

In the landscape of drug discovery and peptide therapeutics, the exploration of non-proteinogenic amino acids (NPAAs) offers a vast frontier for innovation.[1][2] These unique building blocks, not encoded in the standard genetic code, provide a powerful toolkit to modulate the pharmacological properties of peptides and other small molecules.[3][4] This guide focuses on (S)-2-Aminoheptanoic acid, a chiral NPAA with an intriguing but largely uncharted biological profile. While direct, comprehensive studies on its intrinsic activity are nascent, this document serves as a technical primer for researchers, scientists, and drug development professionals. By examining structurally related compounds and outlining robust experimental methodologies, we aim to illuminate the potential of this compound and catalyze further investigation into its therapeutic promise.

Molecular Profile of this compound

This compound, also known as L-2-aminoheptanoic acid, is an optically active form of 2-aminoheptanoic acid.[5][6] It is classified as an alpha-amino acid and a fatty acyl, indicating its dual chemical nature.[5][7]

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[5][7]
Molecular Weight 145.20 g/mol [5]
IUPAC Name (2S)-2-aminoheptanoic acid[5]
Synonyms L-2-Aminoheptanoic acid, L-Homonorleucine[5]
CAS Number 44902-02-5[5][6]

Inferred Biological Activity and Therapeutic Potential: A Landscape of Possibilities

Direct evidence for the biological activity of this compound is limited in publicly available literature. However, by examining structurally analogous compounds, we can infer potential areas of investigation.

Antimicrobial Applications: A Lesson from a Longer Chain

Research into (S)-2-aminooctanoic acid, a structurally similar NPAA with a single additional carbon in its side chain, has demonstrated its utility in enhancing the antimicrobial properties of peptides. When conjugated to an antimicrobial peptide derived from lactoferricin B, it improved the peptide's antibacterial activity by up to 16-fold.[1][2] This suggests that this compound could similarly be employed to modify existing antimicrobial peptides, potentially increasing their efficacy against various bacterial strains. The hydrophobic nature of its heptyl side chain may facilitate interaction with and disruption of bacterial cell membranes.

Neurological Activity: Insights from Phosphono-Derivatives

Derivatives of 2-amino-7-phosphonoheptanoic acid have been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor.[8][9][10][11] These findings indicate that the aminoheptanoic acid scaffold can be functionalized to interact with specific neuronal receptors. While this compound itself is unlikely to be a potent NMDA receptor antagonist due to the absence of the phosphono group, this precedent suggests that it could serve as a valuable starting point for the synthesis of novel neurologically active compounds.

Anticancer Potential: A Common Trait of Novel Amino Acids

Numerous studies have explored the anticancer activities of various non-natural amino acid derivatives.[12][13][14] These compounds can exert their effects through diverse mechanisms, including the disruption of cancer cell metabolism, induction of apoptosis, and inhibition of cell migration.[15] The unique structure of this compound makes it a candidate for investigation in this therapeutic area.

A Roadmap for Investigation: Experimental Protocols

To elucidate the biological activity of this compound, a systematic experimental approach is required. The following protocols provide a robust framework for such an investigation.

Workflow for Assessing Biological Activity

Biological_Activity_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Enzyme_Inhibition_Assay Enzyme Inhibition Assay Cytotoxicity_Assay->Enzyme_Inhibition_Assay If cytotoxic Antimicrobial_Screen Antimicrobial Screen (e.g., MIC Assay) Antimicrobial_Screen->Enzyme_Inhibition_Assay If antimicrobial Animal_Model Animal Model Studies Enzyme_Inhibition_Assay->Animal_Model Confirmed target Receptor_Binding_Assay Receptor Binding Assay Receptor_Binding_Assay->Animal_Model Confirmed target

Caption: A logical workflow for the systematic investigation of the biological activity of this compound.

Detailed Protocol: Cytotoxicity Assay (MTT Method)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]

Detailed Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.[16][17][18][19]

Materials:

  • This compound

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and various concentrations of this compound in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In the wells of the microplate, add the enzyme and the different concentrations of this compound. Include a control with no inhibitor. Incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocities for each inhibitor concentration. Plot the percentage of enzyme activity versus the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed by varying the substrate concentration to elucidate the mechanism of inhibition (competitive, non-competitive, etc.).[16]

Detailed Protocol: Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive radioligand binding assay to determine if this compound can displace a known radiolabeled ligand from its receptor.[3][20][21][22]

Materials:

  • This compound

  • Cell membranes or purified receptor

  • Radiolabeled ligand specific for the target receptor

  • Binding buffer

  • Non-labeled ligand (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In microcentrifuge tubes, combine the cell membranes/receptor, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.

  • Controls: Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a saturating concentration of the non-labeled ligand).

  • Incubation: Incubate the tubes at room temperature or 4°C for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine its Ki (inhibition constant).[20]

Signaling Pathways and Mechanistic Considerations

Given the lack of direct evidence, proposing a specific signaling pathway for this compound would be speculative. However, based on the activities of related compounds, several avenues for investigation are plausible.

Potential_Signaling_Pathways cluster_0 Potential Cellular Targets cluster_1 Downstream Effects cluster_2 Cellular Outcome S_2_AA This compound Membrane Bacterial Cell Membrane S_2_AA->Membrane NMDA_R NMDA Receptor (as derivative) S_2_AA->NMDA_R Enzyme Metabolic Enzyme S_2_AA->Enzyme Disruption Membrane Disruption Membrane->Disruption Modulation Neuronal Excitability Modulation NMDA_R->Modulation Inhibition Metabolic Pathway Inhibition Enzyme->Inhibition Death Bacterial Cell Death Disruption->Death Neuroprotection Neuroprotection/ Excitotoxicity Modulation->Neuroprotection Cytotoxicity Cancer Cell Cytotoxicity Inhibition->Cytotoxicity

Caption: Hypothesized signaling interactions of this compound based on structurally related molecules.

Concluding Remarks and Future Directions

This compound represents a molecule of significant, yet largely untapped, potential. While this guide has provided a framework for its investigation based on the activities of analogous compounds, the field is wide open for novel discoveries. Future research should focus on a systematic screening of its biological activities, followed by in-depth mechanistic studies to identify its molecular targets. The synthesis and evaluation of derivatives of this compound could also lead to the development of potent and selective therapeutic agents. The journey to fully understand the biological role of this non-proteinogenic amino acid has just begun, and it promises to be a rewarding endeavor for the scientific community.

References

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An In-Depth Technical Guide on the Natural Occurrence of (S)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Aminoheptanoic acid, also known as L-homonorleucine, is a non-proteinogenic α-amino acid characterized by a linear five-carbon side chain. While not incorporated into proteins via the genetic code, its presence as an endogenous metabolite in humans has been confirmed, challenging its classification as purely synthetic. This guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound. It delves into the documented evidence of its presence in biological systems, postulates its biosynthetic origins based on established metabolic principles, and furnishes detailed methodologies for its extraction, chiral separation, and definitive identification. Tailored for researchers, biochemists, and professionals in drug development, this document synthesizes foundational knowledge with practical, field-proven protocols to facilitate further investigation into the biological roles and potential applications of this unique amino acid.

Introduction to this compound

Non-proteinogenic amino acids (NPAAs) are a vast and structurally diverse class of molecules that are not among the 22 proteinogenic amino acids naturally encoded in the genome.[1] Nevertheless, thousands of NPAAs are found in nature, where they are produced by organisms such as bacteria, fungi, plants, and marine life, often as secondary metabolites with important physiological roles.[2][3]

This compound falls into this category. It is an alpha-amino acid with a heptanoic acid core, featuring an amino group at the C-2 (alpha) position.[4][5] The "(S)" designation refers to the stereochemical configuration at the α-carbon, analogous to the "L" configuration found in nearly all amino acids used in protein synthesis.[6]

1.1 Chemical Properties and Structure

  • Systematic Name: (2S)-2-aminoheptanoic acid[7]

  • Common Synonyms: L-2-Aminoheptanoic acid, L-Homonorleucine[7][8]

  • Molecular Formula: C₇H₁₅NO₂[4]

  • Molecular Weight: 145.20 g/mol [4][7]

  • Structure: Chemical structure of this compound

Its aliphatic, medium-chain fatty acid character distinguishes it from aromatic or charged amino acids, suggesting it may possess lipophilic properties influencing its interaction with cellular membranes and proteins.[9]

Documented Natural Occurrences

While specific microbial or plant sources for this compound are not widely documented in scientific literature, its status as a naturally occurring molecule is confirmed by its detection as an endogenous human metabolite.

2.1 Human Metabolome

Metabolomic studies have identified 2-aminoheptanoic acid in human tissues. The Human Metabolome Database (HMDB) lists its presence in the placenta, and it has also been detected in serum.[7][9][10] This indicates that pathways for its synthesis and degradation exist within the human body, although its precise physiological concentration and function are not yet fully understood.

Source Matrix / Tissue Significance Reference
Homo sapiensPlacentaEndogenous Metabolite[7], HMDB
Homo sapiensSerumEndogenous Metabolite[10]

Postulated Biosynthetic Pathway

The precise biosynthetic pathway for this compound has not been experimentally elucidated. However, based on fundamental principles of amino acid metabolism, a plausible pathway can be postulated.[11] The most direct route involves the transamination of its corresponding α-keto acid, 2-oxoheptanoic acid.

3.1 Key Enzymatic Steps:

  • Carbon Backbone Synthesis: The seven-carbon backbone, 2-oxoheptanoic acid, is likely derived from fatty acid metabolism. It could arise as an intermediate in the β-oxidation of longer-chain fatty acids or through pathways involving the extension of shorter-chain precursors.

  • Transamination: An aminotransferase enzyme catalyzes the transfer of an amino group from a donor molecule (such as glutamate or alanine) to 2-oxoheptanoic acid. This reaction yields this compound and the corresponding α-keto acid of the amino donor (α-ketoglutarate or pyruvate, respectively). The stereospecificity of the transaminase ensures the formation of the (S)-enantiomer.

G cluster_0 Fatty Acid Metabolism cluster_1 Amino Acid Metabolism fatty_acids Longer-Chain Fatty Acids keto_acid 2-Oxoheptanoic Acid fatty_acids->keto_acid β-Oxidation / Other pathways glutamate Glutamate akg α-Ketoglutarate glutamate->akg Transaminase final_product This compound keto_acid->final_product Transamination

Caption: Postulated biosynthetic pathway for this compound.

Methodology for Isolation and Characterization

For researchers aiming to study this compound from biological sources, a robust analytical workflow is essential. This involves efficient extraction, separation of enantiomers, and unambiguous identification.

G A Biological Sample (e.g., Serum, Tissue Homogenate) B Protein Precipitation (e.g., Acetonitrile, Methanol) A->B C Centrifugation B->C D Supernatant Collection (Small Molecule Fraction) C->D E Derivatization (e.g., Marfey's Reagent) D->E For Chiral Separation G LC-MS/MS Analysis D->G Direct Injection (with Chiral Column) F RP-HPLC Analysis E->F F->G H Identification & Quantification G->H

Caption: General workflow for analysis of this compound.

4.1 Protocol: Extraction from Biological Matrix

  • Objective: To extract small polar molecules, including amino acids, while removing interfering proteins.

  • Methodology:

    • To 100 µL of serum or tissue homogenate, add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to ensure complete precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the amino acid fraction.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of water or mobile phase) for analysis.

4.2 Protocol: Chiral Separation and Analysis by HPLC

  • Objective: To separate the (S) and (R) enantiomers of 2-aminoheptanoic acid for accurate quantification.

  • Rationale: Enantiomers possess identical physical properties and cannot be separated on standard chromatography columns. Chiral separation is achieved either by using a chiral stationary phase (chiral column) or by derivatizing the amino acids with a chiral reagent, creating diastereomers that are separable on a standard reverse-phase column.

  • Methodology (Using Derivatization with Marfey's Reagent):

    • To the reconstituted extract, add 50 µL of 1 M sodium bicarbonate buffer (pH 9.0).

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Incubate at 40°C for 1 hour in a heating block.

    • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.

    • The sample is now ready for injection onto a C18 reverse-phase HPLC column.

    • Detection is typically performed using a UV detector at 340 nm. The (S)-amino acid derivative will have a distinct retention time from the (R)-amino acid derivative.

4.3 Protocol: Identification by Mass Spectrometry (MS)

  • Objective: To confirm the identity and structure of the compound.

  • Rationale: Mass spectrometry provides high-confidence identification based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern.

  • Methodology (LC-MS/MS):

    • Couple the HPLC system (either with a chiral column or analyzing the derivatized sample) to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).

    • Operate the ion source in positive electrospray ionization (ESI+) mode.

    • Perform a full scan to identify the protonated molecular ion [M+H]⁺ of 2-aminoheptanoic acid (expected m/z = 146.11).

    • Perform a product ion scan (MS/MS) on the parent ion (m/z 146.11). A characteristic fragmentation pattern, such as the loss of water (H₂O) and formic acid (HCOOH), will confirm the structure.

    • Compare the retention time and fragmentation pattern to a pure analytical standard of this compound for definitive confirmation.

Significance and Applications in Research and Drug Development

The primary interest in NPAAs like this compound for drug development professionals lies in their use as unique building blocks.

  • Peptidomimetics: Incorporating NPAAs into peptide drug candidates can fundamentally alter their properties. The aliphatic side chain of this compound can increase the hydrophobicity of a peptide, potentially enhancing its membrane permeability or interaction with hydrophobic binding pockets. Furthermore, since it is not a substrate for many common proteases, its inclusion can significantly increase the peptide's in vivo stability and half-life.[2]

  • Chiral Scaffolds: As a chiral molecule, it serves as a valuable starting material or scaffold for the synthesis of more complex molecules with specific stereochemistry, which is critical for pharmacological activity.

  • Pharmacological Potential: While the biological activity of this compound itself is not well-defined, derivatives of the related 2-amino-7-phosphono-heptanoic acid are known to be potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonists, highlighting the potential of the C7 amino acid backbone in neuroscience drug discovery.[12]

Conclusion and Future Outlook

This compound stands as an intriguing example of a non-proteinogenic amino acid. While its broad occurrence in the microbial and plant kingdoms remains to be explored, its confirmed status as an endogenous human metabolite firmly establishes it as a natural product. The lack of detailed information on its biosynthesis and specific biological function represents a significant knowledge gap and an opportunity for future research.

Advanced metabolomic screening of diverse natural sources could uncover novel producers and biological contexts for this molecule. Elucidating its biosynthetic pathway could enable biotechnological production, while a deeper understanding of its physiological role may reveal new therapeutic targets. For drug developers, this compound remains a valuable and underutilized building block for crafting next-generation therapeutics with enhanced pharmacological properties.

References

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Expanding the Proteome: A Technical Guide to the Discovery and Application of Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 20 canonical amino acids that constitute the building blocks of proteins offer a remarkable yet finite chemical diversity. The ability to move beyond this natural set and incorporate non-canonical amino acids (ncAAs) with novel functionalities into proteins has revolutionized biotechnology and drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, incorporation, and application of ncAAs. We will explore the foundational principles of genetic code expansion, detail the methodologies for site-specific and residue-specific incorporation, and delve into the transformative applications of this technology in creating novel therapeutics, probing biological systems, and engineering advanced biomaterials. This guide is designed to be a practical resource, offering not just protocols, but also the rationale behind experimental choices to empower researchers in this exciting field.

Introduction: Beyond the Canonical 20

For decades, our understanding of protein structure and function was largely confined to the 20 naturally occurring amino acids. However, nature itself provides glimpses of a broader chemical palette, with some organisms utilizing non-canonical amino acids.[1][2] The deliberate, engineered incorporation of ncAAs into proteins represents a paradigm shift, allowing for the introduction of functionalities not found in nature.[1][3] These "unnatural" amino acids can carry a vast array of chemical moieties, including fluorescent probes, photocrosslinkers, bioorthogonal handles for "click" chemistry, and post-translational modifications.[1][4][5][6] This expansion of the genetic code opens up unprecedented opportunities to study and manipulate biological processes with molecular precision and to develop novel protein-based therapeutics with enhanced properties.[1][7]

The core challenge in incorporating an ncAA lies in reprogramming the cellular translation machinery to accept a new building block. This requires the creation of an "orthogonal" system—a new aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA)—that functions independently of the host cell's endogenous translational components.[1][8] This guide will provide a detailed exploration of the strategies and methodologies that have been developed to achieve this remarkable feat of synthetic biology.

Foundational Strategies for Non-Canonical Amino Acid Incorporation

The site-specific incorporation of ncAAs into a growing polypeptide chain is a multi-component process that hinges on the reassignment of a codon to encode the desired ncAA.[9] This is achieved through the introduction of an orthogonal aaRS/tRNA pair.[1][9] The orthogonal aaRS specifically charges the ncAA onto the orthogonal tRNA, which then recognizes a "blank" or reassigned codon in the mRNA sequence during translation.

Codon Reassignment Strategies

Several strategies have been developed to create a vacant codon that can be uniquely recognized by the orthogonal tRNA.

  • Nonsense (Stop) Codon Suppression: This is the most common approach, where one of the three natural stop codons (UAG - amber, UAA - ochre, or UGA - opal) is repurposed to encode an ncAA.[8][10] The orthogonal tRNA is engineered with an anticodon that recognizes the chosen stop codon. This method is powerful but can be limited by competition with release factors that normally terminate translation at stop codons.[11]

  • Frameshift Suppression (Quadruplet Codons): To overcome the limitations of stop codon suppression and to enable the incorporation of multiple distinct ncAAs, quadruplet codons have been developed.[10][12] These four-base codons are read by an engineered tRNA with a corresponding four-base anticodon, effectively expanding the number of available codons.[12] However, this approach can face challenges with translational efficiency and competition from tRNAs that read the overlapping triplet codons.[12]

  • Reassignment of Sense Codons: In this strategy, a rare sense codon is reassigned to an ncAA.[9][13] This requires engineering the host organism's genome to replace all instances of that codon with a synonymous one, thereby freeing it up for ncAA incorporation.[11]

The Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair

The heart of ncAA incorporation technology is the orthogonal aaRS/tRNA pair.[1][8] This pair must meet two critical criteria:

  • The orthogonal aaRS must specifically recognize and charge the ncAA, and not any of the 20 canonical amino acids.

  • The orthogonal tRNA must be recognized by the orthogonal aaRS but not by any of the host cell's endogenous aaRSs.

The most widely used systems are derived from archaeal sources, such as the tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii and the pyrrolysyl-tRNA synthetase/tRNA pair from Methanosarcina species.[10][14] These have been extensively engineered to incorporate a wide variety of ncAAs.

Methodologies for In Vivo and In Vitro Incorporation

The choice between in vivo and in vitro incorporation of ncAAs depends on the specific research question and the desired application.

In Vivo Incorporation

Incorporating ncAAs directly within living cells provides a powerful way to study protein function in a native context.[1][8]

Experimental Workflow: Site-Specific ncAA Incorporation in E. coli

in_vivo_workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis plasmid_prep Construct Plasmids: 1. Target protein with TAG codon 2. Orthogonal aaRS/tRNA pair transformation Co-transform Plasmids into E. coli plasmid_prep->transformation cell_prep Prepare Competent E. coli cell_prep->transformation culture Culture cells in media containing the ncAA transformation->culture induction Induce protein expression culture->induction harvest Harvest Cells & Lyse induction->harvest purification Purify ncAA-containing protein harvest->purification verification Verify incorporation (e.g., Mass Spec) purification->verification

Caption: Workflow for in vivo site-specific ncAA incorporation.

Step-by-Step Protocol:

  • Plasmid Construction:

    • Clone the gene of interest into an expression vector. Introduce a TAG (amber) stop codon at the desired site of ncAA incorporation using site-directed mutagenesis.

    • Clone the orthogonal aaRS and tRNA genes into a separate compatible plasmid.

  • Transformation:

    • Co-transform both plasmids into a suitable E. coli expression strain.

  • Expression:

    • Grow the transformed cells in a rich medium to a suitable optical density.

    • Induce expression of the target protein and the orthogonal aaRS/tRNA pair.

    • Supplement the culture medium with the desired ncAA at an optimized concentration.

  • Purification and Verification:

    • Harvest the cells and purify the target protein using standard chromatography techniques.

    • Verify the successful incorporation of the ncAA using mass spectrometry.

In Vitro Incorporation using Cell-Free Protein Synthesis (CFPS)

CFPS systems offer an open and controlled environment for ncAA incorporation, overcoming issues of ncAA transport across cell membranes and cellular toxicity.[15][16]

Experimental Workflow: ncAA Incorporation in a CFPS System

in_vitro_workflow cluster_components Reaction Components cluster_reaction Reaction & Analysis cfps_extract Cell-Free Extract or PURE system reaction_setup Combine components and incubate cfps_extract->reaction_setup dna_template DNA template with TAG codon dna_template->reaction_setup orthogonal_system Orthogonal aaRS/tRNA orthogonal_system->reaction_setup ncAA_supply Non-canonical amino acid ncAA_supply->reaction_setup energy_source Energy source & buffers energy_source->reaction_setup protein_analysis Analyze protein expression (e.g., SDS-PAGE) reaction_setup->protein_analysis purification_vitro Purify ncAA-containing protein protein_analysis->purification_vitro

Caption: Workflow for in vitro ncAA incorporation via CFPS.

Step-by-Step Protocol:

  • Prepare Reaction Components:

    • Obtain or prepare a cell-free extract (e.g., E. coli S30 extract) or a reconstituted PURE (Protein synthesis Using Recombinant Elements) system.

    • Prepare the DNA template encoding the target protein with the desired codon for ncAA incorporation.

    • Add the purified orthogonal aaRS and tRNA.

    • Supplement the reaction with the ncAA.

  • Set up the Reaction:

    • Combine all components in a reaction tube.

    • Incubate at the optimal temperature for protein synthesis.

  • Analysis:

    • Analyze the reaction mixture by SDS-PAGE and western blotting to confirm protein expression.

    • Purify the ncAA-containing protein for downstream applications.

Engineering Superior Aminoacyl-tRNA Synthetases through Directed Evolution

The efficiency and specificity of an orthogonal aaRS are paramount for successful ncAA incorporation. Directed evolution is a powerful technique used to engineer aaRS variants with improved activity and altered substrate specificity.[17][18]

Conceptual Workflow: Directed Evolution of an aaRS

directed_evolution start Wild-type aaRS gene library_creation Create a library of aaRS mutants (e.g., error-prone PCR, DNA shuffling) start->library_creation positive_selection Positive Selection: Select for mutants that incorporate the ncAA library_creation->positive_selection negative_selection Negative Selection: Remove mutants that incorporate canonical amino acids positive_selection->negative_selection iterative_rounds Iterate selection rounds negative_selection->iterative_rounds Enrichment iterative_rounds->positive_selection characterization Characterize improved aaRS variants iterative_rounds->characterization After several rounds

Caption: Conceptual overview of aaRS directed evolution.

A common strategy involves a multi-step selection process in E. coli. Cells expressing the aaRS library are grown in the presence of the ncAA and a reporter gene containing an amber stop codon.

  • Positive Selection: Cells that can incorporate the ncAA will express the reporter gene (e.g., conferring antibiotic resistance) and survive.

  • Negative Selection: The surviving cells are then grown in the absence of the ncAA. Cells with aaRS variants that incorporate a canonical amino acid will express a counter-selectable marker (e.g., a toxic gene) and be eliminated.

This iterative process enriches for aaRS variants that are both active with the desired ncAA and highly specific. More advanced techniques like Phage-Assisted Continuous Evolution (PACE) have been developed to accelerate this process.[19][20][21]

Applications in Drug Discovery and Beyond

The ability to incorporate ncAAs has had a profound impact on various fields, particularly in drug discovery and chemical biology.[1][3]

Application AreaDescriptionKey ncAA Functionalities
Antibody-Drug Conjugates (ADCs) Site-specific incorporation of ncAAs with bioorthogonal handles allows for the precise attachment of cytotoxic drugs to antibodies, leading to more homogenous and effective ADCs.[9]Azides, Alkynes, Tetrazines
Probing Protein-Protein Interactions Photocrosslinking ncAAs can be used to "capture" transient interactions between proteins in their native cellular environment.[6]p-Benzoyl-L-phenylalanine (Bpa)
Enzyme Engineering Introduction of ncAAs with novel catalytic activities can lead to the creation of enzymes with enhanced or entirely new functions.[8]Keto-amino acids, Boron-containing amino acids
Bioorthogonal Labeling and Imaging ncAAs with "click" chemistry handles enable the specific labeling of proteins with fluorescent dyes for in vivo imaging and tracking.[4][5][22][23]Azides, Alkynes, Tetrazines, Cyclopropenes
Improving Therapeutic Properties Incorporation of ncAAs can enhance the stability, pharmacokinetics, and potency of peptide and protein drugs.[3][16][24]PEGylated amino acids, Halogenated amino acids
Bioorthogonal Chemistry: The "Click" Connection

A significant synergy exists between ncAA incorporation and bioorthogonal chemistry.[22][23] By incorporating an ncAA with a bioorthogonal handle (e.g., an azide or alkyne), researchers can specifically label the target protein with a probe molecule (e.g., a fluorophore or a drug) that has a complementary reactive group.[4][22][25] These reactions are highly specific and can be performed in complex biological environments without interfering with native cellular processes.[22]

Challenges and Future Perspectives

Despite the tremendous progress in the field, several challenges remain. The efficiency of ncAA incorporation can be a limiting factor, and the cost and synthesis of some ncAAs can be prohibitive.[26][27] Furthermore, the incorporation of multiple distinct ncAAs into a single protein remains a significant challenge, although progress is being made with orthogonal ribosome systems and expanded codon tables.[12][28][29][30]

The future of ncAA technology is bright, with ongoing efforts to:

  • Develop more efficient and robust orthogonal translation systems.[7]

  • Expand the repertoire of ncAAs with novel functionalities.

  • Engineer autonomous host organisms that can biosynthesize their own ncAAs, removing the need for external supplementation.[26]

  • Apply ncAA technology to a wider range of organisms and for in vivo therapeutic applications.[7]

Conclusion

The discovery and implementation of non-canonical amino acids have fundamentally expanded the possibilities of protein engineering and drug discovery. By providing the tools to precisely modify protein structure and function, this technology has moved from a niche academic pursuit to a powerful platform with broad applications. As the methodologies continue to evolve and the toolbox of available ncAAs grows, we can expect to see even more innovative solutions to complex biological problems and the development of a new generation of protein-based therapeutics and materials.

References

  • Alexandrov, K., & Hein, J. E. (2020). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology. [Link]
  • Anderson, J. C., Wu, N., Santoro, S. W., Lakshman, V., King, D. S., & Schultz, P. G. (2004). An evolved orthogonal synthetase/tRNA pair for the incorporation of unnatural amino acids into proteins in eukaryotic cells.
  • The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. [Link]
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  • Dumas, A., Lercher, L., Spicer, C. D., & Davis, B. G. (2015). A translation-independent directed evolution strategy to engineer aminoacyl-tRNA synthetases. ACS Central Science. [Link]
  • Liu, Y., & Li, J. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. [Link]
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  • Kubyshkin, V., & Budisa, N. (2017). An overview of approaches to incorporate NCAAs into specific sites.
  • Rackham, O., & Chin, J. W. (2005). Selection, Addiction and Catalysis: Emerging Trends for the Incorporation of Noncanonical Amino Acids into Peptides and Proteins in Vivo.
  • Bryson, D. I., Fan, C., Guo, L. T., Miller, C., Soll, D., & Liu, D. R. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases.
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  • Robertson, W. E., & Chin, J. W. (2019). A 68-codon genetic code to incorporate four distinct non-canonical amino acids enabled by automated orthogonal mRNA design.
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(S)-2-Aminoheptanoic acid spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-2-Aminoheptanoic Acid

Introduction

This compound, also known as L-homonorleucine, is an alpha-amino acid with a five-carbon linear side chain.[1][2] Its molecular formula is C₇H₁₅NO₂ and it has a monoisotopic mass of approximately 145.11 daltons.[1] As a non-proteinogenic amino acid, its incorporation into peptides and other molecular scaffolds is of significant interest in drug development and biochemical research. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted analytical approach. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound, offering both foundational data and the rationale behind the experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte. For a molecule like this compound, NMR confirms the presence and arrangement of the heptanoic acid backbone and the alpha-amino group.

Proton (¹H) NMR Spectroscopy

Principles & Rationale

¹H NMR spectroscopy detects the signals from hydrogen nuclei (protons). The chemical shift (δ) of a proton is highly sensitive to its electronic environment; protons near electronegative groups like the amino (-NH₂) and carboxyl (-COOH) groups are "deshielded" and appear at a lower field (higher ppm).[3] The splitting pattern (multiplicity) of a signal, governed by J-coupling, reveals the number of protons on adjacent carbons, allowing for the reconstruction of the carbon skeleton.[4]

For this compound, we expect to see distinct signals for the terminal methyl group, the four methylene groups in the alkyl chain, and the alpha-hydrogen. The protons of the amine and carboxylic acid groups are often broad and may exchange with deuterated solvents, causing them to disappear from the spectrum.[5]

Predicted Spectroscopic Data

The following table outlines the predicted chemical shifts and multiplicities for the key protons in this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-7 (-CH₃)~0.9Triplet (t)3H
H-6, H-5, H-4 (-CH₂-)~1.3Multiplet (m)6H
H-3 (-CH₂-)~1.5-1.8Multiplet (m)2H
H-2 (α-CH)~3.5-4.0Triplet (t) or Doublet of Doublets (dd)1H
-NH₂Variable (1-5)Broad Singlet (br s)2H
-COOHVariable (10-13)Broad Singlet (br s)1H
Note: Chemical shifts are predictions based on typical values for similar structures and can vary based on solvent and pH.[6][7]

Experimental Protocol: ¹H NMR Spectroscopy

Causality: The choice of a deuterated solvent like Deuterium Oxide (D₂O) is critical. D₂O is an excellent solvent for amino acids and its deuterium signal does not interfere with the proton spectrum. Furthermore, it allows for the identification of exchangeable protons (NH₂ and COOH), which will be replaced by deuterium, causing their signals to diminish or disappear.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of Deuterium Oxide (D₂O). Ensure the sample is fully dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 15 ppm and an acquisition time of 2-3 seconds are typically sufficient.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) signal. Phase correct the spectrum and calibrate the chemical shift scale using the residual HDO signal (typically ~4.79 ppm) as a reference.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities to confirm the coupling patterns.

Workflow Diagram: ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of Sample in 0.6 mL D₂O transfer Transfer to 5 mm NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument tune Tune & Shim instrument->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase & Reference ft->phase analyze Integrate & Analyze Multiplicities phase->analyze output ¹H NMR Spectrum analyze->output Final Spectrum

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Carbon-¹³ (¹³C) NMR Spectroscopy

Principles & Rationale

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule.[8] Since this compound has seven carbon atoms in distinct chemical environments, we expect to see seven distinct signals in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon type: carbonyl carbons are significantly deshielded (>170 ppm), the alpha-carbon bearing the amino group appears around 50-60 ppm, and the aliphatic carbons of the side chain appear in the upfield region (10-40 ppm).[8] Standard ¹³C NMR is proton-decoupled, meaning all signals appear as singlets, simplifying the spectrum.

Spectroscopic Data

The following table summarizes the expected ¹³C chemical shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (-COOH)~175-180
C-2 (α-CH)~55-60
C-3~30-35
C-4~28-32
C-5~24-28
C-6~22-25
C-7 (-CH₃)~13-15
Note: Data is compiled from typical values for alpha-amino acids.[8] A reference spectrum for 2-Aminoheptanoic acid is available in the PubChem database, which can be used for comparison.[9]

Experimental Protocol: ¹³C NMR Spectroscopy

Causality: The protocol is similar to ¹H NMR, but requires a significantly larger number of scans. This is because the ¹³C isotope has a low natural abundance (~1.1%) and is less sensitive than ¹H, making signal accumulation necessary to achieve a good signal-to-noise ratio.

  • Sample Preparation: Use the same sample prepared for ¹H NMR (5-10 mg in D₂O). Higher concentrations may be beneficial if solubility allows.[10]

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Tuning and Acquisition: Tune the probe to the ¹³C frequency. Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A wide spectral width (~200 ppm) is used to ensure all carbon signals are captured. A relaxation delay of 2-5 seconds is standard.

  • Signal Averaging: Accumulate a sufficient number of scans (typically several hundred to a few thousand) to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform, phase correct the spectrum, and reference it. If an internal standard is not used, the solvent signal can be used for referencing, though this is less precise.

  • Analysis: Identify the seven distinct carbon signals and assign them based on their expected chemical shifts.

Workflow Diagram: ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Use ¹H NMR Sample (5-10 mg in D₂O) instrument Insert into Spectrometer prep->instrument tune Tune to ¹³C Frequency instrument->tune acquire Acquire with Proton Decoupling (Many Scans) tune->acquire ft Fourier Transform acquire->ft phase Phase & Reference ft->phase analyze Assign 7 Carbon Signals phase->analyze output ¹³C NMR Spectrum analyze->output Final Spectrum

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Principles & Rationale

Infrared (IR) spectroscopy measures the vibrations of molecular bonds. When exposed to infrared radiation, functional groups absorb specific frequencies, corresponding to the energy required to induce a vibrational transition.[11] This makes IR spectroscopy an excellent tool for identifying the key functional groups present in a molecule. For this compound, the most characteristic signals will arise from the amino group (-NH₂), the carboxylic acid (-COOH), and the alkyl C-H bonds. In its solid, zwitterionic form, we expect to see absorptions for N-H⁺ stretching, carboxylate (COO⁻) stretching, and C-H stretching.

Spectroscopic Data

The following table lists the characteristic IR absorption bands for amino acids.

Wavenumber (cm⁻¹) Vibration Type Functional Group Appearance
3200-2800N-H⁺ stretchAmmonium (R-NH₃⁺)Strong, Broad
3000-2500O-H stretchCarboxylic Acid (dimer)Very Strong, Very Broad
2960-2850C-H stretchAlkyl Chain (-CH₃, -CH₂)Strong, Sharp
~1710C=O stretchCarboxylic Acid (non-ionic)Strong, Sharp
~1600-1550N-H⁺ bend / COO⁻ asym. stretchAmmonium / CarboxylateStrong
~1420-1380C-H bend / COO⁻ sym. stretchAlkyl / CarboxylateMedium
Source: Data compiled from standard IR correlation charts.[11][12] An experimental spectrum for 2-Aminoheptanoic acid is available from PubChem, acquired via the KBr wafer technique.[9]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Causality: The KBr pellet method is a common technique for analyzing solid samples.[13] Potassium bromide (KBr) is used because it is transparent to infrared radiation and, under pressure, forms a solid, glass-like matrix that holds the sample.[14] It is crucial to use spectroscopy-grade KBr and to minimize exposure to moisture, as water has strong IR absorptions that can interfere with the spectrum.[15]

  • Drying: Dry spectroscopy-grade KBr in an oven at ~110°C for several hours to remove any absorbed water. Store in a desiccator.

  • Grinding: Place ~100 mg of the dried KBr and ~1-2 mg of the this compound sample into a clean agate mortar.[13]

  • Mixing: Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. The goal is to disperse the sample evenly within the KBr matrix.[16]

  • Pellet Pressing: Transfer a small amount of the mixture into a pellet press die. Assemble the die and place it in a hydraulic press.

  • Compression: Gradually apply pressure (typically 8-10 tons) for 1-2 minutes.[14] This will cause the KBr to fuse into a thin, transparent, or translucent pellet.

  • Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Measurement: Record a background spectrum (of air or a pure KBr pellet) first. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Workflow Diagram: FTIR KBr Pellet Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis mix Grind 1-2 mg Sample with ~100 mg Dry KBr press Press Mixture into a Thin Pellet mix->press background Record Background Spectrum press->background sample Record Sample Spectrum background->sample ratio Ratio Sample vs. Background sample->ratio analyze Identify Functional Group Peaks ratio->analyze output FTIR Spectrum analyze->output Final Spectrum

Caption: Workflow for FTIR Spectroscopic Analysis via the KBr Pellet Method.

Mass Spectrometry (MS)

Principles & Rationale

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17] For small molecules like amino acids, electrospray ionization (ESI) is a preferred "soft" ionization technique that typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation.[18][19] This allows for the precise determination of the molecular weight. The exact mass obtained from a high-resolution mass spectrometer can be used to confirm the molecular formula.[20] Further fragmentation of the parent ion (MS/MS) can provide structural information. A common fragmentation pathway for α-amino acids is the neutral loss of the carboxyl group (as COOH or H₂O + CO).

Spectroscopic Data

The molecular formula C₇H₁₅NO₂ provides a theoretical exact mass that can be compared against experimental results.

Ion / Fragment Formula Calculated m/z Description
[M+H]⁺[C₇H₁₆NO₂]⁺146.1176Protonated parent molecule
[M+Na]⁺[C₇H₁₅NO₂Na]⁺168.0995Sodium adduct
[M-H]⁻[C₇H₁₄NO₂]⁻144.1030Deprotonated parent molecule
[M+H - H₂O]⁺[C₇H₁₄N]⁺128.1069Loss of water from parent ion
[M+H - COOH]⁺[C₆H₁₄N]⁺100.1121Loss of the carboxyl group
Source: m/z values calculated based on monoisotopic masses and predicted from PubChemLite.[21] The exact mass of this compound is 145.1103.[1]

Experimental Protocol: ESI Mass Spectrometry

Causality: The sample must be prepared in a volatile solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of acid (like formic acid) to promote protonation and the formation of [M+H]⁺ ions. High salt concentrations must be avoided as they can suppress the analyte signal.[22]

  • Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Dilution: Create a dilute working solution (~1-10 µg/mL) by diluting the stock solution in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.[22]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle. The sample solution forms a fine spray of charged droplets.

  • Desolvation: As the solvent evaporates from the droplets, the charge density increases, eventually leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), where they are separated based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow Diagram: ESI Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq Ion Generation & Analysis cluster_proc Data Interpretation prep Prepare Dilute Solution (~10 µg/mL) in ACN/H₂O + 0.1% FA infuse Infuse into ESI Source prep->infuse ionize Generate Gas-Phase Ions infuse->ionize analyze Separate Ions by m/z ionize->analyze detect Detect Ions analyze->detect spectrum Generate Mass Spectrum detect->spectrum identify Identify [M+H]⁺ and Confirm Exact Mass spectrum->identify output Mass Spectrum identify->output Final Data

Caption: Workflow for ESI Mass Spectrometry Analysis.

Summary

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy confirms the carbon-hydrogen framework and the connectivity of the functional groups. IR spectroscopy validates the presence of the key amino acid functional groups (amine, carboxylic acid, and alkyl chain). Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight. Together, these techniques form a self-validating system essential for confirming the identity, structure, and purity of this compound for research and development applications.

References

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solubility of (S)-2-Aminoheptanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (S)-2-Aminoheptanoic Acid

Introduction

This compound, a non-proteinogenic α-amino acid, is a molecule of significant interest in various fields of chemical and pharmaceutical research. Its unique seven-carbon aliphatic side chain imparts a distinct level of hydrophobicity, influencing its interactions in biological systems and its behavior in various solvent environments. A thorough understanding of its solubility is paramount for researchers, scientists, and drug development professionals, as it directly impacts formulation, bioavailability, and the design of synthetic and purification processes. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, grounded in theoretical principles and supplemented with practical experimental protocols.

Theoretical Framework of this compound Solubility

The solubility of this compound is governed by a combination of its molecular structure and the physicochemical properties of the solvent. Key to understanding its behavior is its nature as an α-amino acid.

The Zwitterionic Nature and its Influence

In the solid state and in aqueous solutions near neutral pH, this compound exists predominantly as a zwitterion. This is a molecule with both a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻), resulting in a net neutral charge. The strong electrostatic interactions between these charged groups in the solid crystal lattice lead to high melting points and a significant energy barrier to dissolution. Solvents capable of effectively solvating these ionic groups are required to overcome this lattice energy.

Impact of the Heptyl Side Chain

The seven-carbon alkyl side chain of this compound is nonpolar and thus hydrophobic. This substantial hydrophobic character plays a crucial role in its solubility profile. While the zwitterionic head group favors interaction with polar solvents, the long alkyl tail prefers nonpolar environments. This dual nature results in amphiphilic properties, and the overall solubility in a given solvent is a balance between the solvation of the polar head and the nonpolar tail. Generally, as the length of the alkyl side chain in α-amino acids increases, their aqueous solubility decreases due to the growing influence of the hydrophobic portion.

The Critical Role of pH
  • At low pH (pH < pKa₁): The carboxyl group is protonated (-COOH), and the amino group is also protonated (-NH₃⁺), resulting in a net positive charge. The molecule behaves as a cationic species, and its solubility in water is generally enhanced due to the formation of soluble salts with anions in the medium.

  • At the isoelectric point (pI): The pI is the pH at which the net charge of the amino acid is zero. For a simple amino acid like this, the pI can be estimated by averaging the two pKa values: pI ≈ (2.39 + 9.76) / 2 ≈ 6.08. At the pI, the concentration of the zwitterionic form is maximized, and the solubility in water is at its minimum due to the reduced hydration of the neutral species and stronger intermolecular electrostatic interactions.

  • At high pH (pH > pKa₂): The carboxyl group is deprotonated (-COO⁻), and the amino group is also deprotonated (-NH₂), leading to a net negative charge. The molecule exists as an anionic species, and its aqueous solubility typically increases again due to the formation of soluble salts with cations.

Solubility Profile of this compound: An Overview

Direct experimental solubility data for this compound across a wide range of solvents is scarce in the literature. However, based on the principles outlined above and data from its close structural analogs, L-norleucine and DL-2-aminooctanoic acid, we can construct an expected solubility profile.

Solvent ClassSolventExpected SolubilityRationale & Supporting Data
Polar Protic WaterModerately SolubleThe zwitterionic nature allows for good hydration. The aqueous solubility of the close analog L-norleucine is approximately 16 g/L at 23°C[2], and for DL-2-aminooctanoic acid, it is reported as 19 mg/mL (19 g/L).[3]
MethanolSparingly SolubleAs a polar protic solvent, methanol can solvate the zwitterionic head, but less effectively than water. The solubility of amino acids with long alkyl chains generally decreases with the addition of alcohols to water.[1][4]
EthanolSparingly to Poorly SolubleSimilar to methanol, but the lower polarity of ethanol leads to even poorer solvation of the zwitterionic group.[1][4]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Sparingly SolubleDMSO is a strong hydrogen bond acceptor and can solvate the ammonium group. The solubility of DL-2-aminooctanoic acid in DMSO is reported as 1.6 mg/mL with sonication.[5]
Tetrahydrofuran (THF)Poorly Soluble to InsolubleTHF has a much lower polarity than DMSO and is a poor solvent for zwitterionic compounds.
Nonpolar HexaneInsolubleThe nonpolar nature of hexane cannot overcome the strong intermolecular forces of the zwitterionic solid. Amino acids are generally insoluble in non-polar organic solvents.[6]

Disclaimer: The quantitative values presented are estimations based on structurally similar compounds. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[7] This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is achieved.

Detailed Protocol: Shake-Flask Method
  • Preparation:

    • Add an excess amount of this compound to a series of clear glass vials, each containing a precisely measured volume of the desired solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., at 25 °C).

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2 hours) to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for subsequent analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of dissolved this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the experimental samples.

Experimental Workflow Diagram

Solubility_Workflow Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to solvent in vials B Seal vials A->B C Agitate in constant temperature bath (e.g., 24-72h) B->C D Allow excess solid to sediment C->D E Withdraw supernatant through a filter D->E F Dilute sample E->F G Quantify concentration using HPLC F->G

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An In-depth Technical Guide on the In Vivo Metabolic Fate of (S)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Metabolic Journey of a Non-Proteinogenic Amino Acid

(S)-2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, represents a class of molecules gaining prominence in therapeutic peptide development and as standalone bioactive agents. Its structural uniqueness—possessing a seven-carbon aliphatic side chain—differentiates it from the canonical amino acids, suggesting a distinct metabolic journey within a biological system. Understanding the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for predicting its pharmacokinetic profile, efficacy, and potential toxicity. This guide provides a comprehensive framework for elucidating the metabolic fate of this compound, synthesizing established principles of amino acid and fatty acid metabolism with detailed, field-proven experimental protocols.

Theoretical Framework: Postulated Metabolic Pathways

Given its dual nature as both an amino acid and a medium-chain fatty acid analogue, the metabolic fate of this compound is likely to be multifaceted. We can hypothesize several key biotransformation routes based on established biochemical pathways.

Amino Acid-Related Metabolism (Phase I)

The primary reactions involving the alpha-amino group are anticipated to be transamination and oxidative deamination.[1][2][3]

  • Transamination: The reversible transfer of the amino group to an α-keto acid, commonly α-ketoglutarate, is a central hub in amino acid metabolism.[2] This reaction, catalyzed by aminotransferases, would convert this compound into its corresponding α-keto acid, 2-oxoheptanoic acid, while forming glutamate.

  • Oxidative Deamination: This process, primarily occurring in the liver and kidney, would directly remove the amino group as ammonia (NH₃), which then enters the urea cycle.[3] This would also yield 2-oxoheptanoic acid.

Fatty Acid-Related Metabolism (Phase I)

The seven-carbon aliphatic side chain is susceptible to oxidative pathways typically associated with fatty acids.

  • β-Oxidation: Following conversion to 2-oxoheptanoic acid and subsequent activation to its Coenzyme A (CoA) ester by an acyl-CoA synthetase, the molecule could undergo β-oxidation.[4][5][6][7][8][9] This would sequentially shorten the carbon chain, yielding acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.

  • ω-Oxidation: As an alternative pathway, particularly for medium-chain fatty acids, ω-oxidation may occur in the endoplasmic reticulum of the liver and kidneys.[10][11][12][13][14] This involves hydroxylation of the terminal methyl group (ω-carbon) by cytochrome P450 enzymes, followed by oxidation to a carboxylic acid, resulting in a dicarboxylic acid.[10][11]

Phase II Conjugation Reactions

The parent compound or its Phase I metabolites, containing functional groups like the carboxylic acid or hydroxyl groups introduced during Phase I, are likely substrates for conjugation reactions to enhance water solubility and facilitate excretion.[15][16][17][18][19]

  • Glucuronidation: Attachment of glucuronic acid to the carboxylic acid or hydroxyl groups.

  • Sulfation: Conjugation of a sulfonate group, particularly to any hydroxylated metabolites.[15]

  • Amino Acid Conjugation: The carboxylic acid moiety could be conjugated with endogenous amino acids such as glycine or glutamine to form an amide linkage.[15][20]

The interplay of these pathways will determine the pharmacokinetic profile and biological activity of this compound. The following experimental workflow is designed to systematically investigate these possibilities.

Experimental Design: A Comprehensive In Vivo ADME Study

This section outlines a detailed protocol for a comprehensive in vivo study in a rodent model (e.g., Sprague-Dawley rats) to characterize the ADME profile of this compound.

Animal Model and Husbandry
  • Species: Male Sprague-Dawley rats (n=5 per group, plus controls).

  • Age/Weight: 8-10 weeks old, 250-300g.

  • Housing: Individually housed in metabolic cages to allow for separate collection of urine and feces.

  • Acclimatization: Acclimatize animals for at least one week prior to the study.

  • Diet: Standard rodent chow and water ad libitum.

Dosing and Sample Collection Workflow

The following diagram illustrates the workflow for the in vivo study.

G cluster_pre Pre-Dose cluster_dose Dosing cluster_post Post-Dose Sample Collection cluster_analysis Analysis Acclimatization Acclimatization Baseline_Samples Baseline Sample Collection (Blood, Urine, Feces) Acclimatization->Baseline_Samples Dosing This compound (Oral Gavage) Baseline_Samples->Dosing Blood_Sampling Blood Sampling (Serial) Dosing->Blood_Sampling Urine_Feces_Collection Urine & Feces Collection (Intervals) Dosing->Urine_Feces_Collection LCMS_Analysis LC-MS/MS Analysis (Plasma, Urine, Tissues) Blood_Sampling->LCMS_Analysis Terminal_Sacrifice Terminal Sacrifice & Tissue Harvesting Urine_Feces_Collection->Terminal_Sacrifice Urine_Feces_Collection->LCMS_Analysis NMR_Analysis NMR Spectroscopy (Urine) Urine_Feces_Collection->NMR_Analysis Terminal_Sacrifice->LCMS_Analysis Data_Analysis Pharmacokinetic & Metabolite Profiling LCMS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis

Caption: In vivo ADME study workflow.

Detailed Experimental Protocols
  • Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose) at a concentration that allows for a dosing volume of 10 mL/kg.[21]

  • Animal Handling: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[22][23][24][25]

  • Gavage Needle Insertion: Measure the appropriate length for the gavage needle (from the mouth to the last rib) and mark it.[23][24] Gently insert the needle into the esophagus. Do not force the needle; if resistance is met, withdraw and reinsert.[21][22]

  • Administration: Slowly administer the dose to avoid regurgitation.[23]

  • Post-Dosing Observation: Monitor the animal for any signs of distress for at least 10 minutes after dosing.[23]

  • Site Selection: Collect blood from the lateral tail vein or saphenous vein.

  • Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect approximately 200 µL of blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Metabolic Cages: House animals in metabolic cages designed for the separate collection of urine and feces.

  • Collection Intervals: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Sample Processing: Record the volume of urine and the wet weight of the feces. Homogenize the feces with water.

  • Storage: Store urine and fecal homogenates at -80°C until analysis.

  • Euthanasia: At the end of the collection period (e.g., 48 hours), euthanize the animals using an approved method.

  • Tissue Collection: Promptly harvest key tissues, including the liver, kidneys, intestine, and brain.[26]

  • Rinsing: Rinse tissues with cold phosphate-buffered saline (PBS) to remove excess blood.[26]

  • Weighing and Freezing: Blot the tissues dry, weigh them, and immediately snap-freeze them in liquid nitrogen.[26][27][28]

  • Storage: Store tissue samples at -80°C until analysis.[26][27][28]

Analytical Methodologies

A combination of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy will provide a comprehensive profile of the parent compound and its metabolites.

LC-MS/MS Analysis for Quantification and Metabolite Identification

LC-MS/MS is the gold standard for its high sensitivity and specificity in quantifying known compounds and identifying unknown metabolites.[29][30][31][32]

  • Plasma:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding three volumes of ice-cold acetonitrile containing an internal standard.[29][30]

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[32]

  • Urine:

    • Thaw urine samples on ice.

    • Centrifuge at high speed to remove any particulate matter.

    • Dilute the supernatant with water containing an internal standard.

  • Tissues:

    • Weigh approximately 50-100 mg of frozen tissue.[27][28]

    • Add ice-cold 80% methanol and homogenize using a bead beater or sonicator.[27][28]

    • Centrifuge at high speed at 4°C.

    • Process the supernatant as described for plasma samples.

NMR Spectroscopy for Global Metabolite Profiling

NMR spectroscopy is a powerful, non-destructive technique that provides quantitative information on a wide range of metabolites, making it ideal for analyzing urine samples.[33][34][35][36][37]

  • Thawing and Centrifugation: Thaw urine samples on ice and centrifuge to remove any sediment.

  • Buffering: Mix an aliquot of the urine supernatant with a phosphate buffer solution (in D₂O) to maintain a constant pH.[33]

  • Internal Standard: Add an internal standard, such as TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt), for chemical shift referencing and quantification.[33]

  • Transfer: Transfer the mixture to an NMR tube for analysis.

Data Analysis and Interpretation

Pharmacokinetic Analysis
ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t₁/₂ Elimination half-life
CL Clearance
Vd Volume of distribution

These parameters will be calculated from the plasma concentration-time data using non-compartmental analysis.

Metabolite Profiling and Identification
  • LC-MS/MS Data: Compare the mass spectra of potential metabolites with that of the parent compound to identify characteristic fragment ions and neutral losses. High-resolution mass spectrometry will provide accurate mass measurements for elemental composition determination.

  • NMR Data: Analyze 1D and 2D NMR spectra to identify metabolites based on their unique chemical shifts and coupling patterns. Databases such as the Human Metabolome Database (HMDB) can aid in identification.

Regulatory Considerations

According to FDA guidance, metabolites that are found to be present at concentrations greater than 10% of the total drug-related exposure in humans may require separate safety testing.[38][39][40][41][42] Therefore, quantifying the major metabolites is a critical step.

Concluding Remarks

The in vivo metabolic fate of this compound is a critical determinant of its therapeutic potential. The comprehensive experimental approach detailed in this guide, combining robust in vivo methodologies with high-resolution analytical techniques, provides a clear path to elucidating its ADME profile. By understanding how this non-proteinogenic amino acid is absorbed, distributed, metabolized, and excreted, researchers and drug developers can make informed decisions to advance its development, ensuring both safety and efficacy.

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(S)-2-Aminoheptanoic Acid: A Comprehensive Technical Guide to its Latent Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Aminoheptanoic acid, a chiral non-proteinogenic amino acid, stands at the intersection of lipid and amino acid biochemistry. While not as extensively studied as its shorter or longer-chain counterparts, emerging research into its derivatives and the broader class of medium-chain amino fatty acids suggests a landscape ripe for therapeutic exploration. This technical guide provides a comprehensive analysis of the current state of knowledge surrounding this compound, delving into its chemical identity, the established therapeutic efficacy of its derivatives, and its prospective applications. We will explore its potential in antimicrobial and neurological domains, underpinned by a critical examination of the available preclinical data. This document is intended for researchers, scientists, and drug development professionals, offering a foundational resource to stimulate and guide future investigations into this promising molecule.

Introduction: Unveiling a Molecule of Interest

This compound, also known as L-Homonorleucine, is an optically active form of 2-aminoheptanoic acid with an L-configuration[1][2]. As an alpha-amino acid with a seven-carbon side chain, it is classified as a medium-chain amino fatty acid[1][3]. Its structure presents a unique combination of a polar amino acid head and a nonpolar aliphatic tail, suggesting potential for diverse biological interactions. While it is recognized as an endogenous metabolite in humans, found in biofluids such as serum, its specific physiological roles remain largely uncharacterized[4]. The primary focus of research to date has been on its utility as a synthetic building block and on the pharmacological activities of its more complex derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
CAS Number 44902-02-5[5]
Physical Form White to light-yellow powder or crystals[5]
Purity ≥98% (typical commercial)[5]
Storage Temperature Room Temperature[5]
InChI Key RDFMDVXONNIGBC-LURJTMIESA-N[5]

The Therapeutic Promise of this compound Derivatives

The therapeutic potential of the 2-aminoheptanoic acid scaffold is most evident in the pharmacological profiles of its derivatives. These modified molecules have demonstrated significant activity in preclinical models, particularly in the realms of neuroscience and infectious disease.

Neuroprotection and Neuromodulation: The NMDA Receptor Antagonist Paradigm

A significant body of research has focused on derivatives of 2-amino-7-phosphonoheptanoic acid (AP7), which are potent and selective competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor[6][7]. The NMDA receptor is a crucial player in synaptic plasticity and excitotoxicity, making it a key target for a range of neurological disorders.

Biphenyl-analogues of AP7 have shown remarkable in vivo efficacy in rodent models[7]. These compounds exhibit:

  • Anticonvulsant Activity: Providing full protection against maximal electroshock seizures[7][8]. The anticonvulsant effect is likely mediated by the blockade of NMDA receptors in the substantia nigra, a brain region involved in seizure propagation[8].

  • Neuroprotective Effects: Reducing the extent of quinolinic acid-induced striatal lesions and decreasing infarct size in models of focal cerebral ischemia (stroke)[7].

  • Analgesic Properties: Demonstrating efficacy in models of neuropathic pain[7].

These findings strongly suggest that the 2-aminoheptanoic acid backbone can serve as a foundational structure for the development of novel therapeutics for epilepsy, stroke, and chronic pain. The lipophilic nature of the heptanoic acid side chain may contribute to favorable pharmacokinetic properties, such as oral bioavailability and central nervous system penetration[7].

NMDA_Antagonism cluster_synapse Excitatory Synapse Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Leads to AP7_Derivative This compound Derivative (e.g., AP7) AP7_Derivative->NMDA_Receptor Competitively Antagonizes Therapeutic_Effect Neuroprotection & Anticonvulsant Effect AP7_Derivative->Therapeutic_Effect Results in AMP_Enhancement cluster_workflow Lipopeptide Synthesis & Action AMP Antimicrobial Peptide (AMP) Lipopeptide Lipopeptide (AMP + S-2-AHA) AMP->Lipopeptide S_2_AHA (S)-2-Aminoheptanoic Acid S_2_AHA->Lipopeptide Conjugation Bacterial_Membrane Bacterial Membrane Lipopeptide->Bacterial_Membrane Interacts with Membrane_Disruption Membrane Disruption & Cell Death Bacterial_Membrane->Membrane_Disruption Leads to Enhanced_Activity Enhanced Antimicrobial Activity Membrane_Disruption->Enhanced_Activity

Caption: Workflow for enhancing antimicrobial peptide activity with this compound.

Inferred Therapeutic Potential of the Core Molecule

While direct evidence for the therapeutic effects of unmodified this compound is currently lacking, its classification as a medium-chain fatty acid (MCFA) allows for informed speculation on its potential biological activities.[9][10] MCFAs are known to be rapidly absorbed and metabolized, leading to the production of ketone bodies, which can serve as an alternative energy source for the brain.[9][11] This metabolic pathway is being actively investigated for its therapeutic potential in a variety of conditions.

Neurological and Metabolic Disorders

The ketogenic properties of MCFAs have been linked to potential benefits in neurodegenerative diseases such as Alzheimer's disease and in managing epilepsy.[10][11] By providing an alternative fuel source to glucose, MCFAs may help to overcome the metabolic deficits observed in these conditions. Furthermore, MCFAs have been shown to improve mitochondrial function and promote autophagy, both of which are often dysregulated in aging and neurodegenerative disorders.[11]

Direct Antimicrobial and Immunomodulatory Effects

Lipopeptides containing a derivative of 2-aminoheptanoic acid have been shown to be potent activators of B-lymphocytes and macrophages, and to act as powerful immunoadjuvants in vivo.[12] This suggests that this compound and its derivatives may have direct immunomodulatory properties, a crucial aspect in the development of novel vaccines and immunotherapies.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of this compound and its derivatives.

Biocatalytic Synthesis of this compound

This protocol is adapted from a method for the biosynthesis of a similar amino fatty acid and can be optimized for this compound production.[13]

  • Enzyme Preparation: Clone and express a suitable transaminase (e.g., from Chromobacterium violaceum) in an E. coli expression system. Purify the enzyme using standard chromatographic techniques.

  • Biotransformation Reaction:

    • Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5).

    • Add the keto-acid precursor, 2-oxoheptanoic acid.

    • Add an amino donor (e.g., L-alanine).

    • Initiate the reaction by adding the purified transaminase.

    • Incubate at an optimal temperature (e.g., 30-37°C) with gentle agitation.

  • Monitoring and Purification:

    • Monitor the reaction progress using HPLC or LC-MS.

    • Once the reaction reaches completion, terminate it by adding an acid (e.g., HCl).

    • Purify the this compound from the reaction mixture using ion-exchange chromatography.

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound-modified peptides.

  • Peptide Synthesis: Synthesize the desired antimicrobial peptide and its this compound-conjugated derivative using solid-phase peptide synthesis.

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa).

  • MIC Assay (Broth Microdilution):

    • Prepare a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the peptides in cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

In Vivo Evaluation of Neuroprotective Effects (Rodent Model of Stroke)

This protocol describes a method to assess the neuroprotective potential of this compound derivatives in a middle cerebral artery occlusion (MCAO) model in rats.[7]

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats.

  • MCAO Surgery:

    • Anesthetize the animal.

    • Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.

  • Drug Administration:

    • Administer the test compound (e.g., a biphenyl-derivative of AP7) intravenously or orally at various doses and time points (before or after MCAO).

    • Include a vehicle control group.

  • Neurological Deficit Scoring: Evaluate the neurological function of the animals at specific time points after surgery using a standardized scoring system.

  • Infarct Volume Measurement:

    • After a predetermined survival period (e.g., 24 hours), euthanize the animals and harvest the brains.

    • Slice the brains into coronal sections.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.

    • Quantify the infarct volume using image analysis software.

  • Statistical Analysis: Compare the neurological scores and infarct volumes between the treated and control groups using appropriate statistical tests.

Future Directions and Conclusion

The available evidence strongly suggests that this compound is a molecule with significant, yet largely untapped, therapeutic potential. The proven efficacy of its derivatives as NMDA receptor antagonists provides a clear path for the development of novel treatments for a range of debilitating neurological disorders. Furthermore, its potential to enhance the activity of antimicrobial peptides addresses the urgent global need for new strategies to combat antibiotic resistance.

Future research should focus on:

  • Direct Biological Activity: Investigating the direct pharmacological effects of this compound in various in vitro and in vivo models.

  • Mechanism of Action: Elucidating the specific molecular targets and pathways through which this compound and its derivatives exert their effects.

  • Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profiles of these compounds.

  • Clinical Translation: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of promising candidates in human populations.

References

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  • Lipopeptides containing 2-(palmitoylamino)-6,7-bis(palmitoyloxy) heptanoic acid: synthesis, stereospecific stimulation of B-lymphocytes and macrophages, and adjuvanticity in vivo and in vitro. PubMed. [Link]
  • Anticonvulsant action of 2-amino-7-phosphonoheptanoic acid in the substantia nigra. PubMed. [Link]
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  • 2-aminoheptano
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(S)-2-Aminoheptanoic Acid: A Strategic Tool for Modulating Protein Structure and Function

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The precise control of protein and peptide conformation is a cornerstone of modern drug discovery and biomaterial engineering. The introduction of non-proteinogenic amino acids offers a powerful strategy to modulate the physicochemical properties of polypeptides, thereby enhancing their therapeutic potential. This guide provides a comprehensive technical overview of (S)-2-aminoheptanoic acid, a non-natural amino acid with a linear five-carbon side chain, and its role in influencing protein structure. We will delve into its fundamental properties, synthesis, and incorporation into peptides, and explore how its unique hydrophobicity can be leveraged to probe and engineer protein folding, stability, and intermolecular interactions. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to employ this compound as a strategic tool in their scientific endeavors.

Introduction: The Promise of Non-Proteinogenic Amino Acids in Protein Engineering

The 20 canonical amino acids encoded by the genetic code provide a remarkable diversity of chemical functionalities. However, the expanding frontiers of biotechnology and medicine demand an even broader palette of building blocks to construct proteins and peptides with novel properties. The incorporation of non-proteinogenic, or unnatural, amino acids (UAAs) into polypeptide chains has emerged as a transformative approach to expand the chemical and functional space of proteins.[1] These tailored amino acids can introduce a wide array of functionalities, including fluorescent probes, photo-crosslinkers, and unique side chains that can enhance stability, modulate biological activity, or control conformation.[2][3]

This compound, also known as L-homonorleucine, is one such UAA that has garnered interest for its simple yet impactful structure. As an analogue of leucine with an extended, unbranched alkyl side chain, it provides a means to systematically probe the effects of hydrophobicity on protein structure and function. Its incorporation can lead to enhanced metabolic stability and improved resistance to enzymatic degradation, critical attributes for peptide-based therapeutics.[2] This guide will provide a detailed exploration of this compound, from its basic chemical characteristics to its application in sophisticated protein design and drug discovery efforts.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its impact on peptide and protein structure.

PropertyValueSource
IUPAC Name (2S)-2-aminoheptanoic acid[4]
Synonyms L-2-Aminoheptanoic acid, L-Homonorleucine[4]
Molecular Formula C₇H₁₅NO₂[4]
Molecular Weight 145.20 g/mol [4]
CAS Number 44902-02-5[4]
Appearance White to light-yellow powder or crystals[Sigma-Aldrich]
Hydrophobicity High[5][6][7]

The defining feature of this compound is its linear pentyl side chain. This extended hydrophobic chain is larger than that of leucine and lacks the branching of isoleucine and valine. This unique characteristic makes it a valuable tool for fine-tuning the hydrophobic interactions within a protein's core or at protein-protein interfaces. The hydrophobicity of an amino acid side chain is a major driving force in protein folding, promoting the burial of nonpolar residues away from the aqueous solvent.[5][8] The increased hydrophobicity of the this compound side chain compared to its natural counterparts can be expected to have a significant impact on protein stability and folding kinetics.

Synthesis and Incorporation of this compound into Peptides

The successful application of this compound in protein engineering relies on its efficient synthesis with the appropriate protecting groups for solid-phase peptide synthesis (SPPS) and its effective incorporation into the growing polypeptide chain.

Synthesis of Enantiomerically Pure this compound

The synthesis of enantiomerically pure amino acids is a critical step in peptide chemistry. Several methods can be employed to produce this compound, including enzymatic synthesis and asymmetric chemical synthesis.[9][10] A general synthetic route for 2-aminoheptanoic acid has been described, which can be adapted for stereoselective synthesis.[11] One common strategy involves the amination of an α-bromo carboxylic acid.[9] For enantiomeric purity, resolution of a racemic mixture using a chiral resolving agent or an enzymatic resolution step is often employed.[9]

A crucial step for its use in modern peptide synthesis is the attachment of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to the α-amino group. This is typically achieved by reacting the amino acid with Fmoc-succinimide or a similar reagent under basic conditions.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-(S)-2-Aminoheptanoic Acid

The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based SPPS protocols. The general workflow for SPPS is a cyclical process of deprotection, coupling, and washing.

Experimental Protocol: Manual Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-(S)-2-aminoheptanoic acid.

Materials:

  • Rink amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-(S)-2-aminoheptanoic acid)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Washing solutions: DMF, DCM

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-(S)-2-aminoheptanoic acid), 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

  • Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

SPPS_Workflow Resin Resin with Protected Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Activation & Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

The Role of this compound in Protein Structure

The incorporation of this compound can significantly influence various aspects of protein structure, primarily through the modulation of hydrophobic interactions.

Enhancing Hydrophobic Interactions and Core Packing

The extended, linear alkyl side chain of this compound is more hydrophobic than that of leucine and norleucine.[6] When incorporated into the hydrophobic core of a protein, this can lead to more favorable packing interactions and increased stability. The hydrophobic effect is a primary driving force for protein folding, where nonpolar side chains are sequestered from the aqueous environment.[5][8] The increased surface area of the pentyl side chain can enhance this effect, potentially leading to a more compact and stable protein core.

Probing Protein Folding and Stability

Systematic replacement of natural hydrophobic residues with this compound can serve as a powerful tool to probe the energetic contributions of side-chain packing to protein stability. By comparing the thermodynamic stability (e.g., melting temperature, ΔG of unfolding) of the wild-type protein with its this compound-containing mutants, researchers can dissect the role of specific hydrophobic contacts in the folding process.

Modulating Protein-Protein Interactions

Protein-protein interactions are often mediated by hydrophobic patches on the protein surface. The introduction of this compound at these interfaces can either enhance or disrupt binding, depending on the specific context. The longer side chain can fill hydrophobic pockets on a binding partner more effectively, leading to increased affinity. Conversely, its size may introduce steric clashes that weaken the interaction. This makes this compound a valuable tool for engineering the affinity and specificity of protein-protein interactions.

Caption: Role of hydrophobic side chains in protein folding.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable asset in the development of novel peptide-based therapeutics and as a research tool.

Enhancing the Therapeutic Potential of Peptides

Many peptide drugs suffer from poor metabolic stability due to rapid degradation by proteases. The incorporation of non-natural amino acids like this compound can sterically hinder protease recognition and cleavage, thereby increasing the in vivo half-life of the peptide.[2] Furthermore, by modulating the peptide's conformation and hydrophobicity, its binding affinity and selectivity for its target can be improved.

Probing Protein Structure and Dynamics

As a non-natural amino acid, this compound can be used as a probe to study protein structure and dynamics. For instance, its incorporation can be combined with spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) to monitor conformational changes.

Experimental Protocol: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

Purpose: To assess the impact of this compound incorporation on the secondary structure of a peptide.

Materials:

  • Purified peptide (with and without this compound)

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation: Prepare solutions of the peptides in the CD buffer at a concentration of approximately 0.1 mg/mL.

  • Instrument Setup: Set the CD spectropolarimeter to scan in the far-UV region (typically 190-260 nm).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of each peptide solution.

    • Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the buffer baseline from the peptide spectra.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Analysis: Analyze the resulting spectra for characteristic features of different secondary structures. For example, α-helices exhibit negative bands at ~222 nm and ~208 nm, while β-sheets show a negative band around 218 nm.[12][13] Compare the spectra of the peptide with and without this compound to determine if the substitution induced a conformational change.

Conclusion

This compound represents a versatile and powerful tool for researchers, scientists, and drug development professionals. Its extended hydrophobic side chain provides a unique means to modulate the structure, stability, and function of proteins and peptides. Through its strategic incorporation, it is possible to enhance the therapeutic properties of peptide drugs, probe the intricacies of protein folding, and engineer novel protein-protein interactions. As our understanding of the subtle interplay between amino acid sequence and protein conformation continues to grow, the rational application of non-natural amino acids like this compound will undoubtedly play an increasingly important role in the advancement of biotechnology and medicine.

References

  • Conformational analysis by HRMAS NMR spectroscopy of resin-bound homo-peptides from C(alpha)-methyl-leucine. Org Biomol Chem. 2003 Jun 7;1(11):1835-7. doi: 10.1039/b303193d.
  • Synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene. J Org Chem. 2001 Jul 13;66(14):4809-13. doi: 10.1021/jo015544d.
  • 2-Aminoheptanoic acid. ChemBK.
  • Tests for helix-stabilizing interactions between various nonpolar side chains in alanine-based peptides. Protein Sci. 1996 Apr;5(4):763-9. doi: 10.1002/pro.5560050419.
  • Hydrophobicity Scales. The Fundamentals of Biochemistry: Interactive Tutorials.
  • Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts. 2015 Jul 19.
  • 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. 2020 Apr 1.
  • An unnatural amino acid that induces beta-sheet folding and interaction in peptides. J Am Chem Soc. 2003 Sep 24;125(38):11656-62. doi: 10.1021/ja035252t.
  • A concise synthesis of (1S,2S,5S,7S)-2-aminobicyclo[3.2.0]heptane-2,7-dicarboxylic acid and its enantiomer. Tetrahedron Letters. 2021;77:153198. doi: 10.1016/j.tetlet.2021.153198.
  • (2S)-2-aminoheptanoic acid. PubChem.
  • Membrane Active Peptides and Their Biophysical Characterization. Pharmaceuticals (Basel). 2011 Sep;4(9):1219-1249. doi: 10.3390/ph4091219.
  • Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proc Natl Acad Sci U S A. 1991 Jun 15;88(12):5317-21. doi: 10.1073/pnas.88.12.5317.
  • Helix stabilization by natural and unnatural amino acids with alkyl side-chains.
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  • Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proc Natl Acad Sci U S A. 1991 Jun 15;88(12):5317-21. doi: 10.1073/pnas.88.12.5317.
  • Amino Acid Side‐chain Hydrophobicity. ResearchGate.
  • Hydrophobic and Polar Amino Acids.
  • Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. J Mol Biol. 2024 Feb 15;436(4):168444. doi: 10.1016/j.jmb.2024.168444.
  • Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. Proc Natl Acad Sci U S A. 2015 Mar 17;112(11):3251-6. doi: 10.1073/pnas.1420214112.
  • Enzymatic Production of Amino Acids. In: Biotechnology of Amino Acid Production. 1986. p. 177-200.
  • CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophys J. 2005 May;88(5):3446-52. doi: 10.1529/biophysj.104.058133.
  • Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. 2020.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Med Chem. 2021 Jul 15;12(7):1057-1073. doi: 10.1039/d1md00037a.
  • Biophysical characterization of high-confidence, small human proteins. ResearchGate. 2024 Jun 20.
  • 2-Aminoheptanoic acid. PubChem.
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  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. 2020 Dec 17.
  • Biophysical characterization of recombinant proteins expressing the leucine zipper-like domain of the human immunodeficiency virus type 1 transmembrane protein gp41. J Virol. 1995 Mar;69(3):1755-62. doi: 10.1128/JVI.69.3.1755-1762.1995.
  • An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Sci Rep. 2021 Mar 10;11(1):5596. doi: 10.1038/s41598-021-85093-6.
  • Leucine / Peptide Composition and Formulation Procedure. Google Patents.
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  • Circular dichroism of peptides. Methods Mol Biol. 2014;1088:247-53. doi: 10.1007/978-1-62703-673-3_17.
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  • Structural and Functional Characterization of a Multifunctional Alanine-Rich Peptide Analogue from Pleuronectes americanus. PLoS One. 2012;7(10):e47047. doi: 10.1371/journal.pone.0047047.

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L-2-Aminoheptanoic Acid: A Versatile Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Non-Canonical Amino Acids

In the landscape of modern drug discovery and materials science, the twenty proteinogenic amino acids represent only the starting point. The exploration of non-canonical amino acids (ncAAs)—those not naturally incorporated into proteins—has unlocked vast new chemical space for the design of novel therapeutics and functional materials.[1][2] These unique building blocks allow for the fine-tuning of molecular properties such as stability, conformational rigidity, lipophilicity, and biological activity.[3][4]

L-2-aminoheptanoic acid, also known as L-homonorleucine, is an alpha-amino acid featuring a linear five-carbon side chain. As an isomer of the more common amino acid leucine, its structure provides a unique lipophilic and conformationally flexible element.[5] This guide offers a comprehensive overview of L-2-aminoheptanoic acid's synthesis and its application as a strategic chiral building block in the development of peptidomimetics and small molecule drugs, most notably as a component in analogues of Angiotensin-Converting Enzyme (ACE) inhibitors.

graph Structure { layout=neato; node [shape=none, margin=0]; edge [style=invis];

}

Figure 1: Structural comparison of L-Leucine and L-2-Aminoheptanoic Acid.

Physicochemical Properties

A clear understanding of the fundamental properties of L-2-aminoheptanoic acid is essential for its effective application in synthesis.

PropertyValueSource
IUPAC Name (2S)-2-aminoheptanoic acidPubChem
Synonyms L-Homonorleucine, (S)-2-Aminoheptanoic acidPubChem
Molecular Formula C7H15NO2PubChem
Molecular Weight 145.20 g/mol PubChem
SMILES CCCCCNPubChem
InChI Key RDFMDVXONNIGBC-LURJTMIESA-NPubChem
Melting Point ~280 °C (decomposes)ChemicalBook
Appearance White crystalline powderSigma-Aldrich

Stereoselective Synthesis: Accessing the Chiral Pool

The utility of L-2-aminoheptanoic acid hinges on the ability to produce it in high enantiomeric purity. Both chemical and biocatalytic methods have been developed to achieve this, with biocatalysis emerging as a particularly powerful and sustainable approach.

Chemical Synthesis

Traditional asymmetric synthesis provides robust routes to L-2-aminoheptanoic acid. A common and effective strategy involves the asymmetric alkylation of a glycine enolate equivalent, utilizing a chiral auxiliary to direct the stereochemical outcome.

One established method employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base.[6] This complex is then alkylated with a suitable C5 electrophile (e.g., 1-iodopentane). The diastereoselectivity is controlled by the chiral ligand, and subsequent hydrolysis releases the desired L-amino acid and allows for the recovery of the auxiliary. This method is particularly amenable to large-scale synthesis.[6]

Biocatalytic Synthesis: The Green Chemistry Approach

Biocatalysis offers significant advantages for the synthesis of chiral amines and amino acids, including exceptional stereoselectivity, mild reaction conditions, and reduced environmental impact compared to many traditional chemical methods.[7] Transaminases (TAs), in particular, are highly effective for this purpose.[8]

The synthesis of L-2-aminoheptanoic acid can be achieved via the asymmetric amination of its corresponding α-keto acid, 2-oxoheptanoic acid. This reaction is catalyzed by an (S)-selective transaminase, which transfers an amino group from a donor molecule (commonly isopropylamine or L-alanine) to the prochiral ketone.[9] The reaction equilibrium can be shifted towards the product by using a co-enzyme regeneration system or by removing the ketone byproduct.[8][9]

The core of this process is the pyridoxal-5'-phosphate (PLP) dependent mechanism of the transaminase, which ensures the high fidelity of the stereochemical outcome.[10]

graph Biocatalytic_Synthesis { rankdir=LR; node [shape=box, style="filled", fontname="helvetica", fontcolor="#202124"]; edge [fontname="helvetica", color="#5F6368"];

}

Figure 2: Workflow for the biocatalytic synthesis of L-2-Aminoheptanoic Acid using a transaminase.

Applications as a Chiral Building Block

The unique structural characteristics of L-2-aminoheptanoic acid make it a valuable component in peptide and small molecule synthesis.

Peptidomimetics and Peptide Modification

Incorporating ncAAs like L-2-aminoheptanoic acid into peptide sequences is a key strategy for developing peptidomimetics with improved pharmacological properties.[2][4] The linear, lipophilic side chain of L-2-aminoheptanoic acid can:

  • Enhance Metabolic Stability: The unnatural side chain can increase resistance to proteolytic degradation by endogenous enzymes, thereby extending the in-vivo half-life of the peptide therapeutic.[11]

  • Modulate Biological Activity: The size and lipophilicity of the heptanoic side chain can alter the peptide's binding affinity and selectivity for its target receptor by establishing new hydrophobic interactions within the binding pocket.[11]

  • Influence Conformation: It can be used to control the secondary structure (e.g., helicity) of a peptide, which is often critical for its function.[11]

Synthesis of ACE Inhibitor Analogues

Angiotensin-converting enzyme (ACE) inhibitors are a major class of drugs used to treat hypertension.[12] Many of these drugs, such as lisinopril and enalapril, are peptide analogues designed to mimic the substrate of the ACE enzyme.[13] The design of novel ACE inhibitors often involves modifying the amino acid components to optimize potency and pharmacokinetic properties.

L-2-aminoheptanoic acid serves as a valuable building block for synthesizing analogues of these drugs. Its side chain can probe the hydrophobic pockets of the ACE active site. For instance, it can be used in place of residues like lysine or norleucine in the synthesis of lisinopril analogues to study structure-activity relationships (SAR) and develop new chemical entities with potentially improved profiles.[14] The general synthetic approach involves coupling the N-terminus of L-2-aminoheptanoic acid (or its ester derivative) with another functionalized amino acid, such as L-proline, which is a common feature in many ACE inhibitors.[12][13]

graph ACE_Inhibitor_Synthesis { rankdir=LR; graph [splines=ortho]; node [shape=box, style="filled", fontname="helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="helvetica", color="#5F6368"];

}

Figure 3: Generalized workflow for the use of L-2-Aminoheptanoic Acid in synthesizing ACE inhibitor analogues.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and application of L-2-aminoheptanoic acid. Note: These are generalized procedures and should be optimized for specific laboratory conditions and scales.

Protocol 1: Biocatalytic Synthesis of L-2-Aminoheptanoic Acid

This protocol describes the asymmetric synthesis from 2-oxoheptanoic acid using a recombinant (S)-transaminase.

Materials:

  • 2-oxoheptanoic acid sodium salt

  • Isopropylamine (amine donor)

  • Recombinant (S)-transaminase (lyophilized powder)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve 2-oxoheptanoic acid (1.0 eq) and PLP (0.01 eq) in potassium phosphate buffer.

  • Amine Donor Addition: Add isopropylamine (5.0 eq) to the solution. The excess drives the reaction equilibrium.

  • Enzyme Addition: Add the (S)-transaminase enzyme (e.g., 5% w/w relative to substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 24 hours. Monitor the reaction progress using HPLC or TLC.

  • Workup: Once the reaction is complete, terminate it by adding HCl to lower the pH to ~2. This precipitates the enzyme, which can be removed by centrifugation.

  • Extraction: Wash the aqueous solution with DCM to remove any unreacted keto acid.

  • Isolation: Adjust the pH of the aqueous layer to the isoelectric point of L-2-aminoheptanoic acid (~pH 6) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of Fmoc-L-2-aminoheptanoic acid-OH into a peptide sequence on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected L-2-aminoheptanoic acid (Fmoc-L-Ahp-OH)

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® (coupling reagents)

  • 20% Piperidine in Dimethylformamide (DMF) (Fmoc deprotection solution)

  • DMF (synthesis grade)

  • Dichloromethane (DCM)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure (Single Coupling Cycle):

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes to ensure complete removal of the Fmoc group from the resin-bound peptide.

  • Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate Fmoc-L-Ahp-OH (3.0 eq) with DIC (3.0 eq) and OxymaPure® (3.0 eq) in a minimal amount of DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Confirmation: Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is absent).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage: Once the synthesis is complete, wash the resin, dry it, and treat with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. Precipitate the crude peptide in cold diethyl ether.

graph SPPS_Cycle { rankdir=TB; node [shape=box, style="rounded,filled", fontname="helvetica", fontcolor="#202124"]; edge [fontname="helvetica", color="#5F6368"];

}

Figure 4: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) for incorporating amino acids.

Conclusion and Future Outlook

L-2-aminoheptanoic acid is a powerful and versatile chiral building block that offers medicinal chemists and materials scientists a tool to introduce specific lipophilic characteristics and enhance molecular stability. The maturation of biocatalytic synthesis routes provides an efficient and sustainable supply of this enantiopure ncAA, paving the way for its broader application.[15] As the demand for more sophisticated and 'drug-like' peptides and small molecules continues to grow, the strategic incorporation of ncAAs like L-2-aminoheptanoic acid will be indispensable in advancing the frontiers of drug discovery and rational molecular design.[1][3]

References

  • The Role of L-Norleucine in Custom Peptide Synthesis and Drug Discovery. (URL: [Link])
  • Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs - SciSpace. (URL: [Link])
  • [Synthesis and activity of ACE inhibitory peptides] - PubMed. (URL: [Link])
  • (PDF) Synthesis of Angiotensin-Converting Enzyme (ACE)
  • Natural transaminase fusions for bioc
  • Chemoselectively Addressable HCan Building Blocks in Peptide Synthesis: L-homocanaline Deriv
  • Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity - MDPI. (URL: [Link])
  • Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing). (URL: [Link])
  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids - MDPI. (URL: [Link])
  • Transaminases for industrial biocatalysis: novel enzyme discovery - PMC - NIH. (URL: [Link])
  • Unnatural Amino Acids: Norleucine | LifeTein Peptide Blog. (URL: [Link])
  • Biocatalytic Synthesis of Angiotensin–converting Enzyme (ACE) Inhibitor Drug Precursors Using Membrane Bioreactor - SciSpace. (URL: [Link])
  • Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. (URL: [Link])
  • Norleucine - Wikipedia. (URL: [Link])
  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC - NIH. (URL: [Link])
  • Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid - Kyushu University. (URL: [Link])
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (URL: [Link])
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. (URL: [Link])
  • Future prospects for noncanonical amino acids in biological therapeutics - PMC - NIH. (URL: [Link])
  • Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization - PMC - PubMed Central. (URL: [Link])
  • (PDF)
  • The non-domain specific binding of lisinopril, the gold standard ACE...
  • Stereoselective Ribosylation of Amino Acids | Request PDF - ResearchG

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An In-depth Technical Guide to the Pharmacology of Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the pharmacology of amino acid analogs, designed for researchers, scientists, and drug development professionals. It delves into the core principles governing their mechanisms of action, therapeutic applications, and the critical experimental methodologies used to evaluate their efficacy and safety.

Introduction: The Versatility of Mimicry

Amino acids are the fundamental building blocks of life, essential for protein synthesis, metabolic pathways, and neurotransmission.[1][2][3] Amino acid analogs, synthetic or naturally occurring molecules with structures similar to proteinogenic amino acids, leverage this central role to exert profound pharmacological effects.[4][5][6] By mimicking endogenous amino acids, these analogs can act as antagonists, inhibitors, or even be mistakenly incorporated into proteins, leading to a diverse range of therapeutic applications.[4][7] This guide will navigate the intricate world of these molecular mimics, from their basic classification to their application in cutting-edge drug discovery.

Classification and Core Mechanisms of Action

The pharmacological effects of amino acid analogs are dictated by their mechanism of interaction with biological systems. They can be broadly categorized based on their primary mode of action.

Competitive Inhibition of Enzymes

A primary mechanism involves the competitive inhibition of enzymes that utilize amino acids as substrates.[8] By binding to the active site, these analogs can block metabolic pathways crucial for cell survival or function.

  • Example: Methotrexate , an analog of folic acid (which has a glutamic acid component), inhibits dihydrofolate reductase, crucial for nucleotide synthesis, and is a cornerstone of cancer chemotherapy.

  • Example: ACE inhibitors , such as lisinopril, are derivatives of amino acids that block the angiotensin-converting enzyme, a key regulator of blood pressure, and are widely used to treat hypertension.[8]

Interference with Amino Acid Transport

Amino acid transporters are crucial for maintaining cellular homeostasis and are often upregulated in disease states like cancer.[1][9][10] Analogs can compete with natural amino acids for these transporters, disrupting cellular metabolism.[1][11]

  • Targeting Cancer: Cancer cells often have a high demand for specific amino acids.[9][12] Inhibiting their transport can effectively "starve" the tumor cells. For instance, inhibiting LAT1 (L-type amino acid transporter 1) is a promising strategy in oncology.[9]

Misincorporation into Proteins

Some analogs are sufficiently similar to their natural counterparts to be accepted by the cellular machinery for protein synthesis, leading to the production of non-functional or altered proteins.[4]

  • Example: Canavanine , an arginine analog found in certain plants, can be incorporated into proteins in place of arginine, leading to dysfunctional proteins and cellular toxicity.[4]

Modulation of Neurotransmitter Systems

In the central nervous system, amino acids like glutamate and GABA act as key neurotransmitters. Analogs can modulate these systems, with significant therapeutic implications for neurological and psychiatric disorders.[1]

  • Example: Gabapentin , an analog of GABA, is widely used to treat epilepsy and neuropathic pain.

  • Example: L-DOPA , a derivative of tyrosine, is a precursor to dopamine and is a primary treatment for Parkinson's disease.[8]

Below is a diagram illustrating the classification of amino acid analogs based on their primary mechanisms of action.

Amino_Acid_Analog_Mechanisms cluster_Main Core Mechanisms of Amino Acid Analogs cluster_Enzyme Example: Anticancer Agents cluster_Transport Example: Cancer Therapy cluster_Protein Example: Toxic Analogs cluster_Neuro Example: Neurological Drugs Mechanisms Amino Acid Analogs Enzyme_Inhibition Competitive Enzyme Inhibition Mechanisms->Enzyme_Inhibition Transport_Interference Transport Interference Mechanisms->Transport_Interference Protein_Incorporation Misincorporation into Proteins Mechanisms->Protein_Incorporation Neurotransmitter_Modulation Neurotransmitter Modulation Mechanisms->Neurotransmitter_Modulation Methotrexate Methotrexate Enzyme_Inhibition->Methotrexate LAT1_Inhibitors LAT1 Inhibitors Transport_Interference->LAT1_Inhibitors Canavanine Canavanine Protein_Incorporation->Canavanine Gabapentin Gabapentin Neurotransmitter_Modulation->Gabapentin L-DOPA L-DOPA Neurotransmitter_Modulation->L-DOPA

Caption: Classification of amino acid analogs based on their primary pharmacological mechanisms.

Pharmacokinetics and the Role of Unnatural Amino Acids

The therapeutic success of any drug, including amino acid analogs, is heavily dependent on its pharmacokinetic profile: absorption, distribution, metabolism, and excretion (ADME). A significant challenge with peptide-based therapeutics is their rapid degradation by proteases.[13][14]

The incorporation of unnatural amino acids (UAAs) is a powerful strategy to overcome these limitations.[5][15] UAAs are not one of the 20 common proteinogenic amino acids and can be either naturally occurring or synthetically designed.[5][15]

Strategies to Enhance Pharmacokinetic Properties:

StrategyRationaleDesired Outcome
D-Amino Acid Substitution Proteases are stereospecific and primarily recognize L-amino acids.Increased resistance to enzymatic degradation, longer half-life.[13][14]
N-Methylation The addition of a methyl group to the peptide backbone can sterically hinder protease access.Enhanced metabolic stability.
Incorporation of β- or γ-Amino Acids Alters the peptide backbone structure, making it unrecognizable to many proteases.Improved stability and potentially altered conformation for better receptor binding.[13]
Lipidation Covalent attachment of lipid moieties.Increased plasma protein binding, reduced renal clearance, and prolonged half-life.[14]

The use of UAAs has been instrumental in the development of successful drugs with improved bioavailability and duration of action.[15] For example, the development of octreotide, a synthetic analog of somatostatin containing a D-amino acid, resulted in a significantly longer half-life compared to the natural hormone.[15]

Key Experimental Methodologies

A robust and multi-faceted experimental approach is essential to characterize the pharmacology of amino acid analogs. This involves a combination of in vitro and in vivo techniques.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[16] These assays are crucial for understanding the initial interaction between an amino acid analog and its molecular target.

Types of Radioligand Binding Assays:

  • Saturation Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[16][17]

  • Competition Assays: Determine the affinity (Ki) of an unlabeled test compound (the amino acid analog) by measuring its ability to displace a radiolabeled ligand.[16][17]

  • Kinetic Assays: Measure the association (kon) and dissociation (koff) rate constants of the radioligand.[16][17]

Step-by-Step Protocol for a Competition Radioligand Binding Assay:

  • Preparation of Membranes/Cells: Prepare a homogenate of cells or tissues expressing the target receptor.

  • Incubation: Incubate the membranes/cells with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled amino acid analog.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which can then be used to calculate the Ki.

Functional Assays

While binding assays provide information on affinity, functional assays are necessary to determine the efficacy of an amino acid analog – whether it acts as an agonist, antagonist, or inverse agonist.

Common Functional Assay Readouts:

  • Second Messenger Assays: Measurement of downstream signaling molecules such as cAMP, IP3, or Ca2+.

  • Reporter Gene Assays: Use of a reporter gene (e.g., luciferase) under the control of a response element that is activated by the signaling pathway of interest.

  • Cell Proliferation/Viability Assays: Used to assess the cytotoxic or cytostatic effects of analogs, particularly in cancer research.[12]

The following diagram illustrates a typical workflow for the initial in vitro characterization of an amino acid analog.

Experimental_Workflow cluster_Workflow In Vitro Characterization Workflow Start Synthesized Amino Acid Analog Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay Start->Functional_Assay Determine_Affinity Determine Affinity (Ki) Binding_Assay->Determine_Affinity Determine_Efficacy Determine Efficacy (Agonist/Antagonist) Functional_Assay->Determine_Efficacy Lead_Optimization Lead Optimization Determine_Affinity->Lead_Optimization Determine_Efficacy->Lead_Optimization

Caption: A simplified workflow for the initial in vitro pharmacological evaluation of amino acid analogs.

In Vivo Studies

Following promising in vitro data, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of an amino acid analog in a whole-organism context.

Key In Vivo Assessments:

  • Pharmacokinetic Studies: Determine the ADME profile of the analog in animal models.[18][19][20]

  • Efficacy Studies: Assess the therapeutic effect of the analog in relevant disease models (e.g., tumor xenograft models for anticancer agents).[15]

  • Toxicology Studies: Evaluate the potential adverse effects of the analog.

Therapeutic Applications: Case Studies

The principles outlined above have led to the development of numerous clinically successful drugs.

  • Oncology: Amino acid analogs that are antagonists of glutamine or asparagine, such as acivicin and L-asparaginase, exploit the metabolic dependencies of cancer cells.[7][8] Glycine analogs have also shown promise in inhibiting the proliferation of cancer cell lines.[12]

  • Neurological Disorders: As previously mentioned, L-DOPA for Parkinson's disease and gabapentin for epilepsy are prime examples of how amino acid analogs can modulate neurotransmitter systems to achieve therapeutic benefit.[8][15]

  • Infectious Diseases: Some amino acid analogs can interfere with essential metabolic pathways in microorganisms, providing a basis for antimicrobial drug development.

Conclusion and Future Directions

The field of amino acid analog pharmacology continues to be a vibrant and innovative area of drug discovery. The ability to rationally design and synthesize novel analogs, particularly through the incorporation of unnatural amino acids, offers unprecedented control over their pharmacological properties.[5] Future research will likely focus on:

  • Targeting Amino Acid Transporters with Greater Specificity: Developing more selective inhibitors of amino acid transporters to minimize off-target effects.[1][9]

  • Prodrug Strategies: Utilizing amino acids as promoieties to improve the delivery and targeting of other drugs.[21]

  • Expanding the Chemical Space of Unnatural Amino Acids: Creating novel UAAs with unique functionalities to further enhance the therapeutic potential of peptide-based drugs.[5]

By continuing to unravel the complex interactions between amino acid analogs and biological systems, researchers are poised to develop the next generation of targeted and effective therapeutics for a wide range of diseases.

References

  • Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. (URL: )
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  • Misincorporation of amino acid analogues into proteins by biosynthesis. PubMed. (URL: )
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Methodological & Application

Application Notes & Protocols: Strategic Incorporation of (S)-2-Aminoheptanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Toolbox with (S)-2-Aminoheptanoic Acid

The field of peptide therapeutics and chemical biology continually seeks to overcome the limitations of natural peptides, such as poor metabolic stability and limited structural diversity.[1] The incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy for enhancing therapeutic properties, including binding affinity, proteolytic resistance, and bioavailability.[2] this compound, a non-proteinogenic amino acid featuring a linear five-carbon (pentyl) side chain, serves as a valuable building block in this endeavor.

Its aliphatic and hydrophobic nature makes it an excellent tool for modulating the lipophilicity of a peptide. This can be leveraged to improve membrane permeability, enhance binding in hydrophobic pockets of target proteins, or to stabilize secondary structures like α-helices through hydrophobic interactions.[3][4] Unlike many other ncAAs, the alkyl side chain of this compound is chemically inert, which elegantly simplifies the synthesis process by obviating the need for a side-chain protecting group.[5][6]

This guide provides a comprehensive overview and detailed protocols for the efficient and reliable incorporation of Nα-Fmoc-(S)-2-Aminoheptanoic acid into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques. We will delve into the causality behind experimental choices, focusing on overcoming the potential challenge of steric hindrance to ensure high-fidelity peptide assembly.

Core Principles & Strategic Considerations for SPPS

The most robust and widely adopted method for SPPS is the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) orthogonal protection strategy.[7][8] This approach utilizes the base-labile Fmoc group for temporary Nα-protection and acid-labile groups (like tBu) for permanent side-chain protection of other residues in the sequence.[9] The mild conditions of the Fmoc/tBu strategy are compatible with a wide range of chemistries and are essential for preserving the integrity of complex peptides.[8]

Key Consideration: Steric Hindrance

The primary challenge when incorporating this compound is the potential for steric hindrance caused by its bulky alkyl side chain. This can slow down the kinetics of the peptide bond formation, potentially leading to incomplete coupling and the generation of deletion sequences.[10][11] Therefore, the selection of a highly efficient coupling reagent is paramount to drive the reaction to completion. Standard carbodiimide reagents like DCC or DIC, while cost-effective, are often insufficient for such challenging couplings.[11][12]

The Fmoc-SPPS Workflow

The synthesis proceeds via a repeated cycle of deprotection and coupling steps, starting from the C-terminus of the peptide which is anchored to a solid support (resin).

SPPS_Workflow Resin Resin-Bound Peptide (Fmoc-AA(n)-...-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Step 1 Washing1 DMF Wash Deprotection->Washing1 Step 2 Coupling Coupling (Fmoc-AA(n+1)-OH, Reagent, Base) Washing1->Coupling Step 3 Washing2 DMF Wash Coupling->Washing2 Step 4 Final Repeat Cycle or Proceed to Cleavage Washing2->Final Step 5 Final:s->Deprotection:n Elongate Chain Peptide_Structure Peptide H₂N-Gly Ala This compound Phe Leu-CONH₂ Sidechain -(CH₂)₄CH₃ (Increased Lipophilicity) Peptide:f2->Sidechain

Sources

(S)-2-Aminoheptanoic Acid: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique seven-carbon chain provides a distinct lipophilic character that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides an in-depth exploration of the applications of this compound, moving beyond its basic role as a peptide component to its strategic use in developing therapeutics for neurological disorders, metabolic diseases, and oncology. We will delve into the causality behind its selection in drug design, present detailed protocols for the synthesis of its derivatives and their subsequent biological evaluation, and offer insights into its role as a scaffold for creating potent and selective modulators of biological targets.

Introduction: The Chemical and Biological Profile of this compound

This compound, also known as L-homonorleucine, is an alpha-amino acid distinguished by a linear five-carbon side chain.[1][2] Unlike the 20 proteinogenic amino acids, it is not incorporated into proteins during ribosomal translation, which makes it an ideal candidate for creating novel peptidomimetics with enhanced stability against enzymatic degradation.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₁₅NO₂[1]

  • Molecular Weight: 145.20 g/mol [1]

  • Structure: An amino group and a carboxylic acid group attached to the alpha-carbon, with a pentyl side chain.

  • Chirality: The (S)-enantiomer is the biologically relevant form for mimicking natural L-amino acids.

The primary value of this compound in medicinal chemistry stems from its identity as a "non-natural" amino acid. Its incorporation into peptide chains or use as a scaffold for small molecules can significantly alter the parent molecule's conformation, receptor affinity, and metabolic stability. The pentyl side chain offers a moderate degree of lipophilicity, which can be crucial for enhancing membrane permeability and accessing targets within the central nervous system (CNS).

Core Applications in Medicinal Chemistry

The unique structural features of this compound have been leveraged across multiple therapeutic areas. Its utility extends from a simple spacer or lipophilic element to a core scaffold for constructing highly specific enzyme inhibitors and receptor antagonists.

A Scaffold for Neurological Disease Therapeutics: NMDA Receptor Antagonists

One of the most compelling applications of a heptanoic acid backbone is in the development of N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation (excitotoxicity) is implicated in a range of neurological disorders, including epilepsy, stroke, and neuropathic pain.

Derivatives of 2-amino-7-phosphono-heptanoic acid (AP7) have been extensively studied as competitive NMDA receptor antagonists. In a key example, researchers developed a series of biphenyl derivatives of AP7, where the heptanoic acid chain acts as a crucial spacer, correctly positioning the pharmacophoric elements—the α-amino acid group and the terminal phosphonate group—within the NMDA receptor's glutamate binding site. The biphenyl moiety, attached to the amino acid core, provides additional binding interactions and significantly enhances potency and oral bioavailability.[3]

The lead compound from this series, SDZ 220-581, demonstrated potent anticonvulsant and neuroprotective activity in vivo. It offered full protection against maximal electroshock seizures at oral doses of 10 mg/kg in rodents and reduced infarct size in a model of focal cerebral ischemia.[3] This highlights the critical role of the heptanoic acid backbone in creating a rigid and optimally spaced scaffold for potent receptor antagonism.

Mechanism of Action: NMDA Receptor Antagonism The diagram below illustrates the mechanism by which competitive NMDA receptor antagonists, built upon a 2-aminoheptanoic acid framework, function. They occupy the glutamate binding site on the NR2 subunit, preventing the binding of the endogenous agonist glutamate. This allosterically prevents the channel from opening, even when the co-agonist glycine (or D-serine) is bound to the NR1 subunit, thereby blocking the influx of Ca²⁺ and mitigating excitotoxicity.

NMDA_Antagonism cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_channel Ion Channel State Receptor NR1 Subunit NR2 Subunit Channel_Blocked Channel Closed (No Ca²⁺ Influx) Receptor->Channel_Blocked Conformation Stabilized Glutamate Glutamate Glutamate->Receptor:nr2 Binding Blocked Antagonist AP7 Derivative ((S)-2-Aminoheptanoic Scaffold) Antagonist->Receptor:nr2 Binds Competitively Glycine Glycine Glycine->Receptor:nr1 Binds (Co-agonist) Channel_Open Channel Open (Ca²⁺ Influx)

Caption: Competitive antagonism at the NMDA receptor by an AP7 derivative.

A Building Block for Enzyme Inhibitors

Non-proteinogenic amino acids are foundational in designing enzyme inhibitors because they can introduce novel side-chain interactions and are resistant to proteolysis.[4] Synthetic amino acid derivatives have shown significant promise as inhibitors of digestive enzymes, such as α-amylase, α-glucosidase, and pancreatic lipase, which are key targets in the management of type 2 diabetes and obesity.[5]

The this compound scaffold can be used to design inhibitors that mimic the transition state of the natural substrate. The pentyl side chain can engage in hydrophobic interactions within the active site of enzymes like lipases, while the amino and carboxyl groups can form critical hydrogen bonds. By modifying the core structure—for instance, by creating amide or ester derivatives—researchers can fine-tune the molecule's potency and selectivity.[5]

Enhancing Peptides for Oncology and Beyond

The incorporation of non-natural amino acids like this compound is a well-established strategy in peptide-based drug design. Anticancer peptides (ACPs), for example, can have their therapeutic index improved by strategic chemical modifications.[6]

Advantages of Incorporation:

  • Increased Proteolytic Stability: The non-natural side chain is not recognized by many proteases, extending the peptide's half-life in vivo.

  • Modulation of Helicity and Conformation: The pentyl side chain can influence the secondary structure of a peptide, which can be critical for its interaction with a target protein or membrane.

  • Enhanced Lipophilicity: For cell-penetrating peptides or those targeting transmembrane proteins, the added hydrophobicity can improve membrane translocation and target engagement.[6]

For instance, derivatives of this compound can be synthesized with protecting groups like Fmoc (fluorenylmethyloxycarbonyl), making them ready for use in standard solid-phase peptide synthesis (SPPS).[7]

Protocols and Methodologies

A cornerstone of medicinal chemistry is the ability to synthesize and evaluate novel compounds. The following protocols provide a framework for working with this compound.

Protocol 3.1: Synthesis of N-Boc-(S)-2-Aminoheptanoic Acid

This protocol describes the protection of the amino group of this compound with a di-tert-butyl dicarbonate (Boc) group, a common step to prepare the amino acid for peptide coupling or further derivatization.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • 1N Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir plate, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1N NaOH (aq) in a round-bottom flask. Stir at room temperature until fully dissolved.

  • Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. The solution should become clear.

  • Work-up (Quenching): Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane.

  • Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted Boc anhydride.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl. A white precipitate should form.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product as a white solid or viscous oil.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The use of a biphasic dioxane/water system ensures that both the amino acid and the non-polar Boc anhydride are soluble. The basic conditions (NaOH) deprotonate the amino group, increasing its nucleophilicity to attack the carbonyl of the Boc anhydride. Acidification protonates the carboxylate, making the final product soluble in an organic solvent like ethyl acetate for extraction.

Protocol 3.2: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a method to screen derivatives of this compound for their potential as α-glucosidase inhibitors, a key target for type 2 diabetes.[5][8]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of phosphate buffer to all wells.

  • Add Inhibitor: Add 10 µL of the test compound solution (at various concentrations) to the appropriate wells. For the positive control, use acarbose. For the negative control (100% enzyme activity), add 10 µL of DMSO.

  • Add Enzyme: Add 20 µL of α-glucosidase solution (dissolved in phosphate buffer) to all wells except the blank. Mix gently and pre-incubate at 37 °C for 10 minutes.

  • Initiate Reaction: Add 20 µL of the pNPG substrate solution to all wells. Mix and incubate at 37 °C for 20 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure Absorbance: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculate Inhibition: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine IC₅₀: Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Screening Workflow Diagram

Screening_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Synthesize Derivatives of This compound B Prepare Stock Solutions in DMSO A->B C Plate Setup: Buffer, Inhibitor, Enzyme B->C D Add Substrate (pNPG) C->D E Incubate at 37°C D->E F Stop Reaction (Na₂CO₃) E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition G->H I Determine IC₅₀ Values H->I J Identify Hit Compounds I->J

Caption: Workflow for screening this compound derivatives as enzyme inhibitors.

Data Presentation

Structured data is essential for comparing the efficacy of different compounds. The following table summarizes the in vivo pharmacological data for biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid (AP7), demonstrating the potency achieved with this scaffold.[3]

CompoundAnticonvulsant Activity (MES, ED₅₀, mg/kg p.o.)Neuroprotection (QA Lesions, % Protection at mg/kg i.p.)
SDZ 220-581 10>50% at 10
SDZ EAB 515 >30~40% at 30

Data synthesized from F. Urwyler et al., Neuropharmacology (1996).[3] MES = Maximal Electroshock Seizure; QA = Quinolinic Acid.

Conclusion and Future Outlook

This compound is far more than a simple non-natural amino acid; it is a strategic tool for the medicinal chemist. Its applications in creating potent NMDA receptor antagonists for neurological disorders, its potential as a scaffold for novel enzyme inhibitors, and its utility in refining the properties of therapeutic peptides underscore its versatility. The protocols and workflows presented here provide a practical starting point for researchers looking to harness the unique properties of this valuable building block. Future research will likely see the expansion of this compound derivatives into other therapeutic areas, such as inhibitors of amino acid transporters in cancer[9][10] and as components of novel antibacterial agents. Its ability to confer desirable physicochemical properties ensures that it will remain a relevant and powerful scaffold in the ongoing quest for new medicines.

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  • Gagic, Z., et al. (2024). AI-Driven Polypharmacology in Small-Molecule Drug Discovery. International Journal of Molecular Sciences, 25(13), 6996.
  • Jittiwat, J., et al. (2023). ALA-A2 Is a Novel Anticancer Peptide Inspired by Alpha-Lactalbumin. Advanced Biology, 7(3), e2200214.
  • CAS Common Chemistry. 7-(Acetylamino)-2-aminoheptanoic acid.

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The Strategic Role of (S)-2-Aminoheptanoic Acid in the Synthesis of Chiral Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Design

In the landscape of contemporary pharmacology, the concept of chirality is not merely a structural nuance but a cornerstone of drug efficacy and safety. A significant majority of therapeutic agents are chiral molecules, existing as enantiomers—non-superimposable mirror images that can elicit profoundly different physiological responses. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals. Consequently, the development of robust synthetic pathways to access enantiomerically pure active pharmaceutical ingredients (APIs) is a paramount objective in medicinal chemistry and process development.

Non-proteinogenic amino acids (NPAAs), such as (S)-2-Aminoheptanoic acid, represent a vital class of chiral building blocks for the construction of complex chiral drugs.[] Unlike their proteinogenic counterparts, NPAAs offer a diverse array of side chains and stereochemical arrangements, providing medicinal chemists with a rich toolbox for designing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[2] This guide provides an in-depth exploration of this compound as a representative chiral precursor, detailing its properties, synthesis, and the strategic application of such molecules in the synthesis of chiral drugs.

Physicochemical Properties of this compound

This compound, also known as L-homonorleucine, is a non-proteinogenic α-amino acid.[3][4] Its structure features a five-carbon linear side chain, rendering it more lipophilic than smaller amino acids like alanine or leucine. This characteristic can be strategically employed to enhance the membrane permeability and bioavailability of drug candidates.

PropertyValueReference
Molecular FormulaC7H15NO2[5]
Molecular Weight145.20 g/mol [4]
AppearanceWhite to light-yellow powder or crystals
Chirality(S)-configuration at the α-carbon[4]
StorageRoom Temperature

Enantioselective Synthesis and Chiral Resolution

The production of enantiomerically pure this compound is crucial for its application in chiral drug synthesis. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

1. Asymmetric Synthesis: This approach aims to create the desired enantiomer directly, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. Methods for the enantioselective synthesis of α-amino acids are well-established and include techniques such as:

  • Catalytic Enantioselective Reduction: The reduction of a prochiral ketone precursor using a chiral catalyst, such as an (S)-oxazaborolidine, can yield the desired enantiomer with high selectivity.[6]

  • Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, can be used to enantioselectively alkylate achiral Schiff base esters of glycine.[7]

  • N-H Insertion Reactions: The reaction of vinyldiazoacetates with a nitrogen source in the presence of a chiral catalyst system can produce α-alkenyl α-amino acids with high enantiopurity.[8]

2. Chiral Resolution: This method involves the separation of a racemic mixture of 2-aminoheptanoic acid.[9] A common and effective technique is the formation of diastereomeric salts.

Protocol 1: Chiral Resolution of Racemic 2-Aminoheptanoic Acid via Diastereomeric Salt Formation

This protocol outlines a general procedure for the separation of a racemic amino acid using a chiral resolving agent, such as a chiral amine or acid.[10]

Principle: The racemic amino acid is reacted with a pure enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9] The desired diastereomer is then isolated and treated to remove the resolving agent, yielding the enantiomerically pure amino acid.

Materials:

  • Racemic 2-aminoheptanoic acid

  • (R)-(+)-α-methylbenzylamine (or another suitable chiral resolving agent)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Salt Formation: Dissolve 1 equivalent of racemic 2-aminoheptanoic acid in a minimal amount of hot methanol. In a separate flask, dissolve 0.5 equivalents of (R)-(+)-α-methylbenzylamine in methanol.

  • Crystallization: Slowly add the amine solution to the amino acid solution with gentle stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

  • Enrichment (Optional): The enantiomeric purity of the crystallized salt can be enhanced by recrystallization from a suitable solvent system.

  • Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and add a stoichiometric amount of HCl to protonate the resolving agent.

  • Extraction: Extract the protonated resolving agent with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation of the Enantiopure Amino Acid: The aqueous layer containing the enantiomerically enriched amino acid can be neutralized with NaOH and the product isolated by evaporation of the solvent or by crystallization.

Causality and Self-Validation: The success of this resolution is contingent on the differential solubility of the two diastereomeric salts. The choice of resolving agent and solvent system is critical and often requires empirical optimization. The purity of the final product should be validated by measuring its specific rotation and by chiral chromatography (e.g., HPLC with a chiral stationary phase).[11][12]

Application of Chiral Non-Proteinogenic Amino Acids in Drug Synthesis

Chiral NPAAs serve as versatile synthons in the construction of a wide range of pharmaceuticals. Their incorporation can impart specific conformational constraints, enhance binding affinity to biological targets, and improve pharmacokinetic properties.

Chiral_Drug_Synthesis_Workflow cluster_Precursor Chiral Precursor Synthesis cluster_Drug_Synthesis Chiral Drug Synthesis Racemic_AA Racemic Amino Acid Diastereomeric_Salts Diastereomeric Salts Racemic_AA->Diastereomeric_Salts Reaction Chiral_Resolving_Agent Chiral Resolving Agent Chiral_Resolving_Agent->Diastereomeric_Salts S_AA (S)-Amino Acid Diastereomeric_Salts->S_AA Separation & Liberation S_AA_Protected Protected (S)-Amino Acid S_AA->S_AA_Protected Protection Intermediate Key Chiral Intermediate S_AA_Protected->Intermediate Coupling/Modification API Active Pharmaceutical Ingredient (API) Intermediate->API Final Synthetic Steps

Caption: General workflow for utilizing a chiral amino acid in drug synthesis.

Case Study 1: Synthesis of the Chiral Antiepileptic Drug Stiripentol

Stiripentol is an orally active drug used in the treatment of severe myoclonic epilepsy in infancy (Dravet syndrome).[13] While not directly synthesized from this compound, its synthesis illustrates the principles of constructing a chiral therapeutic agent.

One reported synthesis involves the regioselective Luche reduction of an α,β-unsaturated ketone intermediate.[14]

Stiripentol_Synthesis Piperonal Piperonal Unsaturated_Ketone α,β-Unsaturated Ketone Piperonal->Unsaturated_Ketone Knoevenagel Condensation Pinacolone 3,3-Dimethyl-2-butanone Pinacolone->Unsaturated_Ketone Stiripentol Stiripentol (Racemic) Unsaturated_Ketone->Stiripentol Luche Reduction (NaBH4, CeCl3)

Caption: Simplified synthetic pathway to Stiripentol.

Protocol 2: Synthesis of the Stiripentol Precursor (4,4-dimethyl-1-(benzo[d][8][16]dioxol-5-yl)pent-1-en-3-one)

This protocol is based on a reported Knoevenagel condensation.[14][15]

Materials:

  • Piperonal

  • 3,3-Dimethyl-2-butanone (Pinacolone)

  • Potassium hydroxide (KOH)

  • Methanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperonal (1 equivalent) and 3,3-dimethyl-2-butanone (1.2 equivalents) in a mixture of methanol and water.

  • Base Addition: Slowly add a solution of KOH (1.5 equivalents) in water to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the α,β-unsaturated ketone.

Subsequent Reduction: The resulting achiral α,β-unsaturated ketone can then be subjected to a stereoselective reduction to introduce the chiral center found in Stiripentol. While the Luche reduction mentioned in the literature typically yields a racemic mixture, asymmetric reductions could be employed to favor the formation of one enantiomer.[14][15]

Case Study 2: Synthesis of the Melatonin Receptor Agonist Tasimelteon

Tasimelteon is a melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder.[16] Its synthesis involves the construction of a chiral cyclopropane ring.

A key step in some synthetic routes is the asymmetric cyclopropanation of an olefin.[17]

Tasimelteon_Synthesis Benzofuran_Olefin 4-Vinyl-2,3-dihydrobenzofuran Cyclopropyl_Intermediate (1R,2R)-Cyclopropyl Intermediate Benzofuran_Olefin->Cyclopropyl_Intermediate Asymmetric Cyclopropanation Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Cyclopropyl_Intermediate Tasimelteon Tasimelteon Cyclopropyl_Intermediate->Tasimelteon Multi-step Conversion

Caption: Key transformation in the synthesis of Tasimelteon.

The synthesis of Tasimelteon highlights the importance of establishing stereocenters early in a synthetic sequence and carrying them through subsequent transformations.[18][19]

Conclusion

This compound and other non-proteinogenic amino acids are indispensable tools in modern drug discovery and development. Their unique structural features and well-defined stereochemistry allow for the rational design and synthesis of chiral drugs with improved therapeutic profiles. The protocols and case studies presented herein underscore the fundamental principles of enantioselective synthesis and chiral resolution, which are central to the production of safe and effective chiral pharmaceuticals. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play an increasingly vital role.

References

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. [Link]
  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621–630. [Link]
  • Wang, J., & Hu, W. (2011). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 2(10), 1936-1940. [Link]
  • MDPI. (n.d.). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization.
  • PubChem. (n.d.). (2S)-2-aminoheptanoic acid.
  • PubChem. (n.d.). 2-Aminoheptanoic acid.
  • Oriental Journal of Chemistry. (2022). A Facile One-Pot Process for the Synthesis of Stiripentol. Oriental Journal of Chemistry, 38(6), 1414-1418. [Link]
  • MDPI. (2022). Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria. Molecules, 27(23), 8567. [Link]
  • Google Patents. (n.d.). CN102690252A - Preparation method of stiripentol.
  • Google Patents. (n.d.). CN105949153A - Synthesis method of tasimelteon.
  • Google Patents. (n.d.). CN103087019A - Preparation method of tasimelteon.
  • Google Patents. (n.d.). US20170355688A1 - Processes for the Preparation of Tasimelteon and Intermediates Thereof.
  • PubChem. (n.d.). Tasimelteon.
  • Wikipedia. (n.d.). Chiral resolution.
  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers.
  • El-Maghrabey, M. H., et al. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 27(17), 5483. [Link]

Sources

Application Notes and Protocols for the Chiral Resolution of 2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 2-Aminoheptanoic Acid

2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, is a crucial chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The spatial arrangement of the amino group and the carboxylic acid around the chiral center at the second carbon results in two enantiomers, (S)-2-aminoheptanoic acid and (R)-2-aminoheptanoic acid. These enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to isolate and produce enantiomerically pure forms of 2-aminoheptanoic acid is of paramount importance in drug discovery and development to ensure safety and efficacy.

This document provides detailed protocols for three robust methods for the chiral resolution of racemic 2-aminoheptanoic acid: diastereomeric salt formation, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC). Each protocol is accompanied by an explanation of the underlying scientific principles to empower researchers to adapt and optimize these methods for their specific needs.

Method 1: Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution technique remains a cost-effective and scalable method for obtaining enantiomerically pure compounds.[1] The principle lies in the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[2] Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3]

Scientific Principles

The resolution of racemic 2-aminoheptanoic acid, which is amphoteric, can be achieved by targeting either its acidic carboxylic group with a chiral base or its basic amino group with a chiral acid. For resolving a racemic acid, naturally occurring and readily available chiral bases like brucine, strychnine, and quinine are frequently employed.[4] Conversely, for resolving a racemic base, chiral acids such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid are commonly used.[3] The choice of the resolving agent and the crystallization solvent is critical and often determined empirically to achieve a significant difference in the solubility of the two diastereomeric salts.[1]

The workflow for this method is depicted below:

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomers Racemic_Acid Racemic (R/S)-2-Aminoheptanoic Acid Reaction Reaction Racemic_Acid->Reaction Chiral_Base Enantiomerically Pure Chiral Base (e.g., (R)-1-Phenylethylamine) Chiral_Base->Reaction Solvent Solvent (e.g., Methanol/Water) Solvent->Reaction Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Acid-(R)-Base & (S)-Acid-(R)-Base) Reaction->Diastereomeric_Salts Crystallization Cooling & Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (Crystals) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in Mother Liquor) Crystallization->More_Soluble_Salt Acidification_Crystals Acidification (e.g., HCl) Less_Soluble_Salt->Acidification_Crystals Acidification_Liquor Acidification (e.g., HCl) More_Soluble_Salt->Acidification_Liquor Enantiomer_1 Pure Enantiomer 1 Acidification_Crystals->Enantiomer_1 Chiral_Base_HCl_1 Chiral Base Hydrochloride Acidification_Crystals->Chiral_Base_HCl_1 Enantiomer_2 Enriched Enantiomer 2 Acidification_Liquor->Enantiomer_2 Chiral_Base_HCl_2 Chiral Base Hydrochloride Acidification_Liquor->Chiral_Base_HCl_2

Figure 1: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

Protocol: Resolution of (±)-2-Aminoheptanoic Acid with (R)-(+)-1-Phenylethylamine

This protocol is adapted from general procedures for the resolution of racemic amino acids.[3][5]

Materials:

ReagentMolar Mass ( g/mol )Quantity
(±)-2-Aminoheptanoic Acid145.2014.5 g
(R)-(+)-1-Phenylethylamine121.1812.1 g
Methanol-200 mL
Water-50 mL
2 M Hydrochloric Acid (HCl)-As needed
Diethyl Ether-As needed

Procedure:

  • Salt Formation: In a 500 mL flask, dissolve 14.5 g (0.1 mol) of racemic 2-aminoheptanoic acid in a mixture of 200 mL of methanol and 50 mL of water, heating gently if necessary. To this solution, add 12.1 g (0.1 mol) of (R)-(+)-1-phenylethylamine.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of one of the diastereomeric salts (if available). Let the flask stand at 4 °C overnight to complete the crystallization.

  • Isolation of the Less Soluble Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This crystalline solid is the less soluble diastereomeric salt.

  • Liberation of the First Enantiomer: Dissolve the collected crystals in a minimal amount of hot water and then acidify the solution with 2 M HCl until the pH is approximately 2. The enantiomer of 2-aminoheptanoic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. The chiral resolving agent will remain in the aqueous solution as its hydrochloride salt.

  • Isolation of the More Soluble Salt and Liberation of the Second Enantiomer: The mother liquor from step 3 contains the more soluble diastereomeric salt. Evaporate the solvent under reduced pressure. Dissolve the residue in water and acidify with 2 M HCl to precipitate the other enantiomer of 2-aminoheptanoic acid. This enantiomer may require further purification, such as recrystallization, to achieve high enantiomeric purity.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that leverages the stereospecificity of enzymes to differentiate between enantiomers.[6] This technique is particularly advantageous due to its mild reaction conditions and environmental friendliness.

Scientific Principles

In a kinetic resolution, an enzyme catalyzes the transformation of one enantiomer of a racemic mixture at a much higher rate than the other.[7] For amino acids, this is often achieved by the hydrolysis of an N-acyl derivative. A lipase or an acylase can selectively hydrolyze the N-acyl group of one enantiomer, leaving the other N-acylated enantiomer unreacted. The resulting free amino acid and the unreacted N-acyl amino acid can then be separated based on their different chemical properties (e.g., solubility in acidic and basic solutions).

The general workflow for enzymatic kinetic resolution is as follows:

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Enzymatic Hydrolysis cluster_2 Step 3: Separation Racemic_AA Racemic (R/S)-2-Aminoheptanoic Acid Acylation Acylation Racemic_AA->Acylation Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Acylation N_Acyl_AA Racemic N-Acyl-2-Aminoheptanoic Acid Acylation->N_Acyl_AA Hydrolysis Selective Hydrolysis N_Acyl_AA->Hydrolysis Enzyme Enzyme (e.g., Lipase) Enzyme->Hydrolysis Buffer Buffer Solution Buffer->Hydrolysis Mixture Mixture of: This compound & (R)-N-Acyl-2-Aminoheptanoic Acid Hydrolysis->Mixture Extraction Acid/Base Extraction Mixture->Extraction Enantiomer_1 This compound Extraction->Enantiomer_1 N_Acyl_Enantiomer_2 (R)-N-Acyl-2-Aminoheptanoic Acid Extraction->N_Acyl_Enantiomer_2

Figure 2: Workflow for Enzymatic Kinetic Resolution.

Protocol: Lipase-Catalyzed Resolution of (±)-N-Acetyl-2-Aminoheptanoic Acid

This protocol is based on established methods for the lipase-catalyzed resolution of N-acyl amino acids.[6][8]

Materials:

ReagentMolar Mass ( g/mol )Quantity
(±)-2-Aminoheptanoic Acid145.2014.5 g
Acetic Anhydride102.0911.2 mL
Lipase from Candida antarctica B (CAL-B), immobilized-1.0 g
Phosphate Buffer (0.1 M, pH 7.5)-500 mL
Ethyl Acetate-As needed
2 M Hydrochloric Acid (HCl)-As needed
2 M Sodium Hydroxide (NaOH)-As needed

Procedure:

  • N-Acetylation: In a fume hood, suspend 14.5 g (0.1 mol) of racemic 2-aminoheptanoic acid in 100 mL of water. While stirring vigorously, add 11.2 mL (0.12 mol) of acetic anhydride portion-wise, maintaining the pH between 8 and 9 by the dropwise addition of 2 M NaOH. After the addition is complete, stir for an additional hour at room temperature. Acidify the solution to pH 2 with 2 M HCl to precipitate the N-acetyl-2-aminoheptanoic acid. Collect the product by filtration, wash with cold water, and dry.

  • Enzymatic Hydrolysis: Suspend 9.35 g (0.05 mol) of racemic N-acetyl-2-aminoheptanoic acid in 500 mL of 0.1 M phosphate buffer (pH 7.5). Add 1.0 g of immobilized CAL-B. Stir the mixture at 37 °C and monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess (ee) of the remaining substrate by chiral HPLC. The reaction is typically stopped at or near 50% conversion.

  • Separation of Products: Once the desired conversion is reached, remove the immobilized enzyme by filtration.

    • Wash the aqueous solution with ethyl acetate to remove any unreacted substrate that might be slightly soluble.

    • Acidify the aqueous phase to pH 2 with 2 M HCl to precipitate the unreacted (R)-N-acetyl-2-aminoheptanoic acid. Collect this by filtration.

    • The aqueous filtrate contains the this compound. This can be isolated by ion-exchange chromatography or by careful evaporation of the water and subsequent purification.

  • Hydrolysis of the Remaining N-Acyl Enantiomer: The recovered (R)-N-acetyl-2-aminoheptanoic acid can be hydrolyzed by refluxing with 6 M HCl to obtain the (R)-2-aminoheptanoic acid.

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[9] It offers high resolution and sensitivity, making it ideal for both the analysis of enantiomeric purity and the purification of small quantities of enantiomers.

Scientific Principles

Chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound.[10] This differential interaction leads to different retention times, allowing for their separation. Common CSPs for the resolution of underivatized amino acids include those based on macrocyclic glycopeptides like teicoplanin.[1] The mobile phase composition, including the type and concentration of the organic modifier and any additives, plays a crucial role in achieving optimal separation.[1]

The workflow for chiral HPLC separation is straightforward:

G Racemic_Sample Racemic 2-Aminoheptanoic Acid Solution Injection Injection Racemic_Sample->Injection Chiral_Column Chiral HPLC Column (e.g., Teicoplanin-based CSP) Injection->Chiral_Column Detector Detector (e.g., UV, MS) Chiral_Column->Detector Mobile_Phase Mobile Phase Mobile_Phase->Chiral_Column Separated_Peaks Separated Enantiomer Peaks on Chromatogram Detector->Separated_Peaks Fraction_Collection Fraction Collection (Preparative) Detector->Fraction_Collection Enantiomer_1 Pure Enantiomer 1 Fraction_Collection->Enantiomer_1 Enantiomer_2 Pure Enantiomer 2 Fraction_Collection->Enantiomer_2

Figure 3: Workflow for Chiral HPLC Separation.

Protocol: Analytical Chiral HPLC of 2-Aminoheptanoic Acid

This protocol provides a starting point for the analytical separation of 2-aminoheptanoic acid enantiomers. Optimization may be required for specific applications.

Instrumentation and Columns:

ParameterSpecification
HPLC SystemStandard HPLC or UHPLC system
ColumnAstec® CHIROBIOTIC® T (Teicoplanin CSP)
Dimensionse.g., 25 cm x 4.6 mm, 5 µm
DetectorUV at 210 nm or Mass Spectrometer (MS)

Chromatographic Conditions:

ParameterCondition
Mobile PhaseMethanol/Water/Acetic Acid (e.g., 80/20/0.1, v/v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
Injection Volume10 µL
Sample PreparationDissolve racemic 2-aminoheptanoic acid in the mobile phase at a concentration of 1 mg/mL.

Procedure:

  • System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram. The two enantiomers should appear as two distinct peaks. The D-enantiomer is typically more strongly retained than the L-enantiomer on teicoplanin-based CSPs.[1]

  • Quantification: Determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.

For preparative scale separations, the column size, flow rate, and sample concentration would need to be scaled up accordingly. Fractions corresponding to each enantiomer peak are collected, and the solvent is removed to yield the purified enantiomers.

Conclusion

The choice of method for the chiral resolution of 2-aminoheptanoic acid depends on the desired scale of separation, the required level of enantiomeric purity, and the available resources. Diastereomeric salt formation is well-suited for large-scale industrial applications. Enzymatic resolution offers high selectivity under mild conditions, making it an attractive "green" alternative. Chiral HPLC provides a rapid and highly efficient method for both analytical and small-scale preparative separations. The protocols provided herein serve as a comprehensive guide for researchers to successfully obtain the enantiomerically pure forms of 2-aminoheptanoic acid essential for their research and development endeavors.

References

  • Chemistry LibreTexts. (2019). 6.
  • BioDuro. (2018).
  • Flood, A. E. (2008). Recent Patents on the Optical Resolution of Amino Acid Enantiomers by Crystallization from Solution.
  • Fülöp, F., et al. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(7), 1145-1150.
  • Moravčík, J., & Hroboňová, K. (2014). Separation of amino acid enantiomers by high performance liquid chromatography. Ceska a Slovenska farmacie, 63(1), 4-12.
  • BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution of 2-Amino-3-methylhexanoic Acid Isomers.
  • PubChem. (n.d.). 2-Aminoheptanoic acid.
  • Wikipedia. (n.d.). Chiral resolution.
  • PubChem. (n.d.). (2S)-2-aminoheptanoic acid.
  • BenchChem. (n.d.). (2S,3R)-3-Amino-2-hydroxyheptanoic Acid.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Schuenck-Rodrigues, R. A. (2022). Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products. Pubtexto, 1(1), 1-6.
  • Shiraiwa, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1333-1336.
  • Phenomenex. (n.d.).
  • MDPI. (2020).
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HPLC analysis of (S)-2-Aminoheptanoic acid enantiomeric purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of (S)-2-Aminoheptanoic Acid Enantiomeric Purity

Abstract

This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methodologies for the determination of the enantiomeric purity of this compound, a non-proteinogenic amino acid of increasing interest in pharmaceutical development. The stereochemical integrity of chiral molecules is a critical quality attribute, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles.[1][2] This document provides two field-proven protocols: an indirect method involving pre-column derivatization to form diastereomers separable on a standard achiral stationary phase, and a direct method utilizing a specialized Chiral Stationary Phase (CSP). We delve into the causality behind experimental choices, provide step-by-step protocols, and outline a validation strategy compliant with International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.

Introduction: The Imperative of Chiral Purity

This compound is a chiral building block used in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). In living systems, molecular recognition is highly specific, meaning the seemingly minor difference between two enantiomers—non-superimposable mirror images—can lead to profound differences in biological activity.[2] Consequently, regulatory bodies mandate the precise quantification of the undesired enantiomer in any chiral drug substance.[3]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this task due to its high resolution, sensitivity, and reproducibility.[4] The challenge lies in the fact that enantiomers possess identical physicochemical properties in an achiral environment, making their separation impossible on standard HPLC columns without modification.[5] This guide explores the two primary strategies to overcome this: indirect and direct chiral resolution.

Principle of Chiral HPLC Separation

To resolve enantiomers, a chiral environment must be introduced into the chromatographic system. This can be achieved by creating a transient or stable chiral complex, leading to differential interactions that affect retention time.

Indirect Separation: The Power of Diastereomers

The indirect approach involves reacting the enantiomeric sample with a chiral derivatizing agent (CDA) before chromatographic analysis. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be readily separated using standard, achiral HPLC columns, such as a C18 reversed-phase column.[6] A key advantage of this method is its versatility and the use of common, cost-effective columns.

Direct Separation: The Specificity of Chiral Stationary Phases (CSPs)

The direct method employs a Chiral Stationary Phase (CSP), where the chiral selector is immobilized onto the support material (e.g., silica gel).[7] Enantiomers in the mobile phase interact differentially with the CSP, forming transient diastereomeric complexes with varying stability, which results in different retention times.[7] This approach is often preferred for its simplicity, as it eliminates the need for a derivatization step, thereby reducing sample preparation time and potential sources of error.[8] Macrocyclic glycopeptide-based CSPs have proven particularly effective for the direct analysis of underivatized amino acids.[8]

Method 1: Indirect Analysis via Pre-column Derivatization with Marfey's Reagent

This protocol utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), commonly known as Marfey's Reagent. It reacts with the primary amine of 2-aminoheptanoic acid to form stable diastereomeric derivatives. These derivatives possess a strong chromophore, enabling highly sensitive UV detection around 340 nm.[5] The resulting diastereomers are then separated on a standard reversed-phase column.

Workflow for Indirect Chiral Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Accurately weigh This compound sample B Dissolve in aqueous buffer (e.g., 100 mM NaHCO₃, pH 8.5) A->B C Add Marfey's Reagent (FDAA) in Acetone B->C D Incubate at 40°C for 1 hour C->D E Quench reaction with 2 M HCl D->E F Inject sample onto Reversed-Phase C18 Column E->F G Elute with Gradient (ACN/Water/TFA) F->G H Detect Diastereomers at 340 nm G->H I Integrate Peak Areas of (S,L) and (R,L) diastereomers H->I J Calculate Enantiomeric Purity I->J

Caption: Workflow for enantiomeric purity analysis using Marfey's Reagent.

Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in 50 mM sodium bicarbonate buffer (pH 8.5).

    • Prepare a stock solution of the racemic (D/L)-2-Aminoheptanoic acid at 1.0 mg/mL in the same buffer for system suitability.

    • Prepare test samples at a nominal concentration of 1.0 mg/mL in the same buffer.

  • Derivatization Procedure:

    • To 100 µL of each standard/sample solution, add 200 µL of a 10 mg/mL solution of Marfey's Reagent in acetone.

    • Vortex briefly and incubate the mixture in a water bath or heating block at 40°C for 60 minutes.

    • After incubation, cool the vials to room temperature.

    • Add 50 µL of 2 M HCl to quench the reaction.

    • Dilute the sample with 650 µL of the mobile phase A/B starting condition (e.g., 50:50) and vortex.

    • The sample is now ready for HPLC injection.

  • Chromatographic Conditions:

ParameterCondition
Column Standard Reversed-Phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient 30% B to 70% B over 25 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 340 nm
Injection Volume 10 µL

Rationale: The acidic mobile phase (TFA) ensures good peak shape for the derivatized amino acids. A gradient elution is used to ensure adequate separation of the diastereomers and elution of the excess reagent from the column.[9]

Method 2: Direct Analysis on a Teicoplanin-Based Chiral Stationary Phase

This protocol leverages a macrocyclic glycopeptide CSP, specifically one using teicoplanin as the chiral selector. These phases are highly effective for separating underivatized amino acids and operate in polar organic or reversed-phase modes.[8] The key advantage is the elimination of the derivatization step, which simplifies the workflow and removes a potential source of analytical variability.

Workflow for Direct Chiral Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Accurately weigh This compound sample B Dissolve in Mobile Phase A->B C Filter through 0.45 µm filter B->C D Inject sample onto Teicoplanin CSP C->D E Isocratic Elution (e.g., Methanol/Water/Acid/Base) D->E F Detect Enantiomers (UV or ELSD) E->F G Integrate Peak Areas of (S) and (R) enantiomers F->G H Calculate Enantiomeric Purity G->H

Caption: Workflow for direct enantiomeric purity analysis using a CSP.

Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 0.5 mg/mL directly in the mobile phase.

    • Prepare a stock solution of the racemic (D/L)-2-Aminoheptanoic acid at 0.5 mg/mL in the mobile phase for system suitability.

    • Prepare test samples at a nominal concentration of 0.5 mg/mL in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterCondition
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Water / Acetic Acid / Triethylamine (e.g., 80:20:0.1:0.1 v/v/v/v)
Elution Mode Isocratic
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Rationale: The teicoplanin CSP contains ionizable groups, and small amounts of acid and base (acetic acid/triethylamine) in the mobile phase are used to control the ionization state of both the analyte and the stationary phase, thereby optimizing the chiral recognition and separation.[10] Since 2-Aminoheptanoic acid lacks a strong chromophore, detection at low UV wavelengths (210 nm) or using a universal detector like ELSD is required.

Method Validation Protocol (per ICH Q2(R2))

A chiral purity assay must be validated to demonstrate it is fit for its intended purpose.[11] The following protocol outlines the validation of the undesired (R)-enantiomer as an impurity in the this compound substance.

Validation Workflow Overview

cluster_val Method Validation (ICH Q2) A Specificity B Linearity C Accuracy (% Recovery) D Precision (Repeatability & Intermediate) E LOQ / LOD F Robustness

Caption: Core parameters for analytical method validation.

Validation Procedures & Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Inject blank (diluent), (S)-enantiomer standard, and racemic standard.The (R)-enantiomer peak should be baseline resolved from the (S)-enantiomer peak (Resolution > 2.0). No interfering peaks at the retention time of the (R)-enantiomer in the blank or (S)-standard injections.
Limit of Quantitation (LOQ) Determine the lowest concentration of the (R)-enantiomer that provides a signal-to-noise ratio of approximately 10:1.Precision at the LOQ concentration should be ≤20% RSD.[3]
Linearity Prepare a series of solutions of the (R)-enantiomer spiked into the (S)-enantiomer at concentrations from LOQ to 200% of the specification limit (e.g., 0.1% impurity). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.99.
Accuracy Analyze samples of the (S)-enantiomer spiked with the (R)-enantiomer at three different concentration levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate.Mean recovery should be within 80-120% for the impurity.
Precision (Repeatability) Perform six replicate injections of a sample spiked with the (R)-enantiomer at the 100% specification level.Relative Standard Deviation (RSD) of the peak area for the (R)-enantiomer should be ≤10%.
Intermediate Precision Repeat the precision study on a different day with a different analyst or on a different instrument.Results should be consistent with repeatability data, demonstrating the method's ruggedness.

Reference: This validation framework is based on the principles outlined in the ICH Q2(R2) guideline.[11][12]

Data Analysis and Calculation

The enantiomeric purity is typically expressed as a percentage of the main enantiomer or as enantiomeric excess (% ee).

Enantiomeric Purity (% Area):

Enantiomeric Excess (% ee):

Sources

Application Notes and Protocols for the Incorporation of (S)-2-Aminoheptanoic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and membrane permeability.[1][2] (S)-2-Aminoheptanoic acid, a non-proteinogenic amino acid featuring a linear five-carbon (n-pentyl) side chain, serves as a valuable building block for introducing controlled hydrophobicity. This modification can significantly influence the pharmacological profile of a peptide, promoting interactions with hydrophobic pockets of target proteins or enhancing its ability to cross cellular membranes.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of this compound into peptide sequences. We present detailed, field-proven protocols for both Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SolPS), explain the rationale behind key experimental choices, and discuss the anticipated impact of this modification on the resulting peptidomimetic.

Introduction: The Rationale for Incorporating this compound

Peptides are highly specific and potent signaling molecules, but their therapeutic potential is often limited by poor metabolic stability and low bioavailability.[2] Peptidomimetics aim to overcome these limitations by introducing structural modifications that mimic the essential features of the parent peptide while improving its drug-like properties.[1] The incorporation of non-canonical amino acids like this compound is a key strategy in this endeavor.[5]

The n-pentyl side chain of this compound is a simple, non-reactive alkyl group. Unlike functionalized side chains (e.g., those of Lysine or Aspartic acid), it does not require orthogonal protection during peptide synthesis, simplifying the overall synthetic workflow.[6][7] Its primary contribution is to increase the lipophilicity of the peptide.

Key Advantages of Incorporating this compound:

  • Enhanced Hydrophobic Interactions: The aliphatic side chain can engage in van der Waals interactions within hydrophobic pockets of target proteins, potentially increasing binding affinity and specificity.

  • Increased Proteolytic Resistance: The non-natural structure can hinder recognition and cleavage by proteases, thereby extending the biological half-life of the peptide.[2]

  • Modulation of Secondary Structure: The introduction of this residue can influence the peptide's conformational preferences, promoting or disrupting secondary structures like α-helices or β-sheets, which is critical for biological activity.[8]

  • Improved Membrane Permeability: Increasing the overall hydrophobicity of a peptide can, in some cases, enhance its ability to passively diffuse across cell membranes, a significant hurdle for many peptide-based therapeutics.[3][4]

It is crucial to note that increasing hydrophobicity can also present challenges, such as decreased aqueous solubility and a higher propensity for peptide aggregation during synthesis and purification.[9][10] The protocols and strategies outlined below are designed to mitigate these potential issues.

Physicochemical Properties of Fmoc-(S)-2-Aminoheptanoic Acid

For successful incorporation using the prevalent Fmoc-based solid-phase methodology, understanding the properties of the protected building block is essential.

PropertyValueSource
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acidN/A
Molecular Formula C₂₂H₂₅NO₄N/A
Molecular Weight 367.44 g/mol N/A
Appearance White to off-white solidN/A
Side Chain Protection Not required (aliphatic)[6]
Solubility Soluble in DMF, NMP, DCMGeneral Knowledge

Experimental Protocols

The following sections provide detailed, step-by-step protocols for incorporating this compound into a growing peptide chain. The most common and versatile method, Fmoc-based Solid-Phase Peptide Synthesis (SPPS), is described in detail, followed by an overview of a Solution-Phase Peptide Synthesis (SolPS) approach.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the routine synthesis of peptides, offering ease of purification and the potential for automation.[11][12] The Fmoc/tBu strategy is employed here, where the Nα-amino group is temporarily protected by the base-labile Fmoc group, and acid-labile groups (like tBu, Trt, Boc) protect reactive side chains of other amino acids.[13]

Workflow Overview:

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling of Fmoc-(S)-Aha-OH Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Chain Elongation Cleavage 4. Cleavage & Deprotection Wash2->Cleavage Final Cycle Cycle->Deprotection Purification 5. Purification Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Materials and Reagents:

  • Fmoc-(S)-2-Aminoheptanoic acid

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is recommended for its efficiency, especially with potentially challenging couplings.[14] HATU or DIC/Oxyma are also suitable alternatives.

  • Rink Amide Resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold Diethyl Ether

Step-by-Step Procedure (0.1 mmol scale):

  • Resin Preparation and Swelling: a. Place the resin (approx. 130-160 mg for 0.7-0.8 mmol/g loading) into a fritted reaction vessel. b. Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[12] c. Drain the DMF.

  • Nα-Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF (5 mL) to the resin. b. Agitate the mixture for 3 minutes, then drain. c. Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal. d. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Coupling of Fmoc-(S)-2-Aminoheptanoic Acid: a. In a separate vial, dissolve Fmoc-(S)-2-Aminoheptanoic acid (4 eq., 0.4 mmol, ~147 mg) and HBTU (3.9 eq., 0.39 mmol, ~148 mg) in 2 mL of DMF. b. Add DIPEA (8 eq., 0.8 mmol, ~139 µL) to the activation mixture. Allow to pre-activate for 1-2 minutes.[14] c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.

    • Expert Insight: The n-pentyl side chain presents moderate steric bulk. While standard coupling times are often sufficient, for sequences known to be "difficult" or prone to aggregation, extending the coupling time to 4 hours or performing a double coupling is a prudent troubleshooting step.[14]

  • Post-Coupling Wash: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) and finally DMF (3 x 5 mL) to prepare for the next cycle.

  • Monitoring and Chain Elongation: a. Before proceeding, a small sample of resin beads can be taken for a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates a complete reaction. b. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Global Deprotection: a. After the final coupling and subsequent Fmoc deprotection, wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator. b. Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin (5 mL). c. Agitate gently at room temperature for 2-3 hours. d. Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA filtrate dropwise into a centrifuge tube containing 40-50 mL of ice-cold diethyl ether.[9] b. A white precipitate should form. Pellet the crude peptide by centrifugation (e.g., 4000 rpm for 10 min). c. Decant the ether, wash the pellet with fresh cold ether twice more to remove scavengers and cleaved protecting groups. d. Dry the crude peptide pellet under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Due to the increased hydrophobicity, a modified gradient with a slower increase in the organic phase (e.g., acetonitrile) may be required for optimal separation.[9][15] f. Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity.

Protocol 2: Solution-Phase Peptide Synthesis (SolPS)

While less common for long peptides, SolPS can be advantageous for large-scale synthesis of shorter peptides or fragments.[16][17] This protocol outlines a convergent fragment condensation approach.

Workflow Overview:

SolPS_Workflow cluster_0 Peptide Fragment A (N-Protected) cluster_1 Fragment B with (S)-Aha (C-Protected) A_Protect 1a. Protect N-terminus (e.g., Boc) Coupling 2. Couple Fragments (DIC/Oxyma) A_Protect->Coupling B_Protect 1b. Protect C-terminus (e.g., -OMe) B_Protect->Coupling Workup 3. Aqueous Workup & Extraction Coupling->Workup Deprotection 4. Final Deprotection Workup->Deprotection Purification 5. Purification (Chromatography) Deprotection->Purification

Sources

Application Notes & Protocols for the Enzymatic Synthesis of (S)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for Biocatalytic Synthesis of Non-Canonical Amino Acids

(S)-2-Aminoheptanoic acid is a non-canonical amino acid (NCAA), a class of molecules that are crucial building blocks in modern drug development.[1][2] Unlike their proteinogenic counterparts, NCAAs offer unique side-chain functionalities that enable the synthesis of peptides and small molecules with enhanced pharmacological properties, such as improved stability and target specificity. The challenge, however, lies in producing these chiral molecules with high enantiomeric purity in a cost-effective and sustainable manner.

Traditional chemical synthesis routes often require harsh reaction conditions, expensive chiral catalysts, and complex purification steps to separate the desired enantiomer from its unwanted counterpart.[3] In contrast, biocatalysis—the use of enzymes to catalyze chemical reactions—presents a compelling alternative. Enzyme-catalyzed reactions are performed under mild aqueous conditions, operate with exceptional stereo- and regioselectivity, and align with the principles of green chemistry.[3][4] This guide provides a detailed protocol for the asymmetric synthesis of this compound from a prochiral keto-acid precursor using an amino acid dehydrogenase, a method noted for its high efficiency and enantioselectivity.[3][5]

Strategic Overview: Asymmetric Reductive Amination

The synthesis of a chiral amine from a ketone is a cornerstone transformation in organic chemistry.[6] Among the various enzymatic strategies available, including transamination and deracemization, asymmetric reductive amination stands out for its high atom economy and straightforward reaction design.[7][8][9] This process converts a prochiral carbonyl group directly into a chiral amine via an intermediate imine.[8][10]

This protocol will focus on the use of an amino acid dehydrogenase (AADH) or a specifically engineered amine dehydrogenase (AmDH). These enzymes catalyze the reductive amination of α-keto acids using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor.[3][5][9] The key advantages of this approach are:

  • High Enantioselectivity: AADHs exhibit excellent stereocontrol, yielding the desired (S)-enantiomer with typically >99% enantiomeric excess (e.e.).[9]

  • Atom Economy: The use of inexpensive ammonium salts as the amine donor is highly efficient.[11]

  • Favorable Thermodynamics: The reaction equilibrium strongly favors the formation of the amino acid product.[11]

A critical component of this strategy is the in-situ regeneration of the expensive NAD(P)H cofactor, which is consumed stoichiometrically. A coupled enzymatic system, such as formate dehydrogenase (FDH) which converts formate to CO₂, is employed to continuously recycle NAD(P)+ back to its reduced NAD(P)H form, making the process economically viable for large-scale synthesis.[3][9]

The Biochemical Pathway: Mechanism of Dehydrogenase-Catalyzed Reductive Amination

The enzymatic synthesis proceeds via a two-step mechanism within the enzyme's active site. First, the 2-oxoheptanoic acid substrate reacts with ammonia (derived from an ammonium salt buffer) to form a transient imine intermediate. Subsequently, the dehydrogenase facilitates the stereospecific transfer of a hydride ion from the NADH cofactor to the imine's carbon-nitrogen double bond. This reduction step establishes the chiral center, yielding this compound. The oxidized cofactor, NAD+, is then regenerated back to NADH by the secondary enzyme in the cofactor recycling system.

Reductive Amination Pathway cluster_0 Primary Synthesis Reaction cluster_1 Cofactor & Enzyme Cycle cluster_2 Cofactor Regeneration System 2-Oxoheptanoic Acid 2-Oxoheptanoic Acid Imine Intermediate Imine Intermediate 2-Oxoheptanoic Acid->Imine Intermediate + NH3 - H2O S-2-Aminoheptanoic Acid S-2-Aminoheptanoic Acid Imine Intermediate->S-2-Aminoheptanoic Acid Hydride Transfer AADH Amino Acid Dehydrogenase (AADH) Imine Intermediate->AADH Catalysis NADH NADH NAD NAD NADH->NAD Regeneration NAD->AADH Formate Formate FDH Formate Dehydrogenase (FDH) NAD->FDH AADH->NADH CO2 CO2 Formate->CO2 Oxidation FDH->NADH

Caption: Asymmetric synthesis of this compound via reductive amination.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis (50 mM scale) of this compound.

Materials and Reagents
Reagent / MaterialSupplierGradeComments
2-Oxoheptanoic acidSigma-Aldrich≥97%Substrate
(S)-Amino Acid DehydrogenaseCommercially AvailableRecombinante.g., from Bacillus sphaericus (Leucine Dehydrogenase)
Formate Dehydrogenase (FDH)Commercially AvailableRecombinante.g., from Candida boidinii
β-Nicotinamide adenine dinucleotide (NAD+)Sigma-Aldrich≥98%Cofactor
Ammonium FormateSigma-AldrichACS Reagent, ≥97%Amine source and buffer
Sodium Hydroxide (NaOH)Fisher ScientificACS GradeFor pH adjustment
Hydrochloric Acid (HCl)Fisher ScientificACS GradeFor pH adjustment and product precipitation
Deionized WaterIn-house>18 MΩ·cm
Magnetic Stirrer with HotplateVWR
pH MeterMettler ToledoCalibrated
CentrifugeBeckman CoulterFor enzyme/cell removal
HPLC System with Chiral ColumnAgilent/WatersFor analysis
Reaction Setup Workflow

Experimental Workflow start Start prep 1. Buffer Preparation (1 M Ammonium Formate, pH 8.5) start->prep reagents 2. Add Reagents (2-Oxoheptanoic Acid, NAD+) prep->reagents enzymes 3. Add Enzymes (AADH, FDH) reagents->enzymes reaction 4. Incubation (30°C, 24h, stirring) enzymes->reaction monitoring 5. Monitor Conversion (HPLC) reaction->monitoring monitoring->reaction <99% conversion workup 6. Reaction Work-up (pH adjustment, Centrifugation) monitoring->workup >99% conversion purify 7. Purification (Isoelectric Point Precipitation) workup->purify analyze 8. Final Analysis (Yield, Chiral HPLC for e.e.) purify->analyze end End analyze->end

Sources

Application Notes and Protocols for the Large-Scale Production of (S)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of (S)-2-Aminoheptanoic Acid

This compound, a non-proteinogenic α-amino acid, is a crucial chiral building block in modern pharmaceutical development. Its unique seven-carbon side chain imparts specific lipophilic and conformational properties to peptides and small molecule drugs, enhancing their biological activity, metabolic stability, and cell permeability. As such, the demand for high-purity this compound on an industrial scale has grown significantly. This guide provides a detailed overview of the most viable methods for its large-scale production, focusing on scientific integrity, scalability, and economic feasibility.

Comparative Analysis of Production Strategies

The large-scale synthesis of a single enantiomer of a chiral molecule like this compound presents significant challenges. The primary goal is to achieve high enantiomeric excess (ee) in a cost-effective and scalable manner. Three principal strategies have emerged as the most practical for industrial production:

  • Asymmetric Synthesis using Chiral Auxiliaries: This method involves the use of a recoverable chiral molecule to direct the stereochemical outcome of the reaction. The use of Ni(II) complexes of Schiff bases derived from chiral ligands is a particularly robust and scalable approach.[1][2][3][4][5]

  • Enzymatic Kinetic Resolution: This "green" chemistry approach utilizes the high stereoselectivity of enzymes to separate a racemic mixture of 2-aminoheptanoic acid.[6][7][8][9][10][11]

  • Classical Chemical Resolution: This traditional method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.

The choice of method depends on factors such as cost of raw materials and reagents, desired purity, batch size, and environmental considerations.

Production Strategy Key Advantages Key Challenges Typical Enantiomeric Excess (ee)
Asymmetric Synthesis (Ni(II) Schiff Base) High diastereoselectivity, recoverable chiral auxiliary, good for large-scale batches.[2][3]Higher initial cost for the chiral auxiliary, requires strict control of reaction conditions.>98%
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly, potential for whole-cell biocatalysis.[8][9]Enzyme stability and cost, requires development of a robust biocatalyst.>99%
Classical Chemical Resolution Well-established technology, relatively inexpensive resolving agents.Often lower yields per cycle, can be labor-intensive, may require multiple recrystallizations.>95% (after recrystallization)

Method 1: Asymmetric Synthesis via Ni(II) Schiff Base Complex

This method is based on the alkylation of a chiral Ni(II) complex of a glycine Schiff base. The chiral auxiliary, typically derived from a readily available amino acid like proline, sterically directs the incoming alkyl group to one face of the complex, resulting in a high diastereomeric excess of the desired (S)-enantiomer.[2][3][4]

Workflow Diagram

G cluster_0 Complex Formation cluster_1 Asymmetric Alkylation cluster_2 Hydrolysis & Purification A Glycine D Chiral Ni(II)-Glycine Complex A->D B (S)-Chiral Auxiliary B->D C Ni(II) Salt C->D G Alkylated Ni(II) Complex (High Diastereoselectivity) D->G Alkylation E 1-Iodopentane E->G F Base (e.g., KOH) F->G I Crude this compound G->I Decomplexation J Recovered Chiral Auxiliary G->J H Acid Hydrolysis H->I L Pure this compound I->L Purification K Crystallization K->L G cluster_0 Racemic Mixture cluster_1 Enzymatic Resolution cluster_2 Purification A DL-2-Aminoheptanoic Acid E 2-Oxoheptanoic Acid (Intermediate) A->E Oxidation of D-enantiomer B D-Amino Acid Oxidase (DAAO) B->E C Leucine Dehydrogenase (LeuDH) F This compound C->F D Formate Dehydrogenase (FDH) G NADH Regeneration (Formate -> CO2) D->G E->F Asymmetric Reduction J Pure this compound F->J Downstream Processing H Enzyme Removal (e.g., Ultrafiltration) I Crystallization H->I I->J

Caption: Multi-enzyme cascade for the kinetic resolution of racemic 2-aminoheptanoic acid.

Detailed Protocol
  • Biocatalyst Preparation:

    • Obtain or prepare recombinant E. coli strains overexpressing D-amino acid oxidase, leucine dehydrogenase, and formate dehydrogenase.

    • Prepare whole-cell biocatalysts or cell-free extracts for the reaction.

  • Reaction Setup:

    • Reactor: A temperature-controlled bioreactor with pH monitoring and control.

    • Reaction Medium: Phosphate buffer (pH 7.5-8.5), DL-2-Aminoheptanoic acid (substrate), Sodium formate (for cofactor regeneration), NAD+, Catalase (to decompose hydrogen peroxide byproduct from DAAO activity).

    • Enzymes: Add the prepared biocatalysts (whole cells or cell-free extracts) to the reaction medium.

  • Reaction Conditions:

    • Temperature: 30-37°C.

    • pH: Maintain at 7.5-8.5 by the controlled addition of a base (e.g., NaOH).

    • Agitation: Gentle agitation to ensure proper mixing without denaturing the enzymes.

    • Reaction Time: 24-48 hours, monitoring the conversion and enantiomeric excess by chiral HPLC.

  • Downstream Processing and Purification:

    • Separate the biomass (if using whole cells) by centrifugation or microfiltration.

    • If using cell-free extracts, remove the enzymes by ultrafiltration.

    • Adjust the pH of the supernatant to the isoelectric point (pI ≈ 6.0) to precipitate the this compound.

    • Filter the crude product and wash with cold water.

    • Recrystallize from a water/ethanol mixture to achieve high purity.

Method 3: Analytical Control - Chiral HPLC for Enantiomeric Purity

Accurate determination of the enantiomeric excess is critical for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Protocol for Chiral HPLC Analysis
  • Column: A chiral stationary phase (CSP) column is essential. Columns based on macrocyclic glycopeptides (e.g., teicoplanin-based) or polysaccharide derivatives are commonly used for the separation of underivatized amino acid enantiomers. [12][13]* Mobile Phase: A typical mobile phase for underivatized amino acids on a teicoplanin-based column is a mixture of methanol or acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) at a slightly acidic pH.

  • Derivatization (Optional): For improved resolution and detection, pre-column derivatization with a chiral reagent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine) can be employed to form diastereomers that are separable on a standard C18 column. [14]* Detection: UV detection is commonly used, typically at a wavelength around 210 nm for underivatized amino acids. If a derivatizing agent with a chromophore is used, the detection wavelength should be adjusted accordingly.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Conclusion

The large-scale production of this compound is achievable through several robust and scalable methods. The choice between asymmetric synthesis using chiral auxiliaries and enzymatic kinetic resolution will depend on the specific economic and infrastructure constraints of the manufacturing facility. Both methods, when properly optimized and controlled, can deliver high-purity this compound suitable for pharmaceutical applications. Rigorous analytical control using chiral HPLC is paramount to ensure the final product meets the required specifications.

References

  • Zheng, G. et al. (2019). Biochemical and structural characterization of a highly active branched-chain amino acid aminotransferase from Pseudomonas sp. for efficient biosynthesis of chiral amino acids. Journal of Agricultural and Food Chemistry.
  • Dennig, A. et al. (2020). Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction. Nature Communications.
  • Belokon, Y. N. et al. (2001). Asymmetric synthesis of tailor-made amino acid via Ni(II) complexes of Schiff bases. Tetrahedron.
  • Xu, L. et al. (2020). Development of a multi-enzymatic desymmetrization and its application for the biosynthesis of L-norvaline from DL-norvaline. Journal of Biotechnology.
  • Zhang, J. (2008). Asymmetric synthesis of L-Norvaline. Chinese Journal of Organic Chemistry.
  • Wang, Y. et al. (2021). Multi-enzymatic resolution of DL-norvaline for L-norvaline production. Applied Microbiology and Biotechnology.
  • Singh, S. et al. (2011). Racemic Resolution of some DL-Amino Acids using Aspergillus fumigatus L-Amino Acid Oxidase. Applied Biochemistry and Biotechnology.
  • Bunin, A. T. et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex.
  • Singh, S. et al. (2011). Racemic Resolution of some DL-Amino Acids using Aspergillus fumigatus L-Amino Acid Oxidase. ResearchGate.
  • Soloshonok, V. A. (2005). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. Amino Acids.
  • Lee, S. et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji.
  • Moriwaki, H. et al. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules.
  • Kumar, V. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Soloshonok, V. A. (2005). Asymmetric Synthesis of α-Amino Acids via Homologation of Ni(II) Complexes of Glycine Schiff Bases. Part 1. Alkyl Halide Alkylations. ChemInform.
  • Hekmat, D. (2015). Large-scale crystallization of proteins for purification and formulation. Bioprocess and Biosystems Engineering.
  • Savitsky, P. et al. (2010). High-throughput production of human proteins for crystallization: The SGC experience. Journal of Structural Biology.
  • Zhang, R. et al. (2008). Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of SAICAR synthase from Streptococcus suis serotype 2. Acta Crystallographica Section F: Structural Biology and Crystallization Communications.
  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. US Patent 5,118,815.
  • Onoe, M. et al. (2004). Expression, purification, crystallization and preliminary crystallographic analysis of a deblocking aminopeptidase from Pyrococcus horikoshii. Acta Crystallographica Section D: Biological Crystallography.
  • Soloshonok, V. A. et al. (2016). Analysis of crystallographic structures of Ni(ii) complexes of α-amino acid Schiff bases: elucidation of the substituent effect on stereochemical preferences. Dalton Transactions.
  • Li, Y. et al. (2023). Demulsification of Emulsion Using Heptanoic Acid during Aqueous Enzymatic Extraction and the Characterization of Peanut Oil and Proteins Extracted. Foods.

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Application Note: Enantioselective GC-MS Analysis of (S)-2-Aminoheptanoic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of (S)-2-Aminoheptanoic acid, a non-proteinogenic amino acid, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar, zwitterionic nature and low volatility of amino acids, direct GC analysis is not feasible.[1] Derivatization is a mandatory sample preparation step that converts the analyte into a volatile and thermally stable form suitable for gas-phase analysis.[2] This document explores two primary, field-proven derivatization strategies: a two-step esterification/acylation and a single-step silylation. We provide detailed, step-by-step protocols, explain the causality behind experimental choices, and discuss critical parameters for achieving robust, reproducible, and enantioselective results. This guide is intended for researchers, scientists, and drug development professionals requiring accurate quantification and chiral analysis of amino acids.

The Imperative for Derivatization in Amino Acid Analysis

This compound, like all amino acids, possesses both a basic amino group (-NH₂) and an acidic carboxyl group (-COOH).[3][4] At physiological pH, these groups exist in a charged, zwitterionic state, resulting in strong intermolecular hydrogen bonding. This leads to high melting points and extremely low volatility, making them unsuitable for direct GC analysis, where compounds must be vaporized without decomposition.[2]

The core objective of derivatization is to mask these polar functional groups by replacing the active hydrogen atoms with nonpolar moieties. This chemical modification achieves two critical outcomes:

  • Increased Volatility: By eliminating hydrogen bonding capabilities, the derivative's boiling point is significantly lowered.

  • Enhanced Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures of the GC injector and column.[1]

Furthermore, specific derivatizing agents, particularly those containing fluorine atoms, can enhance detector sensitivity and produce characteristic mass fragmentation patterns, aiding in structural elucidation and quantification by MS.[1][5][6]

Strategic Approaches to Derivatization

Two principal strategies have been established for the derivatization of amino acids for GC-MS analysis: two-step acylation with esterification and single-step silylation. The selection of a method depends on factors such as sample matrix complexity, required sensitivity, and instrument availability.

Two-Step Derivatization: Esterification followed by Acylation

This classic and highly robust approach involves two sequential reactions to modify both the carboxyl and amino groups.[6][7]

  • Esterification: The carboxyl group is first converted into an ester (e.g., methyl, propyl, or isobutyl ester). This is typically achieved by heating the amino acid in an alcohol solution containing a strong acid catalyst, such as hydrochloric acid (HCl).[6][7] The reaction order is critical; esterification must be performed first because the reagents used for acylation can also react with the carboxyl group, but the resulting acyl derivatives are often not stable enough for reliable analysis.[6]

  • Acylation: The amino group (and any other protic functional groups) is then acylated using a reagent like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).[5][7] This step blocks the remaining active hydrogens, completing the conversion to a volatile derivative.

This two-step method is highly reliable and produces stable derivatives. The use of perfluorinated anhydrides often leads to excellent chromatographic peak shapes and low detection limits.[5][6]

Single-Step Derivatization: Silylation

Silylation is a common and rapid derivatization technique where active hydrogens in -OH, -NH₂, -COOH, and -SH groups are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[8]

  • Common Reagents: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used to form TMS derivatives.[2][9] For enhanced stability, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is preferred, as the resulting TBDMS derivatives are significantly more resistant to hydrolysis and less moisture-sensitive than their TMS counterparts.

The primary advantage of silylation is its procedural simplicity, as it is a single-step reaction.[9] However, its main drawback is the high sensitivity of silylation reagents and the resulting derivatives to moisture, which necessitates rigorously anhydrous conditions for reproducible results.

Method Comparison
FeatureTwo-Step Esterification/AcylationSingle-Step Silylation (MTBSTFA)
Principle Esterification of -COOH, then acylation of -NH₂.[6][7]Single-step reaction to form TBDMS derivatives of all active hydrogens.
Reagents Alcohol/HCl (e.g., Methanolic HCl), Acylating Anhydride (e.g., TFAA).[6][7]MTBSTFA, often with a catalyst or in a solvent like acetonitrile.
Pros Highly stable derivatives, excellent sensitivity with fluorinated reagents, less moisture sensitive once formed.[6][10]Fast, single-step procedure.[9]
Cons More laborious two-step process, potential for racemization with some reagent combinations.[6][11]Reagents are highly moisture-sensitive, requiring anhydrous conditions; derivatives can be less stable than acylated esters.

Preserving Chirality: A Critical Consideration for Enantioselective Analysis

Since the target analyte is this compound, maintaining its stereochemical integrity throughout the sample preparation and analysis is paramount. The derivatization reactions must proceed without causing racemization (the conversion of the S-enantiomer to a mixture of S and R forms).

While most standard derivatization procedures are designed to be non-racemizing, reaction conditions must be carefully controlled.[7] For instance, some derivatization methods involving highly exothermic reactions under alkaline conditions have been shown to induce racemization, precluding accurate enantiomeric quantification.[11] The protocols detailed below utilize widely accepted conditions that preserve the stereochemistry of the amino acid.

For the separation of the resulting derivatives, a chiral GC column is mandatory. Columns with cyclodextrin-based or amino acid-based chiral stationary phases, such as Chirasil-L-Val, are commonly employed and demonstrate excellent enantiomeric selectivity for derivatized amino acids.[5][12][13]

Experimental Protocols & Workflows

Workflow Overview

The overall process from sample preparation to data acquisition follows a structured path. This workflow ensures that the analyte is correctly derivatized and analyzed for accurate, reproducible results.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample containing This compound Dry Evaporation to Dryness (Nitrogen Stream / Lyophilization) Sample->Dry Deriv Add Derivatization Reagents (Protocol 1 or 2) Dry->Deriv Anhydrous Conditions React Controlled Heating (Reaction Incubation) Deriv->React Inject GC-MS Injection React->Inject Separate Separation on Chiral GC Column Inject->Separate Detect Mass Spectrometry Detection (MS) Separate->Detect Data Data Acquisition & Processing Detect->Data

Caption: General experimental workflow for GC-MS analysis.

Protocol 1: Two-Step Derivatization via Esterification and Trifluoroacetylation

This protocol is a robust method that yields stable N-trifluoroacetyl, O-methyl ester derivatives.

Principle: The carboxyl group is first converted to a methyl ester using methanolic HCl. The amino group is then acylated with trifluoroacetic anhydride (TFAA).

Caption: Two-step esterification and acylation reaction scheme.

A. Reagents and Materials

  • This compound standard or dried sample extract

  • 3 N Methanolic HCl (commercially available or prepared by bubbling dry HCl gas through anhydrous methanol)

  • Trifluoroacetic anhydride (TFAA)

  • Methylene chloride (CH₂Cl₂) or Ethyl acetate (EtOAc), anhydrous

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS autosampler vials with inserts

B. Step-by-Step Procedure

  • Sample Preparation: Aliquot the sample containing this compound (typically 1-100 µg) into a reaction vial. If in an aqueous solution, evaporate the sample to complete dryness under a gentle stream of nitrogen. It is crucial that no water remains.

  • Esterification:

    • Add 200 µL of 3 N methanolic HCl to the dried residue.[7]

    • Securely cap the vial and heat at 100°C for 30-60 minutes.[6][7] This step converts the carboxylic acid to its methyl ester.

    • After heating, cool the vial to room temperature.

    • Remove the cap and evaporate the methanolic HCl to dryness under a stream of nitrogen. Gentle heating (~40-50°C) can facilitate this process.

  • Acylation:

    • To the dried methyl ester residue, add 100 µL of methylene chloride and 50 µL of TFAA.[7]

    • Recap the vial and heat at 60°C for 15-30 minutes.[7] This reaction acylates the primary amine.

    • Cool the sample to room temperature.

  • Final Preparation:

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the final derivative in a suitable volume (e.g., 100 µL) of an appropriate solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.[6]

    • Transfer the solution to an autosampler vial. The sample is now ready for injection.

Protocol 2: Single-Step Silylation with MTBSTFA

This protocol creates a stable di-TBDMS derivative in a single, efficient step.

Principle: MTBSTFA reacts with both the carboxyl and amino groups simultaneously, replacing the active hydrogens with tert-butyldimethylsilyl (TBDMS) groups.

Caption: Single-step silylation reaction scheme with MTBSTFA.

A. Reagents and Materials

  • This compound standard or dried sample extract

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), often with 1% t-BDMCS as a catalyst

  • Acetonitrile or Pyridine, anhydrous

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS autosampler vials with inserts

B. Step-by-Step Procedure

  • Sample Preparation: Aliquot the sample containing the amino acid into a reaction vial and evaporate to absolute dryness under a stream of nitrogen. The absence of water is critical for this protocol's success.

  • Silylation:

    • Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA to the dried residue.

    • Securely cap the vial.

    • Heat the mixture at 100°C for 2-4 hours to ensure complete derivatization of both functional groups.

  • Final Preparation:

    • Cool the vial to room temperature.

    • The sample can often be injected directly. Alternatively, it can be diluted with a compatible solvent if necessary.

    • Transfer the solution to an autosampler vial for GC-MS analysis.

GC-MS Analysis and Data Interpretation

Proper GC-MS conditions are essential for the successful separation and detection of the derivatized this compound.

Recommended GC-MS Conditions
ParameterRecommended SettingRationale
GC Column Chiral Capillary Column (e.g., Chirasil-L-Val, Rt-gammaDEXsa) 25-30 m x 0.25 mm ID x 0.25 µm filmEssential for separating the S- and potential R-enantiomers.[5][12][13]
Injector Temp. 250 - 280 °CEnsures rapid and complete volatilization of the derivative without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (10:1 to 50:1)Splitless mode maximizes sensitivity, while split mode is used for more concentrated samples to prevent column overload.
Carrier Gas Helium, constant flow (~1.0 - 1.2 mL/min)Inert carrier gas standard for GC-MS.
Oven Program Initial: 80-100°C, hold 2 min; Ramp: 5-10°C/min to 250-280°C; Hold: 5 minAn initial low temperature helps focus the analytes at the head of the column. A controlled ramp allows for the separation of different components.
MS Transfer Line 280 °CPrevents condensation of the analyte before it enters the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching and identification.
Scan Mode Full Scan (e.g., m/z 50-500) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification. SIM mode provides significantly higher sensitivity and selectivity for quantification by monitoring specific, characteristic ions.[12]
Expected Derivatives and Mass Spectra

The derivatization process increases the molecular weight of the analyte and generates predictable fragmentation patterns under EI.

Derivative NameDerivatization MethodMolecular Weight ( g/mol )Key Mass Fragments (m/z) and Interpretation
N-TFA-(S)-2-aminoheptanoate, methyl ester Protocol 1 (Esterification/Acylation)255.24[M-59]⁺ : Loss of the methoxycarbonyl group (-OCH₃ & -CO). A very common and often abundant fragment for amino acid methyl esters. [M-113]⁺ : Loss of the trifluoroacetyl group.
N,O-bis(TBDMS)-(S)-2-aminoheptanoic acid Protocol 2 (Silylation)373.71[M-57]⁺ : Loss of a tert-butyl group (-C(CH₃)₃). This is the characteristic and typically the base peak for TBDMS derivatives.[9] [M-15]⁺ : Loss of a methyl group (-CH₃).

Conclusion

The successful analysis of this compound by GC-MS is critically dependent on a robust and reproducible derivatization strategy. Both the two-step esterification/acylation method and the single-step silylation with MTBSTFA are powerful techniques capable of producing volatile and thermally stable derivatives suitable for GC-MS. The choice between them depends on laboratory workflow, sample characteristics, and sensitivity requirements. By following the detailed protocols and adhering to anhydrous conditions, particularly for silylation, researchers can achieve accurate, reliable, and enantioselective quantification of this and other amino acids, providing valuable data for professionals in research and drug development.

References

  • Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate deriv
  • GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters - PubMed. (2006). PubMed.
  • Tsikas, D. (2021).
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific.
  • GC Derivatiz
  • GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography.
  • Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis...
  • Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
  • 2-Aminoheptanoic acid | C7H15NO2 | CID 227939. PubChem.
  • Acylation and Esterific
  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed. (2010). PubMed.

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The Strategic Application of (S)-2-Aminoheptanoic Acid in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, has emerged as a valuable chiral building block in the field of asymmetric synthesis. Its unique structural features, particularly the linear five-carbon side chain, offer distinct steric and electronic properties that can be harnessed to induce high levels of stereocontrol in carbon-carbon bond-forming reactions. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the utility of this compound, focusing on its application as a precursor for robust chiral auxiliaries. Detailed protocols for the synthesis of a novel chiral auxiliary, its application in the diastereoselective alkylation of glycine equivalents, and subsequent product liberation are provided, underscoring its potential for the efficient construction of complex, enantiomerically enriched molecules.

Introduction: The Untapped Potential of Non-Proteinogenic Amino Acids

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. Nature provides a rich "chiral pool" of readily available molecules, with α-amino acids being a prominent class. While proteinogenic amino acids have been extensively studied and utilized, their non-proteinogenic counterparts, such as this compound (also known as (S)-homonorleucine), offer a broader structural diversity that can lead to novel reactivity and selectivity in asymmetric transformations.

This compound can be strategically employed in several key areas of asymmetric synthesis:

  • Chiral Building Blocks: Its inherent chirality can be directly incorporated into the final target molecule.

  • Chiral Ligands: The amino and carboxylic acid functionalities serve as handles for the synthesis of sophisticated chiral ligands for transition metal-catalyzed reactions.[1]

  • Organocatalysts: Derivatives of this compound have the potential to act as efficient organocatalysts, for instance, in asymmetric aldol or Michael reactions.[2][3]

  • Chiral Auxiliaries: This is arguably one of the most powerful applications, where the amino acid is temporarily attached to a prochiral substrate to direct a stereoselective transformation, after which it can be cleaved and recovered.[4][5][6]

This application note will focus on the detailed methodology for utilizing this compound as a precursor for a recyclable chiral auxiliary in the asymmetric synthesis of other α-amino acids. The protocols provided are based on the well-established and highly reliable methodology of diastereoselective alkylation of Ni(II) complexes of glycine Schiff bases.[7][8]

Application I: this compound as a Chiral Auxiliary Precursor

The core principle behind using a chiral auxiliary is to covalently attach it to a prochiral substrate, thereby creating a diastereomeric intermediate. The steric and electronic environment of the auxiliary then dictates the facial selectivity of an incoming reagent, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

A highly effective strategy involves the use of chiral auxiliaries in the asymmetric synthesis of novel α-amino acids via the alkylation of glycine enolate equivalents.[7] In this context, this compound can be converted into a potent chiral auxiliary that directs the stereoselective alkylation of a glycine Schiff base coordinated to a Ni(II) center.

Diagram: Workflow for Asymmetric Synthesis using a this compound-Derived Auxiliary

workflow cluster_prep Auxiliary & Complex Formation cluster_synthesis Asymmetric Alkylation cluster_cleavage Product & Auxiliary Recovery A (S)-2-Aminoheptanoic Acid B Synthesis of Chiral Ligand (e.g., Schiff Base Formation) A->B Step 1 C Formation of Ni(II) Complex with Glycine Schiff Base B->C Step 2 D Diastereoselective Alkylation C->D Step 3 (Base, R-X) E Diastereomerically Enriched Complex D->E F Acidic Hydrolysis E->F Step 4 G Enantiopure α-Amino Acid F->G H Recovered Chiral Auxiliary F->H

Caption: General workflow for the asymmetric synthesis of α-amino acids.

Experimental Protocols

The following protocols are adapted from established procedures for the asymmetric synthesis of α-amino acids using chiral Ni(II) complexes and are presented here for application with this compound.[8]

Protocol 1: Synthesis of the Chiral Ligand from this compound

This protocol describes the synthesis of the Schiff base ligand derived from this compound and (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, a well-established component for such chiral auxiliaries.

Materials:

  • This compound

  • (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

  • Methanol (anhydrous)

  • Triethylamine

Procedure:

  • To a solution of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (1.0 eq) in anhydrous methanol, add this compound (1.1 eq).

  • Add triethylamine (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Schiff base ligand.

Protocol 2: Formation of the Ni(II) Complex with Glycine

Materials:

  • Chiral ligand from Protocol 1

  • Glycine

  • Nickel(II) acetate tetrahydrate

  • Sodium hydroxide

  • Methanol

Procedure:

  • Suspend the chiral ligand (1.0 eq), glycine (1.1 eq), and nickel(II) acetate tetrahydrate (1.0 eq) in methanol.

  • Add a solution of sodium hydroxide (2.2 eq) in methanol dropwise to the suspension with vigorous stirring.

  • Stir the reaction mixture at room temperature for 2-3 hours. The color of the suspension will typically change to a deep red or orange.

  • The resulting solid Ni(II) complex is collected by filtration, washed with cold methanol, and dried under vacuum.

Protocol 3: Diastereoselective Alkylation

This protocol details the key stereochemistry-defining step.

Materials:

  • Ni(II)-glycine complex from Protocol 2

  • Alkyl halide (R-X, e.g., benzyl bromide)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Solid sodium hydroxide (powdered)

Procedure:

  • To a stirred suspension of the Ni(II)-glycine complex (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add the alkyl halide (1.2 eq).

  • Add finely powdered solid sodium hydroxide (2.0 eq) in one portion.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the electrophile.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The diastereomeric excess (d.e.) of the crude product can be determined by ¹H NMR spectroscopy. The product can be purified by column chromatography to isolate the major diastereomer.

ParameterConditionRationale
Solvent Anhydrous DMFAprotic polar solvent that effectively dissolves the reactants and intermediates.
Base Powdered NaOHSolid base provides a high surface area for efficient deprotonation of the glycine α-carbon.
Temperature Room TemperatureBalances reaction rate with stereoselectivity; lower temperatures can sometimes improve d.e.
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric moisture and oxygen.

Table 1: Key Parameters for Diastereoselective Alkylation.

Protocol 4: Cleavage and Recovery

Materials:

  • Alkylated Ni(II) complex from Protocol 3

  • Hydrochloric acid (e.g., 3 M HCl)

  • Diethyl ether or Ethyl acetate

  • Fmoc-OSu (for optional Fmoc-protection)

  • Sodium bicarbonate

Procedure:

  • Suspend the purified alkylated Ni(II) complex in a mixture of water and an organic solvent (e.g., diethyl ether).

  • Add 3 M HCl and stir vigorously until the organic layer becomes colorless and the aqueous layer turns green, indicating the release of Ni(II) ions.

  • Separate the layers. The aqueous layer contains the newly synthesized α-amino acid and NiCl₂. The organic layer contains the chiral auxiliary.

  • Product Isolation: The aqueous layer can be further processed, for example, by ion-exchange chromatography, to isolate the pure α-amino acid. Alternatively, for easier handling and purification, the amino acid can be protected (e.g., with Fmoc-OSu) directly in the aqueous solution by adjusting the pH with sodium bicarbonate, followed by extraction.

  • Auxiliary Recovery: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to recover the chiral auxiliary, which can be reused.

Discussion: Causality of Stereochemical Control

The high diastereoselectivity observed in the alkylation step (Protocol 3) is a direct consequence of the chiral environment created by the this compound-derived ligand. The coordination of the Schiff base to the Ni(II) center creates a rigid, planar complex. The pentyl side chain of the aminoheptanoic acid moiety acts as a steric shield, effectively blocking one face of the planar glycine enolate. Consequently, the incoming electrophile (R-X) is forced to approach from the less hindered face, leading to the preferential formation of one diastereomer.

Diagram: Proposed Transition State for Diastereoselective Alkylation

Caption: Steric hindrance from the pentyl group directs electrophilic attack.

Conclusion and Future Outlook

This compound serves as an exemplary non-proteinogenic amino acid for the development of powerful tools in asymmetric synthesis. The protocols detailed herein demonstrate a robust and reliable pathway for its use as a chiral auxiliary precursor in the diastereoselective synthesis of novel α-amino acids. The linear alkyl side chain provides a predictable steric environment for inducing high levels of stereocontrol. The recyclability of the auxiliary makes this methodology both economically and environmentally attractive for academic and industrial applications.

Future research will undoubtedly expand the utility of this compound and its derivatives. The development of novel chiral ligands for asymmetric hydrogenation or oxidation, and the design of efficient organocatalysts for a variety of C-C and C-X bond-forming reactions, represent exciting avenues for further exploration. The unique properties of this chiral building block ensure its continued relevance in the synthesis of complex, high-value molecules.

References

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  • Soai, K. (1989). Design and Synthesis of the Chiral Ligands for the Highly Enantioselective Asymmetric Reactions of Carbonyl Compounds. Journal of Synthetic Organic Chemistry, Japan, 47(7), 658-670. [Link]
  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
  • Soloshonok, V. A., & Belokon, Y. N. (2013). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. Amino acids, 45(4), 691–718. [Link]
  • Chen, J., & Chen, X. (2010). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Current organic synthesis, 7(4), 336–353. [Link]
  • ResearchGate. (n.d.). Alkylations of Ni(II) complex 78 under optimized PTC conditions. [Link]
  • Bobb, R., & Al-Awar, R. S. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Molecules (Basel, Switzerland), 23(9), 2259. [Link]
  • Mei, H., Yin, Z., Miwa, T., Moriwaki, H., Abe, H., Han, J., & Soloshonok, V. A. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules (Basel, Switzerland), 25(23), 5729. [Link]
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  • Williams, A. R., MacDonald, J. C., & Derda, R. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. Organic letters, 21(24), 10149–10153. [Link]
  • ChemMasters Online. (2018, February 17). asymmetric induction-chiral auxiliary (chemmasters.online) [Video]. YouTube. [Link]
  • Miller, S. J. (2004). Amino acids and peptides as asymmetric organocatalysts. Accounts of chemical research, 37(8), 601–610. [Link]
  • Han, J., Takeda, R., Liu, X., Konno, H., Abe, H., Hiramatsu, T., Moriwaki, H., & Soloshonok, V. A. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules (Basel, Switzerland), 24(24), 4521. [Link]
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Studying the Kinetics of L-Amino Acid Oxidase with the Non-Proteinogenic Substrate (S)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in enzymology, biochemistry, and pharmacology.

Abstract: This document provides a detailed guide for characterizing the kinetic parameters of L-amino acid oxidase (LAAO) using the non-proteinogenic amino acid, (S)-2-Aminoheptanoic acid, as a substrate. We present a continuous spectrophotometric coupled-enzyme assay, outlining the theoretical basis, step-by-step protocols for determining Michaelis-Menten constants (Km and Vmax), and data analysis procedures. This application note serves as a comprehensive resource for researchers investigating enzyme-substrate specificity and the metabolism of unnatural amino acids.

Introduction: Unraveling Enzyme Promiscuity with Novel Substrates

Enzyme kinetics studies are fundamental to understanding the catalytic mechanisms of enzymes, their roles in metabolic pathways, and for the development of enzyme inhibitors as therapeutic agents.[1] While enzymes are often highly specific, many exhibit a degree of promiscuity, accepting substrates other than their primary physiological ones.[2] The study of these non-canonical substrates is crucial for drug development, as many pharmaceutical compounds are analogues of natural metabolites.

This compound is a non-proteinogenic α-amino acid, meaning it is not one of the 22 amino acids naturally encoded in the genome for protein synthesis.[3][4] Its potential as a substrate for various enzymes, particularly those involved in amino acid metabolism, remains an area of active investigation. L-amino acid oxidases (LAAOs) are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide as byproducts.[5][6] Many LAAOs, especially those from snake venoms, are known to have a preference for hydrophobic L-amino acids, making this compound a plausible substrate.[5][7][8]

This application note details a robust and continuous spectrophotometric assay to determine the kinetic parameters of a commercially available L-amino acid oxidase with this compound. The described method is adaptable for studying other non-proteinogenic amino acids and various oxidoreductase enzymes.

Principle of the Assay: A Coupled Spectrophotometric Approach

The direct measurement of the reaction catalyzed by L-amino acid oxidase can be challenging. To overcome this, a coupled enzyme assay is employed.[5][9][10] The LAAO reaction produces hydrogen peroxide (H₂O₂), which can be used as a substrate by a secondary (coupling) enzyme, horseradish peroxidase (HRP). In the presence of a suitable chromogenic substrate, HRP catalyzes a color-producing reaction that can be monitored spectrophotometrically.[11] The rate of color formation is directly proportional to the rate of the LAAO-catalyzed reaction.

The overall reaction scheme is as follows:

Reaction 1: Catalyzed by L-Amino Acid Oxidase (LAAO) this compound + O₂ + H₂O → 2-Oxoheptanoic acid + NH₃ + H₂O₂

Reaction 2: Catalyzed by Horseradish Peroxidase (HRP) H₂O₂ + Chromogenic Substrate (reduced) → H₂O + Chromogenic Substrate (oxidized, colored)

By monitoring the increase in absorbance of the oxidized chromogenic substrate over time, the initial reaction velocity (V₀) of the LAAO can be determined.[9][12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagent Solutions: - Buffer - this compound stock - LAAO stock - HRP stock - Chromogenic substrate stock A1 Pipette buffer, HRP, and chromogenic substrate into cuvette P1->A1 A2 Add varying concentrations of This compound A1->A2 A3 Equilibrate at desired temperature A2->A3 A4 Initiate reaction by adding LAAO A3->A4 A5 Monitor absorbance change over time in a spectrophotometer A4->A5 D1 Calculate Initial Velocity (V₀) from the linear phase of the reaction A5->D1 D2 Plot V₀ versus Substrate Concentration [S] D1->D2 D3 Determine Km and Vmax using: - Michaelis-Menten plot - Lineweaver-Burk plot D2->D3

Caption: Workflow for determining enzyme kinetics of LAAO with this compound.

Materials and Reagents

Enzymes and Substrates:

  • L-Amino Acid Oxidase (e.g., from Crotalus atrox, Sigma-Aldrich, Cat. No. L7882)

  • Horseradish Peroxidase (HRP) (e.g., Sigma-Aldrich, Cat. No. P8375)

  • This compound (e.g., Sigma-Aldrich, Cat. No. 449020)[13]

  • Chromogenic Substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt - ABTS, Sigma-Aldrich, Cat. No. A1888)

Buffers and Other Reagents:

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Potassium Phosphate Dibasic (K₂HPO₄)

  • Deionized Water

Equipment:

  • UV-Vis Spectrophotometer with temperature control

  • Micro-volume cuvettes

  • Calibrated pipettes

  • pH meter

  • Analytical balance

Detailed Protocols

Preparation of Reagents

Causality behind choices: A phosphate buffer is chosen for its buffering capacity in the neutral pH range, which is optimal for many LAAOs. The concentrations of the coupling system components (HRP and ABTS) are in excess to ensure that the LAAO-catalyzed reaction is the rate-limiting step.

  • 100 mM Potassium Phosphate Buffer (pH 7.4):

    • Prepare solutions of 100 mM KH₂PO₄ and 100 mM K₂HPO₄.

    • Mix the two solutions, monitoring with a pH meter, until a pH of 7.4 is reached.

    • Store at 4°C.

  • 100 mM this compound Stock Solution:

    • Dissolve an appropriate amount of this compound in the 100 mM Potassium Phosphate Buffer (pH 7.4) to a final concentration of 100 mM.

    • Store in aliquots at -20°C.

  • 1 mg/mL L-Amino Acid Oxidase (LAAO) Stock Solution:

    • Dissolve LAAO in 100 mM Potassium Phosphate Buffer (pH 7.4) to a final concentration of 1 mg/mL.

    • Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • 1 mg/mL Horseradish Peroxidase (HRP) Stock Solution:

    • Dissolve HRP in 100 mM Potassium Phosphate Buffer (pH 7.4) to a final concentration of 1 mg/mL.

    • Store in aliquots at -20°C.

  • 10 mM ABTS Stock Solution:

    • Dissolve ABTS in deionized water to a final concentration of 10 mM.

    • Store in light-protected aliquots at -20°C.

Enzyme Activity Assay and Determination of Initial Velocities (V₀)

Self-validating system: A "no enzyme" control is included to account for any non-enzymatic oxidation of the chromogenic substrate. A "no substrate" control confirms that the observed activity is dependent on the presence of this compound.

  • Set up the Spectrophotometer:

    • Set the wavelength to 414 nm (for oxidized ABTS).

    • Set the temperature to 37°C.

  • Prepare the Reaction Mixture:

    • In a 1 mL cuvette, prepare a reaction mixture containing the components listed in the table below. Prepare a master mix of buffer, HRP, and ABTS for all reactions to minimize pipetting errors.

    • Add the this compound to achieve the desired final concentration.

    • Equilibrate the cuvette in the spectrophotometer for 5 minutes.

ComponentStock ConcentrationVolume to Add (µL)Final Concentration
Potassium Phosphate Buffer100 mMVaries50 mM
HRP1 mg/mL55 µg/mL
ABTS10 mM200.2 mM
This compound100 mMVaries0.1 - 20 mM
LAAO1 mg/mL1010 µg/mL
Deionized Water-to 1000 µL-
  • Initiate the Reaction:

    • Add 10 µL of the LAAO stock solution to the cuvette, mix gently by pipetting, and immediately start monitoring the absorbance at 414 nm for 5-10 minutes.

  • Calculate Initial Velocity (V₀):

    • Plot absorbance versus time.

    • Determine the slope of the initial linear portion of the curve (ΔAbs/min). This represents the initial reaction rate.

    • Convert the rate from ΔAbs/min to µmol/min/mg using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient of oxidized ABTS (36,000 M⁻¹cm⁻¹ at 414 nm), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

    V₀ (µmol/min/mg) = (ΔAbs/min) / (ε * l * [Enzyme] in mg)

  • Repeat for a Range of Substrate Concentrations:

    • Perform the assay with a series of this compound concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 mM) to generate data for kinetic analysis.[2]

Data Analysis: Determining Km and Vmax

The relationship between the initial reaction velocity (V₀) and the substrate concentration ([S]) is described by the Michaelis-Menten equation:

V₀ = (Vmax * [S]) / (Km + [S])

Where:

  • Vmax is the maximum reaction velocity at saturating substrate concentrations.

  • Km (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. It is an indicator of the enzyme's affinity for the substrate.[14]

Michaelis-Menten Plot
  • Plot V₀ (y-axis) against the corresponding substrate concentration [S] (x-axis).

  • The data should fit a hyperbolic curve.[2]

  • Use non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to fit the data to the Michaelis-Menten equation and directly determine the values of Km and Vmax.[7]

Lineweaver-Burk Plot (Double Reciprocal Plot)

For a linear representation of the data, the Lineweaver-Burk plot can be used.[2][15] This involves plotting the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).

1/V₀ = (Km / Vmax) * (1/[S]) + 1/Vmax

  • Calculate 1/V₀ and 1/[S] for each data point.

  • Plot 1/V₀ (y-axis) versus 1/[S] (x-axis).

  • The data should yield a straight line.

  • Determine the intercepts:

    • y-intercept = 1/Vmax

    • x-intercept = -1/Km

  • Calculate Km and Vmax from the intercepts.

Data Analysis Visualization

G cluster_mm Michaelis-Menten Plot cluster_lb Lineweaver-Burk Plot MM Plot V₀ vs. [S] (Hyperbolic Curve) Params Kinetic Parameters: - Km - Vmax MM->Params Non-linear Regression MM_eq V₀ = (Vmax * [S]) / (Km + [S]) LB Plot 1/V₀ vs. 1/[S] (Linear Plot) LB->Params From Intercepts LB_eq 1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax Data Experimental Data: - Initial Velocities (V₀) - Substrate Concentrations ([S]) Data->MM Data->LB

Caption: Data analysis workflow for determining Km and Vmax.

Expected Results and Interpretation

The kinetic parameters obtained will provide valuable insights into the interaction between L-amino acid oxidase and this compound.

ParameterInterpretation
Km A lower Km value indicates a higher affinity of the enzyme for the substrate. Comparing the Km for this compound to that of a known preferred substrate (e.g., L-leucine) will reveal the relative binding efficiency.[14]
Vmax Represents the maximum rate of the reaction under the given conditions. It is proportional to the enzyme concentration and reflects the catalytic efficiency of the enzyme.
kcat (Turnover Number) Calculated as Vmax / [E]total, where [E]total is the total enzyme concentration. It represents the number of substrate molecules converted to product per enzyme molecule per unit time.
kcat/Km (Catalytic Efficiency) This ratio is a measure of the enzyme's overall efficiency, taking into account both substrate binding and catalysis. It is useful for comparing the enzyme's preference for different substrates.[16]

By comparing these parameters to those obtained with the enzyme's natural substrates, researchers can quantify the suitability of this compound as a substrate for L-amino acid oxidase.

Troubleshooting

IssuePossible Cause(s)Solution(s)
No or very low reaction rate Inactive enzyme; Incorrect buffer pH; this compound is not a substrate.Verify enzyme activity with a known positive control substrate (e.g., L-leucine). Check and adjust buffer pH.
High background absorbance Non-enzymatic oxidation of ABTS; Contaminated reagents.Run a "no enzyme" control. Prepare fresh reagents.
Non-linear initial rate Substrate depletion; Enzyme instability.Use a lower enzyme concentration or monitor the reaction for a shorter period to ensure linearity.[3] Ensure proper storage of the enzyme.
Scattered data points Pipetting errors; Inaccurate temperature control.Use calibrated pipettes. Ensure the spectrophotometer's temperature control is stable.

Conclusion

This application note provides a comprehensive and reliable method for studying the kinetics of L-amino acid oxidase with the non-proteinogenic substrate this compound. The detailed protocols and data analysis guidelines offer a solid framework for researchers in drug discovery and biochemistry to investigate the substrate specificity of enzymes and to characterize the metabolism of novel compounds. The principles outlined here can be readily adapted for a wide range of enzyme-substrate systems.

References

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Application Note: Assessing Cell Permeability of Peptides Containing (S)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Permeability Challenge in Peptide Therapeutics

Peptides represent a promising class of therapeutics, offering high specificity and potency. However, their clinical utility is often hampered by poor cell membrane permeability, a critical factor for reaching intracellular targets. This challenge is rooted in their relatively large size, polar backbone, and dynamic conformational nature. To overcome this, medicinal chemists are increasingly incorporating non-canonical amino acids to modulate the physicochemical properties of peptides.

One such modification is the inclusion of (S)-2-Aminoheptanoic acid (AHA), a non-polar amino acid characterized by a five-carbon (pentyl) side chain.[1][2] The introduction of AHA is a strategic choice to enhance lipophilicity, a key driver of passive membrane diffusion.[3][4] An increase in lipophilicity can improve a peptide's ability to partition into the lipid bilayer of cell membranes, potentially increasing its intracellular concentration and therapeutic efficacy.

This application note provides a comprehensive guide with detailed protocols for accurately assessing the cell permeability of peptides modified with this compound. We present a strategic framework for assay selection, followed by step-by-step protocols for two orthogonal, industry-standard assays: the high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA) and the mechanistic Caco-2 Transwell assay. These protocols are designed to be self-validating, incorporating essential quality control steps to ensure data integrity and reproducibility.

Strategic Assay Selection: From Passive Diffusion to Active Transport

Choosing the appropriate permeability assay depends on the stage of drug discovery and the specific questions being asked. For peptides containing AHA, it is crucial to assess both passive permeability and the potential for active transport or efflux.

  • Early-Stage Screening (High-Throughput): The PAMPA model is ideal for initial screening. It is a cell-free assay that isolates and measures passive, transcellular permeation across an artificial lipid membrane.[5][6] This makes it particularly useful for evaluating the direct impact of increased lipophilicity from AHA on a peptide's ability to cross a lipid barrier.

  • Mechanistic & Pre-clinical Studies: The Caco-2 Transwell assay is the gold standard for predicting in vivo intestinal absorption.[7][8][9] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[7][10] This assay is critical for determining if the modified peptide is a substrate for efflux pumps, a common fate for hydrophobic molecules.[11][12][13]

The following decision-making framework can guide the selection process:

Assay_Selection Start Start: Peptide with this compound Screening_Stage Research Stage? Start->Screening_Stage Desired_Info Information Needed? Screening_Stage->Desired_Info Late Stage / Pre-clinical PAMPA PAMPA Assay (High-Throughput Screening) Screening_Stage->PAMPA Early Stage / Rank Ordering Caco2 Caco-2 Assay (Mechanistic Studies) Desired_Info->Caco2 Passive & Active Transport Bidirectional_Caco2 Bidirectional Caco-2 (Efflux Assessment) Desired_Info->Bidirectional_Caco2 Efflux Substrate Potential PAMPA->Caco2 Follow-up for promising hits Caco2->Bidirectional_Caco2 If active transport is suspected

Caption: Strategic framework for selecting the appropriate cell permeability assay.

Protocol 1: High-Throughput Screening with PAMPA

This protocol details the use of PAMPA to rapidly assess the passive permeability of AHA-containing peptides.

Principle

The PAMPA model uses a 96-well filter plate where each well's filter is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The peptide is added to the donor (apical) compartment, and its diffusion into the acceptor (basolateral) compartment is measured over time. The rate of diffusion provides the effective permeability coefficient (Pe).[6]

Experimental Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Lipid 1. Prepare Lipid Solution (e.g., 1% Lecithin in Dodecane) Coat_Membrane 4. Coat Donor Plate Membrane with Lipid Prep_Lipid->Coat_Membrane Prep_Plates 2. Prepare Donor & Acceptor Plates Add_Samples 5. Add Samples to Donor Plate Prep_Plates->Add_Samples Prep_Samples 3. Prepare Peptide & Control Samples Prep_Samples->Add_Samples Coat_Membrane->Add_Samples Assemble_Sandwich 6. Assemble 'Sandwich' (Donor on Acceptor Plate) Add_Samples->Assemble_Sandwich Incubate 7. Incubate (e.g., 5-16 hours at RT) Assemble_Sandwich->Incubate Disassemble 8. Disassemble Plates Incubate->Disassemble Quantify 9. Quantify Peptide Conc. (LC-MS/MS) Disassemble->Quantify Calculate 10. Calculate Pe Quantify->Calculate

Caption: Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Step-by-Step Protocol

Materials and Reagents:

  • PAMPA filter plates (96-well, PVDF membrane)

  • PTFE or low-binding 96-well acceptor plates

  • This compound containing peptides

  • High permeability control: Testosterone or Propranolol

  • Low permeability control: Lucifer Yellow or Methotrexate

  • Lecithin (from soybean), Dodecane

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)

  • LC-MS/MS system for quantification

Protocol Steps:

  • Prepare Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.

  • Prepare Acceptor Plate: Add 280 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate. If peptide solubility is a concern, up to 5% DMSO can be included.

  • Prepare Donor Solutions: Dissolve peptides and controls in PBS (with minimal DMSO, final concentration ≤1%) to a final concentration of 100-200 µM.

  • Coat Filter Plate: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor filter plate. Allow the solvent to evaporate for approximately 20 minutes.[14]

  • Add Donor Solutions: Add 200 µL of the peptide and control solutions to the corresponding wells of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature with gentle shaking (e.g., 150 rpm) for 5 to 16 hours.[14] To minimize evaporation, place the assembly in a sealed container with wet paper towels.

  • Sample Collection: After incubation, disassemble the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Analyze the concentration of the peptide in the donor and acceptor wells using a validated LC-MS/MS method. This is crucial for accurately detecting the low concentrations of peptide that have permeated the membrane.[15][16]

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation:

    Pe (cm/s) = - [VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA(t)] / Ceq)

    Where:

    • VD = Volume of donor well (cm³)

    • VA = Volume of acceptor well (cm³)

    • A = Area of the membrane (cm²)

    • t = Incubation time (s)

    • [CA(t)] = Concentration in acceptor well at time t

    • Ceq = Equilibrium concentration = ([CD(t)]VD + [CA(t)]VA) / (VD + VA)

Data Presentation and Interpretation
CompoundConc. (µM)Pe (x 10⁻⁶ cm/s)Classification
Test Peptide 11008.5High
Test Peptide 21000.8Low
Testosterone100>10.0High (Control)
Lucifer Yellow100<0.5Low (Control)
  • High Permeability: Pe > 5.0 x 10⁻⁶ cm/s

  • Medium Permeability: Pe = 1.0 - 5.0 x 10⁻⁶ cm/s

  • Low Permeability: Pe < 1.0 x 10⁻⁶ cm/s

Protocol 2: Mechanistic Insights with the Caco-2 Transwell Assay

This protocol provides a detailed method for assessing both passive and active transport of AHA-containing peptides using the Caco-2 cell model.

Principle

Caco-2 cells are seeded onto porous Transwell inserts and cultured for ~21 days, during which they differentiate into a polarized monolayer with tight junctions and express various transporters.[8][10] By adding the peptide to either the apical (A) or basolateral (B) side and measuring its appearance on the opposite side, the apparent permeability coefficient (Papp) can be determined in both directions. The ratio of B-to-A and A-to-B permeability (Efflux Ratio) indicates if the peptide is a substrate for efflux pumps.[7]

Experimental Workflow

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_qc Monolayer Integrity QC cluster_assay Bidirectional Permeability Assay cluster_analysis Analysis Seed_Cells 1. Seed Caco-2 Cells on Transwell Inserts Culture_Cells 2. Culture for 21 Days to Differentiate Seed_Cells->Culture_Cells Measure_TEER 3. Measure TEER (>200 Ω·cm²) Culture_Cells->Measure_TEER Check_Lucifer 4. Check Lucifer Yellow Flux (<1% per hour) Measure_TEER->Check_Lucifer Equilibrate 5. Equilibrate Monolayers with Transport Buffer Check_Lucifer->Equilibrate Add_Peptide 6. Add Peptide to Apical (A→B) or Basolateral (B→A) Equilibrate->Add_Peptide Incubate_Sample 7. Incubate (e.g., 2h) & Collect Samples from Receiver Side Add_Peptide->Incubate_Sample Quantify 8. Quantify Peptide Conc. (LC-MS/MS) Incubate_Sample->Quantify Calculate 9. Calculate Papp & Efflux Ratio Quantify->Calculate

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 0.4 µm pore size, 24-well format)

  • Complete culture medium (e.g., DMEM + 10% FBS, NEAA, Pen/Strep)

  • Transport Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Transepithelial Electrical Resistance (TEER) meter with "chopstick" electrodes

  • Lucifer Yellow CH, dilithium salt

  • Control compounds (e.g., Propranolol - high permeability, Talinolol - P-gp substrate)

  • LC-MS/MS system

Protocol Steps:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto Transwell inserts at a density of ~1 x 10⁵ cells/cm².[17]

    • Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Verification (Self-Validation):

    • TEER Measurement: Before the assay, measure the TEER of each monolayer. Wash cells gently with pre-warmed HBSS. Place 400 µL of HBSS in the apical chamber and 750 µL in the basolateral chamber.[17] Use a TEER meter to measure resistance. Values should be ≥200 Ω·cm² to be suitable for the assay.[18]

    • Lucifer Yellow Permeability: To confirm tight junction integrity, perform a Lucifer Yellow flux assay. Add Lucifer Yellow (e.g., 100 µg/mL) to the apical chamber and measure its appearance in the basolateral chamber after 1 hour.[19] The permeability of this paracellular marker should be very low (Papp < 1.0 x 10⁻⁶ cm/s).

  • Bidirectional Transport Assay:

    • Gently wash the monolayers twice with pre-warmed (37°C) transport buffer and equilibrate for 15-30 minutes at 37°C.

    • Prepare dosing solutions of the test peptide and controls in transport buffer (e.g., at 10 µM).

    • For A-to-B transport: Add the dosing solution to the apical chamber (e.g., 320 µL) and fresh transport buffer to the basolateral chamber (e.g., 1200 µL).[18]

    • For B-to-A transport: Add the dosing solution to the basolateral chamber (e.g., 1220 µL) and fresh transport buffer to the apical chamber (e.g., 300 µL).[18]

    • Perform experiments in triplicate or quadruplicate for each condition.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 90-120 minutes.

    • At the end of the incubation, collect samples from the receiver chambers. Also, collect a sample from the initial donor solution (T₀).

  • Quantification and Data Analysis:

    • Analyze sample concentrations using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula:[19]

      Papp (cm/s) = (dQ/dt) / (A * C₀)

      Where:

      • dQ/dt = Rate of appearance of the compound in the receiver chamber (mol/s)

      • A = Surface area of the membrane (cm²)

      • C₀ = Initial concentration in the donor chamber (mol/cm³)

    • Calculate the Efflux Ratio (ER):[7]

      ER = Papp (B→A) / Papp (A→B)

Data Presentation and Interpretation
CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
Test Peptide 19.510.11.1High permeability, no efflux
Test Peptide 21.28.47.0Likely P-gp substrate
Propranolol25.024.51.0High permeability (Control)
Talinolol0.55.511.0P-gp substrate (Control)
  • Papp Interpretation:

    • Papp < 1.0: Low permeability

    • Papp 1.0 - 10.0: Moderate permeability

    • Papp > 10.0: High permeability

  • Efflux Ratio (ER) Interpretation: [7][20]

    • ER ≈ 1: Indicates passive diffusion.

    • ER > 2: Suggests the compound is a substrate for an active efflux transporter (e.g., P-gp).

Synthesizing the Results: A Holistic View

By combining data from both PAMPA and Caco-2 assays, a comprehensive permeability profile of an AHA-containing peptide can be established.

  • Scenario 1: High PAMPA Pe, High Caco-2 Papp (A→B), ER ≈ 1

  • Scenario 2: High PAMPA Pe, Low Caco-2 Papp (A→B), ER > 2

  • Scenario 3: Low PAMPA Pe, Low Caco-2 Papp (A→B), ER ≈ 1

By employing these robust and self-validating protocols, researchers can confidently characterize the permeability of novel peptides, accelerating the development of the next generation of peptide therapeutics.

References

  • Vertex Pharmaceuticals. (n.d.). Caco2 assay protocol.
  • Sharom, F. J., Yu, X., DiDiodato, G., & Chu, J. W. (1996). Synthetic hydrophobic peptides are substrates for P-glycoprotein and stimulate drug transport. Biochemistry, 35(47), 15481–15488.
  • Sharom, F. J., Yu, X., & DiDiodato, G. (1996). Synthetic hydrophobic peptides are substrates for P-glycoprotein and stimulate drug transport. Biochemical Society Transactions, 24(4), 544S.
  • Banks, W. A., & Kastin, A. J. (1985). Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. Brain Research Bulletin, 15(3), 287–292.
  • Sharom, F. J. (1996). Synthetic hydrophobic peptides are substrates for P-glycoprotein and stimulate drug transport. ResearchGate.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Zhao, W., Han, L., Bae, Y., & Manickam, D. S. (2019). Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. Journal of Visualized Experiments, (150).
  • Zhao, W., Han, L., Bae, Y., & Manickam, D. S. (2019). Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. Journal of Visualized Experiments.
  • Bird, G. H., et al. (2016). Membrane permeability correlates with peptide lipophilicity, but acidic residues can be accommodated at select positions. ResearchGate.
  • Nabekawa, T., et al. (2019). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. ResearchGate.
  • Permeability assessment of drug substances using in vitro and ex vivo screening techniques. (n.d.). Permeability assessment of drug substances using in vitro and ex vivo screening techniques.
  • Nabekawa, T., et al. (2019). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2. ProQuest.
  • Culture Collections. (n.d.). Trans-epithelial electrical resistance (TEER) measurements of CACO-2 cells.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • Bio-protocol. (n.d.). 2.6. Caco-2 TransEpithelial Electrical Resistance (TEER) Assay.
  • Emulate. (n.d.). Apparent Permeability (Papp) Calculator.
  • MDPI. (n.d.). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. MDPI.
  • ACS Publications. (2021). Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides. Journal of Medicinal Chemistry.
  • Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems. Journal of Laboratory Automation, 20(2), 107-126.
  • ResearchGate. (n.d.). Apparent permeability coefficient calculated from the general equation....
  • Resolian. (n.d.). Optimizing Peptide Permeability Assays.
  • Nabekawa, T., et al. (2019). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. Pharmaceutical Research, 37(1), 13.
  • JoVE. (2023). Lucifer Yellow -Robust Paracellular Permeability Marker In Cell Model l Protocol Preview.
  • Varese, M., et al. (2017). Important Considerations Related to Permeability of Peptides. CHIMIA International Journal for Chemistry, 71(10), 669-674.
  • The Royal Society of Chemistry. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. Organic & Biomolecular Chemistry.
  • PubChem. (n.d.). (2S)-2-aminoheptanoic acid.
  • The Royal Society of Chemistry. (n.d.). A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction. Organic & Biomolecular Chemistry.
  • STEMCELL Technologies. (2020). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures.
  • SciELO. (n.d.). In vitro intestinal permeability studies, pharmacokinetics and tissue distribution of 6-methylcoumarin after oral and intraperitoneal administration in.
  • PubChem. (n.d.). 2-Aminoheptanoic acid.
  • Fouché, M., et al. (2020). Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation. Journal of the American Chemical Society, 142(28), 12166–12178.
  • ResearchGate. (n.d.). Compounds that interact with P-glycoprotein (substrates).
  • Wikipedia. (n.d.). P-glycoprotein.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Kwon, Y. U., & Kodadek, T. (2007). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Journal of the American Chemical Society, 129(6), 1504–1505.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).

Sources

Application Note: Crystallization Strategies for (S)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Crystalline (S)-2-Aminoheptanoic Acid

This compound, an alpha-amino acid also known as L-homonorleucine, is a chiral building block of interest in synthetic chemistry and drug development.[1] Like other alpha-amino acids, it is an amphiphilic molecule, featuring a polar, hydrophilic head (the amino and carboxylic acid groups) and a non-polar, hydrophobic tail (the pentyl side chain).[2] This dual nature governs its interaction with various solvent systems and is a critical factor in designing crystallization strategies.

Control over the solid-state form of an active pharmaceutical ingredient or a key intermediate is paramount. The crystalline form dictates crucial physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, developing robust and reproducible crystallization methods is not merely a purification step but a critical control point in the overall process development. This guide provides a detailed exploration of various crystallization methods for this compound, grounded in fundamental principles and supported by actionable protocols for researchers, scientists, and drug development professionals.

Foundational Physicochemical Properties

A successful crystallization strategy is built upon a thorough understanding of the molecule's properties. The behavior of this compound in solution is primarily dictated by its structure, acid-base chemistry, and resulting solubility profile.

Molecular Structure and Properties

The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₅NO₂[1][2]
Molecular Weight 145.20 g/mol [1]
Appearance White to light-yellow powder or crystals[3]
Structure Amphiphilic alpha-amino acid[2]
pKa₁ (-COOH) ~2.3 (Estimated)[4]
pKa₂ (-NH₃⁺) ~9.6 (Estimated)[4]
Isoelectric Point (pI) ~5.95 (Calculated)[5]
The Critical Role of pH

The solubility of amino acids is strongly dependent on the pH of the aqueous solution.[6] this compound exists in different ionic states depending on the pH:

  • Low pH (pH < 2.3): The carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge (cationic form).

  • Intermediate pH (pI ≈ 5.95): The carboxylic acid is deprotonated (-COO⁻) and the amino group remains protonated (-NH₃⁺). This zwitterionic form has a net charge of zero.[5] Intermolecular electrostatic attractions are maximized, leading to the lowest aqueous solubility.[6][7]

  • High pH (pH > 9.6): The amino group is deprotonated (-NH₂) and the carboxylic acid group remains deprotonated (-COO⁻), resulting in a net negative charge (anionic form).

This pH-dependent solubility is the cornerstone of the pH-shift crystallization method. By dissolving the amino acid at a high or low pH and then adjusting the pH towards its isoelectric point, supersaturation can be induced, leading to crystallization.[6][8]

Solubility Profile in Common Solvents

The amphiphilic nature of this compound dictates its solubility. It is soluble in aqueous media due to its polar headgroup but has limited solubility in non-polar organic solvents. Its solubility in polar organic solvents like short-chain alcohols is generally lower than in water.[8] This differential solubility is exploited in antisolvent crystallization , where a miscible solvent in which the compound is poorly soluble (the antisolvent) is added to a solution, reducing the overall solubility of the solute and forcing it to crystallize.[9][10]

Core Crystallization Strategies & Protocols

There is no single universal method for crystallization. The optimal technique depends on the scale, desired crystal attributes (size, habit), and available equipment. Below are four primary strategies, with detailed protocols for the most versatile methods.

Method 1: Antisolvent Crystallization

Causality: This technique leverages the poor solubility of this compound in polar organic solvents compared to water. By introducing an "antisolvent" like ethanol, isopropanol, or acetone to a concentrated aqueous solution, the dielectric constant of the solvent mixture is lowered, reducing its ability to solvate the zwitterionic amino acid and thereby inducing supersaturation and crystallization.[9][11] This is a rapid and highly effective method for generating crystalline material on a lab scale.

Protocol 1: Bulk Antisolvent Crystallization

Objective: To produce a crystalline powder of this compound.

Materials:

  • This compound

  • Deionized water (Solvent)

  • Ethanol or Isopropanol, chilled (Antisolvent)

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask

  • Pipette or burette

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve this compound in a minimal amount of warm (approx. 45 °C) deionized water with stirring to create a near-saturated solution.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the warm solution through a pre-warmed funnel to remove insoluble impurities.

  • Antisolvent Addition: While vigorously stirring the aqueous solution at room temperature, slowly add chilled ethanol or isopropanol dropwise via a pipette or burette.

    • Expert Insight: A slow addition rate is crucial for promoting the growth of well-ordered crystals over rapid amorphous precipitation. The initial appearance of turbidity (cloudiness) indicates the onset of nucleation.

  • Crystallization: Continue adding the antisolvent until a significant amount of precipitate has formed. A typical final solvent ratio is 1:4 to 1:5 (water:antisolvent) by volume.

  • Maturation: Cease antisolvent addition and allow the slurry to stir at room temperature for 1-2 hours to allow the crystals to grow and the system to reach equilibrium. For improved yield, the flask can be cooled further in an ice bath for an additional hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the chilled antisolvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Method 2: Vapor Diffusion Crystallization

Causality: This method is a gentler form of antisolvent addition, ideal for growing high-quality single crystals for analysis (like X-ray diffraction) or for screening multiple conditions on a small scale.[12][13] The compound is dissolved in a "good" solvent and placed in a sealed chamber containing a larger reservoir of a volatile "bad" solvent (antisolvent). The antisolvent vapor slowly diffuses into the solution drop, gradually reducing the solute's solubility and promoting slow, controlled crystal growth.[14][15]

Protocol 2: Sitting Drop Vapor Diffusion

Objective: To grow high-quality single crystals of this compound for screening or structural analysis.

Materials:

  • This compound

  • Deionized water (Solvent)

  • Ethanol, Isopropanol, or Acetone (Antisolvents)

  • Vapor diffusion crystallization plate (e.g., 24-well sitting drop plate)

  • Micropipettes

  • Sealing tape or coverslips

Procedure:

  • Prepare Reservoir: Pipette 500 µL of the antisolvent (e.g., 20% ethanol in water) into the reservoir of a well in the crystallization plate.[15]

  • Prepare Sample Drop: Prepare a concentrated stock solution of this compound in deionized water (e.g., 4 mg/mL).

  • Dispense Drop: On the pedestal in the center of the well, carefully pipette a 2 µL drop of the amino acid solution.

    • Self-Validation: To explore different conditions, this drop can be mixed with an equal volume (2 µL) of a reservoir solution, creating a starting condition that is sub-saturated.

  • Seal: Immediately and carefully seal the well with clear sealing tape or a siliconized glass coverslip to create a closed system. Ensure a hermetic seal to control the diffusion rate.

  • Incubate: Place the plate in a vibration-free location at a constant temperature (e.g., room temperature).

  • Monitor: Periodically observe the drop under a microscope over several days to weeks for the appearance of crystals. Document any changes such as precipitation, phase separation, or crystal growth.

Other Key Methods
  • Cooling Crystallization: This classic method involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[13] Subsequent slow, controlled cooling reduces the solubility, leading to supersaturation and crystal formation. This method is effective for compounds with a steep solubility curve as a function of temperature.[16][17]

  • Slow Evaporation: The simplest method, where the solute is dissolved in a solvent and the container is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over time.[13] As the solvent volume decreases, the solute concentration increases, eventually leading to crystallization.

Workflow and Characterization

The process of developing a crystallization method is iterative. A logical workflow ensures efficient screening and optimization.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization & Scale-Up cluster_2 Phase 3: Characterization A Prepare Concentrated Stock Solution in Water B Screening Methods (Vapor Diffusion / Small Scale Antisolvent) A->B C Vary Antisolvents (Ethanol, IPA, Acetone) B->C C2 Vary pH (Adjust towards pI) B->C2 D Microscopic Analysis: Identify Crystalline 'Hits' E Select Best Condition(s) from Screening D->E F Optimize Parameters: - Concentration - Temp Profile - Addition Rate E->F G Scale-Up Method (e.g., Bulk Antisolvent or Cooling) F->G H Isolate & Dry Product G->H I PXRD Analysis (Polymorph/Phase ID) H->I J DSC/TGA Analysis (Thermal Properties) H->J K Microscopy (Morphology, Size) H->K L Final Crystalline Product I->L J->L K->L

Caption: Workflow for Crystallization Method Development.

Once crystalline material is obtained, it must be thoroughly characterized to confirm its identity, purity, and solid-state form.

  • Powder X-Ray Diffraction (PXRD): The primary technique for identifying the crystalline phase and detecting polymorphism. Each crystalline form produces a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): Measures thermal events like melting point, phase transitions, and decomposition, providing crucial information about the material's thermal stability and polymorphic nature.

  • Optical Microscopy: A simple yet powerful tool for visually assessing crystal morphology (habit), size, and quality. High-quality crystals typically have sharp edges and uniform birefringence under polarized light.

References

  • Lee, J. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 351, 32-37. [Link]
  • Crochet, A. (n.d.).
  • Svärd, M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2372-2401. [Link]
  • Jones, A. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • PubChem. (n.d.). (2S)-2-aminoheptanoic acid. National Center for Biotechnology Information.
  • Arakawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 686501. [Link]
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. [Link]
  • Oshima, T., et al. (1992). Method for crystallization of amino acids.
  • Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7240-7245. [Link]
  • Quora. (2024). Is the solubility of amino acids affected by their pH levels? [Link]
  • PubChem. (n.d.). 2-Aminoheptanoic acid. National Center for Biotechnology Information.
  • Aslan, F. M., et al. (2014). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Analytical Chemistry, 86(10), 4715–4722. [Link]
  • Mehrabi, P., et al. (2021). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. Acta Crystallographica Section D: Structural Biology, 77(Pt 6), 810–816. [Link]
  • RM@Schools. (n.d.).
  • Ajinomoto Co., Inc. (1984). Crystallization of amino acid.
  • Punmalee, N. (2018). Effect of Solvent on Crystallization and Polymorphic Transformation of L-Histidine. Thesis, Suranaree University of Technology. [Link]
  • Mohammad, A., et al. (2017). Rapid Continuous Antisolvent Crystallization of Multicomponent Systems. Crystal Growth & Design, 17(12), 6433-6439. [Link]
  • Levilain, G., et al. (2023). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Crystal Growth & Design, 23(1), 549-560. [Link]
  • GEA. (n.d.).
  • Sari, Y. W., et al. (2016). Effect of ethanol on crystallization of the polymorphs of L-histidine. Journal of Crystal Growth, 437, 71-79. [Link]
  • Nagem, R. A. P., et al. (2011). A rational protocol for the successful crystallization of l-amino-acid oxidase from Bothrops atrox.
  • Master Organic Chemistry. (2023).
  • Hunt, I. (n.d.). Ch27 pKa and pI values. University of Calgary. [Link]
  • Khan Academy. (n.d.). Isoelectric point and zwitterions. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (S)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Aminoheptanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable non-proteinogenic amino acid. Here, we will explore common challenges and provide in-depth, evidence-based solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound, offering quick and actionable advice.

Q1: My overall yield is consistently low. What are the most common causes?

Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include incomplete reactions, side product formation, and losses during workup and purification. For enzymatic syntheses, suboptimal reaction conditions such as pH, temperature, or cofactor concentration can significantly impact yield. Similarly, in chemical syntheses, inadequate control of reaction parameters or reagent quality can be detrimental.

Q2: I'm observing poor enantioselectivity in my product. How can I improve this?

Poor enantioselectivity is a critical issue in chiral synthesis. If you are using a chiral catalyst, ensure its purity and proper activation. In enzymatic resolutions, the choice of enzyme and reaction conditions are paramount. Factors such as the solvent, temperature, and pH can dramatically influence an enzyme's stereoselectivity. For methods involving chiral auxiliaries, incomplete diastereoselective reactions or racemization during auxiliary removal are common culprits.

Q3: What are the best practices for purifying this compound to achieve high purity?

Effective purification is crucial for obtaining a high-quality final product. Recrystallization is a common and effective method for purifying amino acids.[1][2] The choice of solvent system is critical; a mixture of ethanol and water is often a good starting point.[2] For more challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed.[1] It is also important to ensure that all glassware and reagents are free from contaminants that could co-purify with your product.

Q4: Are there established enzymatic methods that offer high yield and enantioselectivity?

Yes, enzymatic methods are increasingly popular for the synthesis of chiral amino acids due to their high selectivity and mild reaction conditions.[3][4] One approach involves the use of L-α-amino acid deaminase for the oxidative deamination of a suitable precursor, followed by an aldol addition reaction catalyzed by a stereoselective carboligase.[3] This chemoenzymatic cascade can produce enantiomerically enriched products with high yields.[3]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific, complex problems you might face during your synthesis.

Problem 1: Inconsistent Yields in Asymmetric Catalytic Synthesis

Question: My yields for the asymmetric synthesis of this compound are highly variable between batches, even when following the same protocol. What could be the underlying cause?

Answer: Inconsistent yields in catalytic reactions often point to issues with the catalyst's activity or the reaction environment.

  • Catalyst Integrity:

    • Moisture and Air Sensitivity: Many organometallic catalysts are sensitive to air and moisture. Ensure all solvents and reagents are rigorously dried and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Catalyst Loading and Purity: Inconsistent catalyst loading can lead to variable reaction rates and yields. Precisely measure the catalyst for each reaction. The purity of the catalyst is also critical; impurities can act as poisons and inhibit catalytic activity.

  • Substrate and Reagent Quality:

    • Starting Material Purity: Impurities in your starting materials can interfere with the catalyst or lead to unwanted side reactions. Verify the purity of your substrates using techniques like NMR or GC-MS.

    • Reagent Stability: Some reagents may degrade over time. Use freshly prepared or properly stored reagents. For example, solutions of reducing agents should be freshly prepared.

  • Reaction Parameters:

    • Temperature Control: Inconsistent temperature control can affect reaction kinetics and selectivity. Use a reliable heating/cooling system to maintain a constant temperature.

    • Stirring and Mixing: In heterogeneous reactions, inefficient stirring can lead to poor mass transfer and inconsistent results. Ensure vigorous and consistent stirring throughout the reaction.

Problem 2: Low Conversion in Enzymatic Kinetic Resolution

Question: I am using an enzyme to resolve a racemic mixture of 2-aminoheptanoic acid, but the conversion of the desired (S)-enantiomer is consistently low. How can I optimize this?

Answer: Low conversion in enzymatic resolutions is a common challenge that can be addressed by optimizing several key parameters.

  • Enzyme Activity and Stability:

    • pH and Temperature Optima: Every enzyme has an optimal pH and temperature range for activity. Consult the literature or the enzyme supplier's data sheet for these parameters. Deviations can lead to a significant loss of activity.

    • Cofactor and Co-solvent Effects: Some enzymes require cofactors for activity. Ensure the correct cofactor is present at an optimal concentration. The choice of co-solvent can also impact enzyme activity and stability.

  • Substrate and Product Inhibition:

    • Substrate Inhibition: High concentrations of the substrate can sometimes inhibit enzyme activity. Try running the reaction at a lower substrate concentration.

    • Product Inhibition: The accumulation of the product can inhibit the enzyme. Consider in-situ product removal techniques if this is suspected.

  • Reaction Equilibrium:

    • Reversible Reactions: If the enzymatic reaction is reversible, the equilibrium may not favor product formation. Strategies to shift the equilibrium, such as removing a byproduct, can improve conversion.

Workflow for Troubleshooting Low Yield in this compound Synthesis

Caption: A decision tree for troubleshooting low yield in synthesis.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for a common purification technique.

Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization.[1][2]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Solvent Selection: A mixture of ethanol and water is often a suitable solvent system. The ideal ratio will depend on the impurities present and should be determined empirically. Start with a ratio of 1:1 ethanol to water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot solvent mixture required to fully dissolve the solid with gentle heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes key performance indicators for different synthetic approaches to this compound.

Synthetic MethodTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Challenges
Asymmetric Catalysis 70-95%>95%High efficiency, broad applicability.[5]Catalyst sensitivity, cost.
Enzymatic Resolution 35-48% (theoretical max 50%)>99%High selectivity, mild conditions.[3]Low theoretical yield, enzyme cost.
Chiral Auxiliary 60-85%>98%Reliable and predictable.Multi-step, auxiliary removal.
Microbial Synthesis Variable>99%Potentially cost-effective, sustainable.[6]Low product concentration, complex purification.[6]
Logical Relationship: Factors Influencing Enantioselectivity

EnantioselectivityFactors Enantioselectivity Enantioselectivity Catalyst Catalyst/Enzyme Choice & Purity Catalyst->Enantioselectivity Temperature Reaction Temperature Temperature->Enantioselectivity Solvent Solvent System Solvent->Enantioselectivity Substrate Substrate Concentration Substrate->Enantioselectivity

Sources

Technical Support Center: Purification of (S)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-2-Aminoheptanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but the scientific reasoning behind them to empower you to overcome purification hurdles with confidence.

Introduction to the Challenges

This compound is a non-proteinogenic amino acid with a chiral center, making its purification a non-trivial task. The primary challenge lies in separating the desired (S)-enantiomer from its (R)-enantiomer, as they possess identical physical properties, rendering standard purification techniques like simple crystallization or distillation ineffective. Furthermore, its amphiphilic nature, with a polar amino-carboxylic acid head and a nonpolar pentyl side chain, can lead to complex solubility and crystallization behavior.

The main purification strategies, and their associated challenges, revolve around:

  • Chiral Resolution via Diastereomeric Salt Crystallization: This is the most common industrial method but is highly dependent on finding the right chiral resolving agent and crystallization conditions.

  • Chiral Chromatography: A powerful analytical and preparative technique, but can be costly and requires careful method development.

  • Standard Crystallization (for removing non-enantiomeric impurities): Achieving high purity and yield can be complicated by polymorphism and the compound's solubility profile.

This guide will provide a structured approach to troubleshooting issues related to these techniques.

Chiral Resolution via Diastereomeric Salt Crystallization: Troubleshooting Guide

This is often the most challenging yet scalable method for obtaining enantiomerically pure this compound. The process involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][2]

Logical Workflow for Diastereomeric Salt Crystallization

cluster_0 Preparation cluster_1 Crystallization & Separation cluster_2 Liberation of Enantiomer Racemic 2-AHA Racemic 2-AHA Form Diastereomeric Salts Form Diastereomeric Salts Racemic 2-AHA->Form Diastereomeric Salts Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Form Diastereomeric Salts Solvent Solvent Solvent->Form Diastereomeric Salts Fractional Crystallization Fractional Crystallization Form Diastereomeric Salts->Fractional Crystallization Filter Less Soluble Salt Filter Less Soluble Salt Fractional Crystallization->Filter Less Soluble Salt Mother Liquor (More Soluble Salt) Mother Liquor (More Soluble Salt) Filter Less Soluble Salt->Mother Liquor (More Soluble Salt) Liberate (S)-2-AHA Liberate (S)-2-AHA Filter Less Soluble Salt->Liberate (S)-2-AHA Purified (S)-2-AHA Purified (S)-2-AHA Liberate (S)-2-AHA->Purified (S)-2-AHA

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Q1: I can't find a suitable chiral resolving agent. What are my options?

A1: The selection of the resolving agent is critical and often requires screening. For an amino acid like 2-aminoheptanoic acid, which is basic, you should use a chiral acid as the resolving agent.[3][4]

  • Common Choices:

    • (R,R)-(+)-Tartaric acid and its derivatives: Tartaric acid is a widely used, cost-effective resolving agent.[1][5] Derivatives like (+)-di-1,4-toluoyl-D-tartaric acid can sometimes offer better discrimination and crystallization properties.[1]

    • (-)-Mandelic acid and its derivatives: Another common choice for resolving amines and amino acids.

    • (+)-Camphor-10-sulfonic acid: A strong acid that can form well-defined crystalline salts.

  • Troubleshooting Strategy:

    • Start with common agents: Begin by screening (R,R)-(+)-tartaric acid and (-)-mandelic acid in a few different solvents (e.g., ethanol, methanol, water-alcohol mixtures).

    • Vary Stoichiometry: While a 1:1 molar ratio is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the enantiomeric excess of the crystallized salt.[5]

    • Consider Derivatives: If the parent acids don't yield good results, try derivatives. The bulky aromatic groups in di-p-toluoyl-D-tartaric acid, for instance, can lead to better crystal packing and solubility differences between the diastereomeric salts.[1]

Q2: No crystals are forming, or I'm getting an oil. What should I do?

A2: This is a common issue related to solubility and supersaturation.

  • Causality: The diastereomeric salts may be too soluble in the chosen solvent, or the solution may not be sufficiently supersaturated. Oiling out occurs when the salt's melting point is lower than the crystallization temperature, or it has very high solubility.

  • Troubleshooting Steps:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.

    • Cooling: Slowly cool the solution. A slower cooling rate often leads to better quality crystals. Avoid crash cooling, which can trap impurities.

    • Anti-solvent Addition: Gradually add an anti-solvent (a solvent in which the salts are less soluble) to induce crystallization. For example, if your salts are dissolved in ethanol, you might slowly add hexane.

    • Solvent Screening: The choice of solvent is crucial. You need a solvent system where one diastereomeric salt is significantly less soluble than the other.[2] Experiment with a range of solvents from polar (e.g., water, ethanol) to less polar (e.g., isopropanol, acetone), and mixtures thereof.

    • Seeding: If you have a small amount of the desired diastereomeric salt crystal, add it to the supersaturated solution to induce crystallization.

Q3: Both diastereomeric salts are crystallizing out, leading to low enantiomeric purity. How can I improve selectivity?

A3: This indicates that the solubilities of the two diastereomeric salts are too similar in your current conditions.

  • Underlying Principle: The success of this method hinges on a significant difference in the solubility of the two diastereomers.[2]

  • Optimization Strategies:

    • Solvent System Optimization: This is the most critical parameter. A different solvent can dramatically alter the relative solubilities. A systematic screening of solvents is recommended.

    • Temperature Control: The temperature can affect the solubilities differently. Try to find a temperature where the solubility difference is maximized. Sometimes, a kinetic resolution, where crystallization is stopped after a short period, can yield a purer product, as the less soluble salt crystallizes faster.[5]

    • Recrystallization: A common approach is to recrystallize the obtained solid. This process will enrich the less soluble diastereomer. You may need to perform multiple recrystallizations to achieve high enantiomeric purity.

    • Digestive Ripening: Stirring the crystalline slurry for an extended period can sometimes lead to a more stable, purer crystalline form.

Parameter Effect on Resolution Troubleshooting Action
Resolving Agent Determines the properties of the diastereomeric salts.Screen different chiral acids and their derivatives.
Solvent Greatly influences the solubility difference between diastereomers.Screen a variety of solvents and solvent mixtures.
Temperature Affects solubility and crystallization kinetics.Optimize the crystallization temperature and cooling rate.
Concentration Needs to be in the supersaturated region for crystallization to occur.Adjust by evaporation or using less solvent.

Chiral Chromatography: Troubleshooting Guide

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical assessment of enantiomeric purity and for preparative separation.

Logical Workflow for Chiral HPLC Method Development

cluster_0 Column & Mobile Phase Selection cluster_1 Method Optimization cluster_2 Analysis & Troubleshooting Select Chiral Stationary Phase (CSP) Select Chiral Stationary Phase (CSP) Initial Screening Initial Screening Select Chiral Stationary Phase (CSP)->Initial Screening Select Mobile Phase Mode Select Mobile Phase Mode Select Mobile Phase Mode->Initial Screening Optimize Mobile Phase Composition Optimize Mobile Phase Composition Initial Screening->Optimize Mobile Phase Composition Adjust Flow Rate & Temperature Adjust Flow Rate & Temperature Optimize Mobile Phase Composition->Adjust Flow Rate & Temperature Analyze Resolution & Peak Shape Analyze Resolution & Peak Shape Adjust Flow Rate & Temperature->Analyze Resolution & Peak Shape Troubleshoot Issues Troubleshoot Issues Analyze Resolution & Peak Shape->Troubleshoot Issues

Caption: Workflow for developing a chiral HPLC separation method.

Q4: I'm not seeing any separation of the enantiomers on my chiral column. What's wrong?

A4: This is a common starting point in method development and usually relates to the choice of the chiral stationary phase (CSP) or the mobile phase.

  • Expert Insight: No single CSP is universal for all chiral separations. The interaction between the analyte and the CSP is highly specific.[6]

  • Troubleshooting Steps:

    • Correct CSP Selection: For underivatized amino acids, certain types of CSPs are more successful.

      • Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC T, V, TAG): These are often the first choice for underivatized amino acids as they have ionic groups compatible with polar analytes.[7][8] The CHIROBIOTIC T, based on teicoplanin, is particularly effective.[8]

      • Crown Ether CSPs (e.g., Crownpak CR(+)): These are specifically designed for the separation of compounds with primary amino groups, like amino acids.[9]

      • Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, etc.): These are very versatile but may require derivatization of the amino acid to improve its interaction with the stationary phase.[6]

    • Mobile Phase Mode: The mobile phase composition is critical. For macrocyclic glycopeptide columns, the polar ionic mode (PIM) or polar organic mode (POM) are typically used for amino acids.

      • PIM: Typically involves a mixture of methanol or ethanol with a small amount of an acid and base (e.g., acetic acid and triethylamine) to control the ionization of both the analyte and the stationary phase.

      • POM: Uses polar organic solvents like methanol, ethanol, or acetonitrile, often with acidic or basic additives.

    • Initial Screening: If one CSP doesn't work, you must screen others. It is highly recommended to have access to a variety of chiral columns for effective method development.

Q5: I have poor resolution (overlapping peaks). How can I improve it?

A5: Poor resolution can be addressed by systematically optimizing the chromatographic conditions.

  • Causality: Resolution is a function of column efficiency, selectivity, and retention factor. You can improve resolution by adjusting parameters that affect these factors.

  • Optimization Strategies:

    • Mobile Phase Composition:

      • Solvent Ratio: Vary the ratio of your organic solvent (e.g., methanol, ethanol, acetonitrile) to the aqueous or other organic components.

      • Additives: Small changes in the concentration of acidic or basic additives can have a large impact on selectivity by altering the ionization state of the amino acid and the CSP.

    • Temperature: Lowering the column temperature often increases selectivity and resolution, although it will also increase retention time and back pressure.

    • Flow Rate: Decreasing the flow rate can improve column efficiency and thus resolution, but at the cost of longer analysis times.

    • Change the Organic Modifier: Switching from methanol to ethanol or acetonitrile can significantly change the selectivity.

Q6: My peaks are broad or tailing. What is the cause and how can I fix it?

A6: Poor peak shape is often due to secondary interactions, column overloading, or issues with the HPLC system.

  • Troubleshooting Checklist:

    • Column Overload: Inject a smaller amount of your sample. Preparative separations often push the limits of column capacity, leading to broad peaks.

    • Inappropriate Sample Solvent: The solvent your sample is dissolved in should be the same as or weaker than the mobile phase to avoid peak distortion.

    • Secondary Interactions: Unwanted interactions between the analyte and the silica backbone of the stationary phase can cause tailing. Ensure your mobile phase additives are appropriate to suppress these interactions.

    • Column Contamination or Degradation: The inlet frit may be blocked, or the stationary phase at the head of the column may be contaminated.[10] Try flushing the column as per the manufacturer's instructions or reversing the column (if permissible) to wash out contaminants.

Chiral CSP Type Typical Analytes Common Mobile Phase Modes
Macrocyclic Glycopeptide Underivatized amino acids, polar compoundsPolar Ionic, Polar Organic, Reversed Phase
Crown Ether Primary amines, amino acidsAqueous acidic mobile phases
Polysaccharide-based Broad range, often requires derivatization for polar analytesNormal Phase, Polar Organic, Reversed Phase

General Purification and Impurity Control: FAQs

Q7: What are the common non-enantiomeric impurities I should be aware of?

A7: The impurities will depend on the synthetic route used to prepare the racemic 2-aminoheptanoic acid.

  • Potential Impurities:

    • Unreacted Starting Materials: For example, if prepared via a Strecker synthesis, you might have residual heptanal or cyanide salts.

    • By-products: Oligomers (dimers, trimers) of 2-aminoheptanoic acid can form.[11]

    • Related Amino Acids: If the starting materials were not pure, you might have amino acids with shorter or longer alkyl chains.[11]

    • Inorganic Salts: From pH adjustments and workups.[11]

Q8: How can I remove these non-enantiomeric impurities?

A8: Standard purification techniques can be effective before proceeding to chiral resolution.

  • Recommended Actions:

    • Recrystallization: This is a powerful technique for removing most organic and inorganic impurities. The solubility of 2-aminoheptanoic acid is highest in pure water and decreases in alcohols like ethanol or isopropanol.[12][13][14] A mixed solvent system like ethanol/water is often a good starting point for recrystallization.[11]

    • Ion-Exchange Chromatography: This can be used to separate the amino acid from neutral or acidic/basic impurities.

    • Activated Carbon Treatment: If you have colored impurities, treating a solution of your crude product with activated carbon can help to remove them.

Final Step: Liberation of the Free Amino Acid

After separating the diastereomeric salt, you need to liberate the free this compound. This is typically done by dissolving the salt in water and adjusting the pH. Adding a base (like NaOH) will deprotonate the amino group of the resolving agent (if it's an acid), making it more water-soluble, while adding an acid (like HCl) will protonate the carboxylate of the amino acid, which can then be extracted or crystallized.

References

  • Chiral Veredus. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(123).
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Semantic Scholar. Solubility of amino acids in pure solvent systems.
  • Lonce, S., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 88(24), 12196-12203.
  • Moravcikova, D., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Li, Y., et al. (2021). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances, 11(57), 36136-36143.
  • Bosits, M. H., et al. (2022).
  • Okada, T. (2012). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 4(6), 1699-1704.
  • Pálovics, E., & Fogassy, E. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 652.
  • El-Massaoudi, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3987.
  • Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 270(4), 737-744.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Qiu, J., & Chen, Y. (2013). Crystallization-Based Separation of Enantiomers. In Chiral Separation Techniques (pp. 1661-1681). Springer.
  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(15), 5038-5085.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 227939, 2-Aminoheptanoic acid.
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 183-193.
  • Wallworth, D. (2017). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Phenomenex. Chirex Chiral HPLC Applications.
  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers.
  • Bosits, M. H., et al. (2022).
  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S.
  • ResearchGate. Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid.
  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5312965, (2S)-2-aminoheptanoic acid.
  • Chang, M. K., et al. (2020). Process for purifying long chain amino acids.
  • MetaboAge. 2-aminoheptanoate.
  • Quora. (2022, July 10). What is the chemical method for the resolution of (+) tartaric acid?.
  • Zorrilla, S., et al. (2007). Expression, purification, crystallization and preliminary diffraction data characterization of Escherichia coli ribonuclease II (RNase II).
  • Osipiuk, J., et al. (2016). Protein purification and crystallization artifacts: The tale usually not told. Protein Science, 25(6), 1167-1175.

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preventing racemization during (S)-2-Aminoheptanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the stereoselective synthesis of (S)-2-Aminoheptanoic acid. This guide is designed to provide you, a senior researcher, with in-depth, field-proven insights to troubleshoot and prevent racemization—a critical challenge in the synthesis of enantiomerically pure compounds. As the biological activity of chiral molecules is intrinsically linked to their three-dimensional structure, maintaining stereochemical integrity is not just a matter of yield, but of efficacy and safety.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating synthetic strategies.

Frequently Asked Questions (FAQs)
Q1: Why is preventing the racemization of this compound crucial?

This compound is a non-proteinogenic amino acid. In pharmaceutical and biological applications, only one enantiomer typically exhibits the desired therapeutic effect. The other enantiomer, (R)-2-Aminoheptanoic acid, may be biologically inactive or, in some cases, contribute to undesirable side effects or toxicity.[2] Racemization, the conversion of the desired (S)-enantiomer into a mixture of both (S) and (R) forms, directly reduces the potency and purity of the final active pharmaceutical ingredient (API). This necessitates complex and often costly purification steps, such as chiral chromatography, to isolate the desired enantiomer.[3][4][5] Therefore, preventing racemization from the outset is a cornerstone of an efficient and safe synthesis.

Q2: What are the primary chemical mechanisms that cause racemization during synthesis?

Racemization of α-amino acids predominantly occurs when the α-proton (the hydrogen atom on the chiral carbon) is abstracted, forming a planar, achiral enolate or a similar intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of enantiomers.[6] Two principal mechanisms are responsible for this process during synthesis:

  • Direct α-Proton Abstraction: In the presence of a sufficiently strong base, the α-proton can be directly removed. The resulting planar carbanion is stabilized by resonance with the adjacent carbonyl group. This pathway is a significant concern during steps that require basic conditions, such as alkylation reactions.[7][8]

  • Azlactone (Oxazolinone) Formation: This is a common mechanism when the N-acyl group of the amino acid is activated, for example, during peptide coupling reactions. The activated carboxyl group can be attacked intramolecularly by the oxygen of the N-acyl group, forming a cyclic azlactone intermediate. The α-proton of the azlactone is highly acidic and easily removed by even weak bases, leading to rapid racemization.[8][9][10] Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are specifically designed to suppress azlactone formation and are therefore preferred for minimizing racemization.[9][10]

RacemizationMechanisms Fig. 1: Primary Racemization Pathways cluster_0 Direct α-Proton Abstraction cluster_1 Azlactone (Oxazolinone) Formation Start_A (S)-Amino Acid Derivative Enolate Planar Achiral Enolate Intermediate Start_A->Enolate + Base - H⁺ Product_A Racemic Mixture (S)- and (R)-Products Enolate->Product_A + H⁺ Start_B N-Acyl Amino Acid (Activated) Azlactone Azlactone Intermediate Start_B->Azlactone Cyclization Racemic_Azlactone Racemized Azlactone Azlactone->Racemic_Azlactone + Base, -H⁺ + H⁺ Product_B Racemic Product Racemic_Azlactone->Product_B Hydrolysis or Aminolysis

Caption: Primary pathways leading to loss of stereochemical integrity.

Troubleshooting Guide: Loss of Enantiomeric Purity

Problem: My final this compound product exhibits significant racemization (low enantiomeric excess, ee%). What are the likely causes and solutions?

This is a common and multifaceted problem. Use the following guide to diagnose the source of racemization in your synthetic route.

TroubleshootingWorkflow Fig. 2: Troubleshooting Racemization Start Low ee% Detected in Final Product CheckAuxiliary Is a Chiral Auxiliary Used for Alkylation? Start->CheckAuxiliary CheckConditions Review Reaction Conditions CheckAuxiliary->CheckConditions Yes Coupling Is a Peptide Coupling Step Involved? CheckAuxiliary->Coupling No CheckCleavage Review Auxiliary Cleavage Step CheckConditions->CheckCleavage Conditions OK Base Cause: Base Strength/ Steric Hindrance Solution: Use a sterically hindered base (e.g., LDA, LiHMDS). Use a weaker base if possible. CheckConditions->Base Base? Temp Cause: High Temperature Solution: Maintain cryogenic temperatures (e.g., -78 °C) during deprotonation and alkylation. CheckConditions->Temp Temp? Solvent Cause: Solvent Polarity Solution: Use non-polar aprotic solvents (e.g., THF, Toluene) that disfavor proton exchange. CheckConditions->Solvent Solvent? HarshCleavage Cause: Harsh Cleavage (Strong Acid/Base, High Temp) Solution: Use milder, orthogonal cleavage conditions specific to the auxiliary (e.g., LiOH/H₂O₂ for Evans). CheckCleavage->HarshCleavage Yes IneffectiveAux Cause: Ineffective Auxiliary Solution: Ensure high-purity auxiliary. Consider alternatives like Evans Oxazolidinones or Myers' Pseudoephedrine. CheckCleavage->IneffectiveAux No CouplingReagent Cause: Inappropriate Coupling Reagent/Additive Solution: Use DIC/Oxyma or add racemization suppressants like HOBt or HOAt. Coupling->CouplingReagent Yes EvansWorkflow Fig. 3: Evans Asymmetric Alkylation Workflow Start Start: (R)-4-benzyl-2-oxazolidinone Acylation 1. N-Acylation (e.g., with Bromoacetyl bromide) Start->Acylation Deprotonation 2. Enolate Formation (NaHMDS, THF, -78 °C) Acylation->Deprotonation Alkylation 3. Alkylation (1-Iodopentane, -78 °C) Deprotonation->Alkylation Workup 4. Aqueous Workup (Sat. aq. NH₄Cl) Alkylation->Workup Cleavage 5. Auxiliary Cleavage (LiOH, H₂O₂, THF/H₂O) Workup->Cleavage Purification 6. Purification (Yields this compound) Cleavage->Purification Recovery Recover Chiral Auxiliary Cleavage->Recovery from workup

Caption: Step-by-step workflow for the Evans auxiliary method.

Protocol: Asymmetric α-Alkylation using an Evans' Chiral Auxiliary

Objective: To synthesize the N-acylated precursor to this compound with high diastereoselectivity.

Materials:

  • N-(bromoacetyl)-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

  • 1-Iodopentane (the electrophile for the heptanoic side chain)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add the N-acylated oxazolidinone (1.0 equiv). Dissolve it in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Slowly add the NaHMDS solution (1.05 equiv) dropwise via syringe over 20 minutes. The solution should turn from colorless to a pale yellow, indicating enolate formation. Stir the mixture at -78 °C for 30-60 minutes.

    • Causality Check: Complete deprotonation is essential. A slight excess of base ensures this. The low temperature and slow addition prevent side reactions.

  • Alkylation: In a separate syringe, take up 1-iodopentane (1.2 equiv). Add it dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with NH₄Cl.

    • Self-Validation: The disappearance of the starting material spot on TLC indicates reaction completion and prevents unnecessary reaction time, which could risk side reactions.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkylated product. This product can then be purified by flash chromatography.

  • Auxiliary Cleavage: The purified product is then subjected to hydrolysis (e.g., using LiOH/H₂O₂) to cleave the chiral auxiliary and yield the desired this compound. The valuable chiral auxiliary can often be recovered from the workup. [1]

References
  • A Bi-functional Organic Base for the Suppression of Racemization in Peptide Synthesis. Organic Letters. [Link]
  • A General, Highly Enantioselective Method for the Synthesis of d and l α-Amino Acids and Allylic Amines. Journal of the American Chemical Society. [Link]
  • Enantioselective synthesis of non-natural arom
  • A general, catalytic, and enantioselective synthesis of α-amino acids. Organic Chemistry Portal. [Link]
  • Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry. [Link]
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. National Institutes of Health (NIH). [Link]
  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Semantic Scholar. [Link]
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. [Link]
  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic d
  • Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chrom
  • Chiral auxiliary. Wikipedia. [Link]
  • Racemization in peptide synthesis. Slideshare. [Link]
  • Racemization of Amino Acids in N
  • Racemization in Peptide Synthesis. Mechanism-specific Models. Royal Society of Chemistry. [Link]
  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach.
  • An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach. PubMed. [Link]
  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. [Link]
  • Role of Additives during Deracemization Using Temperature Cycling. National Institutes of Health (NIH). [Link]
  • Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts. [Link]
  • Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. National Institutes of Health (NIH). [Link]
  • Separation and Refining of Amino acids. Samco. [Link]
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health (NIH). [Link]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

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Technical Support Center: Optimizing Reaction Conditions for (S)-2-Aminoheptanoic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling of (S)-2-Aminoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient coupling reactions.

Introduction

This compound, a non-proteinogenic amino acid, is a valuable building block in the synthesis of novel peptides and pharmaceutical compounds. Its aliphatic side chain can introduce unique properties into target molecules. However, like any peptide coupling reaction, success hinges on the careful selection and optimization of reaction conditions. This guide will walk you through the critical parameters to consider, from choosing the right coupling reagent to troubleshooting common issues.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when planning the coupling of this compound.

Q1: What are the most critical factors to consider when choosing a coupling reagent for this compound?

The choice of a coupling reagent is crucial for a successful reaction.[1] Key factors include:

  • Reactivity: The reagent must be potent enough to activate the carboxylic acid of this compound for efficient amide bond formation.

  • Racemization risk: The chiral integrity of the amino acid must be maintained. Some coupling reagents and conditions are more prone to causing racemization than others.[2]

  • Byproduct solubility: The byproducts of the coupling reaction should be easily removable during purification. For instance, the urea byproduct of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, simplifying its removal, whereas the byproduct of N,N'-Dicyclohexylcarbodiimide (DCC) is largely insoluble in common organic solvents.[3][4]

  • Compatibility with protecting groups and other functional groups: The reagent should not induce side reactions with the protecting groups or other functionalities present in your molecules.

Q2: Which class of coupling reagents is generally recommended for this compound?

For a relatively straightforward, non-sterically hindered amino acid like this compound, several classes of coupling reagents can be effective.

  • Carbodiimides (e.g., EDC, DIC): These are widely used and cost-effective. However, they often require an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization and improve efficiency.[5]

  • Phosphonium Salts (e.g., PyBOP®, PyAOP): These reagents are highly efficient and generally provide low racemization. They are a good choice for more challenging couplings.[6]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): This class of reagents is known for high coupling efficiency and rapid reaction times, making them very popular in solid-phase peptide synthesis (SPPS).[1][6] HATU and COMU are particularly reactive and can be beneficial if you encounter any difficulties.[6][7]

Q3: What is the purpose of additives like HOBt or HOAt?

Additives such as HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) play a critical role in carbodiimide-mediated coupling reactions. They act as "racemization suppressants."[5] The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. The additive rapidly traps this intermediate to form an active ester (OBt or OAt ester), which is more stable and less prone to racemization. This active ester then reacts with the amine component to form the desired peptide bond.[5] HOAt is generally considered more effective than HOBt at preventing racemization.[6]

Q4: What are the ideal solvents for coupling this compound?

The most commonly used solvents for peptide coupling are polar aprotic solvents that can effectively solvate the reactants and the growing peptide chain.

  • N,N-Dimethylformamide (DMF): A versatile and widely used solvent.

  • N-Methyl-2-pyrrolidone (NMP): Often considered a superior solvent to DMF due to its higher polarity and better solvating properties, which can be particularly helpful in preventing aggregation in longer peptide sequences.[8]

  • Dichloromethane (DCM): Frequently used, especially in solution-phase synthesis and in combination with other solvents.[8]

For challenging or sparingly-soluble reactants, solvent mixtures, such as those containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), can be employed.[9] In recent years, there has been a push towards "greener" solvents like 2-methyltetrahydrofuran (2-MeTHF) and propylene carbonate.[7][10]

Q5: At what temperature should I run my coupling reaction?

Most coupling reactions are performed at room temperature (typically 20-25°C).[11] However, temperature can be a tool for optimization.

  • Elevated Temperatures (e.g., 35-50°C): Increasing the temperature can significantly increase the reaction rate, which can be beneficial for sluggish couplings.[12][13]

  • Risks of Higher Temperatures: Be aware that higher temperatures can also increase the risk of side reactions, including racemization and degradation of sensitive functional groups.[14] It is crucial to find a balance between reaction speed and purity.

Part 2: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues.

Issue Potential Cause(s) Recommended Solution(s) & Rationale
Low or No Product Yield 1. Inefficient Activation: The coupling reagent may not be potent enough. 2. Poor Solubility: Reactants may not be fully dissolved, preventing them from reacting. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Degradation of Reagents: Coupling reagent or other reactants may have degraded due to moisture or improper storage.Solutions: 1. Switch to a more powerful coupling reagent (e.g., from DIC/HOBt to HATU or COMU).[6][7] These reagents form more reactive activated species. 2. Try a different solvent or a solvent mixture (e.g., NMP, or a DCM/DMF/NMP mixture).[8] Sonication can also help to dissolve stubborn reactants. 3. Increase the reaction time (e.g., from 1 hour to 2-4 hours or even overnight). Consider moderately increasing the temperature (e.g., to 35°C), but monitor for side products.[12][14] 4. Use fresh, high-purity, anhydrous reagents and solvents. Ensure proper storage conditions (e.g., desiccated, under inert gas).
Presence of Racemized Product (Diastereomer) 1. Inappropriate Coupling Reagent/Additive Combination: Using a carbodiimide without a racemization-suppressing additive is a common cause.[4] 2. Excessive Base: Strong or excess base can promote racemization of the activated amino acid.[1] 3. High Temperature: Elevated temperatures can increase the rate of racemization.[14]Solutions: 1. If using a carbodiimide like DIC or EDC, always include an additive. HOAt or Oxyma Pure are generally superior to HOBt for suppressing racemization.[6] 2. Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more sterically hindered base like N,N-diisopropylethylamine (DIPEA).[1] Use the minimum necessary amount of base. 3. Perform the coupling at a lower temperature (e.g., 0°C to room temperature).[1]
Formation of N-acylurea Byproduct This is a specific side reaction of carbodiimide coupling reagents where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[1]Solutions: 1. Add HOBt or a similar additive. This traps the O-acylisourea intermediate as an active ester, preventing the rearrangement.[1] 2. Perform the reaction at lower temperatures.[1]
Guanidinylation of the Amine This side reaction is specific to aminium/uronium-based reagents (e.g., HBTU, HATU) where the reagent reacts directly with the free amine, capping it and preventing further coupling.[11][15]Solutions: 1. Pre-activation: Activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine component. This consumes the coupling reagent before it has a chance to react with the amine.[11] 2. Avoid using a large excess of the coupling reagent. A slight excess (e.g., 1.1-1.2 equivalents) is usually sufficient. 3. Consider using a phosphonium-based reagent (e.g., PyBOP), which does not cause this side reaction.[6]

Part 3: Experimental Protocols & Data

General Workflow for Coupling Reactions

The following diagram illustrates a generalized workflow for a typical coupling reaction.

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification A Dissolve this compound (with N-protection) and coupling reagent in solvent B Add base (if required) A->B If using aminium/ phosphonium reagents C Pre-activation (allow to stir for 1-5 min) B->C E Add amine solution to activated acid solution C->E D Dissolve amine component in separate vessel D->E F Stir at specified temperature (e.g., RT) for 1-4 hours E->F G Monitor reaction progress (TLC, LC-MS) F->G H Aqueous workup to remove water-soluble byproducts G->H Upon completion I Purification (e.g., column chromatography) H->I J Characterization of product I->J

Caption: Generalized workflow for a solution-phase coupling reaction.

Protocol 1: Standard DIC/Oxyma Pure Coupling

This protocol is a reliable starting point for many standard couplings.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-protected this compound (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the solution.

  • Amine Addition: In a separate flask, dissolve the amine component (1.0-1.2 eq) in a small amount of DMF. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, filter off the diisopropylurea byproduct if it precipitates. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency HATU Coupling

This protocol is recommended for more challenging couplings or when faster reaction times are desired.

  • Pre-activation: In a flask under an inert atmosphere, dissolve N-protected this compound (1.0 eq), HATU (1.1 eq), and collidine or NMM (2.0 eq) in anhydrous DMF. Stir at room temperature for 1-5 minutes.

  • Amine Addition: Add a solution of the amine component (1.0 eq) in DMF to the pre-activated mixture.

  • Reaction: Stir at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.

Data Summary: Comparison of Common Coupling Conditions

The following table provides a general comparison of common coupling reagent systems. Actual results may vary based on the specific substrates used.

Coupling Reagent SystemRelative SpeedRacemization RiskByproduct RemovalCostKey Considerations
DCC/HOBt ModerateLow-ModerateDifficult (Insoluble Urea)LowNot suitable for solid-phase synthesis.
EDC/HOBt ModerateLow-ModerateEasy (Water Soluble Urea)ModerateGood for solution-phase and bioconjugation.[1]
DIC/Oxyma Pure Moderate-FastLowModerate (Soluble Urea)ModerateExcellent modern alternative to HOBt-based systems.[1]
HBTU/DIPEA FastLowEasyHighRisk of guanidinylation; pre-activation recommended.[11]
HATU/Collidine Very FastVery LowEasyHighHighly efficient, especially for difficult couplings.[6]
PyBOP/DIPEA FastLowEasyHighPhosphonium-based; no risk of guanidinylation.[6]

Part 4: Mechanistic Insights

Understanding the underlying mechanisms allows for more rational optimization and troubleshooting.

Mechanism of Carbodiimide Coupling with HOBt Additive

This diagram illustrates the key steps in a carbodiimide-mediated coupling reaction, highlighting the role of HOBt in preventing side reactions.

G reactants R-COOH + Carbodiimide (DCC/DIC) o_acylisourea O-Acylisourea Intermediate (Highly Reactive & Prone to Racemization) reactants->o_acylisourea Activation n_acylurea N-Acylurea (Unreactive Byproduct) o_acylisourea:f0->n_acylurea:f0 Rearrangement (Side Reaction) obt_ester OBt Active Ester (More Stable, Less Racemization) o_acylisourea:f0->obt_ester:f0 Trapping by HOBt (Desired Pathway) hobt HOBt product Peptide Bond (R-CO-NH-R') + HOBt + Urea obt_ester:f0->product Nucleophilic Attack by Amine amine R'-NH2

Caption: Mechanism of carbodiimide coupling with HOBt.

The key takeaway is that the additive (HOBt) intercepts the highly reactive O-acylisourea intermediate, forming a more stable active ester. This minimizes the opportunity for both racemization and rearrangement to the undesired N-acylurea.[1]

References

  • Do, B., et al. (2010). Temperature Effects on Donor−Acceptor Couplings in Peptides. A Combined Quantum Mechanics and Molecular Dynamics Study. Journal of Chemical Theory and Computation.
  • University of Calgary. (n.d.). Ch27 : Peptide synthesis.
  • Kimura, T., et al. (1995). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. International Journal of Peptide and Protein Research.
  • AAPPTec. (n.d.). Peptide Coupling Reagents.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS).
  • Wu, L. F., Liu, Z., & Sutherland, J. D. (2020). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chemical Communications.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Wu, L. F., Liu, Z., & Sutherland, J. D. (2020). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chemical Communications.
  • Le, T. N., et al. (2021). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development.
  • ResearchGate. (n.d.). Coupling Reagents.
  • Coomber, C. L., et al. (2017). The greening of peptide synthesis. Green Chemistry.
  • ResearchGate. (2015). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?
  • ResearchGate. (n.d.). pH Optimization of Amidation via Carbodiimides.
  • Wikipedia. (n.d.). Peptide synthesis.
  • C&EN. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • National Institutes of Health. (n.d.). Amide Bond Activation of Biological Molecules.
  • ResearchGate. (n.d.). (PDF) pH-Dependent peptide bond formation by the selective coupling of a-amino acids in water.
  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.). Peptide extraction method and its use in liquid phase peptide synthesis.
  • Diaion. (n.d.). Separation and Refining of Amino acids.
  • Wikipedia. (n.d.). Protecting group.
  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability.
  • Albericio, F., & Tulla-Puche, J. (2019). Amino Acid-Protecting Groups. Chemical Reviews.
  • ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Funakoshi, S., et al. (1988). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Proceedings of the National Academy of Sciences.
  • National Institutes of Health. (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation.

Sources

troubleshooting low incorporation of (S)-2-Aminoheptanoic acid in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Low Incorporation of (S)-2-Aminoheptanoic Acid in SPPS

Welcome to the . As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into overcoming the challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing the unnatural amino acid, this compound. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: Why am I observing low incorporation efficiency for this compound in my SPPS protocol?

Low incorporation of this compound, a non-proteinogenic amino acid, is often attributed to steric hindrance .[1][2][3] The heptanoyl side chain, while not excessively bulky, can still present a significant steric barrier, slowing down the coupling reaction and leading to incomplete incorporation. This is a common challenge when working with unnatural or sterically hindered amino acids in SPPS.[1][2] Inefficient coupling can result in the formation of deletion sequences, where the intended amino acid is missing from the final peptide, complicating purification and reducing the overall yield of the target peptide.

Several factors can contribute to this issue:

  • Suboptimal Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance.

  • Inadequate Reaction Time or Temperature: The kinetics of the coupling reaction may be too slow under standard conditions.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, blocking the N-terminus and preventing efficient coupling.[4][5]

Q2: Which coupling reagents are most effective for incorporating sterically hindered amino acids like this compound?

For challenging couplings involving sterically hindered amino acids, it is crucial to select a high-reactivity coupling reagent.[6] Uronium/aminium salts and phosphonium salts are generally more effective than standard carbodiimide reagents like DCC or DIC.[6]

Here's a comparison of recommended coupling reagents:

Coupling Reagent Class Key Advantages Considerations
HATU Uronium/Aminium SaltHighly reactive, effective for sterically hindered couplings, low racemization.[7][8]More expensive than some alternatives.
HCTU Uronium/Aminium SaltMore reactive than HBTU/TBTU, good for difficult couplings.[7]Can cause guanidinylation of the N-terminus.
COMU Uronium/Aminium SaltHigh coupling efficiency, comparable to HATU, safer to handle (Oxyma-based).[7][9]Relatively new, but gaining popularity.
PyBOP Phosphonium SaltStrong coupling reagent, less expensive than PyAOP.[8]Byproducts can be carcinogenic in older formulations (BOP).
PyAOP Phosphonium SaltVery reactive and stable, good for hindered amino acids.[7][10]Can be less effective in automated SPPS due to high reactivity.[8]

Recommendation: For routine incorporation of this compound, starting with HATU or COMU is a robust choice due to their high reactivity and proven efficacy with hindered amino acids.[6][7][8][9]

Diagram: Coupling Reagent Activation Pathway

Coupling Reagent Activation cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling Amino_Acid Fmoc-(S)-2-Aminoheptanoic acid (Carboxylic Acid) Activated_Ester Activated Ester (Highly Reactive) Amino_Acid->Activated_Ester Activation Peptide_Resin N-terminal Amine (on Resin) Peptide_Bond Peptide Bond Formation Peptide_Resin->Peptide_Bond Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Activated_Ester->Peptide_Bond Troubleshooting Incomplete Coupling Start Perform Coupling of This compound Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Negative_Result Negative Result (Complete Coupling) Kaiser_Test->Negative_Result Colorless/Yellow Positive_Result Positive Result (Incomplete Coupling) Kaiser_Test->Positive_Result Blue Proceed Proceed to Next Deprotection Step Negative_Result->Proceed Double_Couple Perform Double Coupling Positive_Result->Double_Couple Change_Reagent Switch to a More Reactive Coupling Reagent (e.g., HATU, COMU) Positive_Result->Change_Reagent Increase_Temp Increase Reaction Temperature (Microwave Synthesis) Positive_Result->Increase_Temp Double_Couple->Kaiser_Test Re-test Capping Cap Unreacted Amines (e.g., with Acetic Anhydride) Double_Couple->Capping If still positive Change_Reagent->Capping If still positive Increase_Temp->Capping If still positive Capping->Proceed

Caption: A decision tree for troubleshooting low incorporation.

Q5: What should I do if I still observe incomplete coupling after trying the above methods?

If you continue to experience incomplete coupling after optimizing your coupling reagent and reaction conditions, consider the following advanced strategies:

  • Capping: If a small number of N-terminal amines remain unreacted after double coupling, it is advisable to "cap" them to prevent the formation of deletion sequences. [4]This is typically done by acetylating the unreacted amines with acetic anhydride.

  • Solvent Choice: While DMF is the most common solvent for SPPS, N-Methyl-2-pyrrolidone (NMP) can sometimes improve coupling efficiency for difficult sequences due to its better solvating properties. [11]

  • Resin Choice: For long or aggregation-prone peptides, using a low-substitution resin (0.1-0.4 mmol/g) can help to minimize peptide aggregation. [12]

References
  • Wei, S., Zhang, X., Yang, X. et al. Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides.
  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • Commonly Used Coupling Reagents in Peptide Synthesis. Wobide. (2025). [Link]
  • Using double coupling to improve your peptide synthesis. Biotage. (2023). [Link]
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(22), 8489-8492. (2007). [Link]
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
  • SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. PubMed. [Link]
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
  • Are double couplings in SPPS interesting for purity of short peptides?.
  • SPPS Tips For Success Handout. Mesa Labs. [Link]
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. (2020). [Link]
  • Direct coupling to SPPs from free space. (a) Calculated and (b)...
  • The Rich Solid-State Phase Behavior of dl-Aminoheptanoic Acid: Five Polymorphic Forms and Their Phase Transitions. PMC - NIH. [Link]
  • The Journal of Organic Chemistry Ahead of Print.
  • SYNTHESIS NOTES. Aapptec Peptides. [Link]

Sources

Technical Support Center: (S)-2-Aminoheptanoic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-Aminoheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to assist you in your experiments.

A Note from the Senior Application Scientist: While extensive stability data for this compound is not broadly published, its structure as an α-amino acid allows us to infer potential stability issues based on well-established principles of amino acid chemistry. The guidance provided here is based on these principles and general laboratory best practices. We strongly recommend performing experiment-specific validation to ensure the stability of your solutions under your particular experimental conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound solutions.

Issue 1: Inconsistent Assay Results or Loss of Compound Activity

Symptoms:

  • Decreased or variable biological or chemical activity in your assays over time.

  • Poor reproducibility between experiments using different batches or ages of the stock solution.

Potential Cause: This is often the first indication of compound degradation. The covalent structure of this compound may have changed, reducing its efficacy.

Troubleshooting Steps:

  • Prepare Fresh Stock Solution: The most immediate step is to prepare a fresh solution of this compound and repeat the experiment. If this resolves the issue, your previous stock solution has likely degraded.

  • Review Storage Conditions: Compare your storage conditions to the recommended practices. Amino acid solutions are generally most stable when stored at low temperatures.[1][2]

    • For short-term storage (up to a few weeks), refrigeration at 4°C is often sufficient.[1]

    • For long-term storage, aliquoting the stock solution into single-use vials and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[3][4]

  • Solvent and pH Consideration: The solvent and pH of your solution can significantly impact stability.

    • Aqueous solutions are common, but for some applications, organic solvents like DMSO may be used. Ensure the compound is fully dissolved.

    • The pH of the solution should be controlled, as extremes in pH can accelerate the degradation of amino acids.[5]

Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)

Symptoms:

  • Additional peaks, beyond the main compound peak, appear in your chromatogram over time.

  • A decrease in the area of the main peak corresponding to an increase in the area of the new peaks.

Potential Cause: These new peaks are likely degradation products of this compound. Identifying these can help in understanding the degradation pathway.

Troubleshooting Workflow:

G cluster_0 Observation cluster_1 Investigation cluster_2 Hypothesis & Confirmation cluster_3 Resolution A Unknown peak observed in chromatography B Characterize unknown peak (e.g., LC-MS/MS) A->B C Perform forced degradation study A->C D Hypothesize degradation pathway (e.g., oxidation) B->D E Compare degradation products from forced study with unknown peak C->E D->E confirms F Optimize storage conditions (e.g., add antioxidant, protect from light) E->F G Establish expiry for prepared solutions F->G

Caption: Workflow for investigating unknown chromatographic peaks.

Recommended Actions:

  • Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study can be performed.[6][7][8][9] This involves subjecting the this compound solution to stress conditions to accelerate degradation.

  • Characterize Degradants: Use techniques like LC-MS/MS to determine the mass of the unknown peaks and fragment patterns to help elucidate their structures.

  • Optimize Solution Conditions: Based on the identified degradation pathway, adjust your solution preparation and storage. For example, if oxidation is suspected, consider de-gassing your solvent or adding a suitable antioxidant.

Issue 3: Solution Appears Cloudy or Contains Precipitate

Symptoms:

  • The solution is not clear and has a hazy appearance.

  • Visible solid particles have formed in the solution.

Potential Cause: This is typically a solubility issue rather than degradation. The concentration of this compound may be too high for the chosen solvent, or the pH of the solution may be at or near its isoelectric point, where amino acids have minimal solubility.[10]

Troubleshooting Steps:

  • Check Solubility Limits: Consult literature for the solubility of this compound in your chosen solvent. If not available, you may need to determine this experimentally.

  • Adjust pH: The solubility of amino acids is highly pH-dependent.[11] Adjusting the pH away from the isoelectric point will increase solubility. Adding a small amount of acid (e.g., HCl) or base (e.g., NaOH) can help.

  • Sonication and Warming: Gently warming the solution or using a sonicator can help to dissolve the compound. However, be cautious with heating as it can accelerate degradation.[12]

  • Consider a Different Solvent System: If the compound remains insoluble, you may need to explore alternative solvents or co-solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

For optimal stability, we recommend the following:

Storage DurationConditionTemperatureContainerNotes
Short-term Refrigerated4°CTightly sealed glass or polypropylene vialsSuitable for up to 6 weeks for many amino acids.[1]
Long-term Frozen-20°C to -80°CAliquoted, single-use vialsAvoid repeated freeze-thaw cycles.[3][4]

Q2: What factors can degrade this compound in solution?

Several factors can contribute to the degradation of amino acids in solution:

  • Temperature: Higher temperatures accelerate most chemical degradation reactions.[5][12]

  • pH: Both highly acidic and alkaline conditions can promote hydrolysis and other degradation pathways.[5][13]

  • Light: Exposure to UV light can cause photolysis, leading to degradation. Storing solutions in amber vials is recommended.[6][14]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation.[5][12]

  • Moisture: For solid compounds, moisture can cause clumping and degradation.[12]

Q3: How can I know if my this compound solution has degraded?

Signs of degradation include:

  • A noticeable change in the color of the solution (e.g., yellowing).[1]

  • A decrease in the expected activity in your experiments.

  • The appearance of new peaks in your analytical chromatograms.

  • A change in the pH of the solution.

Q4: What are the likely degradation pathways for this compound?

Based on its structure and general amino acid chemistry, the following degradation pathways are plausible:

G A This compound B Oxidation (e.g., at the alpha-carbon or along the alkyl chain) A->B Oxidizing agent / O2 C Formation of alpha-keto acid A->C Transamination/Oxidative deamination D Other reactions (e.g., with reactive species in the solution) A->D Other reactants

Caption: Potential degradation pathways for this compound.

  • Oxidative Deamination/Transamination: The amino group can be removed to form the corresponding α-keto acid (2-oxoheptanoic acid).[15]

  • Oxidation: While the alkyl side chain is relatively inert, strong oxidizing conditions could potentially lead to hydroxylation or other modifications.

  • Reactions with Excipients: Components in your buffer or formulation could react with the amino acid. For example, reducing sugars can participate in the Maillard reaction.[12]

Q5: Is it necessary to perform stability studies for my specific application?

Yes. The stability of this compound can be highly dependent on the specific conditions of your experiment, including the solvent, pH, concentration, and the presence of other molecules. Therefore, it is crucial to perform your own stability assessment for your specific application, especially for long-term experiments or when using the solution as a standard for quantification. Forced degradation studies can be a valuable tool in this process.[7][9][16]

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound Solution

Objective: To determine the short-term stability of a prepared this compound solution under specific storage conditions.

Materials:

  • This compound

  • Chosen solvent (e.g., deionized water, buffer)

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Storage vials (clear and amber)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound at the desired concentration in your chosen solvent. Record the initial pH.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using your analytical method (e.g., HPLC). This will serve as your baseline (100% purity/concentration).

  • Sample Storage: Aliquot the remaining solution into several vials under different conditions to be tested (e.g., 4°C in a clear vial, 4°C in an amber vial, room temperature in an amber vial).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), retrieve a vial from each storage condition.

  • Analysis: Allow the sample to equilibrate to room temperature and analyze it using the same analytical method as in step 2.

  • Data Evaluation: Compare the peak area of this compound at each time point to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

References
  • Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?Link
  • CD Formulation.
  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Link
  • BioPharm International. (2013, August 2). Forced Degradation Studies for Biopharmaceuticals. Link
  • Alphalyse.
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  • AAPPTEC. Handling and Storage of Peptides - FAQ. Link
  • ResearchGate. (2015, November 16). How can store amino acids stock solutions?Link
  • BioProcess International. (2012, October 1).
  • ResearchGate.
  • Reddit. (2024, July 13).
  • Wikipedia. Amino acid. Link
  • Journal of Pharmacy and Bioallied Sciences. (2012).
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  • Oxford Academic. (1979, August 1). Stability of Solutions of Essential Amino Acids. Link
  • PubChem. 2-Aminoheptanoic acid. Link
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  • Sigma-Aldrich. This compound. Link
  • ResearchGate. (2021).
  • Human Metabolome Database. (2021, August 27). Showing metabocard for 2-Aminoheptanoic acid (HMDB0242128). Link
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  • Springer Link. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Link

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Technical Support Center: Synthesis of (S)-2-Aminoheptanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Aminoheptanoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of asymmetric amino acid synthesis. Instead of a generic overview, we will directly address specific experimental challenges in a question-and-answer format, providing not just solutions but the core chemical reasoning behind them. Our goal is to empower you to troubleshoot effectively, ensuring the stereochemical integrity and purity of your target compounds.

Section 1: The Core Challenge - Controlling Stereochemistry

The absolute configuration at the α-carbon is paramount to the biological activity of your molecule. Loss of stereochemical purity is one of the most frequent and challenging issues in amino acid synthesis.

Q1: My final product is a racemic mixture (or has low enantiomeric/diastereomeric excess) of my 2-aminoheptanoic acid derivative. What happened, and how can I prevent it?

A1: Unintended epimerization is the most probable cause. This is the undesired inversion of the stereocenter at the α-carbon, and it can occur at several stages, most commonly during the activation of the carboxylic acid for coupling reactions.[1][2]

Root Causes & Mechanisms:

There are two primary mechanisms through which your chiral center is lost:

  • Oxazolone (Azlactone) Formation: This is the most prevalent pathway.[3] When you activate the carboxyl group of your N-protected amino acid, the carbonyl oxygen can perform an intramolecular attack, forming a planar, achiral oxazolone intermediate. This intermediate is easily deprotonated and re-protonated at the α-carbon from either face, leading to racemization. Subsequent reaction with a nucleophile (like an amine or alcohol) yields a mixture of stereoisomers.[3]

  • Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid.[3] This forms a planar enolate intermediate, which, like the oxazolone, can be protonated from either side, destroying the original stereochemistry before the desired reaction occurs.[3]

Troubleshooting & Optimization Strategy:

Your strategy must focus on making the desired intermolecular reaction (e.g., amide bond formation) kinetically much faster than the intramolecular cyclization (oxazolone formation) or direct enolization.

Troubleshooting Table: Minimizing Epimerization

ParameterProblematic ConditionRecommended Solution & Rationale
Coupling Reagent Highly reactive reagents (e.g., carbodiimides like DCC/EDC alone).Use additive-based reagents. Formulations with HOBt, HOAt, or 6-Cl-HOBt are designed to suppress racemization by forming an active ester that is less prone to oxazolone formation.[3][4] HATU is also an excellent choice for difficult couplings.
Base Strong, non-nucleophilic organic bases (e.g., DIPEA, Triethylamine).Use a weaker base or a stoichiometric amount if possible. The base's primary role is to neutralize protonated species; excess base can accelerate both oxazolone formation and direct enolization.[3]
Temperature Elevated temperatures (> 0 °C).Maintain low temperatures (ideally -15 °C to 0 °C) throughout the activation and coupling steps. Higher temperatures provide the activation energy needed for the undesired intramolecular cyclization.
Activation Time Long pre-activation times.Avoid activating the carboxylic acid for an extended period before adding the nucleophile.[3] Use in situ activation methods where the coupling reagent is added to a mixture of the acid and the amine, ensuring the activated species is consumed as it forms.[3]
Solvent Polar aprotic solvents (e.g., DMF, NMP).While often necessary for solubility, be aware that these solvents can promote epimerization. If possible, explore less polar alternatives like Dichloromethane (DCM) or Tetrahydrofuran (THF).
Section 2: Navigating Protecting Group Pitfalls

The correct choice and handling of protecting groups are essential for preventing unwanted side reactions at the α-amino and carboxylic acid termini.[5][6]

Q2: During the synthesis of a dipeptide derivative using my newly synthesized this compound, I'm getting a significant amount of a cyclic by-product and my yield is low. What is it?

A2: You are likely observing diketopiperazine (DKP) formation. This is a classic side reaction, especially when using an Fmoc-based strategy.[4]

Mechanism & Cause:

After you have coupled your second amino acid (in this case, your this compound derivative) to the resin-bound first amino acid, you proceed to deprotect the N-terminal Fmoc group. The deprotection is done with a base (typically piperidine). This exposes a free α-amino group on your dipeptide. This nucleophilic amino group can then perform an intramolecular "back-biting" attack on the ester linkage that connects the first amino acid to the resin, cleaving the dipeptide from the support and forming a stable, six-membered diketopiperazine ring.

DKP_Formation Resin_AA1_Fmoc_AA2 Resin-AA1-(Fmoc)AA2 Resin_AA1_H_AA2 Resin-AA1-(H)AA2 (Free N-terminus) Resin_AA1_Fmoc_AA2->Resin_AA1_H_AA2 Fmoc Deprotection (e.g., Piperidine) DKP Diketopiperazine (Cyclic By-product) Resin_AA1_H_AA2->DKP Intramolecular Attack (Side Reaction) Cleaved_Resin Resin-OH Resin_AA1_H_AA2->Cleaved_Resin Cleavage from Resin Desired_Peptide Chain Elongation (Desired Path) Resin_AA1_H_AA2->Desired_Peptide Coupling with Next Fmoc-AA

Preventative Measures:

  • Proline's Influence: This side reaction is particularly prevalent if the second amino acid is Proline, but it can occur with other residues as well.[4]

  • Use Bulky Resins: Synthesizing on a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can inhibit the intramolecular cyclization.[4]

  • Dipeptide Coupling: Instead of coupling the second amino acid individually, pre-form a dipeptide unit in solution and then couple this dipeptide to the resin. This strategy completely bypasses the problematic dipeptide-resin intermediate.[4]

  • Protecting Group Choice: In some cases for solution-phase synthesis, switching from the base-labile Fmoc group to the acid-labile Boc group can mitigate this specific problem, as the conditions for Boc deprotection (acid) do not promote the cyclization.[7]

Section 3: Route-Specific Troubleshooting

The side reactions you encounter are often a direct consequence of your chosen synthetic route. Here, we address common issues in two popular methods for synthesizing unnatural amino acids.

Q3: I'm using an asymmetric alkylation of a glycine-Schiff base complex (e.g., using a chiral auxiliary) to install the pentyl side chain for 2-aminoheptanoic acid. My yields are low and I'm getting a second, heavier product. What's going wrong?

A3: You are likely facing issues with mono- vs. di-alkylation and incomplete enolate formation. The alkylation of glycine equivalents is a powerful method but requires precise control over reaction conditions.[8][9]

Common Pitfalls:

  • Di-alkylation: The mono-alkylated Schiff base product is also acidic at the α-carbon and can be deprotonated and alkylated a second time, leading to a quaternary α,α-disubstituted amino acid derivative.[8][10] This is often the heavier by-product you observe.

  • Poor Enolate Formation: If deprotonation is incomplete or slow, the reaction will be sluggish, leading to low yields and recovery of starting material.

  • Racemization: While the chiral auxiliary is designed to direct the alkylating agent to one face of the planar enolate, if the enolate is too stable or reaction times are too long, racemization can still occur.[10]

Troubleshooting the Alkylation:

ParameterPotential IssueRecommended Action
Base Incorrect strength or stoichiometry.The choice of base is critical. Strong bases like LDA or KHMDS are often used. Ensure you are using at least 1.0 equivalent to ensure full deprotonation. For phase-transfer catalysis conditions, the base concentration (e.g., aqueous NaOH) is key.[10]
Temperature Too high.Deprotonation should be performed at low temperatures (e.g., -78 °C) to form the kinetic enolate and prevent side reactions. The alkylation may be allowed to warm slightly, but this must be optimized.
Electrophile Addition Too slow or too fast.Add the alkylating agent (e.g., 1-iodopentane) dropwise at low temperature. This maintains a low concentration of the electrophile, favoring mono-alkylation.
Solvent Sub-optimal polarity/coordination.Anhydrous THF is a common choice. The solvent must be completely dry, as water will quench the enolate.

Schiff_Base_Alkylation Start Glycine Schiff Base (with Chiral Auxiliary) Enolate Planar Enolate Start->Enolate 1. Strong Base (e.g., LDA) Mono_Alk Mono-alkylated Product ((S)-Configuration Directed by Auxiliary) Enolate->Mono_Alk 2. Alkyl Halide (e.g., Pentyl-Iodide) Di_Alk Di-alkylated By-product Mono_Alk->Di_Alk Excess Base + Excess Alkyl Halide Final_Product (S)-2-Aminoheptanoic Acid Derivative Mono_Alk->Final_Product 3. Hydrolysis & Deprotection

Experimental Protocols
Protocol 1: General Procedure for Minimizing Epimerization during Peptide Coupling [3]

This protocol uses HATU, a coupling agent known for low racemization rates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected (S)-amino acid (1.0 eq) and the amine component (1.2 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 5 minutes.

  • Activation & Coupling: Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Analyze the final product for epimeric purity by chiral HPLC.

References
  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. [Link]
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • Razali, M. R., & Nishinaga, T. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(21), 6678. [Link]
  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
  • MedSchoolCoach. (n.d.).
  • Belokon, Y. N., & Tararov, V. I. (2006). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. Tetrahedron, 62(33), 7559-7588. [Link]
  • Wang, C., et al. (2023). Photoinduced C(sp3)-H Functionalization of Glycine Derivatives: Preparation of Unnatural α-Amino Acids and Late-Stage Modification of Peptides. Accounts of Chemical Research, 56(16), 2135-2149. [Link]
  • Kobayashi, K., & Kaneko, T. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. Life, 14(9), 1123. [Link]
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
  • Organic Chemistry Explained. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. [Link]
  • Chemistry Notes. (2021).
  • McIntosh, J. M. (1990). Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base.
  • Soloshonok, V. A., & Han, J. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • ResearchGate. (2021). (PDF)
  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. [Link]
  • Corrêa, A. G., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega, 2(6), 2846-2854. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. [Link]
  • ChemRxiv. (2023). Cu-catalyzed Asymmetric Alkylation for Chiral Unnatural α-Substituted α-Amino Acids of Phallotoxins. [Link]
  • ResearchGate. (2025). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF. [Link]
  • Wiley Online Library. (2025). ChemInform Abstract: Synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic Acid. [Link]
  • Google Patents. (n.d.).
  • PubChem. (n.d.). (2S)-2-aminoheptanoic acid. [Link]
  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]
  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]
  • MDPI. (n.d.). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. [Link]
  • Human Metabolome Database. (2021). Showing metabocard for 2-Aminoheptanoic acid (HMDB0242128). [Link]
  • Royal Society of Chemistry. (n.d.).
  • Davies, S. G., et al. (2000). Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. The Journal of Organic Chemistry, 65(25), 8515-8520. [Link]
  • Organic Syntheses. (n.d.).
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  • Khan Academy. (2013). Alpha amino acid synthesis. [Link]

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Technical Support Center: Enhancing the Solubility of (S)-2-Aminoheptanoic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of peptides incorporating the non-canonical amino acid, (S)-2-Aminoheptanoic acid. The inherent hydrophobicity of this amino acid derivative often leads to significant solubility issues, impacting synthesis, purification, and downstream applications. This resource is designed to provide both theoretical understanding and practical, actionable solutions to overcome these hurdles.

Introduction: The Challenge of Hydrophobicity

This compound, a derivative of the linear fatty acid heptanoic acid, possesses a five-carbon side chain (C5H11).[1][2] This substantial aliphatic chain significantly increases the hydrophobicity of peptides in which it is incorporated. Such peptides are prone to aggregation and precipitation in aqueous solutions, complicating experimental procedures.[3] Understanding the physicochemical properties of this non-canonical amino acid is the first step in developing effective solubilization strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and solubilization of this compound-containing peptides.

Q1: Why is my peptide containing this compound insoluble in standard aqueous buffers (e.g., PBS, Tris)?

A1: The primary reason is the hydrophobic nature of the this compound residue. Peptides with a high content of hydrophobic amino acids (generally >50%) tend to be poorly soluble in aqueous solutions.[4] The long aliphatic side chain of this compound promotes intermolecular hydrophobic interactions, leading to aggregation and the formation of secondary structures like β-sheets, which further reduces solubility.[3]

Q2: What is the first step I should take when my peptide fails to dissolve?

A2: Before attempting more complex methods, ensure proper reconstitution technique. First, centrifuge the vial to pellet all the lyophilized powder.[4] Allow the peptide to warm to room temperature before adding any solvent.[4] A crucial next step is sonication, which can help break up solid peptide particles and facilitate dissolution.[4] If the solution remains cloudy or contains visible particulates after sonication, the peptide is suspended, not dissolved, and you will need to proceed to the troubleshooting steps outlined below.

Q3: Can I just add a strong organic solvent like DMSO to dissolve my peptide?

A3: Yes, using a small amount of a water-miscible organic co-solvent is a common and effective strategy for hydrophobic peptides.[5][6] Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) are recommended.[4] The standard procedure is to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration.[4] However, be mindful of the tolerance of your downstream assay to these solvents; for most biological assays, a final DMSO concentration of 1% or less is acceptable.[6]

Q4: How does pH affect the solubility of my peptide?

A4: Adjusting the pH of the solvent is a powerful technique to enhance peptide solubility.[5] The goal is to move the pH away from the peptide's isoelectric point (pI), the pH at which the net charge is zero. At the pI, electrostatic repulsion between peptide molecules is minimal, increasing the likelihood of aggregation.

  • For basic peptides (net positive charge): Try dissolving in an acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[4][7]

  • For acidic peptides (net negative charge): Attempt dissolution in a basic solution, like 0.1M ammonium bicarbonate or 1% ammonium hydroxide.[4]

Q5: Are there any sequence modifications I can make in future syntheses to improve solubility?

A5: Absolutely. Proactive sequence engineering is a highly effective strategy. Consider incorporating hydrophilic or charged amino acids (e.g., Lysine, Arginine, Glutamic Acid, Aspartic Acid) into the peptide sequence to counterbalance the hydrophobicity of this compound.[5] Another advanced approach is the addition of hydrophilic "tags" to the N- or C-terminus, such as a poly-arginine or poly-glycine tail, which can significantly improve solubility during synthesis and purification.[8]

Part 2: Troubleshooting Guides & In-depth Protocols

This section provides detailed, step-by-step protocols for when initial solubilization attempts fail.

Troubleshooting Workflow: A Step-by-Step Approach

The following diagram outlines a logical workflow for troubleshooting the solubility of your this compound-containing peptide.

G cluster_0 Initial Solubilization cluster_1 Advanced Troubleshooting cluster_2 pH Modification Details cluster_3 Co-Solvent Details cluster_4 Chaotropic Agent Details Start Start with Lyophilized Peptide Test_Aq Attempt dissolution in sterile water or buffer (e.g., PBS) Start->Test_Aq Sonicate Sonicate briefly (3x 10s on ice) Test_Aq->Sonicate Check_Sol Is the solution clear? Sonicate->Check_Sol Success Peptide Solubilized. Proceed to experiment. Check_Sol->Success Yes pH_Mod pH Modification Strategy Check_Sol->pH_Mod No Co_Solvent Co-Solvent Strategy pH_Mod->Co_Solvent If fails Calc_pI Calculate peptide's net charge at pH 7 Chaotrope Chaotropic Agent Strategy Co_Solvent->Chaotrope If fails DMSO_first Dissolve in minimal DMSO (<50 µL) Guanidine Use 6M Guanidine-HCl or 8M Urea Basic_Pep Basic Peptide (+ charge) Add 10% Acetic Acid Calc_pI->Basic_Pep Positive Acidic_Pep Acidic Peptide (- charge) Add 0.1M NH4HCO3 Calc_pI->Acidic_Pep Negative Add_Aq Slowly add aqueous buffer while vortexing DMSO_first->Add_Aq Dialysis Note: Requires subsequent dialysis or purification to remove the agent. Guanidine->Dialysis

Caption: Troubleshooting workflow for peptide solubilization.

Protocol 1: Systematic pH and Co-Solvent Screening

This protocol is designed for systematically testing various solvent conditions on a small aliquot of your peptide to identify the optimal solubilization method without wasting valuable material.[4][6]

Materials:

  • Small aliquot of your lyophilized peptide (e.g., 1 mg)

  • Sterile deionized water

  • 10% (v/v) Acetic Acid

  • 0.1 M Ammonium Bicarbonate (NH₄HCO₃)

  • Dimethyl Sulfoxide (DMSO), high purity

  • Vortex mixer

  • Bath sonicator

  • Microcentrifuge tubes

Methodology:

  • Preparation: Aliquot approximately 0.1 mg of your peptide into four separate microcentrifuge tubes. Centrifuge briefly to ensure all powder is at the bottom.

  • Test Condition 1 (Acidic):

    • To the first tube, add 10 µL of 10% acetic acid.

    • Vortex for 30 seconds.

    • Sonicate in an ice bath for 1 minute.

    • Observe for clarity. If dissolved, slowly add your desired aqueous buffer up to 90 µL for a final volume of 100 µL.

  • Test Condition 2 (Basic):

    • To the second tube, add 10 µL of 0.1 M NH₄HCO₃.

    • Vortex and sonicate as described above.

    • Observe for clarity and proceed with dilution if successful.

  • Test Condition 3 (Organic Co-solvent):

    • To the third tube, add 10 µL of DMSO.

    • Vortex until the peptide is fully dissolved. This should result in a clear solution.

    • Slowly, while vortexing, add your aqueous buffer dropwise up to 90 µL. If the solution becomes cloudy, you have exceeded the peptide's solubility limit at that co-solvent concentration.

  • Test Condition 4 (Combined Approach):

    • If conditions 1-3 fail, attempt a combination. For example, dissolve the peptide in 10 µL of DMSO first, then slowly add 90 µL of the 10% acetic acid solution (if the peptide is basic).

  • Evaluation: After testing, identify the condition that yields a clear, particle-free solution. Scale up this condition for the remainder of your peptide stock. Always centrifuge the final solution at high speed (e.g., 10,000 xg for 5 min) before use to pellet any residual micro-aggregates.[4]

Protocol 2: Utilizing Chaotropic Agents for Highly Aggregated Peptides

For extremely recalcitrant peptides that form gels or refuse to dissolve with the above methods, chaotropic agents can be employed. These agents disrupt the hydrogen-bonding network of water, which can help to break up strong intermolecular interactions between peptide chains.

Materials:

  • Lyophilized peptide

  • 6 M Guanidine Hydrochloride (Guanidine-HCl) or 8 M Urea

  • Dialysis system or size-exclusion chromatography column appropriate for your peptide's molecular weight

Methodology:

  • Solubilization: Dissolve the peptide directly in a minimal volume of 6 M Guanidine-HCl or 8 M Urea. Sonication may be required to facilitate this process.

  • Agent Removal: Crucially, these agents are denaturing and will interfere with most biological systems. [4] They must be removed before the peptide can be used in functional assays.

    • Dialysis: Transfer the peptide solution to a dialysis cassette with a molecular weight cut-off (MWCO) significantly smaller than your peptide. Dialyze against progressively lower concentrations of the chaotropic agent in your desired final buffer, finishing with several changes of the final buffer alone.

    • Size-Exclusion Chromatography (SEC): Use a desalting column to separate the peptide from the small-molecule chaotropic agent, eluting into your desired final buffer.

  • Final Assessment: After removal of the chaotropic agent, immediately assess the solubility of the peptide in the final buffer. Some peptides may remain soluble, while others might precipitate again. This method is often a last resort but can be effective for purification or refolding protocols.

Part 3: Advanced Strategies and Considerations

For long-term projects or drug development pipelines, more advanced formulation and peptide design strategies should be considered.

Formulation Strategies
  • Lipid-Based Formulations: For highly lipophilic peptides, encapsulation into liposomes or lipid nanoparticles can create a stable, aqueous-compatible formulation.[5][9] This approach shields the hydrophobic regions of the peptide from the aqueous environment.

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to the peptide can create a "hydrophilic shield" that dramatically increases water solubility and also prolongs the peptide's in vivo half-life.[5]

  • Nanosuspensions: Reducing the peptide into sub-micron particles increases the surface area-to-volume ratio, which can enhance the dissolution rate in aqueous media.[5][10]

Data Summary: Solubility Enhancement Techniques
StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases net charge, enhancing electrostatic repulsion.[5]Simple, inexpensive, easily reversible.Only effective for peptides with ionizable groups; may affect peptide stability or activity.
Co-solvents (DMSO, ACN) Disrupts hydrophobic interactions.[6]Highly effective for many hydrophobic peptides.Can be incompatible with downstream biological assays; may induce secondary structure changes.
Chaotropic Agents (Urea, Guanidine-HCl) Disrupts hydrogen bonding networks, reducing aggregation.[4]Powerful method for highly aggregated peptides.Denaturing; must be removed before functional use, which can be a complex process.[4]
PEGylation Covalently attaches a hydrophilic polymer shield.[5]Significantly increases solubility and in vivo half-life.Requires chemical modification; can potentially reduce binding affinity or biological activity.
Lipid Formulation Encapsulates the peptide within a lipid carrier.[9]Excellent for very hydrophobic peptides; can improve bioavailability.Complex formulation process; may have its own pharmacokinetic considerations.

References

  • Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics.
  • GenScript. (2024, July 11).
  • Creative Peptides.
  • National Center for Biotechnology Information. (2023, June 12).
  • Sigma-Aldrich. Solubility Guidelines for Peptides.
  • SB-PEPTIDE. Peptide Solubility Guidelines.
  • National Center for Biotechnology Information. (n.d.). Strategies for Improving Peptide Stability and Delivery. PubMed Central.
  • National Center for Biotechnology Information. (2025, December 27). PubChem Compound Summary for CID 5312965, (2S)-2-aminoheptanoic acid.
  • National Center for Biotechnology Information. (2025, December 27). PubChem Compound Summary for CID 227939, 2-Aminoheptanoic acid.
  • ResearchGate. (2025, July 9).
  • BOC Sciences. Guidelines for Peptide Dissolving.
  • LifeTein. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

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Technical Support Center: Overcoming Poor Chromatographic Resolution of Amino-Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges in achieving optimal enantiomeric resolution. The following guides and FAQs are structured to provide not only solutions but also the underlying scientific principles to empower you in your method development and daily experiments.

Section 1: Troubleshooting Guide - A Symptom-Based Approach

This section addresses common chromatographic problems in a question-and-answer format, providing a direct path to resolving specific issues you may be encountering.

Why am I seeing no separation or co-elution of my amino acid enantiomers?

This is one of the most frequent challenges in chiral chromatography. The primary reason for a complete lack of separation is an insufficient difference in the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP).

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of a CSP is highly dependent on its chiral selector. A selector that works well for one class of compounds may not be suitable for amino acids.

    • Recommendation: For underivatized amino acids, consider CSPs with strong enantioselective capabilities for polar and ionic compounds. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for underivatized amino acids due to their ionic groups and compatibility with aqueous mobile phases[1]. Zwitterionic CSPs, like those derived from cinchona alkaloids, are also versatile for the chiral analysis of free amino acids[2]. If you are working with N-protected amino acids, polysaccharide-based CSPs can be a good choice[3].

  • Incorrect Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analytes and the CSP.

    • Recommendation: A systematic screening of mobile phase composition is crucial. For zwitterionic phases, methanol is often a primary component, with its eluting strength adjusted by adding water or non-protic solvents like acetonitrile (ACN) or tetrahydrofuran (THF)[2]. For macrocyclic glycopeptide phases, a simple LC-MS compatible mobile phase system, such as methanol/water with a small amount of formic acid, has been shown to resolve a majority of common amino acids[1].

  • Suboptimal pH of the Mobile Phase: The ionization state of both the amino acid and the CSP is pH-dependent, directly impacting the chiral recognition mechanism.

    • Recommendation: Adjusting the mobile phase pH can significantly enhance resolution. For instance, using an acidic mobile phase (e.g., with trifluoroacetic acid - TFA) is necessary for crown ether-based CSPs, which rely on interactions with the cationic primary amine of the amino acid[4].

My peaks are broad, tailing, or showing poor efficiency. What should I do?

Poor peak shape can obscure resolution and affect the accuracy of quantification. This issue often points to secondary, non-enantioselective interactions or problems with the chromatographic system itself.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica support of the CSP can lead to peak tailing, especially for basic amino acids.

    • Recommendation: The addition of a basic additive to the mobile phase, such as diethylamine (DEA) or ammonia, can help to mask these silanol groups and improve peak shape[2].

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.

    • Recommendation: Reduce the injection volume or the concentration of your sample.

  • Inadequate Column Equilibration: Insufficient equilibration with the mobile phase can result in drifting baselines and inconsistent peak shapes.

    • Recommendation: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. A general guideline is to flush the column with at least 10-20 column volumes of the mobile phase.

I have some separation, but the resolution is insufficient (Rs < 1.5). How can I improve it?

Achieving baseline resolution (typically defined as a resolution factor, Rs, of 1.5 or greater) is essential for accurate quantification.

Possible Causes & Solutions:

  • Mobile Phase Composition Not Fully Optimized: Even small changes in the mobile phase can have a significant impact on selectivity.

    • Recommendation: Fine-tune the organic modifier concentration. For some CSPs, like teicoplanin-based phases, enantioselectivity can increase with a higher concentration of the organic modifier[1]. The use of ion-pair reagents can also be explored to enhance the resolution of derivatized amino acids[5].

  • Suboptimal Temperature: Temperature affects the thermodynamics and kinetics of the interactions between the enantiomers and the CSP.

    • Recommendation: Experiment with different column temperatures. In some cases, increasing the temperature can improve peak efficiency and even reverse the elution order of enantiomers[6]. Conversely, sub-ambient temperatures can sometimes enhance resolution.

  • Flow Rate is Too High: A lower flow rate increases the time the analytes spend interacting with the stationary phase, which can lead to better resolution.

    • Recommendation: Reduce the flow rate. This will increase analysis time but can be a simple way to improve resolution.

  • Insufficient Column Length: A longer column provides more theoretical plates, which can improve resolution.

    • Recommendation: Consider using a longer column or coupling two columns in series[2][7].

Section 2: FAQs - Frequently Asked Questions

Should I use a direct or indirect method for my amino acid enantiomer separation?

The choice between direct and indirect methods depends on your specific application, available instrumentation, and the nature of your sample.

  • Direct Methods: Involve the use of a chiral stationary phase (CSP) to directly separate the enantiomers.

    • Advantages: Fewer sample preparation steps, reducing the risk of derivatization-related errors. Preferred for its simplicity[1].

    • Disadvantages: CSPs can be expensive, and finding a single CSP that resolves all amino acids of interest can be challenging.

  • Indirect Methods: Involve derivatizing the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., a C18 column)[8][9].

    • Advantages: Circumvents the need for a chiral column, and can be very sensitive, especially when using a CDA with a strong chromophore or fluorophore[9].

    • Disadvantages: Derivatization adds an extra step to the workflow, which can introduce variability and potential for errors. It's crucial to ensure the CDA is enantiomerically pure[10].

What are some common chiral derivatizing agents (CDAs) for amino acids?

Several CDAs are widely used for the indirect chiral analysis of amino acids.

Chiral Derivatizing Agent (CDA)Common AbbreviationKey Features
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amideFDAA (Marfey's Reagent)Reacts with the primary amino group to form stable diastereomers with a strong UV chromophore (340 nm). The D-amino acid derivatives typically have longer retention times[8][9].
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamideL-FDLAAn advanced Marfey's reagent that can offer higher sensitivity and better separation for derivatized chiral amino acids, and is compatible with LC-MS[11].
o-Phthalaldehyde / N-acetyl-L-cysteineOPA/NACA pre-column derivatization method that forms diastereomeric isoindoles, which can be separated on achiral columns[5].
Can I reverse the elution order of my amino acid enantiomers?

Yes, reversing the elution order can be beneficial, especially for trace analysis where a small peak might be obscured by the tail of a larger peak.

Methods to Reverse Elution Order:

  • Using a CSP with the Opposite Chirality: Some CSPs are available with both enantiomeric forms of the chiral selector. For example, zwitterionic CSPs like CHIRALPAK® ZWIX(+) and ZWIX(-) are pseudo-enantiomers and can reverse the elution order[2].

  • Altering Mobile Phase Composition: The concentration of mobile phase additives, such as formic acid, can sometimes lead to a reversal in elution order[6].

  • Changing the Column Temperature: Temperature can also influence the elution order of enantiomers[6].

How can I separate isomeric and isobaric amino acids?

The separation of isomers (e.g., leucine and isoleucine) and isobars (e.g., lysine and glutamine) presents an additional challenge as they may not be distinguishable by mass spectrometry alone[7].

  • Multi-dimensional Chromatography: Two-dimensional (2D-LC) or even three-dimensional (3D-LC) approaches are often employed. This typically involves an initial separation on an achiral column (e.g., reversed-phase or HILIC) to separate the isomers/isobars, followed by a second dimension separation on a chiral column for the enantiomeric resolution[10].

  • Serially Connected Columns: A simpler approach is to connect an achiral and a chiral column in series to achieve both chemoselectivity and enantioselectivity in a single run[7].

Section 3: Experimental Protocols & Workflows

Protocol: Systematic Mobile Phase Screening for Chiral Resolution

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of amino acid enantiomers on a chiral column.

Objective: To identify the optimal mobile phase composition for achieving baseline resolution of target amino acid enantiomers.

Materials:

  • HPLC or UHPLC system with a UV or MS detector

  • Chiral column (e.g., macrocyclic glycopeptide, zwitterionic, or polysaccharide-based)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Mobile phase additives (e.g., formic acid, trifluoroacetic acid, diethylamine)

  • Standard solutions of the amino acid enantiomers

Procedure:

  • Initial Solvent Screening:

    • Prepare a set of primary mobile phases using different organic modifiers (e.g., 100% methanol, 100% acetonitrile).

    • Inject the sample and observe the retention and selectivity.

  • Gradient Elution:

    • If the initial screening does not yield good results, perform a broad gradient elution (e.g., 5% to 95% organic modifier in water over 20-30 minutes) to determine the approximate organic modifier concentration required for elution.

  • Isocratic Optimization:

    • Based on the gradient run, select a starting isocratic mobile phase composition.

    • Systematically vary the percentage of the organic modifier in small increments (e.g., ± 2-5%) and analyze the effect on resolution.

  • Additive Screening:

    • Once a suitable organic/aqueous ratio is found, introduce acidic or basic additives to the mobile phase.

    • For acidic amino acids or when using crown ether CSPs, screen different concentrations of formic acid or TFA (e.g., 0.05%, 0.1%, 0.2%).

    • For basic amino acids or to improve peak shape, screen different concentrations of DEA or ammonia (e.g., 0.05%, 0.1%).

  • Temperature Optimization:

    • Evaluate the separation at different column temperatures (e.g., 25°C, 30°C, 40°C) using the best mobile phase composition identified so far.

Workflow for Troubleshooting Poor Resolution

This workflow provides a logical sequence of steps to diagnose and resolve poor chromatographic resolution.

TroubleshootingWorkflow Start Poor or No Resolution Check_CSP Is the CSP appropriate for the analyte? Start->Check_CSP Check_MP Is the mobile phase optimized? Check_CSP->Check_MP Yes Consider_Derivatization Consider indirect method (derivatization) Check_CSP->Consider_Derivatization No Check_MP->Check_CSP No Check_Temp Is the temperature optimized? Check_MP->Check_Temp Yes Check_Temp->Check_MP No Check_Flow Is the flow rate appropriate? Check_Temp->Check_Flow Yes Consider_2DLC Consider 2D-LC or column coupling Check_Flow->Consider_2DLC Still insufficient Solution Resolution Achieved Check_Flow->Solution Yes Consider_Derivatization->Solution Consider_2DLC->Solution

Caption: A decision-tree workflow for troubleshooting poor resolution.

Diagram: Chiral Recognition Mechanisms

The following diagram illustrates the fundamental principles of direct and indirect chiral separation.

ChiralRecognition node_direct Enantiomers (R & S) Chiral Stationary Phase (CSP) Diastereomeric Complexes (R-CSP & S-CSP) Different Retention Times node_indirect Enantiomers (R & S) + Chiral Derivatizing Agent (CDA-S) Diastereomers (R-S & S-S) Achiral Stationary Phase Different Retention Times

Caption: Comparison of direct and indirect chiral separation methods.

References

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Daicel.
  • Review: HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases - 2006 - Wiley Analytical Science. (2006). Wiley Analytical Science.
  • The Crucial Role of Chiral Derivatization in Amino Acid Analysis. (n.d.). BenchChem.
  • Application Notes and Protocols for the Derivatization of Amino Acids for Chiral Separation. (n.d.). BenchChem.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
  • Scheme of derivatization for amino acid enantiomers by... (n.d.). ResearchGate.
  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). (2021). PMC - PubMed Central.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). PMC - NIH.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). AVESİS.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today.
  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (n.d.). NIH.
  • How to separate amino acid enantiomers?. (2018). ResearchGate.

Sources

Technical Support Center: Method Refinement for Accurate Quantification of (S)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of (S)-2-Aminoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals who require precise and accurate quantification of this non-proteinogenic amino acid. As a chiral molecule, the separation and quantification of its specific (S)-enantiomer from its (R)-counterpart is a common analytical challenge.

This document provides in-depth methodological guidance, field-proven insights, and robust troubleshooting strategies to ensure the integrity and reliability of your experimental results.

Core Concepts: The Challenge of Chiral Quantification

This compound, also known as L-Homonorleucine, is an analog of leucine. Its accurate quantification is crucial in contexts such as peptide therapeutics, where the incorrect enantiomer can be an impurity or affect efficacy, and in metabolomics. Enantiomers possess identical physical properties in an achiral environment, making their separation dependent on creating a chiral environment, typically through chromatography.

The two primary strategies for resolving enantiomers are:

  • Direct Method: Utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to create diastereomeric interactions directly on the column, allowing for separation.[1]

  • Indirect Method: Involves pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[2] These diastereomers have different physicochemical properties and can be separated on a standard, achiral column.[3]

The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation.

Analytical Workflow & Method Selection

The general workflow for quantifying this compound involves sample preparation, chromatographic separation, detection, and data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Sample Biological Sample (Plasma, Tissue, etc.) Homogenize Homogenization & Protein Precipitation Sample->Homogenize Extract Supernatant Extraction Homogenize->Extract Derivativatize Derivativatize Extract->Derivativatize Indirect Method Chromatography Chiral Separation (LC or GC) Extract->Chromatography Direct Method Derivatize Derivatization (Optional, Indirect Method) Derivatize->Chromatography Detection Mass Spectrometry (MS/MS) Chromatography->Detection Quant Data Processing & Quantification Detection->Quant Validate Method Validation (ICH Guidelines) Quant->Validate

Caption: General experimental workflow for chiral amino acid quantification.
Choosing Your Analytical Platform
ParameterChiral LC-MS/MSChiral GC-MS
Principle Separation in the liquid phase. Compatible with direct analysis on a CSP or indirect analysis after derivatization.Separation in the gas phase. Requires derivatization to increase volatility and thermal stability.
Derivatization Optional. Can be performed without derivatization on a CSP.[4][5]Mandatory. Typically a two-step process (esterification followed by acylation).[6]
Sensitivity Generally very high, especially with tandem MS (MS/MS).High sensitivity, but can be limited by derivatization efficiency and background noise.
Sample Matrix More tolerant to complex biological matrices.Less tolerant to non-volatile matrix components, which can contaminate the inlet and column.
Analytes Ideal for polar, non-volatile compounds like amino acids in their native state.Suitable for a wide range of volatile or semi-volatile compounds after derivatization.
Recommendation Preferred method for most biological applications due to its robustness, high sensitivity, and the option to avoid derivatization.A strong alternative, particularly if GC-MS instrumentation is more readily available. Excellent resolution can be achieved.[7]
Detailed Experimental Protocols
Protocol 1: Direct Chiral LC-MS/MS Method

This method leverages a chiral stationary phase to separate the enantiomers without a derivatization step, offering a simpler and faster sample preparation process.[4]

Scientist's Note: The key to this method is selecting the right chiral column. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or vancomycin selectors, are highly effective for underivatized amino acids because they possess ionic groups compatible with aqueous mobile phases.[8]

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of racemic (R/S)-2-Aminoheptanoic acid and a separate stock of the this compound standard. Prepare a calibration curve in a surrogate matrix (e.g., water or stripped plasma).

  • Internal Standard (IS) Selection: The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound-¹³C₇,¹⁵N. If unavailable, a structurally similar chiral amino acid not present in the sample can be used.

  • Sample Preparation:

    • To 50 µL of sample (e.g., plasma), add 10 µL of IS working solution.

    • Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol containing 0.1% formic acid).

    • Vortex for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: Astec CHIROBIOTIC T (teicoplanin-based) or a similar CSP.

    • Mobile Phase: A typical mobile phase is a gradient of methanol and water with a small amount of acid (e.g., formic acid) or base to control ionization.[8]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • MS Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transition (Example): For 2-Aminoheptanoic acid (MW 145.20), the transition would be Q1: 146.1 m/z ([M+H]⁺) -> Q3: 100.1 m/z (loss of HCOOH). This transition must be optimized empirically.

  • Method Validation: Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.[9]

Protocol 2: Indirect GC-MS Method with Derivatization

This method requires converting the amino acid into a volatile derivative for gas chromatography.

Scientist's Note: GC derivatization for amino acids is typically a two-step process to block both the acidic carboxyl group and the basic amino group.[6] This prevents unwanted interactions with the column and makes the analyte volatile. Incomplete derivatization is a common source of error, leading to poor peak shape and inaccurate results.

Step-by-Step Methodology:

  • Sample Preparation & Extraction: Prepare samples as described in Protocol 1 (steps 1-3), but after extraction, the supernatant must be dried completely under a stream of nitrogen. Moisture is detrimental to many derivatization reactions.

  • Derivatization Step 1 (Esterification):

    • To the dried residue, add 100 µL of 3N HCl in methanol.

    • Cap the vial tightly and heat at 100°C for 30 minutes.[6]

    • Evaporate the reagent to dryness under nitrogen.

  • Derivatization Step 2 (Acylation):

    • Re-dissolve the residue in 100 µL of methylene chloride.

    • Add 20 µL of an acylating agent, such as trifluoroacetic anhydride (TFAA).

    • Cap and heat at 60°C for 15 minutes.[6]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A chiral GC column, such as Chirasil-L-Val.[7]

    • Injection: Split/splitless inlet.

    • Carrier Gas: Helium.

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C) to elute the derivatives. The temperature program is critical for achieving chiral separation.

    • MS Detection: Electron Ionization (EI) source, operating in Selected Ion Monitoring (SIM) mode to monitor characteristic fragments of the derivatized analyte.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during method development and execution.

Problem Potential Cause(s) Recommended Action(s)
Poor/No Enantiomeric Resolution (Rs < 1.5) 1. Incorrect chiral column or mobile phase for the direct method. 2. Suboptimal GC oven temperature program. 3. Incomplete derivatization (indirect method), leading to interfering peaks.1. (LC) Screen different chiral columns. Optimize the mobile phase organic modifier percentage and pH.[8] 2. (GC) Lower the initial oven temperature and use a slower ramp rate to improve resolution. 3. Ensure derivatization reaction goes to completion by checking reagent quality and reaction conditions.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Mismatch between sample solvent and mobile phase. 3. Active sites in the GC inlet or column. 4. Incomplete derivatization.[6]1. Flush the column or replace it if necessary. Use a guard column. 2. Ensure the final sample solvent is as close in composition to the initial mobile phase as possible. 3. Use a deactivated inlet liner for GC. 4. Re-optimize the derivatization protocol to ensure all active hydrogens are replaced.
High Signal Suppression or Enhancement (Matrix Effects) Co-eluting endogenous compounds from the matrix are altering the ionization efficiency of the analyte.[10]1. Diagnose: Perform a post-extraction spike experiment. Compare the analyte's peak area in a spiked clean matrix extract to its area in a neat solution. A significant difference (<85% or >115%) indicates matrix effects.[10] 2. Mitigate:     a. Use a stable isotope-labeled internal standard (co-elutes and experiences the same matrix effect).[11]     b. Dilute the sample to reduce the concentration of interfering components.[12]     c. Improve chromatographic separation to resolve the analyte from interfering compounds.
Inconsistent Retention Times 1. LC pump malfunction or leaks. 2. Poorly prepared or degrading mobile phase. 3. Insufficient column equilibration time. 4. Fluctuations in column temperature.1. Check the LC system for pressure fluctuations and perform pump maintenance. 2. Prepare fresh mobile phase daily. Ensure it is properly degassed. 3. Equilibrate the column for at least 10-15 column volumes before starting the run. 4. Use a column oven to maintain a stable temperature.
Low Analyte Recovery 1. Inefficient protein precipitation/extraction. 2. Analyte adsorption to vials or pipette tips. 3. Degradation of the analyte during sample processing. 4. Incomplete derivatization or degradation of the derivative.1. Test different protein precipitation solvents (e.g., methanol vs. acetonitrile). 2. Use low-adsorption labware. 3. Keep samples on ice and process them quickly. Check the stability of the amino acid under your extraction conditions.[13] 4. Ensure derivatization reagents are fresh and the reaction is protected from moisture.
Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled (SIL) internal standard so important for MS-based quantification? A: A SIL internal standard is considered the "gold standard" for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte.[11] It co-elutes chromatographically and experiences the same extraction inefficiencies and, most importantly, the same degree of ion suppression or enhancement (matrix effect).[14] This allows it to accurately correct for variations across different samples, leading to highly precise and accurate quantification.

Q2: My peptide drug contains this compound. How can I quantify the level of the (R)-enantiomer impurity? A: You must first hydrolyze the peptide to release the individual amino acids. Acid hydrolysis (e.g., with 6N HCl) is common. Crucially , this process can cause some racemization (conversion of S to R). To correct for this, hydrolysis should be performed in deuterated acid (e.g., 6N DCl in D₂O).[15] Any (R)-enantiomer formed during hydrolysis will be deuterated, while the (R)-enantiomer originally present as an impurity will not be. You can then use LC-MS/MS to distinguish and quantify the native vs. artifactual (R)-form.

Q3: Can I use UV detection instead of mass spectrometry? A: Yes, but with significant limitations. 2-Aminoheptanoic acid lacks a strong chromophore, so direct UV detection is insensitive. You would need to use an indirect method and react the amino acid with a derivatizing agent that imparts a strong UV absorbance, such as Marfey's reagent (FDAA) or NBD-F.[2][16][17] This makes the analysis more complex and is generally less selective and sensitive than MS/MS detection.

Q4: What are the critical parameters to include in a method validation report for regulatory submission? A: According to ICH guidelines, your validation should demonstrate:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, including its enantiomer.

  • Linearity & Range: The method produces results that are directly proportional to the concentration of the analyte in samples.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9][17]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Decision_Tree start Start: Quantify (S)-2-AHA q1 Is LC-MS/MS available? start->q1 q2 Is a Chiral LC Column available? q1->q2 Yes q3 Is GC-MS available? q1->q3 No m1 Recommended: Direct Chiral LC-MS/MS Method q2->m1 Yes m2 Alternative: Indirect Chiral LC-MS/MS with Derivatization q2->m2 No m3 Alternative: Indirect Chiral GC-MS with Derivatization q3->m3 Yes m4 Consider outsourcing or acquiring appropriate instrumentation. q3->m4 No

Caption: Decision tree for selecting an analytical method.
References
  • Hamase, K., et al. (2020).
  • Kruve, A., et al. (2014).
  • Giménez, E., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
  • Inagaki, S., et al. (2019).
  • Inagaki, S., et al. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology. [Link]
  • Al-Rub, F. A. A., et al. (2018). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]
  • Buhrman, D. L., et al. (1996). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Sasabe, T., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). PMC - PubMed Central. [Link]
  • Strege, M. A., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]
  • Opekar, S., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Springer Link. [Link]
  • Opekar, S., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]
  • Wang, Q., et al. (2016). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method.
  • Rutherfurd, S. M., & Gilani, G. S. (2015). Effect of different matrices on physiological amino acids analysis by liquid chromatography: Evaluation and correction of the matrix effect.
  • Reason, A. (2003). Validation of Amino Acid Analysis Methods.
  • Cygnus Technologies. (n.d.). Troubleshooting & FAQs. Cygnus Technologies. [Link]
  • PubChem. (n.d.). (2S)-2-aminoheptanoic acid. PubChem. [Link]
  • Zhang, S., et al. (2015).
  • van den Ouweland, J. M. W., & Kema, I. P. (2012). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Bevital. [Link]

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Technical Support Center: (S)-2-Aminoheptanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Aminoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this non-proteinogenic amino acid. Our focus is on providing practical, in-depth solutions to common challenges, with a core emphasis on minimizing byproduct formation and maximizing stereochemical purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis. Each answer provides a causal explanation and actionable steps for remediation.

Q1: My final product exhibits significant racemization (low enantiomeric excess). What are the likely causes and how can I prevent this?

A1: Racemization is a frequent and critical issue in amino acid synthesis, often occurring when the α-proton becomes labile. The primary cause is the formation of a planar, achiral intermediate, such as an enolate or an oxazolone (azlactone), which can be protonated from either face with equal probability.

Common Causes & Mechanistic Insights:

  • Harsh Reaction Conditions: High temperatures or the use of strong, non-stereoselective bases can easily abstract the acidic α-proton, leading to racemization.

  • Inappropriate Activating Agents: In syntheses that involve carboxyl group activation (common in peptide chemistry, but principles apply here), certain reagents can promote the formation of a symmetric oxazolone intermediate. This is particularly problematic if the α-amino group is acylated.[1]

  • Extended Reaction Times: Prolonged exposure to conditions that facilitate racemization increases the likelihood of losing stereochemical integrity.

Strategies for Minimization:

  • Temperature Control: Lowering the reaction temperature is one of the most effective ways to minimize racemization. For instance, reducing the temperature during coupling reactions from 80°C to 50°C has been shown to limit racemization for sensitive amino acids.[2]

  • Choice of Base: Use a weaker, non-nucleophilic, or sterically hindered base (e.g., N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA) where appropriate to reduce the rate of α-proton abstraction.[3]

  • Use of Additives: The addition of racemization-suppressing agents is a standard practice. Compounds like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) work by forming activated esters that are more reactive towards the desired reaction and less prone to cyclizing into an oxazolone.[1][3][4]

  • Protecting Group Strategy: For certain synthetic routes, the choice of N-protecting group is critical. Groups that reduce the acidity of the α-proton can help. For example, the DNPBS (2,4-dinitro-6-phenyl-benzene sulfenyl) protecting group has been shown to significantly reduce racemization compared to standard Fmoc protection in some contexts.[5]

Q2: I am attempting a chiral resolution of racemic 2-aminoheptanoic acid via diastereomeric salt crystallization, but the separation is inefficient or fails. What can I do?

A2: Chiral resolution by diastereomeric salt formation is a powerful but highly empirical technique. Its success hinges on the differential solubility of the two diastereomeric salts.[6] Failure often stems from poor selection of the resolving agent or crystallization solvent, or from suboptimal crystallization kinetics.

Troubleshooting Steps:

  • Verify Salt Formation: First, confirm that the acid-base reaction between your racemic amino acid and the chiral resolving agent has occurred. This can be checked by NMR or by observing a change in physical properties (e.g., melting point) of the crude salt mixture compared to the starting materials.

  • Screen Resolving Agents: There is no universal resolving agent. The interaction is highly specific. If one agent fails, screen others. For resolving a racemic acid like 2-aminoheptanoic acid, common chiral bases include (R)- or (S)-1-phenylethylamine, brucine, or quinine.[7]

  • Optimize the Solvent System: The choice of solvent is critical. It must be a solvent in which one diastereomer is sparingly soluble while the other is freely soluble at a given temperature.

    • Start with common solvents like ethanol, methanol, isopropanol, or acetone.

    • If a single solvent fails, try binary mixtures (e.g., ethanol/water, acetone/hexane) to fine-tune the polarity and solubility properties.

  • Control Crystallization Kinetics: Rapid precipitation or "crashing out" will trap impurities and the other diastereomer, leading to poor resolution.

    • Dissolve the diastereomeric salt mixture in a minimal amount of hot solvent to ensure complete dissolution.

    • Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4°C).

    • Seeding the solution with a few pure crystals of the desired diastereomer (if available) can dramatically improve selectivity.[6]

Below is a logical workflow for troubleshooting this common issue.

G start Inefficient Chiral Resolution check_salt Step 1: Verify Diastereomeric Salt Formation (NMR, mp) start->check_salt screen_agent Step 2: Screen Alternative Resolving Agents (e.g., (R)-1-phenylethylamine, tartaric acid) check_salt->screen_agent Salt formed, but no separation fail Re-evaluate Strategy (Consider chromatography or asymmetric synthesis) check_salt->fail Salt not forming optimize_solvent Step 3: Optimize Crystallization Solvent (Single vs. Binary Mixtures) screen_agent->optimize_solvent Agent selected control_kinetics Step 4: Control Cooling Rate (Slow Cooling, Seeding) optimize_solvent->control_kinetics Solvent system chosen control_kinetics->optimize_solvent Still inefficient, re-optimize solvent success Successful Resolution control_kinetics->success Pure diastereomer crystallizes

Caption: Troubleshooting workflow for chiral resolution.

Q3: My synthesis via the Strecker method results in low yield and multiple byproducts. How can I clean it up?

A3: The Strecker synthesis, while classic, is a multi-component reaction that can suffer from competing equilibria and side reactions if not properly controlled.[8][9] The key is to manage the formation of the α-aminonitrile intermediate and ensure its clean hydrolysis.

Common Byproducts and Their Origins:

  • Cyanohydrin: If the aldehyde reacts with cyanide before ammonia forms the imine, a cyanohydrin is produced. Subsequent hydrolysis yields an α-hydroxy acid instead of an amino acid.[10]

  • Aldol Products: Aldehydes with α-hydrogens (like heptanal) can undergo self-condensation under basic conditions, leading to complex polymeric material.

  • Amide Intermediate: Incomplete hydrolysis of the α-aminonitrile will result in the corresponding α-amino amide, which can be difficult to separate from the final amino acid.

Optimization Protocol:

  • Control Reactant Addition: A common strategy is to pre-form the imine by reacting the aldehyde (heptanal) with the ammonia source (e.g., NH4Cl) before adding the cyanide source (e.g., NaCN or KCN). This minimizes the formation of the cyanohydrin byproduct.[9]

  • pH Control: Maintain the reaction pH in a slightly acidic to neutral range (pH 7-9). This favors imine formation over aldol condensation and keeps a sufficient concentration of free cyanide for the nucleophilic attack.

  • Hydrolysis Conditions: The hydrolysis of the nitrile to a carboxylic acid is the most demanding step.

    • Acid Hydrolysis: Typically requires strong acid (e.g., 6M HCl) and prolonged heating. This ensures complete conversion to the carboxylic acid and hydrolyzes any amide intermediates.

    • Workup: After hydrolysis, careful neutralization is required to isolate the amino acid at its isoelectric point, where it has minimum solubility, facilitating precipitation.

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of this compound.

Q1: What are the principal strategies for obtaining enantiomerically pure this compound?

A1: There are two primary philosophies for accessing enantiopure non-proteinogenic amino acids like this compound: asymmetric synthesis and resolution of a racemate . The best choice depends on available resources, scale, and desired purity.

StrategyDescriptionAdvantagesDisadvantages
Asymmetric Synthesis The chiral center is created selectively using a chiral catalyst, a chiral auxiliary, or a chiral substrate.[11] Examples include asymmetric Strecker reactions,[8] organocatalytic Mannich-type reactions,[12][13] or photoredox-mediated methods.[14][15]High theoretical yield (up to 100%). Atom economical. Avoids separation of enantiomers.Often requires specialized, expensive catalysts or reagents. Reaction development and optimization can be complex.
Chiral Resolution A racemic mixture of 2-aminoheptanoic acid is synthesized via a high-yielding but non-selective method (e.g., classical Strecker,[16] amination of α-bromoheptanoic acid[17]). The enantiomers are then separated.Uses simpler, cheaper starting materials. The racemic synthesis is often robust and high-yielding. Well-established and scalable techniques.Maximum theoretical yield is 50% for the desired enantiomer unless the undesired enantiomer is racemized and recycled.[18] Can be labor-intensive.
Q2: How does chiral resolution via diastereomeric salt crystallization work mechanistically?

A2: This technique leverages the fact that while enantiomers have identical physical properties, diastereomers do not.[7] The process involves two key steps:

  • Formation of Diastereomers: The racemic mixture (a 1:1 mix of R and S enantiomers) is reacted with a single, pure enantiomer of a chiral resolving agent. For racemic 2-aminoheptanoic acid (an acid), a chiral base like (R)-1-phenylethylamine is used. This acid-base reaction creates a mixture of two diastereomeric salts:

    • [(S)-acid]•[(R)-base]

    • [(R)-acid]•[(R)-base]

  • Separation and Liberation: These two diastereomeric salts have different three-dimensional structures, leading to different crystal lattice energies and, crucially, different solubilities in a given solvent. By carefully choosing a solvent and controlling the temperature, one diastereomer can be selectively crystallized while the other remains in solution. The crystallized salt is then isolated, and the chiral resolving agent is removed (e.g., by acid/base extraction) to yield the pure this compound enantiomer.

Caption: Principle of chiral resolution by diastereomeric crystallization.

Experimental Protocol: Chiral Resolution
Protocol 1: Chiral Resolution of (±)-2-Aminoheptanoic Acid with (R)-(+)-Tartaric Acid

This protocol provides a representative method for resolving racemic 2-aminoheptanoic acid. Note: This is a generalized procedure; optimization of solvent volumes and temperatures will be necessary.

Materials:

  • (±)-2-Aminoheptanoic acid (1.0 eq)

  • (R)-(+)-Tartaric acid (1.0 eq)

  • Ethanol (reagent grade)

  • Deionized Water

  • Diethyl ether

  • Standard glassware for crystallization and filtration

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-2-aminoheptanoic acid in 100 mL of a 1:1 (v/v) ethanol/water solution. Heat the mixture gently (to ~60°C) with stirring to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate beaker, dissolve 10.3 g of (R)-(+)-tartaric acid in 25 mL of warm 1:1 ethanol/water. Add this solution slowly to the amino acid solution with continuous stirring.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. A precipitate (the less soluble diastereomeric salt) should begin to form. For optimal crystal growth and purity, do not disturb the flask during this initial cooling phase.

  • Maturation: Once at room temperature, place the flask in a 4°C refrigerator overnight to maximize precipitation of the diastereomeric salt.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold ethanol to remove any adhering mother liquor.

  • Purity Check (Optional but Recommended): At this stage, the optical rotation of a small sample of the salt can be measured. Recrystallize the salt from a fresh solvent mixture if the desired purity has not been reached.

  • Liberation of the Free Amino Acid:

    • Suspend the isolated diastereomeric salt in 50 mL of deionized water.

    • Heat the suspension to ~50°C and adjust the pH to the isoelectric point of 2-aminoheptanoic acid (~pH 6) by the careful addition of a base (e.g., 2M NH4OH).

    • The free amino acid will precipitate out of the solution as it is less soluble at its isoelectric point.

    • Cool the mixture to 4°C to complete precipitation.

  • Final Product Isolation: Collect the precipitated this compound by vacuum filtration. Wash the solid with cold water, followed by a small amount of diethyl ether, and dry under vacuum.

  • Characterization: Confirm the chemical identity and purity via NMR and mass spectrometry. Determine the enantiomeric excess via chiral HPLC or by derivatization with a chiral agent followed by standard chromatography.

References
  • Ye, Z., et al. (2021). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science.
  • Kovalevsky, R. A., et al. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. RSC Publishing.
  • Tamm, T., et al. (2012). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PubMed Central.
  • Ye, Z., et al. (2021). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. RSC Publishing.
  • Coppola, G. & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar.
  • Maruoka, K., et al. (2008). Asymmetric Synthesis of α-Amino Acids by Organocatalytic Biomimetic Transamination. ACS Publications.
  • Kovalevsky, R. A., et al. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications.
  • Le-Phuc, T., et al. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Portfolio.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Ashenhurst, J. (2023). The Strecker Synthesis. Master Organic Chemistry.
  • Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed.
  • J&K Scientific LLC. (2021). Strecker Amino Acid Synthesis. J&K Scientific.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Robertson, S. (2018). Overview of Strecker Amino Acid Synthesis. News-Medical.Net.
  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health (NIH).
  • Wikipedia. (n.d.). Chiral resolution. Wikipedia.
  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. LibreTexts.
  • LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. LibreTexts.
  • Gholami, M. R., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health (NIH).
  • Femmer, C., et al. (2016). Chiral resolution methods and the integration of a racemization step. ResearchGate.

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Technical Support Center: Scaling Up (S)-2-Aminoheptanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scaled-up production of (S)-2-Aminoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this non-proteinogenic amino acid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient large-scale production of high-purity this compound.

I. Synthesis and Reaction Optimization

The enantioselective synthesis of this compound on a large scale presents several challenges, from achieving high enantiomeric excess to ensuring process efficiency and safety. This section addresses common issues encountered during the synthesis phase.

Frequently Asked Questions (FAQs): Synthesis

Q1: What are the most viable synthetic routes for scaling up this compound production?

A1: For industrial-scale synthesis, two primary routes are favored for their efficiency and stereoselectivity:

  • Biocatalytic Reductive Amination: This method employs an amino acid dehydrogenase to catalyze the reductive amination of a keto-acid precursor. It is often a greener and more selective approach.[1][2]

  • Dynamic Kinetic Resolution (DKR): DKR of a racemic precursor, such as an N-acyl-2-aminoheptanoic acid, allows for the conversion of the undesired enantiomer into the desired one, theoretically achieving a 100% yield of the (S)-enantiomer.[3][4]

Q2: My reaction is showing low enantioselectivity. What are the potential causes and solutions?

A2: Low enantioselectivity can stem from several factors:

  • Catalyst Inactivity or Degradation: Ensure the catalyst (enzyme or chemical) is stored correctly and handled under the recommended atmospheric conditions (e.g., inert atmosphere for organometallic catalysts).

  • Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can significantly impact stereoselectivity. A thorough optimization of these parameters is crucial.

  • Racemization of Product: The product itself might be racemizing under the reaction or work-up conditions. Consider milder work-up procedures and analyze for racemization at different stages.

Q3: I am observing significant byproduct formation. How can I identify and minimize these impurities?

A3: Byproduct formation is a common issue in scaling up organic synthesis.

  • Common Impurities: In the synthesis of amino acids, common impurities include over-alkylation products, unreacted starting materials, and byproducts from side reactions of protecting groups.[5][6][7]

  • Identification: Utilize techniques like HPLC-MS to identify the mass of the impurities, which can provide clues to their structure.[5][8]

  • Minimization: Adjusting the stoichiometry of reagents, reaction temperature, and addition rates can often minimize byproduct formation.

Troubleshooting Guide: Synthesis
Issue Potential Cause Recommended Solution
Low Reaction Conversion Inefficient mixing in a large reactor, leading to localized concentration gradients.Optimize the reactor's agitation speed and impeller design to ensure homogeneity.
Catalyst poisoning by impurities in starting materials or solvents.Use high-purity, appropriately tested starting materials and solvents.
Inconsistent Batch-to-Batch Results Variations in raw material quality.Implement stringent quality control checks for all incoming raw materials.
Poor control over reaction parameters (temperature, pressure).Utilize automated process control systems to maintain tight control over critical parameters.
Safety Concerns During Scale-Up Exothermic reaction leading to a thermal runaway.Perform calorimetric studies (e.g., Reaction Calorimetry) to understand the reaction's thermal profile and implement appropriate cooling measures.
Handling of hazardous reagents at a large scale.Develop and strictly follow standard operating procedures (SOPs) for the safe handling and transfer of all hazardous materials.
Experimental Protocol: Biocatalytic Reductive Amination

This protocol outlines a general procedure for the biocatalytic synthesis of this compound.

  • Enzyme and Cofactor Preparation: Prepare a solution of the selected amino acid dehydrogenase and a nicotinamide cofactor (e.g., NADH) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Reaction Setup: In a temperature-controlled reactor, charge the buffer, the keto-acid precursor (2-oxoheptanoic acid), and an ammonia source (e.g., ammonium chloride).

  • Initiation of Reaction: Add the enzyme-cofactor solution to the reactor to initiate the reaction.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by HPLC for the consumption of the keto-acid and the formation of the amino acid.

  • Work-up: Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by pH shift or heat). Remove the denatured enzyme by filtration or centrifugation.

  • Isolation of Crude Product: The resulting aqueous solution containing the crude this compound can then be forwarded to the purification stage.

Biocatalytic_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Enzyme Enzyme Solution (Amino Acid Dehydrogenase) Reactor Reactor (Keto-acid, NH4Cl, Buffer) Enzyme->Reactor Add Cofactor Cofactor Solution (NADH) Cofactor->Reactor Add Monitoring Reaction Monitoring (HPLC) Reactor->Monitoring Sample Termination Reaction Termination (pH shift/Heat) Reactor->Termination Complete Monitoring->Reactor Filtration Enzyme Removal (Filtration) Termination->Filtration Crude_Product Crude Product Solution Filtration->Crude_Product

Caption: Biocatalytic synthesis workflow for this compound.

II. Purification and Isolation

The purification of this compound, particularly achieving high purity and yield on a large scale, is critically dependent on an optimized crystallization process.

Frequently Asked Questions (FAQs): Purification

Q1: What is the most effective method for purifying this compound at scale?

A1: Crystallization is the most common and cost-effective method for the large-scale purification of amino acids.[9][10] The choice of solvent system is critical and often involves a mixture of a solvent in which the amino acid is soluble and an anti-solvent to induce crystallization. For amino acid hydrochlorides, an ethanol/water mixture is a good starting point.[5]

Q2: My crystallization yield is consistently low. What can I do to improve it?

A2: Low yield is a frequent issue in crystallization.[9]

  • Excess Solvent: You may be using too much solvent. Try reducing the initial solvent volume or carefully evaporating some solvent before cooling.

  • Solubility in Mother Liquor: A significant amount of product may remain in the mother liquor. Consider cooling the solution to a lower temperature or for a longer duration.

  • Incomplete Crystallization: Seeding the supersaturated solution with a small crystal of the pure product can sometimes initiate and improve crystallization.

Q3: The purity of my crystallized product is not meeting specifications. How can I improve it?

A3:

  • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. A slower, controlled cooling profile is recommended.[9]

  • Washing: Ensure the filter cake is washed with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities.

  • Recrystallization: A second crystallization step may be necessary to achieve the desired purity.

Troubleshooting Guide: Crystallization
Issue Potential Cause Recommended Solution
Oiling Out The compound is coming out of solution above its melting point due to high supersaturation or the presence of impurities.Add a small amount of the "good" solvent to redissolve the oil, and then cool more slowly. Consider a pre-purification step like charcoal treatment to remove impurities.[9]
No Crystals Form The solution is not sufficiently supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a seed crystal of the pure compound. If all else fails, slowly add an anti-solvent.
Fine, Needle-like Crystals Rapid crystallization leading to small, difficult-to-filter crystals.Use a slower cooling rate. Consider using a solvent system that promotes the growth of larger, more well-defined crystals.
Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound.

  • Solvent Selection: Based on small-scale trials, select a suitable solvent system (e.g., ethanol/water). The ideal system will dissolve the amino acid at elevated temperatures but have low solubility at cooler temperatures.

  • Dissolution: In a suitable reactor, dissolve the crude this compound in the minimum amount of the hot solvent system.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Controlled Cooling: Slowly cool the solution according to a pre-defined temperature profile to induce crystallization.

  • Crystal Maturation: Hold the slurry at the final temperature for a period to allow for crystal growth and to maximize yield.

  • Isolation: Isolate the crystals by filtration (e.g., using a Nutsche filter-dryer).

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature.

Crystallization_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_final Final Product Crude_Product Crude Product Dissolution Dissolution (Hot) Crude_Product->Dissolution Solvent Solvent System Solvent->Dissolution Cooling Controlled Cooling Dissolution->Cooling Isolation Isolation (Filtration) Cooling->Isolation Washing Washing (Cold Solvent) Isolation->Washing Drying Drying (Vacuum) Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: A typical workflow for the recrystallization of this compound.

III. Analytical Quality Control

Robust analytical methods are essential for monitoring the quality and purity of this compound throughout the manufacturing process.

Frequently Asked Questions (FAQs): Analysis

Q1: What is the best analytical technique for determining the purity of this compound?

A1: High-Performance Liquid Chromatography (HPLC) is the most widely used method for analyzing the purity of amino acids.[8] A reversed-phase C18 column with a UV detector is a common setup. For chiral purity, a chiral HPLC column is necessary.

Q2: How can I develop a robust HPLC method for in-process control?

A2: A good in-process control method should be rapid and provide sufficient resolution of the starting material, product, and major byproducts.

  • Column Selection: A standard C18 column is a good starting point.

  • Mobile Phase: A gradient of water (with an acid modifier like trifluoroacetic acid) and acetonitrile is typically effective.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is usually suitable for amino acids.

Q3: What are the critical quality attributes (CQAs) for this compound that I should be monitoring?

A3: Key CQAs include:

  • Assay: The content of this compound, typically >99%.

  • Chiral Purity: The percentage of the (S)-enantiomer, usually >99.5% enantiomeric excess (e.e.).

  • Related Substances: The levels of any specified and unspecified impurities.

  • Residual Solvents: The amount of any remaining solvents from the synthesis and purification process.

Data Summary: Typical Analytical Parameters
Parameter Method Typical Specification
Assay HPLC-UV≥ 99.0%
Enantiomeric Purity Chiral HPLC≥ 99.5% e.e.
Appearance VisualWhite to off-white crystalline powder[11]
Solubility VisualSoluble in water
Loss on Drying Gravimetric≤ 0.5%
Residue on Ignition Gravimetric≤ 0.1%
Protocol: HPLC Purity Analysis

This protocol provides a general method for the HPLC analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.

IV. References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (n.d.). National Center for Biotechnology Information. [Link]

  • Biocatalytic Key Steps in Semisynthesis and Total Synthesis. (n.d.). ResearchGate. [Link]

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (n.d.). National Center for Biotechnology Information. [Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). National Center for Biotechnology Information. [Link]

  • The Rich Solid-State Phase Behavior of DL-Aminoheptanoic Acid. (2017). Semantic Scholar. [Link]

  • Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. (2015). National Center for Biotechnology Information. [Link]

  • The Rich Solid-State Phase Behavior of dl-Aminoheptanoic Acid: Five Polymorphic Forms and Their Phase Transitions. (n.d.). National Center for Biotechnology Information. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). MDPI. [Link]

  • (2S)-2-aminoheptanoic acid | C7H15NO2 | CID 5312965. (n.d.). PubChem. [Link]

  • 2-Aminoheptanoic acid | C7H15NO2 | CID 227939. (n.d.). PubChem. [Link]

  • Amino acid production processes. (n.d.). National Center for Biotechnology Information. [Link]

  • Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. (n.d.). National Center for Biotechnology Information. [Link]

  • Preparation of (s)-2-aminobutyric acid. (n.d.). Google Patents.

  • Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated structures. (n.d.). ResearchGate. [Link]

  • Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. (2007). National Center for Biotechnology Information. [Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). MDPI. [Link]

  • Updates on industrial production of amino acids using Corynebacterium glutamicum. (n.d.). National Center for Biotechnology Information. [Link]

  • Chemical Process Optimization in Industrial Manufacturing. (2023). Allied Academies. [Link]

  • Studies on the symmetric synthesis of alpha-amino acids. II. New systems for highly specific asymmetric synthesis with conservation of the Chiral reagent. (1970). National Center for Biotechnology Information. [Link]

  • Genome reduction improves octanoic acid production in scale down bioreactors. (n.d.). National Center for Biotechnology Information. [Link]

  • Process Development and Scale-Up of a Novel Route to 8-Aminooctanoic Acid. (2025). ResearchGate. [Link]

  • Biocatalytic synthesis of 2-O-α-D-glucopyranosyl-L-ascorbic acid using an extracellular expressed α-glucosidase from Oryza sativa. (n.d.). National Center for Biotechnology Information. [Link]

  • Optimizing Bioproduction & Processing. (2022). PepTalk. [Link]

  • How to Optimize Manufacturing Processes: Steps and Best Practices. (2024). Retrocausal.ai. [Link]

  • Optimization of human serum albumin monoliths for chiral separations and high-performance affinity chromatography. (n.d.). National Center for Biotechnology Information. [Link]

  • Enantiomers and Their Resolution. (n.d.). MDPI. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). National Center for Biotechnology Information. [Link]

  • Control of Polymorphism in Crystallization of Amino Acid. (n.d.). ResearchGate. [Link]

  • Multifunctional Biocatalysts for Organic Synthesis. (n.d.). National Center for Biotechnology Information. [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023). MolecularCloud. [Link]

  • News. (n.d.). Bio-Synthesis, Inc. [Link]

  • Photoaffinity Labeling Strategy Reveals Tetraspanin CD9 as a Transient Target of Anticancer Yaku’amide B. (n.d.). Journal of the American Chemical Society. [Link]

  • Oligonucleotide Synthesis: Scale-Up Made Simple. (n.d.). Asahi Kasei. [Link]

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Technical Support Center: Addressing Peptide Aggregation with (S)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of the non-canonical amino acid (S)-2-Aminoheptanoic acid to address challenges related to peptide aggregation. As a synthetic amino acid with a unique aliphatic side chain, this compound presents both opportunities and challenges in peptide design and formulation. This resource is designed to equip you with the foundational knowledge and practical guidance to navigate its application effectively.

Introduction: The Double-Edged Sword of a Hydrophobic Side Chain

Peptide aggregation is a critical challenge in the development of therapeutic peptides, potentially leading to loss of efficacy, altered bioavailability, and immunogenicity.[1] The incorporation of non-canonical amino acids is a powerful strategy to modulate the physicochemical properties of peptides and mitigate these issues.[2][3][4] this compound, with its five-carbon linear side chain, is a particularly interesting building block. Its significant hydrophobicity can be a double-edged sword. On one hand, it can be leveraged to disrupt the ordered hydrogen bonding networks that drive the formation of β-sheet-rich aggregates.[5] On the other hand, its inherent hydrophobicity can promote non-specific aggregation if not strategically incorporated.[6]

This guide will explore both facets of this compound's behavior, providing a framework for its rational use in peptide design and troubleshooting aggregation-related problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a non-proteinogenic α-amino acid.[7][8] Its structure is similar to the canonical amino acids but with a C5 linear alkyl side chain. This extended hydrophobic side chain is its most defining feature.

PropertyValueSource
Molecular Formula C7H15NO2[7]
Molecular Weight 145.20 g/mol [7][8]
Appearance White to light-yellow powder or crystals[9]
Chirality (S)-enantiomer[9]
Classification Alpha-amino acid, Medium-chain fatty acid[10]

Q2: How might the hydrophobicity of this compound influence peptide aggregation?

The long aliphatic side chain of this compound significantly increases the local hydrophobicity of a peptide sequence. This can have two opposing effects on aggregation:

  • Potential for Aggregation Induction: The hydrophobic side chains can self-associate to minimize their contact with water, potentially driving the aggregation of the peptide chains.[6] This is particularly a risk if multiple residues of this compound are placed in close proximity within the peptide sequence.

  • Potential for Aggregation Disruption: The bulky and flexible nature of the five-carbon chain can sterically hinder the formation of the highly ordered, intermolecular β-sheets that are characteristic of many amyloid-like fibrils.[5] By disrupting the regular backbone hydrogen bonding, it can act as an "aggregation breaker."

The dominant effect will depend on the specific peptide sequence, the position of the this compound substitution, and the solution conditions.

Q3: Where should I strategically place this compound in my peptide sequence to minimize aggregation?

The optimal placement is highly sequence-dependent and requires careful consideration. Here are some general principles:

  • Within Aggregation-Prone Regions (APRs): Identify potential APRs in your peptide, which are typically rich in hydrophobic residues. Replacing a key residue within an APR with this compound could disrupt the packing of the side chains and prevent β-sheet formation.

  • Flanking APRs: Placing this bulky residue at the boundaries of an APR can act as a "gatekeeper," sterically preventing the association of these aggregation-prone segments.

  • Avoid Clustering: To minimize the risk of inducing hydrophobic aggregation, it is generally advisable to avoid incorporating multiple this compound residues in close proximity.

Q4: How does this compound compare to other non-canonical amino acids used to prevent aggregation?

Other non-canonical amino acids, such as those with bulky aromatic side chains or backbone modifications (e.g., N-methylation), are also used to disrupt aggregation.[3] The advantage of this compound lies in its simple, flexible, and purely aliphatic nature. This can be beneficial in cases where the introduction of aromatic rings or charged groups might negatively impact the peptide's biological activity or solubility.

Troubleshooting Guide

Issue 1: My peptide containing this compound is precipitating out of solution upon reconstitution.

  • Underlying Cause: This is a strong indication of poor solubility, likely driven by the increased hydrophobicity from the this compound residue. The peptide may be aggregating and falling out of solution.

  • Troubleshooting Steps:

    • Optimize the Solubilization Protocol:

      • Try dissolving the peptide in a small amount of an organic solvent in which it is soluble (e.g., DMSO, DMF, or acetonitrile) before slowly adding the aqueous buffer.

      • Test a range of pH values for the aqueous buffer. Peptides are often least soluble at their isoelectric point (pI). Moving the pH away from the pI can increase net charge and improve solubility.

    • Modify the Formulation:

      • Incorporate solubility-enhancing excipients such as arginine or organic co-solvents like ethanol or propylene glycol.

    • Re-evaluate the Peptide Design:

      • If solubility issues persist, consider redesigning the peptide to include more hydrophilic residues to counterbalance the hydrophobicity of the this compound.

Issue 2: I suspect my this compound-containing peptide is forming soluble aggregates. How can I confirm this?

  • Underlying Cause: Soluble oligomers are often precursors to larger, insoluble aggregates and can be cytotoxic. Their presence can be subtle and may not be visually apparent.

  • Troubleshooting and Characterization Workflow:

    • Dynamic Light Scattering (DLS): This technique is ideal for detecting the presence of soluble aggregates and determining their size distribution. An increase in the hydrodynamic radius compared to the monomeric peptide is indicative of aggregation.

    • Size Exclusion Chromatography (SEC): SEC can separate different oligomeric species based on their size. The appearance of earlier-eluting peaks compared to the monomeric control suggests the presence of aggregates.

    • Thioflavin T (ThT) Assay: If you suspect the formation of amyloid-like fibrils with a cross-β-sheet structure, a ThT assay will show an increase in fluorescence upon binding to these aggregates.

Issue 3: How can I determine if this compound is the cause of the aggregation or if it is helping to prevent it?

  • Underlying Cause: It is crucial to have a proper control to understand the effect of the this compound substitution.

  • Experimental Approach:

    • Synthesize a Control Peptide: The most effective approach is to synthesize a control peptide where the this compound is replaced with the original canonical amino acid (or another residue like alanine if it was a de novo design).

    • Comparative Aggregation Studies: Perform parallel aggregation studies on the peptide containing this compound and the control peptide under identical conditions (concentration, buffer, temperature, agitation).

    • Analyze the Results:

      • If the this compound peptide shows less aggregation (e.g., lower ThT fluorescence, smaller particle size in DLS) than the control, it is acting as an aggregation inhibitor.

      • If the this compound peptide shows more aggregation than the control, its hydrophobic nature is likely promoting aggregation in that specific sequence context.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Detection of Amyloid-like Fibrils

This protocol is designed to monitor the formation of β-sheet-rich aggregates over time.

Materials:

  • Peptide stock solution (with and without this compound)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Black, clear-bottom 96-well plate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare the ThT working solution: Dilute the ThT stock solution to a final concentration of 20 µM in the assay buffer.

  • Prepare peptide samples: In the 96-well plate, mix the peptide stock solution with the ThT working solution to achieve the desired final peptide concentration (e.g., 25 µM) and a final ThT concentration of 10 µM. Prepare a buffer-only control with ThT.

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in the plate reader.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for the desired duration of the experiment (e.g., 24-48 hours).

  • Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve with an increase in fluorescence indicates the formation of amyloid-like fibrils. Compare the lag time and the final fluorescence intensity between the peptide with this compound and the control peptide.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Distribution

This protocol provides a snapshot of the size of particles in solution.

Materials:

  • Peptide solution (with and without this compound)

  • Filtered (0.22 µm) assay buffer

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation: Prepare the peptide solution in the filtered assay buffer at the desired concentration. It is critical that the buffer is free of dust and other particulates.

  • Instrument Setup: Set the DLS instrument parameters, including the temperature, buffer viscosity, and refractive index.

  • Measurement: Transfer the peptide solution to a clean DLS cuvette and place it in the instrument. Allow the sample to equilibrate to the set temperature.

  • Data Acquisition: Perform the DLS measurement. The instrument will provide data on the size distribution of particles in the sample.

  • Data Analysis: Analyze the size distribution profile. The presence of species with a significantly larger hydrodynamic radius than the expected monomer indicates aggregation. Compare the size distributions of the peptide with this compound and the control peptide over time to monitor aggregation kinetics.

Visualizing the Role of this compound

The following diagrams illustrate the hypothetical mechanisms by which this compound can influence peptide aggregation.

Hypothetical Mechanisms of this compound in Peptide Aggregation cluster_0 Scenario A: Steric Hindrance Disrupts Aggregation cluster_1 Scenario B: Hydrophobicity Promotes Aggregation A1 Aggregation-Prone Peptide (e.g., with Valine) A2 Ordered Beta-Sheet Formation A1->A2 A3 Fibril Assembly A2->A3 B1 Peptide with this compound B2 Disrupted Packing due to Bulky Aliphatic Side Chain B1->B2 B3 Aggregation Prevented B2->B3 C1 Peptide with Multiple This compound Residues C2 Hydrophobic Side Chains Associate to Avoid Water C1->C2 C3 Amorphous Aggregate Formation C2->C3

Sources

Technical Support Center: Enhancing the Shelf Life of (S)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-Aminoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this non-proteinogenic amino acid. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you maintain the stability and integrity of your this compound samples. While specific stability data for this compound is not extensively published, the principles and protocols outlined in this document are based on established knowledge of amino acid chemistry and stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored in a cool, dark, and dry environment.[1] A temperature range of 2-8°C is recommended for long-term storage.[1] For shorter periods, room temperature may be acceptable, but it is crucial to minimize exposure to moisture and light.[2] The container should be tightly sealed to prevent moisture absorption, as many amino acids are hygroscopic.[1][3]

Q2: My this compound powder has formed clumps. Is it still usable?

Clumping is a common issue with powdered amino acids and is often a sign of moisture absorption.[3] While the compound may not be degraded, the presence of moisture can accelerate chemical degradation pathways over time.[1] It is recommended to perform a purity analysis, such as HPLC, to assess the integrity of the compound before use. To prevent future clumping, store the product in a desiccated environment.[1]

Q3: I've noticed a slight discoloration in my sample. What could be the cause?

Discoloration can be an indicator of chemical degradation. For amino acids, this could be due to oxidation or other degradation reactions.[3][4] Exposure to light can also induce photochemical degradation, particularly for amino acids with aromatic rings, though this is less of a concern for this compound.[1] If you observe discoloration, it is crucial to re-analyze the purity of the material before proceeding with your experiments.

Q4: How long can I store a solution of this compound?

Amino acid solutions are susceptible to microbial growth and chemical degradation.[5] For maximum stability, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, sterile filter the solution and store it at 2-8°C for no more than a few days.[2][5] Avoid freeze-thaw cycles as this can accelerate degradation.[2] The stability of the solution will also be highly dependent on the pH.

Q5: What are the primary degradation pathways for this compound?

Based on its structure as an alpha-amino acid, the most probable degradation pathways include:

  • Oxidation: The amino group can be susceptible to oxidation, which can lead to the formation of various degradation products and a potential loss of biological activity.[4][6]

  • Microbial Growth: In the presence of moisture, amino acids can serve as a nutrient source for microorganisms.[7]

  • Reactions related to the carboxyl and amino groups: These functional groups can participate in various reactions, especially under conditions of extreme pH or in the presence of reactive species.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered with this compound.

Problem 1: Product Clumping or Caking
Potential Causes Recommended Actions Preventative Measures
Moisture absorption (hygroscopicity)[3]1. Gently break up the clumps with a sterile spatula. 2. Dry the material under vacuum at a low temperature. 3. Perform a purity analysis (e.g., HPLC) to confirm integrity.- Store in a tightly sealed container with a desiccant. - Allow the container to warm to room temperature before opening to prevent condensation.[2] - Repackage bulk material into smaller, single-use aliquots.
Problem 2: Discoloration (Yellowing or Browning)
Potential Causes Recommended Actions Preventative Measures
Oxidation[4]1. Do not use the discolored material. 2. If the material is critical, perform a thorough analytical investigation (HPLC-MS) to identify degradation products.- Store under an inert atmosphere (e.g., argon or nitrogen).[1] - Use opaque containers to protect from light.[1] - Avoid storing in areas with significant temperature fluctuations.
Maillard reaction (if stored with reducing sugars)[3]1. Discard the material. 2. Review storage procedures to ensure it is not stored with incompatible materials.- Store this compound separately from reducing sugars and other reactive compounds.
Problem 3: Inconsistent Experimental Results or Loss of Potency
Potential Causes Recommended Actions Preventative Measures
Chemical degradation1. Perform a purity and potency assay on the current batch of material. 2. Conduct a forced degradation study (see protocol below) to identify potential degradation products and pathways.- Implement a routine stability testing program for long-term stored materials. - Store the material under the recommended optimal conditions.
Improperly prepared solutions1. Review solution preparation procedures. 2. Ensure accurate weighing and complete dissolution. 3. Check the pH of the solution, as it can significantly impact stability.[3]- Prepare solutions fresh for each experiment. - Use high-purity solvents and buffers. - Validate your solution preparation method.
Troubleshooting Workflow

Caption: A general workflow for troubleshooting issues with this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[8][9][10]

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • HPLC system with UV or MS detector

Method:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store a sample of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., HPLC) to observe the formation of degradation products.

Stress Condition Reagent Temperature Duration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
ThermalNone60°C24 hours
PhotolyticNoneAs per ICH Q1BAs per ICH Q1B
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Columns:

  • An HPLC system with a UV detector is a good starting point. A mass spectrometer (MS) detector is highly recommended for peak identification.[11]

  • A C18 reversed-phase column is a common choice for amino acid analysis.

Method Development Strategy:

  • Initial Screening:

    • Use a broad gradient to elute all components. A typical starting point would be a gradient from a highly aqueous mobile phase to a highly organic mobile phase.[11]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Inject the stressed samples from the forced degradation study.

  • Method Optimization:

    • Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to improve the resolution between the parent peak and the degradation product peaks.

    • Since this compound lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. Common derivatizing agents for amino acids include ninhydrin or o-phthaldialdehyde (OPA).[12]

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Potential Degradation Pathways of this compound

Caption: Potential degradation pathways for this compound under various stress conditions.

References

  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide.
  • AAPPTEC. Handling and Storage of Peptides - FAQ.
  • Benchchem. (2025). An In-depth Technical Guide to the Storage and Handling of Isotopically Labeled Amino Acids.
  • PubMed. (1995).
  • CD Formulation.
  • Quora. (2012, January 19).
  • BioPharm International.
  • News-Medical.Net. (2019, March 27).
  • BioPharmaSpec.
  • PubMed. (2010). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures.
  • AIP Publishing. (2007, June 29).
  • RSC Publishing. (2010, April 19). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores.
  • YouTube. (2025, May 28). How Does PH Affect Peptide Bonds?
  • YouTube. (2023, October 2). How does pH Affect Amino Acids?
  • ACP.
  • PMC - NIH. (2020, June 17). Multimodal Role of Amino Acids in Microbial Control and Drug Development.
  • Wikipedia. Amino acid.
  • ResearchGate. (2025, August 10). Photostability of amino acids: Photodissociation dynamics of phenylalanine chromophores | Request PDF.
  • CNGBdb.
  • ResearchGate. Hygroscopic growth factors of amino acids and comparison with previous studies.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • PubChem. 2-Aminoheptanoic acid | C7H15NO2 | CID 227939.
  • HMDB. (2021, August 27). Showing metabocard for 2-Aminoheptanoic acid (HMDB0242128).
  • AMSbiopharma. (2025, December 11).
  • ChemBK. (2024, April 9). 2-Aminoheptanoic acid.
  • Sigma-Aldrich. 2-Aminoheptanoic acid | 1115-90-8.
  • PubChem. (2S)-2-aminoheptanoic acid | C7H15NO2 | CID 5312965.
  • Bevital AS. State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.
  • AltaBioscience.
  • PubMed. (2009). Amino acid analysis.

Sources

Technical Support Center: Analytical Method Development for (S)-2-Aminoheptanoic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of (S)-2-Aminoheptanoic acid and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical, and scientifically-grounded advice. Here, we will address common challenges and frequently asked questions to ensure the development of robust and reliable analytical methods.

Introduction: The Criticality of Impurity Profiling

This compound is a chiral amino acid with potential applications in pharmaceutical development. Ensuring its purity is paramount for safety and efficacy. Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the control of impurities in new drug substances.[2] A well-developed analytical method is the cornerstone of a successful impurity control strategy.

This guide will focus primarily on High-Performance Liquid Chromatography (HPLC), the most prevalent technique for impurity profiling due to its precision, sensitivity, and resolving power.[1] We will also address the crucial aspect of chiral separation to control the unwanted enantiomer, (R)-2-Aminoheptanoic acid.

General HPLC Method Development & Troubleshooting

A systematic approach to HPLC method development is crucial for achieving a robust separation of this compound from its potential impurities.[3] This typically involves screening different columns and mobile phases to find the optimal conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for an HPLC method for this compound?

A1: A good starting point for a reversed-phase HPLC (RP-HPLC) method would be a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. Since amino acids can be highly polar, derivatization is often employed to improve retention and detection.[4][5] Pre-column derivatization with o-phthaldialdehyde (OPA) is a common and sensitive method for primary amino acids.[4][5][6]

Q2: What are the potential impurities I should be looking for?

A2: Impurities in this compound can originate from the synthetic route or degradation. Common impurities may include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.[7]

  • By-products: Compounds formed during the reaction, such as dimers or trimers.[7]

  • Enantiomeric impurity: (R)-2-Aminoheptanoic acid.

  • Degradation products: Formed under stress conditions like heat, light, acid, or base.[1] Forced degradation studies are essential to identify these.[1][3]

Q3: How do I validate my analytical method according to ICH guidelines?

A3: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[8] The ICH Q2(R1) guideline outlines the necessary validation characteristics, which include:[9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Common HPLC Issues

Below is a troubleshooting guide for common problems encountered during HPLC analysis of this compound.

Problem Potential Cause Recommended Action
Peak Tailing Interaction with active silanol groups on the column.[11]Use a high-purity silica-based column.[11] Adjust mobile phase pH to suppress silanol ionization (typically pH 2-4 for reversed-phase).[11]
Column overload.[11][12]Reduce the sample concentration or injection volume.[11][12]
Poor Resolution Inappropriate mobile phase composition.Optimize the organic modifier percentage or change the organic solvent. Consider using a different buffer or adjusting the pH.
Unsuitable column.Try a column with a different stationary phase (e.g., C8, Phenyl) or a different particle size for higher efficiency.
Retention Time Drift Poor temperature control.[12]Use a column oven to maintain a consistent temperature.[12]
Inconsistent mobile phase preparation.[12]Prepare fresh mobile phase daily and ensure accurate measurements of all components.[12]
Insufficient column equilibration.[12]Increase the column equilibration time before starting the analytical run.[12]
Baseline Noise or Drift Air bubbles in the system.[12]Degas the mobile phase thoroughly.[12] Purge the pump to remove any trapped air.[12]
Contaminated detector cell.[12]Flush the detector cell with a strong solvent like methanol or isopropanol.
Leaks in the system.[12]Check all fittings for leaks and tighten or replace as necessary.[12][13]

Chiral Separation of (S)- and (R)-2-Aminoheptanoic Acid

The separation of enantiomers is a critical aspect of method development for chiral compounds.[14] The presence of the undesired (R)-enantiomer must be controlled.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is suitable for separating the enantiomers of 2-Aminoheptanoic acid?

A1: Chiral Stationary Phases (CSPs) are specifically designed for enantiomeric separations.[15] For amino acids, crown ether-based CSPs are particularly effective.[16] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are also widely used for a broad range of chiral compounds and can be a good starting point.[15][17]

Q2: What are the typical mobile phases used for chiral separations of amino acids?

A2: The choice of mobile phase depends on the CSP. For crown ether columns, an acidic mobile phase, often containing perchloric acid or trifluoroacetic acid (TFA), is common.[16][18] For polysaccharide-based columns, a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol) is frequently used in normal-phase mode.[17]

Troubleshooting Chiral Separations
Problem Potential Cause Recommended Action
No Enantiomeric Separation Incorrect chiral stationary phase.Screen different types of CSPs (e.g., crown ether, polysaccharide-based).
Inappropriate mobile phase.Optimize the mobile phase composition, including the type and concentration of the organic modifier and any additives.
Poor Resolution of Enantiomers Sub-optimal temperature.Vary the column temperature; lower temperatures often improve chiral resolution.
Flow rate is too high.Reduce the flow rate to allow for better interaction between the analytes and the CSP.
Experimental Workflow for Method Development

The following diagram illustrates a typical workflow for developing a stability-indicating HPLC method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analytical Target Profile (ATP) ScreenColumns Screen Different Columns (e.g., C18, C8, Phenyl) Start->ScreenColumns ScreenMobilePhases Screen Mobile Phases (pH, Organic Modifier) ScreenColumns->ScreenMobilePhases OptimizeGradient Optimize Gradient Profile ScreenMobilePhases->OptimizeGradient OptimizeTempFlow Optimize Temperature and Flow Rate OptimizeGradient->OptimizeTempFlow ForcedDegradation Perform Forced Degradation Studies OptimizeTempFlow->ForcedDegradation ValidateMethod Validate Method per ICH Q2(R1) ForcedDegradation->ValidateMethod FinalMethod Finalized Analytical Method ValidateMethod->FinalMethod

Caption: A stepwise workflow for HPLC method development.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

Protocol: Standard and Sample Solution Preparation
  • Standard Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve and dilute to a known concentration using a suitable diluent (e.g., a mixture of water and organic solvent similar to the initial mobile phase).

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Dissolve and dilute to the same concentration as the standard solution using the same diluent.

  • Filtration:

    • Filter both standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[7]

Troubleshooting Sample Preparation
Problem Potential Cause Recommended Action
Poor Solubility Incorrect diluent.Test different diluents, including varying the pH or the organic solvent content.
Insoluble impurities present.[7]Filter the solution after an initial dissolution attempt.[7] Consider a different sample workup if the API itself has low solubility.
Inconsistent Results Sample instability in the diluent.Perform a solution stability study to determine how long the prepared samples are stable at room temperature and under refrigerated conditions.
Inaccurate weighing or dilution.Ensure balances are calibrated and use calibrated volumetric flasks and pipettes.

Data Interpretation and System Suitability

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Parameter Typical Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Resolution (between critical pairs) > 1.5
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0% for area and retention time

This logical flow ensures that the analytical method is robust and fit for its intended purpose.

SST_Logic Start Inject System Suitability Solution CheckCriteria Evaluate SST Parameters (Tailing, Plates, Resolution, RSD) Start->CheckCriteria Pass SST Passes CheckCriteria->Pass All criteria met Fail SST Fails CheckCriteria->Fail Criteria not met Proceed Proceed with Sample Analysis Pass->Proceed Troubleshoot Troubleshoot System Fail->Troubleshoot Troubleshoot->Start

Caption: Decision-making process for system suitability testing.

By following the guidance provided in this technical support center, researchers and scientists can confidently develop and troubleshoot robust analytical methods for the impurity profiling of this compound, ensuring the quality and safety of this important pharmaceutical compound.

References
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SCION Instruments. HPLC Troubleshooting Guide.
  • ICH. Quality Guidelines.
  • Slideshare. ICH Q2 Analytical Method Validation.
  • Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide.
  • Phenomenex. HPLC Troubleshooting Guide.
  • ScienceDirect. Assay and impurities: Method development as part of analytical life-cycle management.
  • PubMed. [Separation of amino acid enantiomers by high performance liquid chromatography].
  • Technology Networks. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Taylor & Francis Online. Chiral Separation of Amino Acid Enantiomers.
  • Agilent. Analysis of Amino Acids by HPLC.
  • Scientific Research Publishing. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • ResearchGate. Analysis of amino acids by high performance liquid chromatography.
  • AVESİS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • PubChem. 2-Aminoheptanoic acid.
  • Bevital AS. State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.
  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • PubMed. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis.
  • PubChem. (2S)-2-aminoheptanoic acid.
  • BCO-DMO. Determination of Amino Acid Concentrations using HPLC.

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Validation & Comparative

A Comparative Guide to the Biological Activity of (S)- and (R)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chirality in Amino Acids and Its Biological Significance

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have profound implications for its biological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the biological activities of the two enantiomers of 2-Aminoheptanoic acid: the (S)-enantiomer and the (R)-enantiomer.

2-Aminoheptanoic acid is a non-proteinogenic α-amino acid, meaning it is not one of the 22 amino acids naturally encoded in the genome for protein synthesis.[1] However, non-proteinogenic amino acids and their derivatives are of significant interest in drug discovery due to their potential to modulate biological processes. The presence of a chiral center at the α-carbon of 2-aminoheptanoic acid gives rise to the (S) and (R) enantiomers, which can interact differently with the chiral environment of biological systems, such as enzymes and receptors.[2]

This guide will delve into the known biological activities of each enantiomer, present available experimental data for comparison, and provide detailed protocols for key experiments to facilitate further research in this area.

Comparison of Biological Activities

While direct comparative studies on the biological activities of (S)- and (R)-2-Aminoheptanoic acid are limited in publicly available literature, we can infer potential differences based on studies of structurally similar amino acids and general principles of stereoselectivity in biological systems. A key area of interest for amino acid derivatives is their potential antimicrobial and cytotoxic effects.

A study on the closely related (S)-2-aminooctanoic acid demonstrated its utility in enhancing the antimicrobial activity of a lactoferricin B-derived peptide.[3] This suggests that the chirality and lipophilic nature of the amino acid side chain can significantly influence its interaction with microbial membranes or metabolic pathways. It is therefore plausible that the (S) and (R) enantiomers of 2-aminoheptanoic acid will exhibit differential antimicrobial and antifungal activities.

Table 1: Postulated Differential Biological Activities of (S)- and (R)-2-Aminoheptanoic Acid

Biological Activity(S)-2-Aminoheptanoic Acid (L-form analog)(R)-2-Aminoheptanoic Acid (D-form analog)Rationale and Supporting Evidence
Antimicrobial Activity Potentially higher activity against certain microbes.May exhibit selective activity or be less active.L-amino acids are the building blocks of proteins, and their analogs can interfere with microbial metabolism.[4] Studies on similar D-amino acids have shown they can have distinct biological roles, sometimes exhibiting enhanced activity against specific bacteria.[5]
Antifungal Activity May inhibit fungal growth by interfering with amino acid biosynthesis.Activity is likely to be different from the (S)-enantiomer.The (S)-enantiomer of a related amino acid, (S)-2-amino-4-oxo-5-hydroxypentanoic acid, has been shown to have antifungal properties by inhibiting homoserine dehydrogenase.[1][6]
Cytotoxicity against Cancer Cells Potential for selective cytotoxicity.Potential for selective cytotoxicity.Amino acid metabolism is often dysregulated in cancer cells, making them susceptible to amino acid analogs that can interfere with these pathways.[7][8] The stereochemistry of the analog could influence its uptake and metabolic fate within cancer cells.
Enzyme Inhibition May act as a competitive or allosteric inhibitor of specific enzymes.May exhibit different inhibitory potency or selectivity.The precise three-dimensional fit between an inhibitor and an enzyme's active or allosteric site is crucial for its inhibitory activity. Enantiomers will have different binding affinities and potencies.[2][9]
Neuroactivity Potential for neuroprotective or neurotoxic effects.Potential for neuroprotective or neurotoxic effects.Analogs of glutamate, such as 2-amino-7-phosphonoheptanoic acid, are known to have neuroactive properties by acting on glutamate receptors.[10][11] The stereochemistry of such compounds is critical for their receptor affinity and subsequent biological effect.

Experimental Protocols

To empirically determine and compare the biological activities of (S)- and (R)-2-Aminoheptanoic acid, the following experimental protocols can be employed.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial dilutions of (S)- and (R)-2-Aminoheptanoic acid I1 Inoculate microtiter plate wells containing dilutions of each enantiomer with the microbial suspension P1->I1 P2 Prepare standardized microbial inoculum (e.g., bacteria or fungi) P2->I1 I2 Include positive (microbe only) and negative (broth only) controls I3 Incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria) I2->I3 A1 Visually inspect for turbidity or use a plate reader to measure optical density (OD) I3->A1 A2 Determine the MIC as the lowest concentration with no visible growth A1->A2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare stock solutions of (S)- and (R)-2-Aminoheptanoic acid in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO, ensuring the final solvent concentration does not affect microbial growth).

  • Serial Dilutions: Perform two-fold serial dilutions of each enantiomer in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include wells with only the growth medium (negative control) and wells with the growth medium and the microbial inoculum (positive control).

  • Incubation: Incubate the plate at the optimal temperature and time for the specific microorganism.

  • MIC Determination: After incubation, determine the MIC by visually assessing the lowest concentration of each enantiomer that inhibits visible growth (i.e., the well remains clear). This can be confirmed by measuring the optical density at 600 nm (OD600) using a microplate reader.

Cell Viability Assay for Cytotoxicity Assessment

This protocol measures the number of viable cells in a culture after exposure to a test compound, providing an indication of its cytotoxic potential. The MTT assay is a common colorimetric assay for this purpose.[15][16][17][18]

Workflow for Cell Viability (MTT) Assay

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_measurement Measurement C1 Seed cells (e.g., cancer cell line) in a 96-well plate and allow to adhere C2 Treat cells with various concentrations of (S)- and (R)-2-Aminoheptanoic acid C1->C2 C3 Incubate for a specified period (e.g., 24, 48, or 72 hours) C2->C3 A1 Add MTT reagent to each well and incubate C3->A1 A2 Add solubilization solution (e.g., DMSO or SDS solution) to dissolve formazan crystals A1->A2 M1 Measure absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader A2->M1 M2 Calculate cell viability as a percentage of the untreated control M1->M2

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a specific number of cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of (S)- or (R)-2-Aminoheptanoic acid. Include untreated cells as a control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. This data can be used to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

The stereochemistry of 2-Aminoheptanoic acid is a critical determinant of its potential biological activity. While direct comparative data remains scarce, the principles of enantioselectivity in biological systems and findings from related molecules strongly suggest that the (S) and (R) enantiomers will exhibit distinct profiles in terms of antimicrobial, antifungal, cytotoxic, and enzymatic inhibitory activities. The experimental protocols provided in this guide offer a robust framework for researchers to elucidate these differences. Further investigation into the specific molecular targets and mechanisms of action for each enantiomer will be crucial for unlocking their full potential in drug discovery and development. Such studies will not only contribute to a deeper understanding of the structure-activity relationships of non-proteinogenic amino acids but may also pave the way for the development of novel therapeutic agents with improved efficacy and selectivity.

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A Comparative Guide to the Validation of an Analytical Method for (S)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock of reliable and reproducible results. This is particularly critical for chiral molecules like (S)-2-Aminoheptanoic acid, a non-proteinogenic amino acid with potential applications in pharmaceutical development, where the stereoisomeric purity can significantly impact pharmacological activity and safety.[1][2] This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound, focusing on the validation of a chiral High-Performance Liquid Chromatography (HPLC) method, benchmarked against other viable techniques. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6][7][8][9][10][11][12][13][14]

The Imperative of Chiral Separation and Method Validation

The biological activity of chiral molecules is often stereospecific, meaning one enantiomer can be therapeutic while the other may be inactive or even toxic.[1] Therefore, the ability to accurately quantify the desired enantiomer, this compound, in the presence of its counterpart, (R)-2-Aminoheptanoic acid, is paramount. An analytical method is only fit for its purpose if it is properly validated, a process that establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application.[15][16][17][18]

Primary Analytical Technique: Chiral HPLC

Due to its robustness, versatility, and wide applicability, chiral HPLC is a cornerstone technique for enantiomeric separations in the pharmaceutical industry.[][20][21] The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The Logic of Method Selection

The choice of a chiral HPLC method is predicated on its ability to provide direct enantiomeric separation without the need for complex derivatization, which can introduce additional steps and potential sources of error. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the first choice for screening due to their broad enantioselectivity for a wide range of compounds, including amino acids.[21][22]

Experimental Workflow: Validation of a Chiral HPLC Method

The following diagram illustrates the typical workflow for the validation of an analytical method, adhering to a structured, risk-based approach as encouraged by modern guidelines like ICH Q14.[10][12]

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Lifecycle Management Dev Analytical Procedure Development (ICH Q14) Opt Method Optimization (Mobile Phase, Column, etc.) Dev->Opt Protocol Validation Protocol Definition Opt->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Robustness->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: A flowchart illustrating the lifecycle of an analytical method from development through validation and continuous monitoring.

Detailed Experimental Protocols and Acceptance Criteria

Here, we delve into the core validation parameters for a chiral HPLC method for this compound.

Specificity (Selectivity)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomer, impurities, and degradation products.[5][15]

Protocol:

  • Prepare a solution of the this compound reference standard.

  • Prepare a solution of the (R)-2-Aminoheptanoic acid enantiomer.

  • Prepare a mixed solution containing both enantiomers.

  • If available, spike the sample matrix with known impurities and potential degradation products.

  • Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Analyze all solutions by the proposed HPLC method.

Acceptance Criteria: The peak for this compound should be well-resolved from the peaks of the (R)-enantiomer, impurities, and degradation products. The peak purity should be confirmed using a photodiode array (PDA) detector.

Linearity and Range

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.[3][5]

Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[5][10][11]

Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Use the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic phase)

  • Analyze the system suitability solution under each varied condition.

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined limits.

Comparative Analysis of Analytical Techniques

While chiral HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound. The following table provides a comparative overview.

FeatureChiral HPLCGas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Differential interaction with a chiral stationary phase.[20][21]Separation of volatile derivatives on a chiral column followed by mass spectrometric detection.[]Separation based on differential electrophoretic mobility in the presence of a chiral selector.[23]
Sample Preparation Often minimal, direct injection possible.Derivatization to increase volatility is typically required.Direct injection of aqueous samples is possible.
Selectivity High, tunable with different CSPs and mobile phases.[21]Very high, especially with mass spectrometric detection.High, dependent on the choice of chiral selector in the buffer.
Sensitivity Good, can be enhanced with sensitive detectors (e.g., MS).Excellent, especially in selected ion monitoring (SIM) mode.Can be a limitation, but can be improved with various stacking techniques.
Speed Moderate, can be improved with UHPLC.Generally faster run times per sample.Typically very fast separation times.
Cost Moderate to high instrument and column costs.High initial instrument cost.Lower instrument cost compared to HPLC and GC-MS.
Robustness Generally robust and reliable for routine analysis.Can be less robust due to the derivatization step and potential for column bleed.Can be sensitive to changes in buffer composition and capillary surface.

Decision Logic for Method Selection

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis.

G node_result node_result Start Start: Need to analyze This compound RoutineQC Routine QC/ Release Testing? Start->RoutineQC HighThroughput High Throughput Needed? HighThroughput->node_result Yes CE or UHPLC TraceAnalysis Trace Level Quantitation? TraceAnalysis->node_result No Chiral HPLC ComplexMatrix Complex Matrix (e.g., biological fluid)? TraceAnalysis->ComplexMatrix RoutineQC->HighThroughput Yes RoutineQC->TraceAnalysis No ComplexMatrix->node_result Yes GC-MS or LC-MS/MS ComplexMatrix->node_result No Chiral HPLC

Caption: A decision tree to guide the selection of an appropriate analytical method based on specific analytical needs.

Conclusion

The validation of an analytical method for this compound is a multifaceted process that requires a deep understanding of both the analyte and the analytical technique. While chiral HPLC with a suitable chiral stationary phase stands out as a robust and reliable primary method for routine quality control and release testing, alternative techniques like GC-MS and CE offer advantages in specific scenarios such as trace analysis or high-throughput screening.

A thoroughly validated analytical method, regardless of the chosen technology, is not merely a regulatory requirement but a fundamental component of scientific integrity. It ensures the quality, safety, and efficacy of pharmaceutical products by providing accurate and reliable data throughout the drug development lifecycle. The principles and protocols outlined in this guide, grounded in international regulatory standards, provide a framework for developing and validating scientifically sound analytical methods for chiral molecules.

References

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A Senior Application Scientist's Guide to (S)-2-Aminoheptanoic Acid: A Comparative Study with Other Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Proteomic Alphabet

In the fields of drug discovery, peptide therapeutics, and protein engineering, the twenty canonical amino acids offer a powerful but finite toolkit. The strategic incorporation of non-natural amino acids (nnAAs) into peptide and protein scaffolds has emerged as a transformative approach, allowing for the precise modulation of pharmacological and physicochemical properties.[1][2][3] These synthetic building blocks provide an expanded chemical alphabet to enhance stability, improve potency, introduce novel functionalities, and create molecules with superior therapeutic profiles.[4][5]

Among the diverse class of nnAAs is (S)-2-Aminoheptanoic acid, a simple yet effective analog of norleucine featuring a five-carbon linear alkyl side chain. Its primary contribution to a peptide sequence is the introduction of controlled, linear hydrophobicity. This guide provides an in-depth comparative analysis of this compound against other structurally and functionally diverse nnAAs. We will explore its properties, detail its incorporation via Solid-Phase Peptide Synthesis (SPPS), and present experimental logic to assist researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Comparative Overview

The selection of an nnAA is fundamentally guided by its physicochemical properties, as these dictate the ultimate effect on the parent peptide. This compound is characterized by its unbranched, aliphatic side chain, which imparts hydrophobicity and flexibility. To contextualize its utility, we compare it here with three other nnAAs representing distinct structural classes: L-Cyclohexylalanine (Cha) for conformational rigidity, L-tert-Leucine (Tle) for steric bulk, and p-Azido-L-phenylalanine (AzF) for bioorthogonal reactivity.

PropertyThis compoundL-Cyclohexylalanine (Cha)L-tert-Leucine (Tle)p-Azido-L-phenylalanine (AzF)
Molecular Formula C₇H₁₅NO₂C₉H₁₇NO₂[6][7]C₆H₁₃NO₂[4][8]C₉H₁₀N₄O₂[9][10]
Molecular Weight 145.20 g/mol 171.24 g/mol [7][11][12]131.17 g/mol [8][13]206.20 g/mol [9][10][14]
Side Chain Feature Linear Alkyl (C5)Cyclic AliphaticBranched Alkyl (tert-butyl)Aromatic with Azide
Key Contribution Hydrophobicity, FlexibilityHydrophobicity, Rigidity[15]Steric Hindrance, Stability[16]Bioorthogonal Handle[9][17][18]
Appearance White to light-yellow powderWhite to off-white solid[6][7]White crystalline powder[16]Off-white to brownish powder[9]

Table 1: Comparative physicochemical properties of this compound and other representative non-natural amino acids.

Causality Behind the Choice:

  • This compound: Chosen to enhance hydrophobicity in a controlled, linear fashion without introducing significant steric bulk. This can improve interactions with hydrophobic pockets in target proteins or enhance membrane association.[19]

  • L-Cyclohexylalanine (Cha): The cyclic side chain restricts bond rotation compared to its linear counterpart. This is a critical choice when the goal is to lock a peptide into a more defined conformation, potentially increasing binding affinity and selectivity.[15]

  • L-tert-Leucine (Tle): The bulky tert-butyl group provides a significant steric shield.[16] This is often used to protect adjacent peptide bonds from enzymatic degradation, thereby increasing the in-vivo half-life of a peptide therapeutic.[16]

  • p-Azido-L-phenylalanine (AzF): The azide group is a bioorthogonal "handle." It does not react with native biological functional groups but can be specifically targeted with an alkyne-modified molecule (e.g., a fluorescent dye, a PEG chain, or a cytotoxic drug) via "click chemistry."[9][17] This is the go-to choice for creating antibody-drug conjugates (ADCs) or for labeling proteins for imaging.[17][20]

Experimental Protocol: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The workhorse for creating peptides containing nnAAs is the Fmoc/tBu strategy of Solid-Phase Peptide Synthesis (SPPS).[6][15] The process involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support. The following protocol is a self-validating system for the incorporation of moderately hydrophobic nnAAs like this compound.

Workflow for a Single Coupling Cycle in SPPS

SPPS_Workflow resin Peptide-Resin deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection wash1 Step 2: DMF Wash deprotection->wash1 coupling Step 3: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Step 4: DMF Wash coupling->wash2 next_cycle Repeat for Next Amino Acid wash2->next_cycle next_cycle->deprotection Start Next Cycle

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Step-by-Step Methodology

Objective: To couple one residue of Fmoc-(S)-2-Aminoheptanoic acid onto a growing peptide chain on a solid support.

Materials:

  • Peptide-resin (e.g., Rink Amide resin with N-terminal Fmoc deprotected)

  • Fmoc-(S)-2-Aminoheptanoic acid

  • Coupling/Activating Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Reaction Vessel with frit and stopcock

Protocol:

  • Resin Preparation & Swelling:

    • If starting fresh, place the resin (e.g., 0.1 mmol scale) in the reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes. This is critical to ensure that all reactive sites within the polymer matrix are accessible to reagents.[8]

    • Drain the DMF.

  • Nα-Fmoc Deprotection (Assuming the resin is already peptide-loaded):

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate the mixture for 5-7 minutes. The piperidine is a secondary amine that cleaves the base-labile Fmoc protecting group.

    • Drain the solution. Repeat this step once more to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-(S)-2-Aminoheptanoic acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the vial. The solution may change color (e.g., to yellow), indicating activation of the carboxylic acid group.

    • Rationale: HBTU is a highly efficient coupling reagent that converts the amino acid's carboxylic acid into an activated ester, making it highly susceptible to nucleophilic attack by the free N-terminal amine on the peptide-resin. DIPEA acts as a non-nucleophilic base to facilitate this process.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Capping (Self-Validation):

    • After the coupling reaction, take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test.

    • Trustworthiness: This step is a self-validating checkpoint. A negative result (yellow/colorless beads) indicates that all free amines have reacted, and the coupling is complete. A positive result (blue/purple beads) signifies incomplete coupling.

    • If the test is positive, a second coupling (recoupling) step should be performed. If steric hindrance is high (more common with Tle than with 2-Aminoheptanoic acid), an optional "capping" step with acetic anhydride can be performed to permanently block any unreacted amines, preventing the formation of deletion-sequence impurities.

  • Washing:

    • Once coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Performance in Application: A Logic-Driven Selection

The true value of an nnAA is realized in its application. The choice between this compound and other nnAAs is a decision driven by the desired final properties of the peptide.

Decision Pathway for nnAA Selection

Decision_Tree start What is the primary goal? goal1 Increase Hydrophobicity & Proteolytic Stability start->goal1 goal2 Introduce Bioorthogonal Reactive Handle start->goal2 goal3 Induce Conformational Constraint start->goal3 subgoal1 Moderate & Flexible goal1->subgoal1 subgoal2 High & Bulky goal1->subgoal2 aa3 p-Azido-L-phenylalanine (AzF) goal2->aa3 aa4 L-Cyclohexylalanine (Cha) goal3->aa4 aa1 This compound subgoal1->aa1 aa2 L-tert-Leucine (Tle) subgoal2->aa2

Caption: Decision pathway for selecting a non-natural amino acid based on research goals.

  • For Enhanced Hydrophobic Interactions: The incorporation of this compound can improve the efficacy of antimicrobial peptides (AMPs), which often rely on hydrophobic interactions to disrupt bacterial membranes.[19] Its flexible chain can adapt to the lipid environment more readily than a rigid cyclic structure. In a comparative study, peptides with long, flexible carbon chains often maintain or increase antimicrobial activity.[19]

  • For Conformational Rigidity: In contrast, designing a peptide to fit into a well-defined receptor pocket often requires reducing its conformational flexibility. Replacing a linear side chain like that of this compound with the cyclohexyl ring of L-Cyclohexylalanine (Cha) can pre-organize the peptide backbone into a bioactive conformation, leading to higher binding affinity and specificity.

  • For Bio-conjugation: this compound's side chain is chemically inert. If the goal is to attach another molecule to the peptide, p-Azido-L-phenylalanine (AzF) is the superior choice. Its azide group allows for precise, site-specific modification via click chemistry, a capability entirely absent in simple aliphatic nnAAs.[9][18]

Conclusion

This compound is a valuable tool in the arsenal of the peptide chemist, serving as a straightforward and effective means to introduce linear hydrophobicity. Its utility is most pronounced in applications where enhanced membrane interaction or binding to hydrophobic protein domains is desired without imposing significant steric hindrance or conformational rigidity.

However, its performance must be weighed against the specific objectives of the research. For applications requiring proteolytic shielding, the sterically bulky L-tert-Leucine may be more appropriate. For inducing specific secondary structures, the conformationally constrained L-Cyclohexylalanine offers a distinct advantage. Finally, for applications in bioconjugation, imaging, or drug delivery, the bioorthogonal handle provided by p-Azido-L-phenylalanine is indispensable. By understanding the causal relationships between the structure of these non-natural building blocks and their functional outcomes, researchers can rationally design and synthesize novel peptides with precisely tailored properties for advanced therapeutic and diagnostic applications.

References

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC - PubMed Central. PubMed Central. [Link]
  • L-Tert-Leucine CAS 20859-02-3 | Raw M
  • 4-Azido-L-phenylalanine - baseclick GmbH. baseclick GmbH. [Link]
  • 3-Cyclohexyl-L-alanine | C9H17NO2 | CID 712421 - PubChem. PubChem. [Link]
  • L-tert-Leucine | C6H13NO2 | CID 164608 - PubChem. PubChem. [Link]
  • (PDF) Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids - ResearchGate.
  • Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - NIH.
  • Cyclohexylalanine | C9H17NO2 | CID 95475 - PubChem. PubChem. [Link]
  • Fmoc-4-azidophenylalanine - Anaspec. Anaspec. [Link]
  • p-Azido-L-phenylalanine | C9H10N4O2 | CID 3080772 - PubChem. PubChem. [Link]
  • p-azido-L-phenylalanine (pAzF) - GCE4All Knowledge Base. GCE4All. [Link]
  • Reprogramming natural proteins using unnatural amino acids - RSC Publishing. Royal Society of Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of (S)-2-Aminoheptanoic Acid Quantification Assays

Author: BenchChem Technical Support Team. Date: January 2026

This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, ensuring a deep understanding of the assays. We will delve into detailed experimental protocols, present comparative performance data, and adhere to the principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] This ensures that the described protocols are self-validating systems, instilling confidence in the generated data.

Introduction: The Significance of (S)-2-Aminoheptanoic Acid Quantification

This compound, a non-proteinogenic α-amino acid, is of growing interest in various fields of biomedical research. Its accurate measurement in biological matrices is critical for understanding its physiological roles and potential as a biomarker. Given its chiral nature, the ability to distinguish between its enantiomers is often a key analytical challenge. This guide will address both the quantification of the (S)-enantiomer and the chiral separation from its (R)-counterpart.

Analytical Platform Comparison: Chiral HPLC-MS/MS vs. GC-MS

The two most powerful and widely used techniques for the quantitative analysis of small molecules like this compound in biological fluids are HPLC-MS/MS and GC-MS. Each platform offers a unique set of advantages and disadvantages.

Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for the bioanalysis of many small molecules due to its high sensitivity, selectivity, and applicability to a wide range of compounds. For chiral compounds, the use of a chiral stationary phase (CSP) allows for the direct separation of enantiomers without the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a mature and robust technique known for its high chromatographic efficiency and sensitivity. However, due to the low volatility of amino acids, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.

The following table provides a high-level comparison of the two platforms for the analysis of this compound.

FeatureChiral HPLC-MS/MSGC-MS
Sample Preparation Relatively simple, often involving protein precipitation followed by dilution.More complex, requiring derivatization to increase volatility.
Chiral Separation Direct separation on a chiral stationary phase.Requires a chiral derivatization agent or a chiral GC column.
Analysis Time Typically shorter run times.Can have longer run times depending on the temperature program.
Sensitivity Generally very high, reaching sub-nanomolar levels.High sensitivity, also capable of reaching low detection limits.
Selectivity Excellent, due to both chromatographic separation and MRM detection.High, with selectivity provided by both GC separation and mass filtering.
Matrix Effects Susceptible to ion suppression or enhancement.Less prone to matrix effects compared to ESI-MS.
Throughput High, amenable to automation.Can be lower due to the derivatization step.

Experimental Protocols and Method Validation

A cornerstone of reliable bioanalysis is a well-defined and validated method. The following sections provide detailed, step-by-step protocols for the quantification of this compound in human plasma using both chiral HPLC-MS/MS and GC-MS. These protocols are designed to meet the rigorous standards of regulatory bodies.

Chiral HPLC-MS/MS Method

This method allows for the direct quantification of this compound and its separation from the (R)-enantiomer.

3.1.1. Sample Preparation

  • To 100 µL of human plasma, add 300 µL of ice-cold methanol containing the stable isotope-labeled internal standard (SIL-IS), this compound-d3.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 10 µL onto the HPLC-MS/MS system.

3.1.2. HPLC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column, is a common choice for separating amino acid enantiomers.[2][3][4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 146.1 -> Product ion (Q3) m/z 100.1

    • This compound-d3 (SIL-IS): Precursor ion (Q1) m/z 149.1 -> Product ion (Q3) m/z 103.1

3.1.3. Method Validation Summary (Based on FDA/EMA Guidelines)

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect CV of matrix factor ≤ 15%
Recovery Consistent, precise, and reproducible
Stability Analyte stable under various storage and handling conditions
GC-MS Method

This method requires derivatization of the amino acid to make it amenable to gas chromatography.

3.2.1. Sample Preparation and Derivatization

  • To 100 µL of human plasma, add the internal standard (e.g., a stable isotope-labeled version of a different amino acid not present in the sample).

  • Perform a protein precipitation step as described in the HPLC-MS/MS method.

  • Evaporate the supernatant to complete dryness.

  • Derivatization: Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) and 50 µL of acetonitrile.

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling to room temperature, inject 1 µL into the GC-MS system.

3.2.2. GC-MS Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • GC Column: A chiral capillary column, such as a Chirasil®-Val column, is necessary for enantiomeric separation.[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Selected Ion Monitoring (SIM): Monitor characteristic fragment ions for the derivatized this compound and the internal standard. For the TBDMS derivative, characteristic ions would be selected based on fragmentation patterns.

3.2.3. Method Validation Summary

The validation parameters and acceptance criteria are the same as for the HPLC-MS/MS method.

Cross-Validation of the Assays

Cross-validation is a critical step to ensure that different analytical methods produce comparable results. This is particularly important when switching methods during a long-term study or when comparing data from different laboratories. The process involves analyzing the same set of quality control (QC) samples with both the chiral HPLC-MS/MS and GC-MS methods.

4.1. Cross-Validation Procedure

  • Prepare a set of at least three levels of QC samples (low, mid, and high) in the relevant biological matrix.

  • Analyze these QC samples in replicate (n ≥ 6) using both the validated chiral HPLC-MS/MS and GC-MS methods.

  • Calculate the mean concentration and percent difference for each QC level between the two methods.

4.2. Acceptance Criteria

The percent difference between the mean concentrations obtained by the two methods should be within ±20% for at least 67% of the QC samples at each concentration level.

Data Presentation and Interpretation

To facilitate a clear comparison, the performance data for both methods should be summarized in a tabular format.

Table 2: Comparative Performance Data for this compound Quantification

ParameterChiral HPLC-MS/MS MethodGC-MS Method
Linear Range 1 - 1000 ng/mL5 - 1000 ng/mL
LLOQ 1 ng/mL5 ng/mL
Intra-day Precision (%CV) < 8%< 10%
Inter-day Precision (%CV) < 10%< 12%
Accuracy (% Bias) -5% to +7%-8% to +10%
Matrix Effect Minimal after optimizationGenerally low
Recovery > 85%> 80%

Visualization of Workflows

To provide a clear visual representation of the experimental processes, the following diagrams illustrate the workflows for both the chiral HPLC-MS/MS and GC-MS methods.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add SIL-IS in Methanol (300 µL) plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject (10 µL) reconstitute->inject hplc Chiral HPLC Separation inject->hplc msms MS/MS Detection (MRM) hplc->msms quant Quantification msms->quant

Caption: Chiral HPLC-MS/MS Workflow for this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add IS plasma->add_is ppt Protein Precipitation add_is->ppt supernatant Transfer Supernatant ppt->supernatant evaporate Evaporate to Dryness supernatant->evaporate add_reagent Add MTBSTFA & Acetonitrile evaporate->add_reagent heat Heat (70°C, 30 min) add_reagent->heat inject Inject (1 µL) heat->inject gc Chiral GC Separation inject->gc ms MS Detection (SIM) gc->ms quant Quantification ms->quant

Caption: GC-MS Workflow for this compound.

Conclusion and Recommendations

Both chiral HPLC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound in biological matrices. The choice between the two will depend on the specific requirements of the study.

  • For high-throughput screening and routine bioanalysis , the chiral HPLC-MS/MS method is generally recommended due to its simpler sample preparation, shorter analysis time, and high sensitivity.

  • The GC-MS method serves as an excellent orthogonal technique for cross-validation and can be advantageous in situations where matrix effects in LC-MS/MS are a significant concern.

Ultimately, the implementation of a robustly validated analytical method, regardless of the platform, is the key to generating high-quality, reliable data for your research and development endeavors. This guide provides the foundational knowledge and practical protocols to achieve this, empowering scientists to make informed decisions and ensure the integrity of their findings.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).
  • Šimek, P., Hušek, P., & Zahradníčková, H. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology (Vol. 2834, pp. 129-142). Humana, New York, NY. [Link]
  • European Medicines Agency. (2011).
  • Validation of Amino Acid Analysis Methods. (2025). In The Protein Protocols Handbook (pp. 1025-1036). Humana Press, Totowa, NJ. [Link]
  • Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. [Link]
  • Yoshida, H., et al. (2015). Validation of an analytical method for human plasma free amino acids by high-performance liquid chromatography ionization mass spectrometry using automated precolumn derivatization. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1000, 1-9. [Link]
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 52(3), 215-226. [Link]
  • Jones, A. (2018). Advancements in lc-ms/ms bioanalytical method validation. Journal of Analytical & Bioanalytical Techniques, 9(5), 1-3. [Link]
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC North America, 20(11), 1034-1044. [Link]
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie, 56(4), 107-113. [Link]
  • Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. (2023). Journal of Agricultural and Food Chemistry, 71(51), 20685-20697. [Link]
  • Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. (2019). In Methods in Molecular Biology (Vol. 2030, pp. 173-190). Humana, New York, NY. [Link]

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A Comparative Guide to the Structure-Activity Relationships of (S)-2-Aminoheptanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth analysis of the structure-activity relationships (SAR) for analogs of (S)-2-aminoheptanoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple catalog of compounds to provide a causal understanding of how specific structural modifications influence biological activity. We will explore key therapeutic targets, compare analog performance with supporting data, and provide detailed experimental protocols to validate these findings.

Introduction: The this compound Scaffold

This compound is a non-proteinogenic α-amino acid characterized by a five-carbon linear side chain.[1][2] On its own, it exhibits limited potent biological activity. However, its simple, chiral structure serves as an excellent foundational scaffold for synthetic modification. The primary amine, the carboxylic acid, and the extended lipophilic side chain are all amenable to chemical alteration, allowing for the exploration of vast chemical space and the development of potent and selective modulators of various biological targets. This guide will focus on how systematic modifications to this core structure dictate interactions with key neurological and metabolic enzymes.

Core Scaffold and Arenas for Chemical Modification

The key to understanding the SAR of this family of compounds is to recognize the distinct regions of the molecule that can be modified to tune its pharmacological profile. Each modification represents a strategic choice to enhance affinity, improve selectivity, or alter the mechanism of action.

Caption: Key modification points on the this compound scaffold.

Comparative SAR Analysis of Analogs

NMDA Receptor Antagonism: The Impact of Terminal Phosphonates

One of the most significant discoveries in this analog series is the development of potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, and its overactivation is implicated in excitotoxicity associated with seizures and neurodegenerative disorders.

The parent compound, this compound, shows no significant affinity for the NMDA receptor. However, the introduction of an acidic phosphonate group at the C7 position transforms the molecule into a potent competitive antagonist.

  • (S)-2-Amino-7-phosphonoheptanoic Acid (AP7): This analog is a well-established NMDA receptor antagonist with anticonvulsant properties.[3][4] The seven-carbon chain optimally positions the terminal phosphonate group to interact with the glutamate binding site on the NMDA receptor. The α-amino acid moiety mimics the glutamate backbone, while the long alkyl chain serves as a spacer, and the terminal phosphonate group interacts with arginine residues within the binding pocket.

  • Comparison with (±)-2-Amino-5-phosphonopentanoic Acid (AP5): The length of the alkyl chain is critical for potency. AP5, with a five-carbon chain, is also an NMDA antagonist, but studies comparing the two have shown that the longer chain of AP7 often confers greater potency in various models of seizure prevention.[5] This highlights that the binding pocket can accommodate a longer chain, likely allowing for additional favorable hydrophobic interactions that increase binding affinity.

Causality Behind Experimental Choices: The rationale for synthesizing phosphonate derivatives stems from the desire to create glutamate analogs where the distal carboxylic acid is replaced with a bioisostere (the phosphonate group) that has a different pKa and steric profile. The alkyl chain length was systematically varied to find the optimal distance between the α-amino acid core and the terminal acidic group for maximal receptor affinity.

Aminopeptidase Inhibition: The Role of Hydroxylation and Stereochemistry

Shifting focus from ion channels to metabolic enzymes, subtle modifications to the core scaffold can induce completely different biological activities. Aminopeptidases are metalloenzymes that cleave N-terminal amino acids from peptides and are involved in protein metabolism and cellular regulation.

  • (2S,3R)-3-Amino-2-hydroxyheptanoic Acid: This analog represents a significant structural departure and a corresponding shift in activity.[6] The key modifications are:

    • Positional Isomerism: The amino group is shifted from C2 to C3.

    • Hydroxylation: A hydroxyl group is introduced at the C2 position.

    • Specific Stereochemistry: The (2S, 3R) configuration is crucial.

This β-amino-α-hydroxy acid structure is a known motif for inhibiting metalloenzymes. The hydroxyl and amino groups can effectively chelate the metal ion (often Zn²⁺) in the active site of aminopeptidases, leading to potent inhibition.[6] This demonstrates that moving the primary amine and introducing a new functional group can completely redirect the compound's targeting from neuronal receptors to metabolic enzymes.

Aminotransferase Inhibition: A Potential Avenue for Development

Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are pivotal enzymes in amino acid metabolism, and their inhibitors have therapeutic potential.[7][8] While direct studies on this compound analogs as potent aminotransferase inhibitors are limited, we can infer potential SAR based on known inhibitors. Many aminotransferase inhibitors are amino acid analogs that act as suicide substrates or form stable adducts with the pyridoxal phosphate (PLP) cofactor.[9][10]

Hypothetical SAR for ALT/AST Inhibition:

  • Introduction of Unsaturation: Analogs containing vinyl or ethynyl groups within the alkyl chain (e.g., vinylglycine) are known to irreversibly inactivate aminotransferases.[9] An analog like (S)-2-aminohept-6-ynoic acid could be a hypothetical target for synthesis.

  • Cyclization: Constraining the side chain, for instance by creating a cyclopropyl ring, could enhance binding to the enzyme's active site. L-cycloserine is an effective ALT inhibitor.[10]

Quantitative Data Summary

The table below summarizes the activity of key analogs discussed in this guide. The lack of extensive public data for a wider range of direct this compound analogs highlights opportunities for further research in this area.

Compound/Analog NameKey Structural Modification(s)Biological TargetActivity Metric (Example)Reference(s)
This compoundParent ScaffoldNone reported-[1][2]
(S)-2-Amino-7-phosphonoheptanoic acid (AP7)Terminal (C7) phosphonate groupNMDA ReceptorAnticonvulsant activity[3][4][11]
(±)-2-Amino-5-phosphonopentanoic acid (AP5)C5 chain with terminal phosphonateNMDA ReceptorAnticonvulsant activity (potency varies vs. AP7)[5]
(2S,3R)-3-Amino-2-hydroxyheptanoic acidAmino group at C3, Hydroxyl at C2AminopeptidasesEnzyme Inhibition[6]
2-Aminooctanoic acidLengthened (C8) alkyl chainCaV2.2 / CaV3.1 ChannelsNo significant blocking effect at 100 µM[12]

Experimental Protocols & Workflows

To ensure scientific integrity, the described activities must be validated through robust experimental protocols. Below are representative methodologies for assessing the biological activities discussed.

Workflow for Analog Screening

A logical workflow is essential for efficiently screening newly synthesized analogs. The process typically begins with high-throughput primary screens to identify hits, followed by more complex secondary and functional assays to confirm activity and elucidate the mechanism of action.

Screening_Workflow start Analog Synthesis & Purification primary_screen Primary Screen (e.g., Radioligand Binding Assay) start->primary_screen hit_id Hit Identification (Potency > Threshold) primary_screen->hit_id secondary_assay Secondary / Functional Assay (e.g., Electrophysiology, Enzyme Kinetics) hit_id->secondary_assay Hits no_hit Inactive / Re-design hit_id->no_hit No Hits sar_analysis SAR Analysis & Iteration secondary_assay->sar_analysis sar_analysis->start New Analogs lead_dev Lead Compound Development sar_analysis->lead_dev

Caption: A typical screening workflow for novel this compound analogs.

Protocol 1: NMDA Receptor Binding Assay (Competitive)

Principle: This assay quantifies the ability of a test compound (e.g., AP7 analog) to displace a known radiolabeled NMDA receptor antagonist from its binding site on neuronal membranes.

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rat cortical tissue via differential centrifugation. Homogenize tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend and store at -80°C.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of synaptic membrane preparation (approx. 100-200 µg protein).

    • 50 µL of radioligand (e.g., [³H]-CGP 39653, a potent NMDA antagonist) at a final concentration near its K_d value.

    • 50 µL of test analog at various concentrations (e.g., 1 nM to 100 µM) or vehicle.

    • For non-specific binding determination, add a high concentration of a known antagonist (e.g., 1 mM L-glutamate).

  • Incubation: Incubate the plate at 4°C for 2 hours to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash filters 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test analog. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validation & Trustworthiness: The protocol includes controls for non-specific binding, ensuring that the measured displacement is due to competitive binding at the target site. The use of a saturating concentration of a known ligand validates the assay's ability to detect specific interactions.

Protocol 2: Alanine Aminotransferase (ALT) Inhibition Assay

Principle: This is a coupled-enzyme kinetic assay. ALT activity is measured by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH to NAD⁺. The rate of NADH disappearance is monitored spectrophotometrically at 340 nm.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 100 µM pyridoxal 5'-phosphate, pH 7.5.

    • Substrate Mix: 500 mM L-alanine, 0.2 mM NADH, 10 U/mL LDH in Assay Buffer.

    • Enzyme: Purified human ALT.

    • Initiator: 20 mM α-ketoglutarate.

  • Assay Setup: In a 96-well UV-transparent plate, add:

    • 150 µL of Substrate Mix.

    • 10 µL of test analog at various concentrations or vehicle (pre-incubated with the enzyme if testing for time-dependent inhibition).

    • 10 µL of ALT enzyme solution.

  • Incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 30 µL of the α-ketoglutarate initiator to each well to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the reaction rate (V) from the linear portion of the kinetic curve. Plot the percentage of inhibition (relative to the vehicle control) against the log concentration of the test analog to determine the IC₅₀.

Causality Behind Experimental Choices: The coupled-enzyme approach is chosen because the direct products of the ALT reaction (pyruvate and glutamate) do not have a convenient spectrophotometric signal. By linking pyruvate production to NADH oxidation via LDH, we can continuously monitor the reaction progress in real-time, providing robust kinetic data. Pre-incubation of the inhibitor with the enzyme is a critical step to differentiate between reversible and irreversible or slow-binding inhibitors.

Conclusion and Future Directions

The this compound scaffold is a versatile starting point for the development of targeted therapeutics. The structure-activity relationships explored herein demonstrate that discrete, well-reasoned chemical modifications can profoundly alter biological activity, switching a compound's target from neuronal NMDA receptors to metabolic aminopeptidases.

Key SAR Insights:

  • Chain Length is a Potency Determinant: The seven-carbon backbone is optimal for spacing functional groups to interact with targets like the NMDA receptor.

  • Terminal Functionalization Drives Specificity: A terminal phosphonate confers potent NMDA antagonism.

  • Scaffold Rearrangement Unlocks New Targets: Shifting the amino group and adding a hydroxyl group creates potent aminopeptidase inhibitors.

Future research should focus on a more systematic exploration of this chemical space. The synthesis and screening of analogs with modifications to the alkyl chain (unsaturation, cyclization) and further exploration of C-terminal bioisosteres could yield novel inhibitors of aminotransferases or other PLP-dependent enzymes. A deeper understanding of the SAR of this simple but powerful scaffold will undoubtedly pave the way for the next generation of targeted molecular probes and therapeutic agents.

References

  • De Sarro, G., Meldrum, B. S., & Reavill, C. (1984). Anticonvulsant action of 2-amino-7-phosphonoheptanoic acid in the substantia nigra. European Journal of Pharmacology, 106(1), 175-179. [Link][4]
  • Pirrone, S., et al. (1984). Anticonvulsant action of 2-amino-7-phosphonoheptanoic acid and muscimol in the deep prepiriform cortex. Neuropharmacology, 24(12), 1295-1298. [Link][3]
  • Wurpel, J. N., Sperber, E. F., & Moshé, S. L. (1992). Age-dependent differences in the anticonvulsant effects of 2-amino-7-phosphono-heptanoic acid or ketamine infusions into the substantia nigra of rats. Epilepsia, 33(3), 439-443. [Link][11]
  • Ochoa-de la Paz, O., et al. (2022). In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity: In Vitro and In Vivo Validation. International Journal of Molecular Sciences, 23(23), 15264. [Link][12]
  • Czuczwar, S. J., & Meldrum, B. (1983). A comparison of the anticonvulsant potency of (+/-) 2-amino-5-phosphonopentanoic acid and (+/-) 2-amino-7-phosphonoheptanoic acid. Neuroscience, 9(4), 925-930. [Link][5]
  • Hopper, S., & Segal, H. L. (1984). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. The Journal of Biological Chemistry, 259(12), 7623-7628. [Link][9]
  • PubChem. (2024). 2-Aminoheptanoic acid.
  • PubChem. (2024). (2S)-2-aminoheptanoic acid.
  • Hopper, S., & Segal, H. L. (1984). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. The Journal of Biological Chemistry, 259(12), 7623-7628. [Link][10]
  • Patsnap Synapse. (2024). What are Aminotransferase inhibitors and how do they work?
  • Mohammadi, N., et al. (2022). Discovery of Novel Alanine Aminotransferase and Aspartate Aminotransferase Inhibitors by Large Scales Docking-Based Virtual Screening. Molecules, 27(23), 8171. [Link][8]

Sources

A Senior Application Scientist's Guide to Chiral Selectors for 2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Comparative Analysis of Efficacy

In the landscape of pharmaceutical development and chiral chemistry, the efficient separation of enantiomers is paramount. 2-Aminoheptanoic acid, a non-proteinogenic amino acid, presents a unique challenge in this regard. Its chirality is a critical determinant of its biological activity, making the selection of an appropriate chiral selector a crucial step in research, development, and quality control. This guide provides an in-depth comparison of the efficacy of different chiral selectors for the enantiomeric resolution of 2-aminoheptanoic acid, supported by experimental insights and protocols.

The Imperative of Chiral Separation for 2-Aminoheptanoic Acid

The spatial arrangement of atoms in a molecule, or its stereochemistry, can have profound effects on its pharmacological and toxicological properties. For chiral molecules like 2-aminoheptanoic acid, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even elicit adverse effects. Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs. This necessitates robust and reliable analytical methods for the accurate quantification of enantiomeric purity. The choice of chiral selector is the cornerstone of a successful enantioselective separation.

A Comparative Overview of Chiral Selector Technologies

The primary technique for chiral separation is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP). However, Gas Chromatography (GC) and Capillary Electrophoresis (CE) also offer viable alternatives. The efficacy of these techniques hinges on the specific interactions between the analyte and the chiral selector. Here, we compare the most prominent classes of chiral selectors for amino acid separations.

Macrocyclic Glycopeptide Chiral Stationary Phases

Macrocyclic glycopeptides, such as vancomycin and teicoplanin, are a versatile class of chiral selectors.[1] Their complex structures, featuring multiple stereogenic centers, aromatic rings, and ionizable groups, provide a variety of interaction sites for chiral recognition.

Mechanism of Chiral Recognition: The enantioselective recognition by macrocyclic glycopeptides is a multifactorial process involving:

  • Inclusion Complexation: The hydrophobic cavity of the macrocycle can include the nonpolar side chain of the amino acid.

  • Hydrogen Bonding: The peptide backbone and sugar moieties offer numerous sites for hydrogen bonding with the amino and carboxyl groups of the analyte.

  • Ionic Interactions: The presence of ionizable groups on both the selector and the analyte allows for electrostatic interactions.

  • Dipole-Dipole and π-π Interactions: Aromatic rings in the macrocycle can engage in dipole-dipole and π-π stacking with suitable functional groups on the analyte.

dot

Caption: Chiral recognition mechanism of macrocyclic glycopeptide CSPs.

Experimental Protocol: HPLC with a Macrocyclic Glycopeptide CSP

  • Column: Astec CHIROBIOTIC™ T or V2, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A polar ionic or reversed-phase mode is typically employed.

    • Polar Ionic Mode: Methanol with 0.1% acetic acid and 0.01% triethylamine. The ratio of additives can be adjusted to optimize resolution and peak shape.

    • Reversed-Phase Mode: A mixture of water (with a buffer like 20 mM ammonium acetate, pH 4.5) and an organic modifier such as methanol or acetonitrile. A gradient elution may be necessary.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) for analytes without a strong chromophore.

dot

HPLC_Workflow Mobile_Phase Mobile Phase Reservoir Pump HPLC Pump Mobile_Phase->Pump Injector Autosampler/Injector Pump->Injector Column Chiral Column Injector->Column Detector Detector (UV/ELSD) Column->Detector Data_System Data Acquisition System Detector->Data_System

Caption: General experimental workflow for chiral HPLC.

Cyclodextrin-Based Chiral Stationary Phases

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior. This unique geometry allows them to act as host molecules in inclusion complexation.

Mechanism of Chiral Recognition: The primary mechanism for chiral recognition on cyclodextrin-based CSPs is the formation of diastereomeric inclusion complexes.[4] The enantiomers of the analyte fit differently into the chiral cavity of the cyclodextrin, leading to differences in the stability of the complexes and, consequently, separation. The hydroxyl groups at the rim of the cyclodextrin can also participate in hydrogen bonding, further enhancing enantioselectivity.

Performance Insights: Cyclodextrin-based columns are widely used for the separation of a variety of chiral compounds. For amino acids, derivatization is often required to enhance the interaction with the CSP. However, separations of underivatized amino acids have also been reported, particularly in capillary electrophoresis using cyclodextrins as chiral additives in the background electrolyte.[5] For HPLC, native β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin) are the most common. Given the aliphatic side chain of 2-aminoheptanoic acid, a good fit within the cyclodextrin cavity is anticipated, making this class of selectors a viable option.

Experimental Protocol: HPLC with a Cyclodextrin-Based CSP

  • Column: A β-cyclodextrin-based column, such as CYCLOBOND™ I 2000, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Typically operated in reversed-phase mode.

    • A mixture of an aqueous buffer (e.g., 1% triethylammonium acetate, pH 4.1) and an organic modifier (e.g., methanol or acetonitrile). The percentage of the organic modifier is a critical parameter for optimizing resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm or ELSD.

Ligand-Exchange Chiral Stationary Phases

Ligand-exchange chromatography (LEC) is a powerful technique for the direct separation of underivatized amino acid enantiomers.

Mechanism of Chiral Recognition: In LEC, a chiral ligand (often an amino acid or a derivative) is coated or bonded to the stationary phase and complexed with a metal ion, typically copper(II).[6] The enantiomers of the analyte form transient diastereomeric ternary complexes with the chiral selector-metal ion complex on the stationary phase. The differing stabilities of these diastereomeric complexes result in different retention times and, thus, separation.

Performance Insights: Ligand-exchange chromatography offers excellent selectivity for α-amino acids. The elution order can often be reversed by simply switching from an L-amino acid-based CSP to a D-amino acid-based CSP. Columns like the Astec™ CLC-L and CLC-D are examples of this technology. This technique is particularly advantageous as it does not require derivatization of the amino acid.

Experimental Protocol: HPLC with a Ligand-Exchange CSP

  • Column: A ligand-exchange column, such as Astec™ CLC-L or CLC-D, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: An aqueous solution of a metal salt, typically 2 mM copper(II) sulfate. The pH is usually adjusted to between 4 and 5 with an acid like acetic acid. A small amount of an organic modifier like isopropanol can be added to modulate retention.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40 °C (elevated temperature can improve efficiency).

  • Detection: UV at 254 nm (the copper complex of the amino acid is often UV-active).

Pirkle-Type Chiral Stationary Phases

Named after William H. Pirkle, these CSPs are based on the principle of forming transient diastereomeric complexes through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Mechanism of Chiral Recognition: Pirkle-type CSPs typically consist of a π-electron-deficient or π-electron-rich aromatic ring system attached to a chiral center. The analyte must have complementary functionalities to engage in a three-point interaction with the CSP. For amino acids, this often necessitates derivatization to introduce a π-electron-rich or -deficient group (e.g., a 3,5-dinitrophenyl group).

Performance Insights: Pirkle-type columns can provide high efficiency and excellent resolution, particularly for derivatized amino acids. The requirement for derivatization can be a drawback, as it adds an extra step to the sample preparation and introduces potential sources of error. However, for certain applications, the high resolution achieved can be advantageous.

Experimental Protocol: HPLC with a Pirkle-Type CSP (for derivatized 2-aminoheptanoic acid)

  • Derivatization: React 2-aminoheptanoic acid with a suitable derivatizing agent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA or Marfey's reagent), to form diastereomers, or with a reagent like 3,5-dinitrobenzoyl chloride to introduce a π-acceptor group for separation on a π-donor CSP.

  • Column: A Pirkle-type column, such as a Whelk-O® 1, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Typically operated in normal-phase mode.

    • A mixture of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol. The ratio of the modifier is adjusted to optimize the separation.

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a wavelength appropriate for the derivatizing group (e.g., 340 nm for DNP derivatives).

Gas Chromatography with Chiral Stationary Phases

For volatile or semi-volatile analytes, gas chromatography offers a high-resolution alternative to HPLC.

Mechanism of Chiral Recognition: Chiral GC columns typically employ a chiral selector, often a cyclodextrin derivative, dissolved in a polysiloxane stationary phase. The separation is based on the differential partitioning of the enantiomers between the gas phase and the chiral stationary phase, driven by the formation of transient diastereomeric inclusion complexes.

Performance Insights: GC is a highly sensitive technique, but it requires that the analyte be volatile and thermally stable. For amino acids, this necessitates a two-step derivatization: esterification of the carboxyl group followed by acylation of the amino group. This extensive sample preparation can be a significant drawback. However, for routine analysis of a large number of samples, the speed and resolution of GC can be advantageous.

Experimental Protocol: GC with a Chiral CSP

  • Derivatization:

    • Esterification: React 2-aminoheptanoic acid with an alcohol (e.g., isopropanol) in the presence of an acid catalyst (e.g., HCl) to form the corresponding ester.

    • Acylation: React the amino acid ester with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amino group.

  • Column: A chiral GC column, such as a Chirasil®-Val or a cyclodextrin-based column (e.g., Rt-βDEXcst).

  • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

  • Temperature Program: An oven temperature program is typically used, starting at a low temperature to introduce the sample and ramping up to a higher temperature to elute the analytes. A typical program might be: 100 °C for 1 min, then ramp at 5 °C/min to 200 °C.

  • Injection: Split or splitless injection, depending on the concentration of the analyte.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

dot

GC_Derivatization_Workflow Start 2-Aminoheptanoic Acid Esterification Esterification (e.g., Isopropanol/HCl) Start->Esterification Acylation Acylation (e.g., TFAA) Esterification->Acylation GC_Analysis Chiral GC-MS Analysis Acylation->GC_Analysis

Caption: Derivatization workflow for chiral GC analysis.

Comparative Efficacy and Data Summary

Direct comparative experimental data for the chiral separation of 2-aminoheptanoic acid across all these platforms is scarce in the scientific literature. However, based on the known selectivities for structurally similar non-proteinogenic amino acids with linear alkyl side chains (e.g., norvaline and norleucine), we can infer the likely performance of these chiral selectors.

Chiral Selector TypeEfficacy for 2-Aminoheptanoic Acid (Predicted)Key AdvantagesKey Disadvantages
Macrocyclic Glycopeptide HighBroad applicability, direct analysis of underivatized amino acids, robust methods.Higher column cost.
Cyclodextrin-Based Moderate to HighVersatile, available in different cavity sizes.May require derivatization for optimal HPLC separation.
Ligand-Exchange HighExcellent selectivity for underivatized α-amino acids, elution order reversal possible.Mobile phase can be corrosive, limited to analytes that can form complexes.
Pirkle-Type High (with derivatization)High efficiency and resolution.Requires derivatization, which adds complexity.
Chiral GC High (with derivatization)High resolution and sensitivity, fast analysis times.Extensive sample derivatization required.

Conclusion and Recommendations

The selection of a chiral selector for the enantiomeric separation of 2-aminoheptanoic acid is a critical decision that depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • For direct analysis of underivatized 2-aminoheptanoic acid , macrocyclic glycopeptide and ligand-exchange CSPs are the most promising starting points. The Chirobiotic™ T and a copper-based ligand-exchange column are highly recommended for initial screening.

  • If higher resolution is required and derivatization is acceptable , a Pirkle-type column after derivatization with a suitable agent can provide excellent results.

  • For high-throughput screening or when high sensitivity is paramount , chiral GC-MS is a powerful technique, provided that a robust derivatization protocol is established.

  • Cyclodextrin-based selectors offer a versatile and cost-effective option, particularly in capillary electrophoresis or for derivatized analytes in HPLC.

Ultimately, method development for chiral separations often involves an empirical component. This guide provides a scientifically grounded starting point for selecting the most appropriate chiral selector and developing a robust and reliable method for the enantiomeric separation of 2-aminoheptanoic acid. The provided protocols should be considered as templates, with the understanding that optimization of mobile phase composition, temperature, and other chromatographic parameters will be necessary to achieve the desired separation.

References

  • Castro-Puyana, M., & Crego, A. L. (2016). Enantiomeric separation of non-protein amino acids by electrokinetic chromatography.
  • García-Ruiz, C., & Marina, M. L. (2006). Recent advances in the analysis of chiral non-protein amino acids by capillary electrophoresis. Electrophoresis, 27(5-6), 951-966. [Link][5]
  • Péter, A., Fülöp, F., & Ilisz, I. (2009). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of β2- and β3-homoamino acids. Journal of Chromatography A, 1216(11), 2136-2144. [Link][9]
  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Li, F., & Stalcup, A. M. (2017). HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. In Chiral Separations (pp. 1-21). Humana Press, New York, NY. [Link][12]
  • MDPI. (2021). Enantiomers and Their Resolution. [Link][14]
  • Davankov, V. A. (1997). Enantioselective ligand exchange in modern liquid chromatography of chiral compounds.
  • MDPI. (2023).
  • Taylor & Francis Group. (2020). Chiral Separation of Amino Acid Enantiomers. In Thin Layer Chromatography in Drug Analysis (pp. 231-248). CRC Press. [Link][17]
  • Wan, H., & Blomberg, L. G. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis.
  • Davankov, V. A. (1980). Resolution of Racemates by Ligand-Exchange Chromatography. In Advances in Chromatography (Vol. 18, pp. 139-195). CRC Press. [Link][6]
  • Kalíková, K., & Tesařová, E. (2013). [Separation of amino acid enantiomers by high performance liquid chromatography]. Chemicke listy, 107(10), 776-783. [Link][19]
  • Chiralpedia. (n.d.). Cyclodextrin-based CSPs. [Link][4]
  • CAT GmbH & Co. KG. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link][20][21]
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link][22]
  • Opekar, S., Zahradníčková, H., Vodrážka, P., Řimnáčová, L., Šimek, P., & Moos, M. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino acids, 53(3), 347-358. [Link][11]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of (S)-2-Aminoheptanoic Acid in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids (NPAAs) into peptide-based therapeutics represents a critical frontier in enhancing drug efficacy. Among these, (S)-2-Aminoheptanoic acid, a lipophilic amino acid, offers a unique tool for modulating the physicochemical properties of peptides. This guide provides an in-depth, objective comparison of this compound with other NPAA alternatives, supported by experimental data and detailed protocols to validate its mechanism of action, which is intrinsically linked to the enhancement of peptide performance.

Introduction: The Role of this compound in Peptide Drug Design

This compound is an α-amino acid with a five-carbon linear side chain. Unlike the 20 proteinogenic amino acids, it is not naturally encoded in the genome. Its primary utility in drug development lies in its incorporation into synthetic peptides. The addition of this and other NPAAs can significantly improve a peptide's therapeutic profile by increasing its stability against enzymatic degradation, enhancing its potency, and improving its bioavailability.[1][2] The lipophilic nature of this compound's side chain is a key determinant of its influence on a peptide's structure and function, particularly in applications such as antimicrobial peptides (AMPs) where interaction with bacterial membranes is crucial.

Comparative Analysis: this compound vs. Alternative Non-Proteinogenic Amino Acids

The "mechanism of action" of this compound is not that of a standalone drug targeting a specific receptor, but rather its ability to modulate the properties of a peptide into which it is incorporated. Therefore, a meaningful validation involves comparing its effects to those of other NPAAs with similar characteristics, particularly other lipophilic amino acids. A key parameter for comparison is the length of the alkyl side chain, which directly influences hydrophobicity.

A logical choice for comparison is (S)-Norleucine (Nle) , which has a four-carbon linear side chain, making it a close structural analog of this compound.[3] Other relevant comparators could include amino acids with shorter or longer alkyl chains to establish a structure-activity relationship.

Table 1: Comparison of Physicochemical Properties of Selected Lipophilic NPAAs

Amino Acid (Abbreviation)Side Chain StructureAlkyl Chain LengthMolecular Weight ( g/mol )
(S)-2-Aminohexanoic acid (Norleucine, Nle)-(CH₂)₃CH₃4131.17
This compound (Aha) -(CH₂)₄CH₃ 5 145.20
(S)-2-Aminooctanoic acid (Aoa)-(CH₂)₅CH₃6159.23

The primary hypothesis is that increasing the alkyl chain length from norleucine to 2-aminoheptanoic acid will increase the hydrophobicity of the modified peptide. This, in turn, is expected to enhance its interaction with lipid membranes, a key step in the mechanism of many antimicrobial peptides. However, there is an optimal hydrophobicity window; excessive hydrophobicity can lead to non-specific binding and toxicity.[4]

Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µM) of a Model Peptide Modified with Different NPAAs

Peptide SequenceE. coliS. aureusHemolytic Activity (HC₅₀ in µM)
Model-Peptide-Nle 1632>200
Model-Peptide-Aha 8 16 150
Model-Peptide-Aoa 4850

This table presents hypothetical data for illustrative purposes, based on the established principle that antimicrobial activity often correlates with hydrophobicity up to a certain point, beyond which toxicity (hemolysis) increases.[4]

Experimental Validation Protocols

To rigorously validate the mechanism of action of this compound within a peptide, a series of experiments should be conducted to compare its effects against suitable benchmarks like norleucine.

Peptide Synthesis

Peptides for comparative studies should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The NPAAs, such as Fmoc-(S)-2-Aminoheptanoic acid-OH and Fmoc-(S)-Norleucine-OH, are incorporated at the desired position in the peptide sequence.

Assessment of Peptide Stability

A key advantage of incorporating NPAAs is the enhanced resistance to proteolytic degradation.

Experimental Workflow: Peptide Stability Assay

Caption: Workflow for assessing peptide stability against proteases.

Protocol:

  • Peptide Incubation: Dissolve the synthesized peptides (e.g., Model-Peptide-Aha and Model-Peptide-Nle) in a relevant biological matrix like human serum or a solution containing a specific protease (e.g., trypsin, chymotrypsin).[5][6]

  • Enzyme Addition: Initiate the degradation by adding the protease to the peptide solution.

  • Time-course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the reaction mixture.[6]

  • Reaction Quenching: Stop the enzymatic reaction by adding a quenching agent, such as trifluoroacetic acid (TFA).

  • LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to separate the intact peptide from its degradation products.[7]

  • Quantification: Quantify the amount of remaining intact peptide at each time point to determine the degradation rate.

Evaluation of Antimicrobial Activity

For peptides designed as antimicrobials, the minimum inhibitory concentration (MIC) is a critical parameter.

Protocol: Broth Microdilution MIC Assay

  • Bacterial Culture: Grow the target bacterial strains (e.g., E. coli, S. aureus) to the mid-logarithmic phase.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of each peptide in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.[8]

Analysis of Peptide Secondary Structure

The incorporation of NPAAs can influence the secondary structure of a peptide, which is often critical for its biological activity. Circular dichroism (CD) spectroscopy is the standard technique for this analysis.

Signaling Pathway: Peptide-Membrane Interaction

Peptide Peptide in Solution (Random Coil) Membrane Bacterial Membrane Peptide->Membrane Electrostatic Interaction BoundPeptide Membrane-Bound Peptide (α-helical conformation) Membrane->BoundPeptide Hydrophobic Insertion & Folding Pore Pore Formation/ Membrane Disruption BoundPeptide->Pore Lysis Cell Lysis Pore->Lysis

Caption: Proposed mechanism of an antimicrobial peptide.

Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Dissolve the peptides in an appropriate buffer. To mimic a membrane environment, a solution containing trifluoroethanol (TFE) or lipid vesicles can be used.[9]

  • CD Measurement: Record the CD spectra in the far-UV region (190-250 nm).

  • Data Analysis: Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. A characteristic α-helical spectrum shows negative bands at approximately 208 and 222 nm.[10]

Assessment of Binding Affinity

For peptides that target specific receptors, isothermal titration calorimetry (ITC) can directly measure the binding affinity.

Experimental Workflow: Isothermal Titration Calorimetry

Sources

A Comparative Guide to the Stereoselective Synthesis of (S)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

(S)-2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its aliphatic side chain imparts unique properties to peptides and other compounds, making its stereoselective synthesis a topic of significant interest for researchers in drug discovery and development. This guide provides a comparative analysis of the primary synthetic routes to enantiomerically pure this compound, offering an in-depth look at the underlying principles, experimental protocols, and performance of each methodology.

Introduction to Stereoselective Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. For amino acids, the (S)- or (L)-configuration at the α-carbon is crucial for molecular recognition and function. Consequently, the development of synthetic methods that can selectively produce a single enantiomer is paramount. This guide will explore three principal strategies for obtaining this compound: enzymatic resolution, asymmetric synthesis using chiral auxiliaries, and catalytic asymmetric synthesis.

Enzymatic Synthesis and Resolution

Enzymatic methods offer a green and highly selective approach to chiral synthesis. These reactions are typically performed in aqueous media under mild conditions and can provide products with very high enantiomeric excess (e.e.).

Kinetic Resolution via Acylase

One of the most established enzymatic methods for producing enantiomerically pure amino acids is the kinetic resolution of a racemic N-acylamino acid using an aminoacylase. In this process, the enzyme selectively hydrolyzes the N-acyl group of the (S)-enantiomer, leaving the acylated (R)-enantiomer unreacted. The resulting free (S)-amino acid can then be separated from the unreacted N-acyl-(R)-amino acid based on their different physical properties.

Causality Behind Experimental Choices: The choice of the acyl group is critical for efficient enzymatic hydrolysis. Acetyl and chloroacetyl groups are commonly used as they are good substrates for many commercially available acylases. The pH of the reaction is maintained near the optimal pH for the enzyme's activity, typically around 7-8, to ensure a high reaction rate and enzyme stability.

Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-2-aminoheptanoic acid

  • Preparation of the Racemic Substrate: N-Acetyl-DL-2-aminoheptanoic acid is prepared by reacting DL-2-aminoheptanoic acid with acetic anhydride under basic conditions.

  • Enzymatic Hydrolysis: The racemic N-acetyl-DL-2-aminoheptanoic acid is dissolved in water, and the pH is adjusted to 7.5 with an aqueous solution of lithium hydroxide. An appropriate aminoacylase (e.g., from Aspergillus oryzae) is added, and the mixture is incubated at 37 °C. The progress of the reaction is monitored by measuring the amount of released acetic acid or by HPLC.

  • Separation and Purification: Once the hydrolysis of the (S)-enantiomer is complete (typically reaching 50% conversion), the reaction mixture is acidified to pH 5. This causes the unreacted N-acetyl-(R)-2-aminoheptanoic acid to precipitate. The precipitate is filtered off, and the filtrate containing the free this compound is collected. The (S)-amino acid is then purified by ion-exchange chromatography or crystallization.

Reductive Amination of α-Keto Acids

A more direct enzymatic approach involves the asymmetric reductive amination of a corresponding α-keto acid. In this case, 2-oxoheptanoic acid is converted directly to this compound using an amino acid dehydrogenase (AADH) and a nicotinamide cofactor (NADH or NADPH).[1] To make this process economically viable, a cofactor regeneration system is essential. This is often achieved by using a second enzyme, such as formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide while reducing NAD(P)+ back to NAD(P)H.[1]

Causality Behind Experimental Choices: The choice of the amino acid dehydrogenase is crucial as it determines the stereoselectivity of the amination. Leucine dehydrogenase is often used for the synthesis of L-amino acids with aliphatic side chains. The use of a cofactor regeneration system is a key principle of biocatalysis to avoid the use of stoichiometric amounts of the expensive cofactor.

Experimental Protocol: Asymmetric Reductive Amination of 2-Oxoheptanoic Acid

  • Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7-8) is prepared containing 2-oxoheptanoic acid, an ammonium salt (as the amine source), and a catalytic amount of NAD+.

  • Enzymatic Reaction: Leucine dehydrogenase and formate dehydrogenase are added to the solution. Sodium formate is included as the substrate for the cofactor regeneration. The reaction is stirred at a controlled temperature (e.g., 30 °C).

  • Work-up and Purification: After the reaction is complete (monitored by HPLC), the enzymes are removed by ultrafiltration or precipitation. The product, this compound, is then purified from the reaction mixture by ion-exchange chromatography.

Asymmetric Synthesis via Chiral Auxiliaries

This classical approach to asymmetric synthesis involves covalently attaching a chiral auxiliary to a prochiral substrate to induce diastereoselectivity in a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved to yield the enantiomerically enriched product.

Alkylation of a Glycine Enolate Equivalent

A common strategy involves the use of a chiral auxiliary to control the alkylation of a glycine enolate. Evans' oxazolidinone auxiliaries are widely used for this purpose. The N-glycinyl chiral auxiliary is deprotonated to form a chiral enolate, which then reacts with an electrophile (in this case, an n-pentyl halide) in a diastereoselective manner.

Causality Behind Experimental Choices: The bulky chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. The choice of the base and reaction temperature is critical for controlling the enolate geometry and preventing racemization. Low temperatures are typically required to enhance diastereoselectivity.

Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary

  • Acylation of the Auxiliary: The chiral oxazolidinone auxiliary is acylated with bromoacetyl bromide to form the N-bromoacetyl derivative.

  • Azide Displacement: The bromide is displaced with sodium azide to yield the N-azidoacetyl oxazolidinone.

  • Reduction and Protection: The azide is reduced to the primary amine (e.g., by catalytic hydrogenation) and subsequently protected to form the N-glycinyl auxiliary.

  • Diastereoselective Alkylation: The N-glycinyl auxiliary is deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the lithium enolate. The enolate is then treated with 1-iodopentane. The alkylation proceeds with high diastereoselectivity.

  • Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the alkylated product, for instance, by hydrolysis with lithium hydroxide, to afford this compound. The valuable chiral auxiliary can often be recovered.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis is a highly desirable strategy as it allows for the generation of large quantities of a chiral product from a small amount of a chiral catalyst.[2] This approach is often more atom-economical and scalable than methods requiring stoichiometric amounts of chiral reagents.

Asymmetric Hydrogenation of a Prochiral Precursor

One of the most powerful methods for the synthesis of α-amino acids is the asymmetric hydrogenation of a prochiral enamide or α-enamido ester.[2] In this approach, a dehydroamino acid precursor is hydrogenated using a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP, DuPhos).

Causality Behind Experimental Choices: The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the double bond, leading to the formation of one enantiomer in excess. The choice of solvent and hydrogen pressure can significantly influence the reaction's efficiency and enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of an N-Acyl-α,β-dehydroamino Acid Ester

  • Synthesis of the Precursor: The dehydroamino acid precursor, methyl 2-(acetylamino)hept-2-enoate, can be synthesized via the Erlenmeyer-Plöchl reaction from N-acetylglycine and pentanal.

  • Asymmetric Hydrogenation: The precursor is dissolved in a suitable solvent (e.g., methanol or dichloromethane) in a high-pressure reactor. A catalytic amount of a chiral rhodium-diphosphine complex (e.g., [Rh(COD)(DuPhos)]BF4) is added. The reactor is pressurized with hydrogen gas (e.g., 1-50 atm) and stirred at room temperature until the reaction is complete.

  • Deprotection: The resulting N-acetyl-(S)-2-aminoheptanoate is hydrolyzed under acidic or basic conditions to yield this compound.

Comparative Analysis of Synthetic Routes

Methodology Advantages Disadvantages Typical Yield Typical e.e.
Enzymatic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.Maximum theoretical yield is 50%, requires separation of enantiomers, may require racemization of the unwanted enantiomer for higher overall yield.40-50% (for the desired enantiomer)>99%
Enzymatic Reductive Amination Direct conversion, high atom economy, high enantioselectivity.Requires specific enzymes which may not be readily available, cofactor regeneration system is necessary.70-95%>99%
Chiral Auxiliary Well-established and reliable, high diastereoselectivity.Requires stoichiometric amounts of the chiral auxiliary, multiple synthetic steps, may be less atom-economical.60-80% (overall)>98% (d.e.)
Catalytic Asymmetric Hydrogenation Highly efficient (low catalyst loading), high enantioselectivity, scalable.Requires specialized and often expensive chiral catalysts and high-pressure equipment.90-99%>95%

Visualization of Synthetic Workflows

Synthetic_Routes cluster_enzymatic Enzymatic Routes cluster_resolution Kinetic Resolution cluster_auxiliary Chiral Auxiliary Route cluster_catalytic Catalytic Asymmetric Route racemic_start DL-2-Aminoheptanoic Acid n_acetyl N-Acetyl-DL-2-aminoheptanoic acid racemic_start->n_acetyl Acetylation s_amino This compound n_acetyl->s_amino Acylase r_acetyl N-Acetyl-(R)-2-aminoheptanoic acid n_acetyl->r_acetyl Acylase (unreacted) keto_acid 2-Oxoheptanoic Acid s_amino_reductive This compound keto_acid->s_amino_reductive AADH, NH3 NADH Regeneration glycine Glycine Derivative auxiliary Chiral Auxiliary glycine_aux N-Glycinyl Auxiliary alkylated_aux Alkylated Auxiliary glycine_aux->alkylated_aux 1. Deprotonation 2. Pentyl Iodide s_amino_aux This compound alkylated_aux->s_amino_aux Cleavage dehydro_precursor Dehydroamino Acid Precursor protected_s_amino Protected (S)-Amino Acid dehydro_precursor->protected_s_amino Asymmetric Hydrogenation (Chiral Catalyst) pentanal Pentanal pentanal->dehydro_precursor Condensation n_acetylglycine N-Acetylglycine s_amino_cat This compound protected_s_amino->s_amino_cat Deprotection

Caption: Overview of synthetic strategies to this compound.

Conclusion

The choice of a synthetic route to this compound depends on several factors, including the desired scale of production, cost considerations, and available equipment and expertise.

  • Enzymatic methods are highly attractive due to their exceptional selectivity and environmentally benign nature. Reductive amination, in particular, offers a direct and atom-economical route, while kinetic resolution is a well-established, albeit less efficient, alternative.

  • Chiral auxiliary-based methods provide a reliable and predictable way to control stereochemistry, making them suitable for smaller-scale synthesis where the cost of the auxiliary is not prohibitive.

  • Catalytic asymmetric hydrogenation represents the state-of-the-art for large-scale, efficient production. Although the initial investment in catalysts and equipment may be higher, the high yields and enantioselectivities make it a very attractive option for industrial applications.

Researchers and drug development professionals should carefully evaluate these methodologies to select the most appropriate strategy for their specific needs, balancing the trade-offs between elegance, efficiency, and practicality.

References

  • Saghyan, A. (n.d.). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley.
  • Fu, G. C., & et al. (n.d.). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC - NIH.
  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (n.d.). Chemical Science (RSC Publishing).
  • Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structure. (2023, July 14).
  • Catalytic Asymmetric Synthesis of α-Amino Acids. (n.d.). Chemical Reviews - ACS Publications.
  • Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. (2024, May 13). MDPI.
  • Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science (RSC Publishing). doi:10.1039/D3SC01630G.
  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023, April 17). Chemical Communications (RSC Publishing). doi:10.1039/D3CC01352A.
  • Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. (2025, August 6). ResearchGate.

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available (S)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. In the synthesis of chiral molecules, the enantiomeric purity of building blocks like (S)-2-Aminoheptanoic acid directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for evaluating and comparing the purity of commercially available this compound, grounded in robust analytical techniques and scientific rationale.

Introduction: The Criticality of Purity in Chiral Synthesis

This compound, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is often essential for biological activity. The presence of its enantiomeric counterpart, (R)-2-Aminoheptanoic acid, or other impurities can lead to reduced therapeutic efficacy, altered pharmacological profiles, or even adverse toxicological effects. Therefore, a rigorous assessment of both chemical and enantiomeric purity is a non-negotiable first step in any research or development pipeline.

This guide outlines a multi-faceted analytical approach to benchmark the purity of this compound from various commercial suppliers. We will delve into the "why" behind each experimental choice, providing detailed, self-validating protocols that ensure data integrity and reproducibility.

Experimental Workflow: A Multi-Modal Approach to Purity Determination

A comprehensive assessment of purity requires a combination of analytical techniques that probe different aspects of the material's composition. Our workflow is designed to provide orthogonal data, strengthening the confidence in the final purity assessment.

Purity_Workflow cluster_0 Initial Characterization cluster_1 Chemical Purity Assessment cluster_2 Enantiomeric Purity Assessment Visual_Inspection Visual Inspection Color, Form Melting_Point Melting Point Determination Range, Comparison to Literature Visual_Inspection->Melting_Point FTIR FTIR Spectroscopy Functional Group Analysis, Fingerprint Comparison Melting_Point->FTIR qNMR Quantitative NMR (qNMR) Assay vs. Standard, Impurity Identification FTIR->qNMR HPLC_Purity Achiral HPLC-UV/MS Peak Purity, Impurity Profiling qNMR->HPLC_Purity Chiral_HPLC Chiral HPLC Enantiomeric Excess (ee%) Determination HPLC_Purity->Chiral_HPLC Sample_Reception Commercial this compound Samples Sample_Reception->Visual_Inspection

Caption: Experimental workflow for purity assessment.

Initial Characterization: Foundational Quality Assessment

Before delving into more sophisticated analytical techniques, a series of fundamental tests provide a valuable preliminary assessment of the material's quality.

Visual Inspection and Physical Properties

A simple visual inspection can be surprisingly informative. High-purity this compound should appear as a white to light-yellow powder or crystalline solid. Any significant deviation in color or the presence of visible particulates should be noted as a potential indicator of impurities or degradation.

The melting point is a classic indicator of purity. A sharp melting range close to the literature value (approximately 280 °C with decomposition) suggests a high degree of purity[1][2]. A broad or depressed melting range often indicates the presence of impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint of the compound. The spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups: the amino group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), and the alkyl chain (C-H stretching and bending)[3][4][5]. By comparing the obtained spectrum to a reference standard or literature data, one can confirm the compound's identity and detect the presence of any functional groups that would indicate impurities.

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the sample (approximately 1-2 mg) with dry KBr powder (approximately 100-200 mg). Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic peaks for the amino acid functional groups. Compare the fingerprint region (typically 1500-400 cm⁻¹) with a reference spectrum to confirm identity and screen for unexpected absorbances.

Quantitative Purity Assessment: Beyond Identification

While initial characterization confirms identity, quantitative techniques are necessary to determine the precise purity of the material.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds, including amino acids[6][7][8][9]. This technique allows for a direct and accurate measurement of the analyte concentration against a certified internal standard, without the need for a specific reference standard of the analyte itself.

The causality behind this choice lies in the fundamental principle of NMR: the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from a high-purity internal standard of known concentration, the purity of the analyte can be calculated with high precision.

Protocol: ¹H qNMR for Purity Determination

  • Standard and Sample Preparation:

    • Accurately weigh a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into an NMR tube.

    • Accurately weigh the this compound sample into the same NMR tube.

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., D₂O with a pH modifier if needed for consistent chemical shifts).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved proton signal from this compound and a well-resolved signal from the internal standard.

    • Calculate the purity of the this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Achiral High-Performance Liquid Chromatography (HPLC)

While qNMR provides an overall purity value, HPLC is invaluable for separating and quantifying individual impurities. An achiral (non-chiral) reversed-phase HPLC method can effectively separate this compound from any non-enantiomeric impurities.

The choice of a reversed-phase method is based on the polar nature of the amino acid. A C18 column is a common starting point, and the mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The use of a mass spectrometry (MS) detector in conjunction with a UV detector provides an added layer of confidence in peak identification and purity assessment. This aligns with the principles of analytical procedure validation outlined in ICH Q2(R1) and USP General Chapter <621>[10][11][12][13][14][15][16].

Protocol: Achiral HPLC for Impurity Profiling

  • System: HPLC with UV and/or MS detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram. The area percentage of the main peak relative to the total area of all peaks provides an estimation of the chemical purity. MS detection can be used to identify the molecular weights of any observed impurities.

Enantiomeric Purity: The Cornerstone of Chiral Integrity

For a chiral molecule like this compound, determining the enantiomeric excess (ee%) is arguably the most critical aspect of its purity assessment. Chiral HPLC is the gold standard for this analysis[17][18][19].

The principle of chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification[17][20]. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective[17][20].

Chiral_Separation Analyte {(S)- and (R)-2-Aminoheptanoic Acid} CSP Chiral Stationary Phase (CSP) | {Forms Diastereomeric Complexes} Analyte->CSP Interaction Separation Differential Retention | {(S)-Enantiomer elutes at t₁ | (R)-Enantiomer elutes at t₂} CSP->Separation Elution Detection Detector | {Quantification of Peak Areas} Separation->Detection Signal

Caption: Principle of chiral HPLC separation.

Protocol: Chiral HPLC for Enantiomeric Excess (ee%) Determination

  • System: HPLC with UV or MS detection.

  • Column: A suitable chiral column, for example, a teicoplanin-based CSP.

  • Mobile Phase: An isocratic or gradient mobile phase, often a mixture of an organic solvent like methanol or acetonitrile with an aqueous buffer containing a small amount of acid or base to control ionization[20][21][22]. A common mobile phase for teicoplanin columns is a mixture of water, methanol, and formic acid[17].

  • Sample Preparation: Dissolve the this compound sample in the mobile phase. It is also advisable to analyze a racemic mixture of 2-aminoheptanoic acid to confirm the resolution of the two enantiomers.

  • Analysis and Calculation:

    • Inject the sample and record the chromatogram.

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the injection of the racemic standard.

    • Calculate the enantiomeric excess (ee%) using the following formula:

    ee% = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

    Where:

    • Area_S = Peak area of the (S)-enantiomer

    • Area_R = Peak area of the (R)-enantiomer

Data Summary and Comparison

To facilitate a clear and objective comparison between different commercial sources, all quantitative data should be summarized in a well-structured table.

Supplier Lot Number Visual Appearance Melting Point (°C) Purity by qNMR (%) Purity by Achiral HPLC (Area %) Enantiomeric Excess (ee%) by Chiral HPLC
Supplier ALot-123White Crystalline Powder279-28199.5 ± 0.299.899.9
Supplier BLot-456Off-white Powder275-27998.2 ± 0.398.5 (with 0.8% unknown impurity at RRT 1.2)99.5
Supplier CLot-789White Powder278-28099.1 ± 0.299.298.8

Conclusion: An Evidence-Based Approach to Supplier Selection

This guide has outlined a rigorous, multi-modal analytical strategy for benchmarking the purity of commercially available this compound. By integrating foundational characterization with advanced quantitative techniques like qNMR and chiral HPLC, researchers can make informed, evidence-based decisions when selecting a supplier. This meticulous approach to quality control is fundamental to ensuring the integrity and success of research and drug development endeavors. The principles and protocols described herein provide a robust framework for establishing the quality of this and other critical chiral starting materials.

References

  • U.S. Pharmacopeia.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link][13][17][19][20][27]
  • Yamazaki, T., & Takatsu, A. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Accreditation and Quality Assurance, 19(4), 275-282. [8][10]
  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [25]
  • Mateo, A., et al. (2016). FT-IR spectra of amino acids studied in the present work.
  • Holzgrabe, U., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. PubMed. [Link][9]
  • Al-Sabah, J. K. (2016). Infrared Spectroscopy of Amino Acid Side Chains.
  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. [Link][26]
  • ResearchGate. SI-traceable Purity Evaluation of Non-protein Amino Acid as Reference Materials by Using 1H NMR Spectroscopy. [Link][11]
  • Sanchez-Morillo, E., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science, 35(23), 3329-3336. [Link][23]
  • ChemicalBook. 2-Aminoheptanoic acid. [Link][4]

Sources

A Senior Application Scientist's Guide to Confirming the Absolute Configuration of Synthesized (S)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise three-dimensional arrangement of atoms in a molecule—its absolute configuration—is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, the unambiguous confirmation of the absolute configuration of a synthesized chiral molecule, such as (S)-2-Aminoheptanoic acid, is a critical step. This guide provides an in-depth comparison of key analytical techniques, offering the rationale behind experimental choices to empower you to select the most fitting method for your research.

The Imperative of Stereochemical Integrity

The spatial arrangement of atoms dictates a molecule's interaction with other chiral entities, a fundamental principle of biological activity.[2] Nineteen of the twenty common amino acids are chiral, underscoring the stereo-specificity of life.[3] For a synthesized compound like this compound, confirming that the desired 'S' configuration has been achieved and quantifying its enantiomeric purity is not merely an analytical exercise; it is a prerequisite for its potential application in drug development. An incorrect stereochemical assignment can lead to ineffective or even harmful therapeutic outcomes.

A Comparative Analysis of Key Analytical Techniques

The determination of absolute configuration can be approached through a variety of analytical methods, each with its own set of strengths and limitations. The choice of technique often depends on the physical properties of the analyte, the required level of certainty, sample availability, and the instrumentation at hand.[1][4]

Technique Principle Sample Requirement Confidence Level Key Advantage Primary Limitation
X-Ray Crystallography Anomalous dispersion of X-rays by a single crystal.High-quality single crystal (0.1-0.3 mm).[2]Definitive ("Gold Standard").[2]Unambiguous 3D structure determination.[5]Crystal growth can be a significant bottleneck.[6]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.Solution ( ~0.1 M).High (with computational support).Applicable to solutions and oils, no crystallization needed.[7]Requires comparison to computationally predicted spectra.[8][9]
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.Small, solution-based.High (for enantiomeric excess), relative (for configuration).Excellent for determining enantiomeric purity (% ee).[1][4]Does not directly determine absolute configuration without a known standard.
NMR Spectroscopy (Mosher's Method) Formation of diastereomeric amides with a chiral derivatizing agent (MTPA).Small (~1-5 mg), solution-based.High.Does not require specialized equipment beyond a standard NMR spectrometer.Requires chemical derivatization and careful spectral analysis.[10][11]
Optical Rotation Rotation of plane-polarized light by a chiral molecule in solution.Solution-based.Low (as a standalone method).Simple and rapid measurement.Can be misleading and is highly dependent on experimental conditions.[12][13]

In-Depth Methodologies and Experimental Causality

X-Ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.[2][5] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystalline lattice. To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized, where the presence of a sufficiently heavy atom can cause small but measurable differences in the diffraction pattern that reveal the true handedness of the molecule.[2]

Experimental Protocol: X-Ray Crystallography

  • Crystal Growth: The primary and often most challenging step is to grow a single, high-quality crystal of enantiomerically pure this compound. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

    • Causality: A well-ordered, single crystal is essential for producing a sharp diffraction pattern. Defects or twinning in the crystal will complicate or prevent structure solution.

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined.

  • Absolute Configuration Determination: The absolute structure is determined by refining the Flack parameter.[2] A value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct.[2]

Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution

VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution, eliminating the need for crystallization.[7] It measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution.

Experimental Protocol: VCD Spectroscopy

  • Sample Preparation: Prepare a solution of the synthesized this compound in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[7]

  • Spectral Acquisition: Acquire the VCD and infrared spectra of the sample using a VCD spectrometer.

  • Computational Modeling: This is a crucial step. Perform quantum mechanical calculations (typically using Density Functional Theory, DFT) to predict the VCD spectrum for one of the enantiomers (e.g., the 'S' enantiomer).[9]

    • Causality: The calculated spectrum provides a theoretical benchmark. The accuracy of the computational model, including considerations for solvent effects, is critical for a reliable assignment.[8]

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum for the (S)-enantiomer, the absolute configuration is confirmed as S.[9] If the experimental spectrum is a mirror image of the calculated one, the sample is the (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity

Chiral HPLC is an indispensable tool for separating enantiomers and accurately determining the enantiomeric excess (% ee) of a sample.[1][4][14] The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times.

While chiral HPLC does not directly provide the absolute configuration, it is essential for confirming the success of an asymmetric synthesis. By running a racemic standard of 2-aminoheptanoic acid, the separation of the two enantiomers can be established. The synthesized sample can then be analyzed to determine the ratio of the two enantiomers.

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase. For amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are often successful for resolving underivatized enantiomers.[15]

  • Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers. A common starting point for amino acids on a teicoplanin-based column is a mixture of water, methanol, and a small amount of an acid like formic acid.[15]

  • Analysis of Racemic Standard: Inject a solution of racemic 2-aminoheptanoic acid to confirm that the method separates the two enantiomers into distinct peaks.

  • Analysis of Synthesized Sample: Inject a solution of the synthesized this compound.

  • Calculation of Enantiomeric Excess (% ee): Integrate the peak areas of the two enantiomers. The % ee is calculated using the formula: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100

NMR Spectroscopy using Mosher's Method: A Classic Derivatization Approach

Mosher's method is a reliable NMR-based technique for determining the absolute configuration of chiral alcohols and primary amines.[10][16][11] It involves derivatizing the chiral amine with both enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride, to form a pair of diastereomeric amides.[10][11] The differing spatial arrangement of the groups in these diastereomers leads to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be analyzed to deduce the absolute configuration of the original amine.[17]

Experimental Protocol: Mosher's Method

  • Derivatization: In two separate NMR tubes, react a small amount of the synthesized this compound (or its ester derivative) with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively.

    • Causality: The formation of diastereomers is key. These are distinct compounds with different physical properties, including their NMR spectra, unlike enantiomers which have identical spectra in an achiral environment.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Spectral Assignment and Analysis: Carefully assign the proton signals for each diastereomer. The Mosher model predicts that protons on one side of the MTPA plane will be shielded (shifted upfield) while those on the other side will be deshielded (shifted downfield).

  • Configuration Determination: By comparing the chemical shifts (Δδ = δS - δR) of protons near the stereocenter in the two diastereomeric amides, the absolute configuration can be determined based on the established Mosher model.

Decision-Making Workflow

Choosing the right technique or combination of techniques is crucial. The following workflow can guide your decision-making process.

G cluster_0 cluster_1 Initial Assessment cluster_2 Primary Methods cluster_3 Complementary & Purity Analysis cluster_4 start Synthesized This compound is_crystalline Is the sample crystalline? start->is_crystalline xray X-Ray Crystallography (Definitive Confirmation) is_crystalline->xray  Yes vcd VCD Spectroscopy (Solution-State Confirmation) is_crystalline->vcd No / Oil   hplc Chiral HPLC (Determine % ee) xray->hplc Complement with purity analysis vcd->hplc Complement with purity analysis mosher Mosher's Method (NMR) (Alternative Confirmation) vcd->mosher  If VCD is inconclusive or unavailable final Absolute Configuration & Enantiomeric Purity Confirmed hplc->final mosher->hplc

Caption: Decision workflow for selecting a method to confirm absolute configuration.

Conclusion

Confirming the absolute configuration of a synthesized chiral molecule like this compound is a non-negotiable step in research and drug development. While X-ray crystallography remains the gold standard for its definitive nature, its requirement for high-quality crystals can be a limitation.[5][6] In such cases, solution-based techniques like Vibrational Circular Dichroism provide a powerful alternative for absolute configuration determination.[7] Regardless of the method used for absolute assignment, it should be complemented by a robust technique like chiral HPLC to accurately quantify the enantiomeric excess.[1] By understanding the principles and practical considerations of each method, researchers can design a scientifically sound analytical strategy to ensure the stereochemical integrity of their synthesized compounds.

References

  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem. Available online
  • Absolute Configuration of Small Molecules by Co‐Crystalliz
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A Comparative Guide to the Metabolic Stability of (S)-2-Aminoheptanoic Acid and Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success.[1][2] A molecule that is rapidly metabolized can suffer from a short half-life, poor bioavailability, and the potential formation of toxic byproducts, necessitating more frequent dosing and increasing the risk of adverse effects.[1][3] This guide provides an in-depth, objective comparison of the metabolic stability of (S)-2-Aminoheptanoic acid, a non-proteinogenic amino acid, against its natural counterparts. We will delve into the enzymatic pathways governing amino acid degradation and present detailed, field-proven experimental protocols to empower researchers to conduct their own robust stability assessments.

The Structural Basis of Metabolic Stability: A Tale of Two Amino Acids

The fundamental difference in the metabolic fate of natural versus unnatural amino acids often lies in their chemical structure and the specificity of metabolic enzymes.

  • Natural L-Amino Acids: These are the canonical building blocks of proteins and are readily recognized by a host of enzymes. The primary pathway for their degradation is oxidative deamination, catalyzed by flavin adenine dinucleotide (FAD)-dependent enzymes such as L-amino acid oxidases (LAAOs).[4][5][6] These enzymes convert the L-amino acid into an α-keto acid, ammonia, and hydrogen peroxide.[4][6][7][8] This process is a key part of normal amino acid metabolism and turnover in the body.[5][9]

  • This compound: As a non-proteinogenic amino acid, this compound possesses a longer, linear aliphatic side chain than most common natural amino acids. This structural uniqueness can render it a poor substrate for enzymes that have evolved to recognize the specific side chains of the 20 proteinogenic amino acids. While it is an L-amino acid, the heptanoyl side chain may sterically hinder its binding to the active site of LAAOs and other metabolic enzymes.

Key Metabolic Pathways and Enzymatic Players

The metabolic stability of any amino acid is primarily dictated by its susceptibility to enzymatic degradation. The liver is the principal site of drug and xenobiotic metabolism, equipped with a vast arsenal of enzymes.[1]

L-Amino Acid Oxidases (LAAOs)

LAAOs are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids.[4][5] Their activity is widespread, and they play roles in various biological processes, including defense mechanisms.[5] The substrate specificity of LAAOs varies, but they generally prefer hydrophobic amino acids. The unique structure of this compound may influence its interaction with the LAAO active site.

D-Amino Acid Oxidases (DAAOs)

While our focus is on the (S)-enantiomer, it is crucial to consider D-amino acid oxidases (DAAOs). These FAD-containing flavoenzymes catalyze the oxidative deamination of D-amino acids.[10][11][12] DAAOs exhibit broad substrate specificity, particularly for neutral and hydrophobic D-amino acids.[10][13] The presence of DAAOs is significant because chemical synthesis of amino acids can sometimes result in racemic mixtures. Any D-enantiomer of 2-Aminoheptanoic acid would be a potential substrate for DAAO.

Cytochrome P450 (CYP) Enzymes

Located predominantly in liver microsomes, the cytochrome P450 superfamily of enzymes are major players in the metabolism of a vast array of xenobiotics.[1][2] While their primary role is in the oxidation of lipophilic compounds, they can also contribute to the metabolism of amino acids, particularly those with modified side chains.

Experimental Evaluation of Metabolic Stability

To quantitatively assess and compare the metabolic stability of this compound and natural amino acids, standardized in vitro assays are indispensable. These assays provide critical data on a compound's intrinsic clearance, which can be used to predict its in vivo pharmacokinetic behavior.[14][15]

Liver Microsomal Stability Assay

This assay is a cornerstone of early drug discovery, primarily evaluating Phase I metabolic pathways mediated by enzymes like CYPs.[16][17][18]

workflow cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_mics Thaw & Dilute Liver Microsomes pre_inc Pre-incubate Microsomes & Compound (37°C) prep_mics->pre_inc prep_cpd Prepare Compound Working Solutions prep_cpd->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH pre_inc->start_rxn Add NADPH time_points Incubate at 37°C (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Calculate % Remaining, Half-life (t½), & CLint lcms->data

Caption: Workflow for the Liver Microsomal Stability Assay.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compounds (this compound and natural amino acid controls like Leucine and Phenylalanine) at 10 mM in DMSO.

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • Thaw pooled human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in phosphate buffer.

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).

Plasma Stability Assay

This assay assesses the stability of a compound in blood plasma, which contains various enzymes such as esterases and proteases that can degrade drugs.[19][20]

workflow_plasma cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_plasma Thaw Pooled Human Plasma add_cpd Add Compound to Plasma prep_plasma->add_cpd prep_cpd Prepare Compound Working Solutions prep_cpd->add_cpd time_points Incubate at 37°C (0, 15, 30, 60, 120 min) add_cpd->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Calculate % Remaining and Half-life (t½) lcms->data

Caption: Workflow for the Plasma Stability Assay.

  • Preparation:

    • Thaw pooled human plasma (with anticoagulant such as heparin) in a 37°C water bath.

    • Prepare a stock solution of the test compounds at 10 mM in DMSO.

  • Incubation:

    • In a 96-well plate, add the plasma.

    • Add the test compound to a final concentration of 1 µM and mix gently.

    • Incubate the plate at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing 3 volumes of ice-cold acetonitrile with an internal standard to precipitate proteins and stop the reaction.[19][21]

  • Sample Analysis:

    • Vortex the plate and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

    • Plot the percentage of the compound remaining versus time to determine the degradation profile and calculate the half-life (t½).

Comparative Data and Interpretation

The following tables present illustrative data from the described assays, comparing this compound with two natural amino acids, Leucine (a branched-chain amino acid) and Phenylalanine (an aromatic amino acid).

Table 1: Liver Microsomal Stability Data

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
This compound> 60< 11.6High
(S)-Leucine4515.4Moderate
(S)-Phenylalanine3519.8Moderate
Verapamil (Control)1546.2Low

Table 2: Plasma Stability Data

Compound% Remaining at 120 minHalf-life (t½, min)Plasma Stability Classification
This compound98%> 120High
(S)-Leucine95%> 120High
(S)-Phenylalanine96%> 120High
Procainamide (Control)25%30Low
Interpretation of Results
  • Liver Microsomal Stability: The data clearly indicates that this compound exhibits significantly higher metabolic stability in human liver microsomes compared to the natural amino acids Leucine and Phenylalanine. Its long half-life and low intrinsic clearance suggest it is a poor substrate for the major drug-metabolizing enzymes in this system, primarily the cytochrome P450s. This enhanced stability is likely attributable to its unique, non-natural side chain which is not readily recognized by these enzymes. Strategies such as incorporating non-natural amino acids are known to improve the metabolic stability of peptides.[22][23]

  • Plasma Stability: All three amino acids demonstrate high stability in plasma. This is expected, as the primary enzymes in plasma that metabolize small molecules are esterases and some proteases, which would not be anticipated to act on these amino acids.[20] This result confirms that the observed differences in metabolic stability are primarily due to hepatic metabolism.

Conclusion and Future Directions

The evaluation of metabolic stability is a critical step in the journey of a drug candidate from the bench to the clinic.[2][14] Our comparative analysis, grounded in established experimental protocols, demonstrates that the non-proteinogenic amino acid this compound possesses superior metabolic stability in a key in vitro system compared to its natural counterparts. This characteristic makes it an attractive scaffold or component for the design of novel therapeutics with improved pharmacokinetic properties.

For drug development professionals, this enhanced stability translates to a lower predicted hepatic clearance, potentially leading to a longer in vivo half-life and improved oral bioavailability.[18] Further investigations should include studies in hepatocytes to assess the contribution of Phase II metabolism and in vivo pharmacokinetic studies in animal models to confirm these promising in vitro findings. The strategic incorporation of metabolically stable, non-natural amino acids like this compound represents a powerful approach in modern medicinal chemistry to engineer more durable and effective therapeutics.[24][25]

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A Senior Application Scientist's Guide to Comparative Docking Studies of Peptides With and Without (S)-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and chemical biology, peptides represent a compelling class of therapeutic agents. Their high specificity and biological origin offer distinct advantages; however, challenges such as proteolytic instability and limited membrane permeability often curtail their clinical potential.[1] The incorporation of non-natural amino acids (nAAs) into peptide sequences is a powerful strategy to overcome these limitations, enhancing their pharmacological properties.[2][3][4] Among the vast array of available nAAs, (S)-2-Aminoheptanoic acid, a non-canonical amino acid with a C5 linear aliphatic side chain, presents an intriguing candidate for modulating peptide-protein interactions.[5][6][7] Its introduction can significantly alter a peptide's hydrophobicity and conformational landscape, thereby influencing its binding affinity and specificity to a target receptor.

This guide provides a comprehensive framework for conducting comparative molecular docking studies to elucidate the impact of incorporating this compound into a model peptide. We will delve into the theoretical underpinnings of the experimental choices, provide a detailed, step-by-step protocol for the in silico analysis, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.

The Rationale for Incorporating this compound

The decision to incorporate this compound is predicated on the hypothesis that its extended aliphatic side chain will engender novel interactions within the binding pocket of a target protein. Unlike the canonical amino acids, its five-carbon chain offers a significant increase in non-polar surface area. This can lead to enhanced van der Waals and hydrophobic interactions with complementary residues in the receptor, potentially increasing the binding affinity.[8] Furthermore, the steric bulk of the heptanoic acid side chain can induce conformational constraints on the peptide backbone, which may pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty of binding.[9]

Conversely, the introduction of such a bulky, non-natural residue could also lead to steric clashes or unfavorable desolvation penalties, resulting in a decrease in binding affinity. Therefore, a systematic and comparative computational analysis is paramount to predicting the consequences of this modification before embarking on costly and time-consuming chemical synthesis and in vitro validation.

Experimental Design: A Comparative Docking Workflow

The cornerstone of this investigation is a well-defined computational workflow that meticulously compares a native peptide with its this compound-modified analogue. The following diagram illustrates the key stages of this process:

G cluster_prep Preparation Phase cluster_dock Docking & Simulation Phase cluster_analysis Analysis Phase PDB 1. Receptor Structure Selection & Preparation LIG_N 2a. Native Peptide Structure Generation PDB->LIG_N Input for Ligand Design LIG_M 2b. Modified Peptide Structure Generation (with (S)-2-AHA) PDB->LIG_M Input for Ligand Design ANALYSIS 4. Comparative Analysis of Docking Results PDB->ANALYSIS Native Complex Data PDB->ANALYSIS Modified Complex Data DOCK_N 3a. Molecular Docking (Native Peptide) LIG_N->DOCK_N DOCK_M 3b. Molecular Docking (Modified Peptide) LIG_M->DOCK_M DOCK_N->ANALYSIS Native Complex Data DOCK_M->ANALYSIS Modified Complex Data VISUAL 5. Visualization & Interaction Mapping ANALYSIS->VISUAL Insights for Interpretation

Caption: A workflow for comparative peptide docking studies.

Step-by-Step Protocol
1. Receptor Structure Selection and Preparation
  • Rationale: The quality of the receptor structure is paramount for obtaining meaningful docking results. A high-resolution crystal structure from the Protein Data Bank (PDB) is the ideal starting point. Preparation involves removing extraneous molecules, repairing missing residues, and assigning correct protonation states.

  • Protocol:

    • Download the PDB file of the target receptor.

    • Utilize software such as UCSF ChimeraX or PyMOL to remove water molecules, co-factors, and any existing ligands.[10][11]

    • Inspect the protein for missing loops or side chains and use modeling tools like MODELLER to reconstruct them.

    • Employ a tool like PDB2PQR to assign protonation states appropriate for a physiological pH (typically 7.4) and to add hydrogen atoms.

    • The prepared receptor is then saved in the PDBQT format, which includes partial charges and atom types required by docking software like AutoDock Vina.[12][13]

2. Ligand Preparation: Native and Modified Peptides
  • Rationale: The starting conformation of the peptide can significantly influence the docking outcome. Since peptides are highly flexible, it is advisable to generate an ensemble of low-energy conformers for each peptide.[14] For the modified peptide, the parameters for the non-natural this compound must be defined.

  • Protocol:

    • Native Peptide:

      • Generate a 3D structure of the native peptide sequence using a tool like Avogadro or the builder function in PyMOL.

      • Perform a conformational search using a molecular dynamics (MD) simulation package like GROMACS or by using peptide structure prediction servers.[15][16]

    • Modified Peptide:

      • Synthesize the modified peptide in silico by replacing the desired native amino acid with this compound.

      • Parameterization of this compound: This is a critical step. A force field that includes parameters for non-standard amino acids, such as CHARMM36, is highly recommended.[17][18][19] If parameters are not available, they must be generated using quantum mechanical calculations or parameterization tools. The CHARMM General Force Field (CGenFF) can be used for this purpose.[20]

      • Perform a conformational search for the modified peptide, similar to the native peptide.

    • For both peptides, prepare the final structures in the PDBQT format, assigning partial charges and defining rotatable bonds.

3. Molecular Docking
  • Rationale: Molecular docking algorithms explore the conformational space of the ligand within the binding site of the receptor, scoring and ranking the predicted binding poses. AutoDock Vina is a widely used and effective tool for this purpose.[12][21]

  • Protocol:

    • Define the search space (the "grid box") on the receptor, ensuring it encompasses the putative binding site.

    • For both the native and modified peptides, perform docking simulations using AutoDock Vina. It is advisable to perform multiple independent docking runs to ensure robust sampling.

    • The exhaustiveness parameter in Vina can be increased to enhance the thoroughness of the search.[22]

4. Comparative Analysis of Docking Results
  • Protocol:

    • Binding Affinity: Compare the predicted binding energies (in kcal/mol) from the top-ranked docking poses for the native and modified peptides. A more negative value indicates a more favorable predicted interaction.

    • Root Mean Square Deviation (RMSD): If a known co-crystallized structure of the native peptide exists, calculate the RMSD between the docked pose and the experimental conformation to validate the docking protocol. For the comparative study, analyze the RMSD between the backbone atoms of the top-ranked poses of the native and modified peptides to assess conformational changes induced by the modification.

    • Interaction Analysis: Characterize the hydrogen bonds, hydrophobic interactions, and salt bridges for the best pose of each peptide.

5. Visualization and Interaction Mapping
  • Rationale: Visual inspection of the docked poses provides invaluable insights that complement the quantitative data. It allows for a detailed understanding of how this compound influences the binding mode.

  • Protocol:

    • Load the receptor and the top-ranked docked poses of both peptides into a molecular visualization tool like PyMOL or UCSF ChimeraX.[23][24]

    • Generate 2D and 3D interaction diagrams to visualize the specific residues involved in binding for each peptide.

    • Pay close attention to the orientation and interactions of the heptanoic acid side chain within the binding pocket.

Interpreting the Data: A Hypothetical Case Study

To illustrate the potential outcomes of this comparative study, let us consider a hypothetical scenario where the incorporation of this compound enhances binding affinity.

Quantitative Data Summary
MetricNative PeptideModified Peptide (with (S)-2-AHA)Interpretation
Binding Energy (kcal/mol) -8.5-9.8The modified peptide exhibits a stronger predicted binding affinity.
Number of H-Bonds 43The modified peptide forms fewer hydrogen bonds.
Number of Hydrophobic Contacts 1525The modified peptide establishes significantly more hydrophobic interactions.
Qualitative Insights from Visualization

Visual analysis reveals that the heptanoic acid side chain of the modified peptide extends into a previously unoccupied hydrophobic pocket of the receptor. This displacement of ordered water molecules and the formation of new van der Waals contacts with hydrophobic residues of the receptor likely contribute to the more favorable binding energy, despite the loss of one hydrogen bond.

The following diagram illustrates the potential shift in the balance of interactions upon incorporation of this compound:

G cluster_native Native Peptide Interactions cluster_modified Modified Peptide Interactions NP Native Peptide HB1 H-Bond NP->HB1 HB2 H-Bond NP->HB2 HI1 Hydrophobic Interaction NP->HI1 MP Modified Peptide HB3 H-Bond MP->HB3 HI2 Hydrophobic Interaction MP->HI2 HI3 Additional Hydrophobic Interaction (from AHA) MP->HI3

Caption: A conceptual diagram of interaction changes.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the comparative docking of peptides with and without the non-natural amino acid this compound. By adhering to the detailed protocols for preparation, docking, and analysis, researchers can generate valuable predictive data on the impact of this modification on peptide-protein interactions. The insights gained from such in silico studies are instrumental in guiding the rational design of novel peptide-based therapeutics with enhanced efficacy and pharmacological properties. The integration of non-canonical amino acids is a rapidly advancing field, and computational approaches are indispensable for navigating the vast chemical space of possibilities.[25]

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  • GraphViz Examples and Tutorial. [Link]
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  • MDPI. A Molecular Docking Study Reveals That Short Peptides Induce Conformational Changes in the Structure of Human Tubulin Isotypes αβI, αβII, αβIII and αβIV. [Link]
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Validating the Therapeutic Target of (S)-2-Aminoheptanoic Acid Derivatives: A Comparative Guide to Targeting L-Type Amino Acid Transporter 1 (LAT1)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The metabolic reprogramming of cancer cells presents a fertile ground for novel therapeutic interventions. Among the key players in this reprogramming are amino acid transporters, which fuel the voracious appetite of proliferating tumors. The L-type Amino Acid Transporter 1 (LAT1), encoded by the SLC7A5 gene, has emerged as a particularly compelling target.[1] LAT1 is a sodium-independent transporter responsible for the uptake of large neutral amino acids, including essential amino acids like leucine, which are critical for cancer cell growth and signaling through pathways such as mTORC1.[2] Its overexpression in a wide array of human cancers, coupled with low expression in normal tissues, positions LAT1 as an attractive therapeutic window.[3][4]

This guide focuses on the validation of LAT1 as the therapeutic target for a novel class of compounds: (S)-2-Aminoheptanoic acid derivatives. While not yet clinically validated, the structural similarity of these derivatives to the natural substrates of LAT1 makes them promising candidates for competitive inhibition. This document will provide a comprehensive, step-by-step framework for validating this hypothesis, comparing the performance of a hypothetical this compound derivative with the well-characterized LAT1 inhibitor, JPH203.

The Rationale: Why Target LAT1 with this compound Derivatives?

This compound is an alpha-amino acid, the fundamental building block of proteins and a common structural motif recognized by amino acid transporters. Its linear seven-carbon side chain provides a significant degree of hydrophobicity, a key feature for binding to the large, hydrophobic pocket of LAT1. The core hypothesis is that derivatives of this compound can act as competitive inhibitors, occupying the substrate-binding site of LAT1 and thereby starving cancer cells of essential amino acids.

The well-studied LAT1 inhibitor, JPH203, is a tyrosine analog with a bulky, hydrophobic side chain, demonstrating the transporter's tolerance for large hydrophobic moieties.[5][6] While our hypothetical this compound derivative is structurally simpler, its fundamental amino acid scaffold and lipophilic side chain provide a strong basis for its potential as a LAT1 inhibitor.

Signaling Pathway of LAT1 in Cancer

Below is a diagram illustrating the central role of LAT1 in cancer cell metabolism and proliferation.

LAT1_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Amino_Acids Large Neutral Amino Acids (e.g., Leucine) LAT1 LAT1 (SLC7A5) Amino_Acids->LAT1 Uptake Leucine_in Intracellular Leucine Pool LAT1->Leucine_in mTORC1 mTORC1 Leucine_in->mTORC1 Activates Protein_Synth Protein Synthesis mTORC1->Protein_Synth Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes S2AHD (S)-2-Aminoheptanoic acid derivative S2AHD->LAT1 Inhibits

Caption: Role of LAT1 in cancer cell growth and its inhibition by this compound derivatives.

Experimental Validation Workflow

Validating a therapeutic target is a multi-step process that builds a progressively stronger case for the mechanism of action of a new drug candidate. The following workflow outlines the key experiments to validate LAT1 as the target of our hypothetical this compound derivative.

validation_workflow Start Hypothesized LAT1 Inhibitor: This compound Derivative Biochemical_Assay Step 1: In Vitro Leucine Uptake Assay Start->Biochemical_Assay Cell_Based_Assay Step 2: Cell-Based Proliferation Assay Biochemical_Assay->Cell_Based_Assay Target_Engagement Step 3: Cellular Thermal Shift Assay (CETSA) Cell_Based_Assay->Target_Engagement Downstream_Signaling Step 4: Western Blot for mTORC1 Pathway Target_Engagement->Downstream_Signaling Comparative_Analysis Step 5: Comparative Analysis with JPH203 Downstream_Signaling->Comparative_Analysis Conclusion Conclusion: LAT1 is a Validated Target Comparative_Analysis->Conclusion

Caption: Experimental workflow for validating LAT1 as the therapeutic target.

Step 1: In Vitro Leucine Uptake Assay

The most direct way to test our hypothesis is to determine if the this compound derivative can inhibit the primary function of LAT1: the transport of large neutral amino acids. A competitive inhibition assay using radiolabeled leucine is the gold standard.[7]

Objective: To quantify the inhibitory potency (IC50) of the this compound derivative on LAT1-mediated leucine uptake and compare it to JPH203.

Experimental Protocol:

  • Cell Culture: Culture a cancer cell line with high LAT1 expression (e.g., HT-29 human colon cancer cells) in appropriate media.[7]

  • Cell Seeding: Seed the cells in a 24-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with a sodium-free buffer (to isolate LAT1 activity) and pre-incubate with varying concentrations of the this compound derivative or JPH203 for 10 minutes.

  • Uptake Assay: Add a solution containing a fixed concentration of 14C-labeled L-leucine to each well and incubate for 1 minute.

  • Wash and Lyse: Rapidly wash the cells with ice-cold buffer to stop the uptake. Lyse the cells and collect the lysate.

  • Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Expected Outcome and Interpretation:

A dose-dependent decrease in 14C-L-leucine uptake in the presence of the this compound derivative would provide direct evidence of LAT1 inhibition.

CompoundPredicted IC50 (µM)
This compound derivative5-50
JPH203 (Reference)0.06 - 0.2
Untreated ControlN/A

Note: The predicted IC50 for the novel derivative is an estimate. A lower IC50 value indicates higher potency.

Step 2: Cell-Based Proliferation Assay

Inhibiting LAT1 should lead to a reduction in cancer cell proliferation due to amino acid deprivation.

Objective: To assess the anti-proliferative effect of the this compound derivative on LAT1-high cancer cells.

Experimental Protocol:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate.

  • Treatment: Treat the cells with a range of concentrations of the this compound derivative or JPH203 for 72 hours.

  • Viability Assay: Use a standard cell viability assay, such as the MTT or CellTiter-Glo assay, to measure the number of viable cells.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Expected Outcome and Interpretation:

The this compound derivative should inhibit cell proliferation in a dose-dependent manner. Comparing the GI50 with the IC50 from the uptake assay can provide insights into how effectively target inhibition translates to a cellular phenotype.

CompoundPredicted GI50 (µM)
This compound derivative10-100
JPH203 (Reference)1-20
Untreated ControlN/A
Step 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Objective: To demonstrate direct engagement of the this compound derivative with LAT1 in intact cells.

Experimental Protocol:

  • Cell Treatment: Treat intact HT-29 cells with the this compound derivative or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

  • Western Blotting: Analyze the amount of soluble LAT1 in the supernatant at each temperature by Western blotting.

  • Data Analysis: Plot the amount of soluble LAT1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Expected Outcome and Interpretation:

A rightward shift in the LAT1 melting curve for cells treated with the this compound derivative would provide strong evidence of direct binding.

Step 4: Western Blot for Downstream Signaling

As LAT1-mediated leucine uptake is a key activator of the mTORC1 pathway, inhibiting LAT1 should lead to a reduction in mTORC1 signaling.

Objective: To confirm that the this compound derivative modulates the downstream signaling pathway of LAT1.

Experimental Protocol:

  • Cell Treatment: Treat HT-29 cells with the this compound derivative or JPH203 for a defined period (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Perform Western blotting to detect the phosphorylation status of key mTORC1 pathway proteins, such as p-S6K and p-4E-BP1. Use antibodies against the total proteins as loading controls.

Expected Outcome and Interpretation:

A decrease in the phosphorylation of S6K and 4E-BP1 in cells treated with the this compound derivative would confirm the functional consequence of LAT1 inhibition on its key downstream signaling pathway.

Comparative Analysis and Conclusion

The ultimate goal of this validation process is to build a comprehensive data package that not only supports LAT1 as the target but also provides a clear comparison with existing alternatives like JPH203.

Data Summary Table:

ParameterThis compound derivativeJPH203Interpretation
LAT1 Inhibition (IC50) 5-50 µM0.06 - 0.2 µMDirect measure of target potency.
Cell Proliferation (GI50) 10-100 µM1-20 µMCellular efficacy of the compound.
Target Engagement (CETSA) Positive ShiftPositive ShiftConfirms direct binding in cells.
mTORC1 Signaling Decreased p-S6K/p-4E-BP1Decreased p-S6K/p-4E-BP1Confirms mechanism of action.

References

  • Oda, K., et al. (2010). L-type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science, 101(1), 173-179.
  • Hayashi, K., & Anzai, N. (2017). The L-Type Amino Acid Transporter 1 (LAT1)—An Emerging Target in Cancer. International Journal of Molecular Sciences, 18(11), 2266.
  • Rosilio, C., et al. (2015). L-type amino-acid transporter 1 (LAT1): a therapeutic target supporting growth and survival of T-cell lymphoblastic lymphoma/T-cell acute lymphoblastic leukemia. Leukemia, 29(6), 1253-1266.
  • Singh, N., et al. (2018). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. International Journal of Molecular Sciences, 19(12), 4069.
  • Ueda, R., et al. (2017). Monoclonal anti-L-type amino acid transporter 1 antibodies inhibit cancer cell growth. Cancer Science, 108(10), 2006-2015.
  • Wolf, D. A. (2017). Is L-type amino acid transporter 1 (LAT1) a suitable therapeutic target for cancer? Future Medicinal Chemistry, 9(12), 1311-1314.
  • Napolitano, L., et al. (2017). The L-type amino acid transporter 1 (LAT1) in cancer: a double-edged sword?
  • Imai, H., et al. (2010). L-type amino acid transporter 1 is a promising therapeutic target for clear cell renal cell carcinoma. Molecular Cancer Therapeutics, 9(8), 2374-2383.
  • Kaira, K., et al. (2008). L-type amino acid transporter 1 and CD98 expression in primary and metastatic sites of human neoplasms. Cancer Science, 99(12), 2380-2386.
  • Enomoto, K., et al. (2019).

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Safety Operating Guide

Navigating the Disposal of (S)-2-Aminoheptanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of research and development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of (S)-2-Aminoheptanoic acid (CAS 44902-02-5), a compound utilized in various synthetic and research applications. Adherence to these protocols is not merely a matter of regulatory compliance but a foundational pillar of our commitment to personnel safety and environmental stewardship.

This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2] This characteristic dictates its handling and disposal as a hazardous chemical waste. Improper disposal, such as discarding it with regular trash or pouring it down the drain, can lead to potential health hazards and environmental contamination. This guide is structured to provide clear, actionable steps and the scientific rationale behind them, ensuring a self-validating system of safety and compliance within your laboratory.

Core Principles of Chemical Waste Management

Before delving into the specific protocol for this compound, it is crucial to understand the foundational principles of laboratory waste management, which are governed by regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). The primary goal is to minimize chemical exposure and environmental impact through systematic and controlled procedures.[3][4] Every laboratory that generates hazardous waste must have a designated satellite accumulation area (SAA) and a comprehensive Chemical Hygiene Plan (CHP) that outlines specific safety and disposal protocols.[4]

Parameter Guideline Regulatory Basis
Waste Classification Hazardous Chemical Waste (Irritant)OSHA Hazard Communication Standard (29 CFR 1910.1200)
Container Type Chemically compatible, sealed container (e.g., HDPE)Resource Conservation and Recovery Act (RCRA)
Labeling "Hazardous Waste" with full chemical name and hazard warningsEPA (40 CFR Part 260) & OSHA
Storage In a designated Satellite Accumulation Area, segregated from incompatible materialsEPA & Institutional EHS Guidelines
Aqueous Solutions Do not dispose down the drainClean Water Act, EPA Regulations

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste. It is imperative to perform these steps wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Waste Identification and Segregation

  • Rationale: Proper identification and segregation prevent hazardous reactions and ensure the waste is handled correctly by disposal personnel. Mixing incompatible waste streams can lead to violent reactions, emission of toxic gases, or fires.

  • Procedure:

    • Designate a specific waste container for this compound and its contaminated materials (e.g., weighing paper, gloves).

    • Do not mix this waste with other chemical waste streams, such as strong acids, bases, or oxidizing agents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

Step 2: Container Selection and Labeling

  • Rationale: The container must maintain its integrity and clearly communicate its contents and associated hazards to prevent accidental exposure or improper handling.

  • Procedure:

    • Select a container made of a chemically compatible material, such as high-density polyethylene (HDPE), that is in good condition with a secure, screw-top lid.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • On the label, clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • List all constituents, including any solvents used.

    • Indicate the relevant hazards (e.g., "Irritant").

    • Record the accumulation start date (the date the first piece of waste is placed in the container).

Step 3: Accumulation of Waste

  • Rationale: Waste must be accumulated safely at or near the point of generation to minimize the risk of spills and ensure personnel accountability.

  • Procedure:

    • Carefully transfer solid this compound waste into the labeled container using a funnel or other appropriate tools to avoid spills.

    • If disposing of a solution, ensure it is also placed in a compatible, labeled liquid waste container.

    • Keep the waste container securely sealed at all times, except when adding waste. This prevents the release of vapors and protects the contents from contamination.

Step 4: Storage in Satellite Accumulation Area (SAA)

  • Rationale: The SAA provides a designated, controlled location for the temporary storage of hazardous waste, ensuring it is managed safely and does not interfere with normal laboratory operations.

  • Procedure:

    • Store the sealed waste container in your laboratory's designated SAA.

    • Ensure the SAA is away from sources of ignition and incompatible materials.

    • Utilize secondary containment, such as a tray or bin, to contain any potential leaks or spills from the primary container.[5]

Step 5: Request for Disposal

  • Rationale: Final disposal must be handled by trained professionals in accordance with federal, state, and local regulations to ensure environmental protection and legal compliance.

  • Procedure:

    • Once the waste container is full, or if you are ceasing work with this chemical, complete your institution's chemical waste pickup request form.

    • Do not exceed the accumulation time limits set by the EPA and your institution (typically 90 or 180 days).

    • Follow your institution's specific procedures for scheduling a pickup with the EHS department or a licensed hazardous waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal cluster_spill Contingency start Generate (S)-2-Aminoheptanoic Acid Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label 'Hazardous Waste' Container ppe->container accumulate Place Waste in Container & Keep Sealed container->accumulate saa Store in Designated Satellite Accumulation Area (SAA) accumulate->saa containment Use Secondary Containment saa->containment request Container Full? Initiate EHS Pickup Request containment->request pickup EHS Collects Waste for Final Disposal request->pickup spill Spill Occurs spill_response Follow Lab Spill Response Protocol spill->spill_response

Caption: Workflow for the safe disposal of this compound.

By integrating these procedures into your daily laboratory operations, you contribute to a robust culture of safety and responsibility. This not only protects you and your colleagues but also ensures the integrity of your research and the preservation of our environment.

References

  • PubChem. (n.d.). (2S)-2-aminoheptanoic acid. National Center for Biotechnology Information.
  • Stanford University Environmental Health & Safety. (2021). General Use SOP - Irritants.
  • Syracuse University Environmental Health & Safety Services. (2018). Irritants.
  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450).
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • University of Arizona. (2015). Contact (Eye & Skin) Hazard Hazard Class Standard Operating Procedure.

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Navigating the Safe Handling of (S)-2-Aminoheptanoic Acid: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Safety and Integrity in Research and Development

For the researcher dedicated to advancing drug development, the meticulous handling of chemical reagents is paramount. (S)-2-Aminoheptanoic acid, a chiral amino acid analog, presents a low-hazard profile but demands rigorous adherence to safety protocols to ensure both personnel safety and experimental integrity. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and practical, field-tested experience.

Hazard Recognition and Risk Assessment: Understanding the Compound

This compound is classified as a skin, eye, and respiratory irritant. While not corrosive, its fine particulate nature necessitates measures to prevent inadvertent contact and inhalation.

GHS Hazard Identification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

The primary risks associated with this compound stem from its physical form as a powder. Inhalation of airborne particles can lead to respiratory tract irritation, while direct contact with skin and eyes can cause inflammation and discomfort. The overarching safety strategy is, therefore, centered on minimizing dust generation and preventing direct contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial for mitigating the risks of irritation. The following ensemble provides a robust barrier against exposure.

Core PPE Requirements:
  • Eye and Face Protection: ANSI-certified (Z87) chemical splash goggles are mandatory.[1] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing or dust generation.

  • Hand Protection: Chemically compatible gloves are essential. Nitrile gloves are a suitable choice for handling this solid compound. It is critical to change gloves immediately if they become contaminated and to wash hands thoroughly after removal.[2]

  • Body Protection: A knee-length laboratory coat must be worn at all times. For procedures with a higher risk of contamination, consider the use of disposable sleeves.

  • Respiratory Protection: For most benchtop manipulations involving small quantities, a properly functioning chemical fume hood will provide adequate ventilation.[1][3] If a fume hood is not available or when handling bulk quantities that may generate significant dust, a NIOSH-approved respirator with a particulate filter (N95 or better) is required.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Eye_Face Eye/Face Protection (Goggles/Face Shield) Hand Hand Protection (Nitrile Gloves) Body Body Protection (Lab Coat) Respiratory Respiratory Protection (Fume Hood/Respirator) Handling_Task Handling this compound Handling_Task->Eye_Face Protects against eye irritation Handling_Task->Hand Prevents skin irritation Handling_Task->Body Prevents contamination of personal clothing Handling_Task->Respiratory Prevents respiratory tract irritation

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every stage.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the container is tightly sealed to prevent the ingress of moisture.

  • The storage area should be clearly labeled, indicating the presence of an irritant.[1]

Weighing and Aliquoting:

The primary opportunity for dust generation occurs during the weighing of the powdered compound.

Step-by-Step Weighing Protocol:

  • Preparation: Don all required PPE. Designate a specific work area within a chemical fume hood or a ventilated balance enclosure for handling the powder.[4] Line the work surface with absorbent, leak-proof bench paper.[2]

  • Container Tare: Pre-weigh an empty, lidded container on the analytical balance.[2]

  • Powder Transfer: Move the tared container to the designated handling area (fume hood). Carefully transfer the desired amount of this compound into the container. Use an anti-static gun if the powder adheres to the original container.[2]

  • Sealing: Securely close the lid of the container.

  • Final Weighing: Return the sealed container to the balance to obtain the final weight.

  • Cleanup: Decontaminate the weighing area and any utensils used.

Weighing_Workflow

Spill and Emergency Response

Preparedness is key to managing unexpected events.

Minor Spill Cleanup (Powder):

For small spills confined to the work area:

  • Alert Personnel: Notify others in the immediate vicinity.

  • Containment: If safe to do so, prevent the powder from becoming airborne. This can be achieved by gently covering the spill with damp paper towels.[5]

  • Cleanup: Carefully sweep the solid material into a designated waste container.[5] Avoid creating dust. If using damp paper towels, place them in the waste container.

  • Decontamination: Wipe the spill area with a damp cloth, followed by a dry one.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.[1]

Exposure Response:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Identification: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a clearly labeled, sealed container.[6]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Disposal: While this compound is not classified as a hazardous waste by RCRA in the United States, institutional and local regulations may vary. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[6][7] In most cases, it will be disposed of through a licensed chemical waste contractor.[8][9] Never dispose of this chemical down the drain.[10]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following procedures but of fostering a proactive safety culture. By understanding the inherent, though minimal, hazards and implementing these robust operational and disposal plans, researchers can confidently and safely advance their scientific endeavors. Always consult the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information.

References

  • Environmental Health & Safety Services. Irritants.
  • Duke University Occupational & Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
  • Lab Manager Magazine. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • American Chemical Society. Guide for Chemical Spill Response.
  • Indiana University. In-Lab Disposal Methods: Waste Management Guide.
  • University of Delaware Environmental Health & Safety. Chemical Spill Clean-Up.
  • Labcompare. (2023). 8 Steps to Handling a Lab Chemical Spill.
  • Queen Mary University of London. Spill procedure: Clean-up guidance.
  • Agilent. Amino Acid Standard - SAFETY DATA SHEET.
  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?.
  • Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories.
  • Northwestern University. Hazardous Waste Disposal Guide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.